4-(Trifluoromethyl)benzenesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHXQQJDMHKGGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232117 | |
| Record name | Benzenesulfonamide, p-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
830-43-3 | |
| Record name | 4-(Trifluoromethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=830-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, p-(trifluoromethyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, p-(trifluoromethyl)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α-trifluoro-p-toluenesulphonamide | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-(Trifluoromethyl)benzenesulfonamide: Properties, Structure, and Applications
Introduction
4-(Trifluoromethyl)benzenesulfonamide is a fluorinated aromatic sulfonamide that has emerged as a cornerstone building block in modern medicinal and agricultural chemistry. Its strategic combination of a sulfonamide moiety and a trifluoromethyl-substituted phenyl ring imparts a unique set of physicochemical properties that are highly sought after in the design of bioactive molecules. The strong electron-withdrawing nature of the trifluoromethyl group, coupled with the hydrogen bonding capabilities of the sulfonamide, allows for significant modulation of a compound's metabolic stability, lipophilicity, and target binding affinity.
This guide provides an in-depth exploration of the chemical and structural properties of this compound, details its synthesis, and examines its critical role as a synthetic intermediate. The insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic and therapeutic programs.
Molecular Structure and Physicochemical Properties
The foundational characteristics of this compound are defined by its molecular structure, which features a benzene ring substituted at the 1- and 4-positions with a sulfonamide (-SO₂NH₂) group and a trifluoromethyl (-CF₃) group, respectively.
Caption: 2D Structure of this compound.
This structural arrangement dictates the compound's key physicochemical properties, which are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 830-43-3 | [1][2] |
| Molecular Formula | C₇H₆F₃NO₂S | [1][2] |
| Molecular Weight | 225.19 g/mol | [1][2] |
| Appearance | White to almost white powder or crystal | [1][2] |
| Melting Point | 175-180 °C | [1][3] |
| Boiling Point | 304.8 ± 52.0 °C (Predicted) | [3] |
| Density | 1.482 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 9.64 - 9.68 | [3] |
| Solubility | Soluble in Methanol | [3] |
Spectroscopic Profile
The structural identity of this compound is unequivocally confirmed through various spectroscopic techniques. Below is a summary of expected and reported spectral data.
| Technique | Data and Interpretation |
| ¹H NMR | The proton NMR spectrum is expected to be simple and characteristic. The two aromatic protons ortho to the -SO₂NH₂ group and the two protons ortho to the -CF₃ group will appear as two distinct doublets in the aromatic region (typically δ 7.5-8.5 ppm), showing coupling to each other (an AA'BB' system). The two protons on the sulfonamide nitrogen (-NH₂) will typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. |
| ¹³C NMR | The carbon NMR will show four signals for the aromatic carbons due to the molecule's symmetry. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling. The chemical shifts will be influenced by the strong electron-withdrawing effects of both substituents. |
| ¹⁹F NMR | The fluorine NMR spectrum is expected to show a sharp singlet for the three equivalent fluorine atoms of the -CF₃ group. For related compounds like 4-(Trifluoromethyl)benzyl methanesulfonate, this signal appears around -62.8 ppm (relative to CFCl₃).[4] |
| Infrared (IR) | The IR spectrum will exhibit characteristic absorption bands. Key frequencies include N-H stretching for the sulfonamide group (around 3300-3400 cm⁻¹), asymmetric and symmetric S=O stretching (around 1350 and 1160 cm⁻¹, respectively), and strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ region). |
| Mass Spectrometry | Electron Ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z = 225. Key fragmentation patterns would involve the loss of SO₂NH₂ or related fragments. |
Synthesis Methodology
This compound is most commonly prepared from its corresponding sulfonyl chloride precursor, 4-(Trifluoromethyl)benzenesulfonyl chloride. The synthesis is a two-step process starting from (4-trifluoromethyl)aniline.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Amination of 4-(Trifluoromethyl)benzenesulfonyl Chloride
This protocol describes the final, critical step in the synthesis. The causality behind this choice is its high efficiency and the use of readily available reagents. Anhydrous conditions for the sulfonyl chloride are crucial to prevent hydrolysis, which would form the corresponding sulfonic acid and reduce yield.[5]
-
Reaction Setup: To a solution of 4-(Trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in a suitable organic solvent such as tetrahydrofuran (THF), add concentrated aqueous ammonia (e.g., 28-30% NH₃, ~5-10 eq) dropwise at 0 °C with vigorous stirring.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, the solvent (THF) is removed under reduced pressure. The resulting aqueous slurry is diluted with water and acidified (e.g., with 1M HCl) to precipitate the product.
-
Purification: The crude solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a white crystalline solid.
Applications in Drug Discovery and Agrochemicals
The utility of this compound lies in its role as a versatile intermediate for introducing the 4-(trifluoromethyl)phenylsulfonyl moiety into larger molecules. This group is a privileged scaffold in medicinal chemistry.
The Role of the Trifluoromethyl Group
The -CF₃ group is a bioisostere of a methyl group but with profoundly different electronic properties. Its inclusion offers several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes like cytochrome P450, which increases the in vivo half-life of a drug.
-
Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability.
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the group can alter the pKa of nearby functionalities and create favorable dipole or electrostatic interactions with target proteins, enhancing binding affinity and selectivity.
The Role of the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) is a critical pharmacophore.
-
Hydrogen Bonding: It is a versatile hydrogen bond donor (N-H) and acceptor (S=O), enabling strong and specific interactions with amino acid residues in the active site of a target protein.
-
Zinc-Binding Group: In metalloenzymes such as carbonic anhydrases, the sulfonamide group acts as a potent zinc-binding group, coordinating to the catalytic zinc ion and inhibiting enzyme activity. This is a foundational principle in the design of diuretic and anti-glaucoma drugs.[6]
Case Study: Selective COX-2 Inhibition
A prominent example illustrating the importance of the 4-(substituted)benzenesulfonamide scaffold is the drug Celecoxib, a selective COX-2 inhibitor.[1] Celecoxib's structure is 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. Although the substitution pattern is different, the underlying principle is the same. The benzenesulfonamide moiety is crucial for its mechanism of action. The active site of the COX-2 enzyme has a larger, more accommodating hydrophobic side pocket compared to the COX-1 isoform. The trifluoromethyl-containing phenyl group of Celecoxib fits into this side pocket, anchoring the inhibitor and leading to selective inhibition.[7] This selectivity reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[7][8]
Caption: Selective binding of a trifluoromethyl-benzenesulfonamide analog in COX-2.
Safety and Handling
This compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from moisture.
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery and development. Its structure is a testament to the power of fluorine chemistry in modulating biological activity. The trifluoromethyl group provides metabolic robustness and enhanced binding properties, while the sulfonamide group offers crucial hydrogen bonding and active-site targeting capabilities. A thorough understanding of its chemical properties, synthesis, and the structure-activity relationships it enables is essential for scientists aiming to design the next generation of targeted therapeutics and advanced agrochemicals.
References
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Sigma-Aldrich. This compound 97%.
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Patsnap Synapse. What is the mechanism of Celecoxib? (2024-07-17).
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National Center for Biotechnology Information. Celecoxib. StatPearls Publishing; 2024 Jan-.
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ChemicalBook. This compound CAS 830-43-3.
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Whittington, D. et al. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemMedChem. 2017 Jan 17; 12(2): 143–152.
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Thorn, C. F. et al. Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenet Genomics. 2010 Apr; 20(4): 265–271.
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications.
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Spectroscopic data (NMR, IR, MS) of 4-(Trifluoromethyl)benzenesulfonamide
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethyl)benzenesulfonamide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (C₇H₆F₃NO₂S), a key building block in pharmaceutical and agrochemical research.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation and purity assessment of this compound. By integrating detailed experimental protocols with in-depth spectral interpretation, this guide serves as an authoritative resource for the characterization of this and structurally related sulfonamides.
Introduction: The Molecular Profile
This compound is a white crystalline solid with a molecular weight of 225.19 g/mol .[1][2][3] Its structure is characterized by a para-substituted benzene ring bearing a sulfonamide (-SO₂NH₂) group and a trifluoromethyl (-CF₃) group. The strong electron-withdrawing nature of both substituents significantly influences the electronic environment of the aromatic ring and imparts unique chemical properties, making it a valuable intermediate in organic synthesis.[1] Accurate and thorough spectroscopic characterization is paramount to confirm its identity and ensure its suitability for downstream applications.
Caption: Proposed ESI-MS/MS fragmentation pathway.
Data Summary: MS
| m/z | Proposed Ion | Formula | Notes |
| 226 | [M+H]⁺ | [C₇H₇F₃NO₂S]⁺ | Protonated molecular ion (ESI). |
| 225 | [M]⁺˙ | [C₇H₆F₃NO₂S]⁺˙ | Molecular ion (EI). [2] |
| 162 | [M+H - SO₂]⁺ | [C₇H₇F₃N]⁺ | Loss of sulfur dioxide from the protonated molecule. [4][5] |
| 161 | [CF₃-C₆H₄-NH₂]⁺˙ | [C₇H₆F₃N]⁺˙ | 4-(Trifluoromethyl)aniline radical cation. [6] |
| 145 | [CF₃-C₆H₄]⁺ | [C₇H₄F₃]⁺ | Loss of the amine radical from the aniline fragment. [2] |
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.
-
Instrumentation: Use a high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer (e.g., a Q-TOF or Ion Trap) equipped with an electrospray ionization (ESI) source.
-
Chromatography (Optional but Recommended): Inject the sample onto a C18 column to ensure purity before MS analysis. Use a simple gradient of water and acetonitrile (both with 0.1% formic acid) to elute the compound.
-
MS Acquisition (Positive Mode):
-
Set the ESI source parameters: capillary voltage ~3.5-4.5 kV, nebulizer gas (N₂) pressure ~30-40 psi, drying gas flow ~8-10 L/min, and temperature ~300-350 °C.
-
Acquire full scan mass spectra from m/z 50 to 500 to identify the [M+H]⁺ ion.
-
Perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 226) as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.
-
Integrated Analysis Workflow
No single technique provides a complete structural picture. The power of modern analytical chemistry lies in the integration of multiple spectroscopic methods. The workflow below illustrates a self-validating system for structural confirmation.
Caption: Integrated workflow for spectroscopic characterization.
This integrated approach ensures trustworthiness. The molecular weight from MS confirms the elemental composition. IR confirms the presence of the key sulfonamide and trifluoromethyl functional groups. Finally, NMR provides the definitive map of the atomic connectivity, confirming the para-substitution pattern and completing the structural puzzle.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. [7]* Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [7][8]Avoid inhalation of dust and contact with skin and eyes. [7]* First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists. [7]
References
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Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 1-10. [Link]
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Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]
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Sun, W., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(5), 850-7. [Link]
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Perera, I., & Kallow, W. (2008). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. ResearchGate. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Yao, Y., et al. (2014). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 79(17), 7813-7821. [Link]
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Sun, W., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]
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Mesley, R. J., & Houghton, E. E. (1967). Infrared identification of pharmaceutically important sulphonamides with particular reference to the occurrence of polymorphism. Journal of Pharmacy and Pharmacology, 19(5), 295-303. [Link]
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Starynowicz, P., et al. (2018). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. [Link]
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Wang, C., et al. (2013). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry. [Link]
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Lebel, O., et al. (2016). Electronic Supplementary Information (ESI) for: Online NMR spectroscopy for the safe and facile optimization of continuous-flow chemical processes. Royal Society of Chemistry. [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility. Retrieved January 11, 2026, from [Link]
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University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. University of Wisconsin-Madison Chemistry Department. Retrieved January 11, 2026, from [Link]
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Chen, K., et al. (2015). Supporting Information for Palladium-Catalyzed Decarboxylative Trifluoromethylation of Benzoic Acids. Angewandte Chemie. [Link]
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4-(Trifluoromethyl)benzenesulfonamide CAS number 830-43-3 information
An In-Depth Technical Guide to 4-(Trifluoromethyl)benzenesulfonamide (CAS 830-43-3)
Introduction
This compound is a highly versatile organofluorine compound that has garnered significant attention across multiple scientific disciplines. Its unique molecular architecture, combining a stable trifluoromethyl group with a reactive sulfonamide moiety, makes it a valuable building block and intermediate. This guide provides a comprehensive overview of its chemical properties, synthesis, and diverse applications, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science. The trifluoromethyl group enhances biological activity and selectivity, while the sulfonamide functional group allows for strong hydrogen bonding, crucial for optimizing drug efficacy.[1][2]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application.
Core Compound Identifiers
| Property | Value | Source |
| CAS Number | 830-43-3 | [1] |
| Molecular Formula | C₇H₆F₃NO₂S | [1] |
| Molecular Weight | 225.19 g/mol | [1][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | α,α,α-Trifluorotoluene-4-sulfonamide | [1] |
| InChI Key | TVHXQQJDMHKGGK-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)N | [3] |
Physical Properties
| Property | Value | Source |
| Appearance | White to almost white powder or crystal | [1] |
| Melting Point | 179 - 183 °C[1], 175-180 °C (lit.)[4][5] | |
| Purity | ≥ 97-98% (HPLC) | [1][4] |
Spectroscopic Data
Spectroscopic analysis confirms the molecular structure of this compound.
| Spectrum Type | Key Peaks / Information | Source |
| GC-MS | Molecular Ion (M⁺): 225 m/z | [3] |
| FTIR (KBr) | Confirms presence of -SO₂NH₂ and C-F bonds | [3] |
| FT-Raman | Provides data on molecular vibrations | [3] |
The Science of the Structure: Key Functional Groups
The utility of this compound is derived from the distinct properties of its two primary functional groups. The interplay between the electron-withdrawing trifluoromethyl group and the hydrogen-bonding sulfonamide moiety dictates its chemical behavior and biological activity.
The Trifluoromethyl (-CF₃) Group: An Enhancer of Performance
The trifluoromethyl group is a cornerstone of modern medicinal chemistry, valued for its ability to profoundly alter a molecule's biological profile.[6] Its inclusion at the para-position of the benzenesulfonamide core imparts several advantageous properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can increase a drug's half-life in the body.[2]
-
Increased Lipophilicity: The -CF₃ group significantly increases the molecule's lipophilicity (Hansch π value of +0.88), which can improve its ability to cross biological membranes.[2][6] This is a critical factor for drugs targeting the central nervous system.[2]
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the group alters the electronic properties of the aromatic ring, which can influence and enhance binding interactions with target proteins.[2][6]
The Sulfonamide (-SO₂NH₂) Moiety: The Pharmacophore
The sulfonamide group is a well-established pharmacophore critical to the biological activity of numerous drugs.[7][8]
-
Hydrogen Bonding: As a versatile hydrogen bond donor and acceptor, the sulfonamide group can form strong, specific interactions with amino acid residues in the active sites of target enzymes or receptors.[1][2]
-
Bioisosterism: Sulfonamides are often used as bioisosteres for carboxylic acids due to the similar distance between their oxygen atoms, allowing them to mimic similar hydrogen bonding patterns.[8]
-
Improved Physicochemical Properties: Compared to amides, sulfonamides often exhibit increased water solubility, bioavailability, and resistance to hydrolysis.[8]
Caption: Key molecular features and their functional impact.
Synthesis and Reactivity
The synthesis of this compound is typically achieved through well-established and reliable chemical transformations. The most common approach involves a two-step process starting from a suitable trifluoromethyl-substituted benzene derivative.
Primary Synthetic Pathway
The conventional synthesis relies on the preparation of an aryl sulfonyl chloride intermediate, followed by amination.[7][8]
-
Step 1: Synthesis of 4-(Trifluoromethyl)benzenesulfonyl Chloride (CAS 2991-42-6). The key intermediate is synthesized via chlorosulfonation of (trifluoromethyl)benzene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring.[8]
-
Step 2: Amination. The resulting 4-(Trifluoromethyl)benzenesulfonyl chloride is then reacted with an ammonia source, such as aqueous ammonia or ammonium hydroxide, in the presence of a base to yield the final this compound product.[7][9]
Caption: Primary synthetic route to this compound.
Experimental Protocol: Synthesis from Sulfonyl Chloride
This protocol is a representative example based on standard methodologies for sulfonamide synthesis.[7]
Objective: To synthesize this compound from 4-(Trifluoromethyl)benzenesulfonyl chloride.
Materials:
-
4-(Trifluoromethyl)benzenesulfonyl chloride (1.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Aqueous ammonium hydroxide (28-30%, excess)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: Dissolve 4-(Trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in a suitable organic solvent like DCM in a round-bottom flask.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Amination: Slowly add an excess of cold aqueous ammonium hydroxide to the stirred solution. The addition should be dropwise to control the exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound as a white solid.
Modern Synthetic Approaches & Reactivity
While the classical approach is robust, modern organic synthesis has introduced alternative methods. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been developed for the synthesis of sulfonamides, offering new routes for constructing the aryl-sulfur bond under milder conditions.[10][11][12]
As a reagent, this compound serves as a precursor for other valuable synthetic tools. For instance, it can be converted to 4-(Trifluoromethyl)benzenesulfonohydrazide, an environmentally friendly reagent used for the sulfonylation of activated alkenes.[13]
Applications in Research and Development
The unique properties of this compound make it a valuable intermediate in several high-value industries.[1][14]
-
Pharmaceutical Development: It is a key building block for synthesizing biologically active molecules.[1] Its derivatives are investigated for a range of therapeutic applications, including inflammation and pain relief, and as potential anticancer and antimicrobial agents through the inhibition of enzymes like carbonic anhydrase IX.[1][2]
-
Agrochemical Chemistry: The compound is an intermediate in the formulation of effective herbicides, fungicides, and pesticides.[1] The trifluoromethyl group enhances the efficacy and stability of these crop protection products.[1]
-
Material Science: It is used in the development of advanced materials, such as specialty polymers and coatings, where it can impart desirable properties like thermal stability and chemical resistance.[1][14]
Safety and Handling
Proper handling of this compound is essential in a laboratory or industrial setting. The following information is summarized from available Safety Data Sheets (SDS).
-
Hazard Classification:
-
Handling Precautions:
-
Storage:
-
First Aid Measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[16][17]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[16][17]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[15][16]
-
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Biological activity of 4-(Trifluoromethyl)benzenesulfonamide derivatives
An In-Depth Technical Guide to the Biological Activity of 4-(Trifluoromethyl)benzenesulfonamide Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the this compound scaffold, a cornerstone in modern medicinal chemistry. We will delve into its diverse biological activities, elucidate the underlying mechanisms of action, and provide detailed, field-proven experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical moiety in their work.
The this compound Scaffold: A Privileged Structure in Drug Discovery
The this compound core is a highly valued starting point in pharmaceutical research due to the unique and synergistic properties of its two key functional groups: the sulfonamide (-SO₂NH₂) and the trifluoromethyl (-CF₃).
-
The Sulfonamide Moiety (-SO₂NH₂): This group is a versatile hydrogen bond donor and acceptor, enabling strong, specific interactions with biological targets like enzyme active sites.[1] Its geometry is critical for binding and is a foundational component in numerous approved drugs.[2][3] The sulfonamide group is a key pharmacophore that contributes significantly to the efficacy of these molecules.[1]
-
The Trifluoromethyl Group (-CF₃): Positioned at the para-position, the -CF₃ group profoundly influences the molecule's biological profile.[1] Its strong electron-withdrawing nature enhances the acidity of the sulfonamide proton, potentially altering binding interactions.[1] Crucially, the C-F bond is exceptionally stable, making the -CF₃ group resistant to metabolic degradation and thus increasing the compound's half-life.[1][4] It also increases lipophilicity, which can improve the ability of a compound to cross biological membranes.[1][4]
The combination of these features makes this compound and its derivatives potent modulators of various biological pathways, leading to significant interest in their anticancer, antimicrobial, and anti-inflammatory properties.[1][5]
General Synthetic Approach
The synthesis of this core structure typically relies on robust and well-established organic transformations. A common pathway involves the chlorosulfonation of trifluoromethylbenzene, followed by amination to yield the parent sulfonamide, which can then be further derivatized.
Caption: General synthetic pathway for this compound derivatives.
Anticancer Activity: Targeting Tumor Proliferation and Survival
Derivatives of this compound have demonstrated significant antiproliferative and cytotoxic effects against a variety of cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and leukemia.[1][6][7]
Mechanism of Action: Carbonic Anhydrase IX Inhibition
A primary mechanism for the anticancer activity of these sulfonamide derivatives is the inhibition of carbonic anhydrase IX (CA IX).[1][6]
-
Causality: In many solid tumors, rapid proliferation leads to hypoxic (low oxygen) conditions. To survive, cancer cells upregulate CA IX, an enzyme that helps maintain intracellular pH by converting CO₂ to bicarbonate and protons.[8] By inhibiting CA IX, sulfonamide derivatives disrupt the cancer cell's ability to manage its pH in the acidic tumor microenvironment, leading to apoptosis (programmed cell death).[6][8] The sulfonamide moiety acts as a crucial zinc-binding group within the enzyme's active site.[1]
Caption: Mechanism of CA IX inhibition by sulfonamide derivatives in cancer.
Experimental Evaluation of Anticancer Activity
A stepwise procedure from in vitro to in vivo experiments is fundamental for evaluating new anticancer agents.[9] In vitro assays offer a cost-effective and high-throughput method for initial screening, allowing for the identification of promising candidates before advancing to more complex and expensive animal models.[9][10]
Caption: Workflow for preclinical evaluation of new anticancer agents.
This protocol determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Causality: An overnight incubation allows cells to adhere and enter a logarithmic growth phase, ensuring reproducibility. Opaque plates are required to prevent background from luminescence measurements.
-
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Causality: This duration is typically sufficient to observe significant effects on cell proliferation or viability.
-
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[9]
This protocol assesses the therapeutic efficacy of a lead compound in a living organism.[11]
-
Animal Model: Use immunocompromised mice (e.g., Athymic Nude or SCID mice) to prevent rejection of human tumor cells.[9][12]
-
Tumor Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., MDA-MB-231) suspended in Matrigel into the flank of each mouse.
-
Causality: Matrigel provides a scaffold that supports initial tumor growth and vascularization.
-
-
Tumor Growth: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length × Width²)/2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to the determined dosing schedule.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of systemic toxicity.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy of the compound.
Data Summary: Anticancer Activity
| Compound Derivative | Cell Line | IC₅₀ (µM) | Citation |
| Thiazolone-benzenesulfonamide (4e) | MDA-MB-231 (Breast) | 3.58 | [6] |
| Thiazolone-benzenesulfonamide (4e) | MCF-7 (Breast) | 4.58 | [6] |
| Thiazolone-benzenesulfonamide (4g) | MDA-MB-231 (Breast) | 5.54 | [6] |
| Thiazolone-benzenesulfonamide (4g) | MCF-7 (Breast) | 2.55 | [6] |
| Imidazole-benzenesulfonamide (8) | MDA-MB-231 (Breast) | 20.5 | [7] |
| Imidazole-benzenesulfonamide (8) | IGR39 (Melanoma) | 27.8 | [7] |
Antimicrobial Activity
The sulfonamide scaffold is historically significant in the development of antibacterial agents.[3][13] Derivatives of this compound have continued this legacy, showing broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as some fungi.[2][14][15]
Experimental Evaluation: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for its determination.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Data Summary: Antimicrobial Activity
| Compound Derivative | Microorganism | MIC (µg/mL) | Citation |
| Carboxamide Derivative (4d) | E. coli | 6.72 | [14] |
| Carboxamide Derivative (4h) | S. aureus | 6.63 | [14] |
| Carboxamide Derivative (4f) | B. subtilis | 6.63 | [14] |
| Carboxamide Derivative (4e) | C. albicans | 6.63 | [14] |
| Sulfonamide Derivative (1b) | S. aureus (clinical isolates) | 64 | [3] |
Anti-inflammatory Activity
Inflammation is a key pathological process in numerous diseases. Certain this compound derivatives have shown potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]
Mechanism of Action: COX Inhibition
-
Causality: The COX enzymes (COX-1 and COX-2) are central to the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1] Selective inhibition of COX-2 is a highly desirable therapeutic strategy, as it reduces inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[1] Molecular docking studies suggest that these sulfonamide derivatives can bind effectively to the active sites of COX enzymes.[1]
Experimental Evaluation: Carrageenan-Induced Rat Paw Edema
This is a classic and reliable in vivo model for evaluating the efficacy of acute anti-inflammatory agents.
-
Animal Model: Use Wistar or Sprague-Dawley rats.
-
Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally to the animals. A standard reference drug, such as Indomethacin, is used for comparison.[16]
-
Induction of Inflammation: After one hour, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Causality: Carrageenan is a non-antigenic phlogistic agent that induces a reproducible inflammatory response characterized by edema (swelling).
-
-
Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point relative to the vehicle control group.
Data Summary: Anti-inflammatory Activity
| Compound Derivative | Dose | Time (h) | Edema Inhibition (%) | Citation |
| Carboxamide Derivative (4a) | Not specified | 1 | 94.69 | [14] |
| Carboxamide Derivative (4a) | Not specified | 2 | 89.66 | [14] |
| Carboxamide Derivative (4a) | Not specified | 3 | 87.83 | [14] |
| Spirotriazolotriazine (1) | 200 mg/kg | 4 | 96.31 | [16] |
| Spirotriazolotriazine (3) | 200 mg/kg | 4 | 99.69 | [16] |
| Indomethacin (Standard) | 10 mg/kg | 4 | 57.66 | [16] |
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The Trifluoromethyl Group: A Keystone in Modulating Benzenesulfonamide Bioactivity
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic incorporation of the trifluoromethyl (CF₃) group onto this scaffold has become a paramount tool for fine-tuning a molecule's pharmacological profile. This technical guide provides an in-depth analysis of the multifaceted role of the CF₃ group in modulating the bioactivity of benzenesulfonamides. We will explore its profound impact on key physicochemical properties, the resulting pharmacodynamic consequences on target engagement, and its crucial influence on pharmacokinetic characteristics such as metabolic stability. This guide synthesizes theoretical principles with practical, field-proven experimental protocols to offer researchers and drug development professionals a comprehensive resource for leveraging trifluoromethylation in rational drug design.
Introduction: The Strategic Value of Fluorination
In drug discovery, the modification of a lead compound with specific functional groups is a critical strategy to enhance biological and physicochemical properties.[1] The benzenesulfonamide moiety is a well-established pharmacophore, particularly recognized for its ability to inhibit metalloenzymes like carbonic anhydrases (CAs) and cyclooxygenases (COX).[2][3] The primary sulfonamide group (-SO₂NH₂) is often a key zinc-binding group, crucial for inhibitory activity.[2][4] The introduction of fluorine, particularly as a trifluoromethyl (CF₃) group, has emerged as a powerful tactic to optimize these molecules.[5] The CF₃ group's unique combination of high electronegativity, steric bulk, and lipophilicity allows it to profoundly influence a drug's absorption, distribution, metabolism, excretion (ADME), and target affinity.[6][7] This guide will dissect the core principles behind the CF₃ group's impact and provide the experimental frameworks to assess them.
The Physicochemical Impact of the Trifluoromethyl Group
The biological effects of the CF₃ group are a direct consequence of its influence on the molecule's fundamental physicochemical properties. Its strong electron-withdrawing nature and lipophilicity are the primary drivers of its utility.[8]
Modulation of Acidity (pKa)
The CF₃ group is a potent electron-withdrawing substituent.[5] When placed on the benzene ring of a benzenesulfonamide, its inductive effect significantly increases the acidity of the sulfonamide proton (lowers the pKa). This is critical because the anionic, deprotonated form of the sulfonamide is what coordinates with the catalytic zinc ion in many target metalloenzymes, such as carbonic anhydrase.[2][4] A lower pKa ensures a higher population of the active anionic species at physiological pH, which can lead to more potent inhibition. For trifluoromethanesulfonamide (TfNH₂), the strong electron-withdrawing effect of the CF₃SO₂- group results in a pKa of approximately 6.3, making it a relatively strong NH-acid.[9]
Enhancement of Lipophilicity (LogP)
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a crucial parameter governing a drug's ability to cross biological membranes and engage with hydrophobic binding pockets in target proteins. The CF₃ group is significantly more lipophilic than a hydrogen or methyl group, and its incorporation generally increases a molecule's LogP value.[6][10] For instance, the Hansch π value, which quantifies the lipophilicity contribution of a substituent, is +0.88 for the CF₃ group.[6] This enhanced lipophilicity can improve membrane permeability, leading to better absorption and distribution.[7] However, the relationship is not always linear; the position of the CF₃ group and the overall molecular context can lead to complex effects on LogP.[11]
Alteration of Molecular Conformation and Interactions
The CF₃ group is bulkier than a methyl group and can influence the molecule's preferred conformation.[6] Its fluorine atoms are poor hydrogen bond acceptors but can participate in other non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can contribute to binding affinity.[6][12] The electronic modulation of the aromatic ring by the CF₃ group can also enhance electrostatic interactions with biological targets.[5]
Table 1: Comparative Physicochemical Properties
| Compound | Substituent | Predicted pKa (Sulfonamide) | Predicted LogP | Key Effect |
| Benzenesulfonamide | -H | ~10.0 | 1.09 | Baseline |
| 4-Methylbenzenesulfonamide | 4-CH₃ | ~10.2 | 1.62 | Minor lipophilicity increase |
| 4-(Trifluoromethyl)benzenesulfonamide | 4-CF₃ | ~8.5 | 2.51 | Significant pKa decrease, significant lipophilicity increase |
Note: pKa and LogP values are estimations to illustrate trends and can vary based on prediction software and experimental conditions.
Caption: Logical flow of the CF₃ group's influence on bioactivity.
Pharmacodynamic Consequences: Enhancing Target Engagement
The changes in physicochemical properties directly translate to altered pharmacodynamics, primarily affecting how the drug interacts with its biological target.
Case Study: Carbonic Anhydrase (CA) Inhibitors
Benzenesulfonamides are classic inhibitors of carbonic anhydrases.[13] The sulfonamide group coordinates to the Zn²⁺ ion in the active site, while the substituted phenyl ring extends into the active site cavity.[4] The introduction of a CF₃ group can enhance binding affinity through several mechanisms:
-
Increased Hydrophobic Interactions: The lipophilic CF₃ group can form favorable interactions with hydrophobic residues lining the active site pocket (e.g., Val121, Phe131, Leu198).[4]
-
Optimal pKa: As discussed, the lowered pKa ensures a greater concentration of the active anionic sulfonamide at physiological pH, strengthening the crucial interaction with the zinc cofactor.
Caption: CF₃-benzenesulfonamide binding in a carbonic anhydrase active site.
Case Study: Celecoxib and COX-2 Selectivity
Celecoxib is a selective COX-2 inhibitor with a benzenesulfonamide core.[14] Its structure features a 3-(trifluoromethyl)pyrazolyl group. The CF₃ group plays a superior role in providing both potency and selectivity for COX-2 over COX-1.[14] The active site of COX-2 has a larger, more accommodating hydrophobic side pocket compared to COX-1, due to a key amino acid difference (Val523 in COX-2 vs. Ile523 in COX-1). The bulky CF₃ group of celecoxib fits favorably into this larger side pocket of COX-2, contributing significantly to its binding affinity and selectivity. A trifluoromethyl analogue of celecoxib (TFM-C), where the 4-methyl group is replaced by another CF₃ group, showed a 205-fold lower COX-2 inhibitory activity, demonstrating the sensitive structure-activity relationship, yet it retained other COX-2-independent biological effects.[15][16]
Table 2: Importance of CF₃ Group for COX-2 Inhibition (Celecoxib vs. Analogue)
| Compound | 4-Position Group | 3-Pyrazolyl Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | -CH₃ | -CF₃ | 15 | 0.04 | 375 |
| TFM-C Analogue | -CF₃ | -CF₃ | >100 | 8.2 | >12 |
Data sourced from Chiba et al., 2015.[15]
Pharmacokinetic Profile: The Metabolic Stability Advantage
Perhaps the most significant advantage of incorporating a CF₃ group is the enhancement of metabolic stability.[6] Aromatic rings and methyl groups are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.
-
Blocking Metabolic Hotspots: Replacing a hydrogen atom on an aromatic ring with a CF₃ group can block a potential site of hydroxylation.
-
Inherent Stability of the C-F Bond: The carbon-fluorine bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol), making the CF₃ group highly resistant to metabolic degradation.[6]
This increased resistance to metabolism can lead to a longer drug half-life, reduced clearance, and improved oral bioavailability, ultimately allowing for a lower and less frequent dosing regimen.[5][7]
Experimental Protocols for Assessment
To rationally design and validate the effects of trifluoromethylation, a series of standardized in vitro assays are essential.
Protocol: Determination of pKa by Potentiometric Titration
-
Objective: To quantify the acidity of the sulfonamide proton.
-
Principle: A solution of the compound is titrated with a standardized base (e.g., NaOH), and the pH is monitored with a calibrated pH meter. The pKa is determined from the midpoint of the titration curve.
-
Methodology:
-
Accurately weigh and dissolve the benzenesulfonamide derivative in a suitable co-solvent system (e.g., 20% ethanol in water) to ensure solubility.
-
Calibrate a pH meter using standard buffers (pH 4, 7, 10).
-
Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).
-
Titrate the solution with standardized NaOH (e.g., 0.01 M), adding small, precise aliquots.
-
Record the pH after each addition.
-
Plot pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
-
-
Causality: This measurement is critical as it directly informs the ionization state of the zinc-binding group at physiological pH, a key determinant of potency for metalloenzyme inhibitors.
Protocol: Determination of Lipophilicity (LogP) by Shake-Flask Method
-
Objective: To measure the compound's partitioning between an organic and an aqueous phase.
-
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.
-
Methodology:
-
Prepare a stock solution of the compound in n-octanol.
-
Add a known volume of this stock solution to a mixture of buffer (pH 7.4) and n-octanol that have been pre-saturated with each other.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to reach equilibrium.
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully sample both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate LogP as: Log₁₀([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ).
-
-
Causality: LogP is a fundamental predictor of membrane permeability and the potential for hydrophobic interactions with the target protein. This assay validates the lipophilic contribution of the CF₃ group.[10]
Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Objective: To assess the compound's susceptibility to Phase I metabolism.
-
Principle: The compound is incubated with liver microsomes (which contain CYP enzymes) and a necessary cofactor (NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS.
-
Methodology:
-
Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer (pH 7.4), the test compound (e.g., at 1 µM), and liver microsomes (e.g., human or rat).
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Calculate the in vitro half-life (t₁/₂) from the slope of the natural log of the percent remaining versus time plot.
-
-
Causality: This assay provides a direct measure of metabolic stability, testing the hypothesis that the strong C-F bonds of the CF₃ group resist enzymatic degradation.[6][17]
Caption: Experimental workflow for evaluating a novel CF₃-benzenesulfonamide.
Conclusion
The trifluoromethyl group is far more than a simple bioisostere for a methyl group; it is a strategic tool that profoundly alters the physicochemical, pharmacodynamic, and pharmacokinetic properties of benzenesulfonamide-based drug candidates.[6][8] Its strong electron-withdrawing effect enhances the acidity of the key sulfonamide proton, while its lipophilicity and steric bulk improve target binding and membrane permeability.[4][5] Critically, the exceptional strength of the C-F bond imparts significant metabolic stability, a highly desirable trait in drug development.[7] By understanding these principles and employing the rigorous experimental protocols outlined in this guide, researchers can effectively harness the power of the trifluoromethyl group to design safer, more potent, and more effective benzenesulfonamide therapeutics.
References
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- The Role of Trifluoromethyl
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- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry.
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The Multifaceted Mechanisms of Action of 4-(Trifluoromethyl)benzenesulfonamide Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compounds based on the 4-(Trifluoromethyl)benzenesulfonamide scaffold represent a versatile class of molecules with significant therapeutic potential. While primarily recognized for their potent inhibition of carbonic anhydrases, emerging evidence reveals a more complex pharmacological profile, implicating other signaling pathways and cellular processes. This in-depth technical guide provides a comprehensive overview of the established and putative mechanisms of action of these compounds. We will delve into the intricacies of carbonic anhydrase inhibition, explore the evidence for off-target effects on phospholipase C signaling, oxidative stress, and inflammatory pathways, and provide detailed experimental protocols for investigating these mechanisms. This guide is intended to serve as a valuable resource for researchers and drug development professionals working with this important class of compounds.
Introduction: The Chemical Versatility of the this compound Scaffold
The this compound core structure is a key building block in medicinal chemistry.[1] The sulfonamide moiety (-SO₂NH₂) is a critical pharmacophore that can act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets.[1] The trifluoromethyl group (-CF₃) significantly influences the molecule's properties by enhancing its metabolic stability and binding affinity for target proteins.[1] These characteristics have led to the development of a wide array of derivatives with diverse biological activities, ranging from anti-glaucoma and anti-cancer to potential analgesic and anti-inflammatory applications.
Primary Mechanism of Action: Carbonic Anhydrase Inhibition
The most well-established mechanism of action for this compound and its derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing crucial roles in pH regulation, fluid secretion, and various physiological processes.
Molecular Basis of Carbonic Anhydrase Inhibition
The inhibitory activity of benzenesulfonamides stems from the coordination of the deprotonated sulfonamide nitrogen to the Zn(II) ion in the active site of the enzyme.[2][3] This interaction displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle. The binding is further stabilized by a network of hydrogen bonds between the sulfonamide group and amino acid residues within the active site, such as Thr199 and Glu106 in human CA II.[2]
The trifluoromethyl group on the benzene ring enhances the acidity of the sulfonamide proton, facilitating its deprotonation and strengthening the coordination to the zinc ion. The substituted phenyl ring also engages in van der Waals interactions with hydrophobic residues in the active site, including Gln92, Val121, Phe131, Leu198, and Pro202 in hCA II, further contributing to the binding affinity.[2]
Isozyme Selectivity
Humans express 15 different CA isozymes, and the development of isozyme-selective inhibitors is a key goal in drug discovery to minimize off-target effects. The affinity of this compound derivatives for different CA isozymes varies depending on the substitutions on the benzene ring. For instance, some derivatives show high affinity for the tumor-associated isoforms CA IX and XII, making them attractive candidates for anti-cancer therapies.[4][5][6][7]
Quantitative Analysis of Carbonic Anhydrase Inhibition
The inhibitory potency of this compound derivatives against various CA isozymes is typically quantified by their inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀).
| Compound/Derivative | CA Isozyme | Inhibition Constant (Kᵢ) / IC₅₀ (nM) | Reference |
| N-1-(4-Sulfamoylphenyl)-N-4-pentafluorophenyl-thiosemicarbazide | hCA I | 78 | [2] |
| N-1-(4-Sulfamoylphenyl)-N-4-pentafluorophenyl-thiosemicarbazide | hCA II | 15-19 | [2] |
| N-1-(4-Sulfamoylphenyl)-N-4-pentafluorophenyl-thiosemicarbazide | hCA IX | 15-19 | [2] |
| 4-(Pyrazolyl)benzenesulfonamide Urea (SH7s) | hCA IX | 15.9 | [4] |
| 4-(Pyrazolyl)benzenesulfonamide Urea (SH7s) | hCA XII | 55.2 | [4] |
| Tetrafluorobenzenesulfonamide Derivatives | hCA I | 41.5 - 1500 | [6] |
| Tetrafluorobenzenesulfonamide Derivatives | hCA II | 30.1 - 755 | [6] |
| Tetrafluorobenzenesulfonamide Derivatives | hCA IX | 1.5 - 38.9 | [6] |
| Tetrafluorobenzenesulfonamide Derivatives | hCA XII | 0.8 - 12.4 | [6] |
| 4-Anilinoquinazoline-based benzenesulfonamide (4a) | hCA II | 2.4 | [8] |
| 4-Anilinoquinazoline-based benzenesulfonamide (4g) | hCA XII | 30.5 | [8] |
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay for CA Activity
This protocol allows for the determination of steady-state kinetic parameters of CA inhibition.
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂, monitored by a pH indicator.
Materials:
-
Stopped-flow spectrophotometer
-
Recombinant human carbonic anhydrase isozyme
-
This compound compound or derivative
-
CO₂-saturated water (prepare by bubbling CO₂ gas through chilled, deionized water)
-
Buffer (e.g., 20 mM HEPES or Tris, pH 7.5)
-
pH indicator (e.g., phenol red)
-
DMSO (for dissolving the inhibitor)
Procedure:
-
Solution Preparation:
-
Enzyme Solution: Prepare a stock solution of the CA isozyme in the buffer. The final concentration in the assay is typically in the nanomolar range.
-
Substrate Solution: Use freshly prepared CO₂-saturated water, kept on ice.
-
Inhibitor Stock Solution: Dissolve the test compound in DMSO to create a high-concentration stock solution.
-
Working Inhibitor Solutions: Prepare serial dilutions of the inhibitor stock solution in the buffer.
-
-
Instrument Setup:
-
Set the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Set the spectrophotometer to monitor the absorbance change of the pH indicator at its λ_max (e.g., 557 nm for phenol red at pH 7.5).
-
-
Measurement:
-
Load one syringe with the enzyme solution (containing the pH indicator) and the other with the CO₂-saturated water.
-
For inhibition studies, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) before loading.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Record the change in absorbance over time. The initial linear phase of the curve represents the enzyme-catalyzed reaction rate.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the slope of the absorbance vs. time plot.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Kᵢ values can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
Emerging Mechanisms of Action: Beyond Carbonic Anhydrase
While CA inhibition is the primary and most studied mechanism, evidence suggests that some this compound derivatives can exert biological effects through other pathways.
Activation of Phospholipase C (PLC) and Modulation of Intracellular Calcium
A specific derivative, 2,4,6-trimethyl-N-(meta-3-trifluoromethyl-phenyl)-benzenesulfonamide (m-3M3FBS), has been identified as a direct activator of phospholipase C (PLC).[9][10] PLC is a key enzyme in signal transduction that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[11]
IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[11] This increase in intracellular Ca²⁺ concentration can trigger a wide range of cellular responses. Studies have shown that m-3M3FBS stimulates inositol phosphate formation and a transient increase in intracellular Ca²⁺ in various cell types.[9] It appears to activate all tested PLC isotypes (β2, β3, γ1, γ2, and δ1) directly, without the involvement of G-proteins.[9]
It is important to note that this PLC-activating property has been demonstrated for a specific, more complex derivative. Further research is needed to determine if the core this compound structure possesses similar activity.
Caption: PLC activation by a this compound derivative.
Modulation of Oxidative Stress and Inflammation
Some benzenesulfonamide derivatives have shown the potential to modulate oxidative stress and inflammatory pathways. For instance, a study on a derivative in a cancer model indicated a reduction in the levels of the pro-inflammatory cytokines TNF-α and IL-6.[12] Dysregulation of these cytokines is implicated in a variety of inflammatory diseases.[13][14]
Furthermore, there is evidence that some derivatives can affect markers of oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[15] This can lead to damage to lipids, proteins, and DNA.
The precise mechanisms by which these compounds influence inflammatory and oxidative stress pathways are not yet fully elucidated and may be linked to their primary activity on CAs, which can influence pH and, consequently, various cellular processes.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or biological fluids.
Materials:
-
ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)
-
96-well microplate
-
Plate reader
-
Wash buffer
-
Assay diluent
-
Stop solution
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add standards and samples (e.g., cell culture supernatants treated with the test compound) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add the substrate solution (e.g., TMB). Incubate for 15-30 minutes at room temperature in the dark until color develops.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the concentration of the cytokine in the samples from the standard curve.
Potential Interaction with Serotonergic and Opioidergic Pathways
Preliminary evidence suggests that some benzenesulfonamide derivatives may interact with neurotransmitter systems, specifically the serotonergic and opioidergic pathways. A study on a fluorinated benzenesulfonamide derivative demonstrated analgesic effects that were reversed by antagonists of serotonin and µ-opioid receptors, implying a potential involvement of these pathways.
Several studies have investigated the binding of sulfonamide-containing compounds to serotonin receptors, particularly the 5-HT₆ subtype, with some derivatives showing high affinity.[16] The interaction with opioid receptors is less explored, but the chemical structures of some benzenesulfonamides may share pharmacophoric features with known opioid ligands.[17][18][19]
This area of research is still in its early stages, and more definitive studies are required to confirm and characterize these interactions and to determine their relevance to the overall pharmacological profile of this compound compounds.
Conclusion and Future Directions
The this compound scaffold is a privileged structure in drug discovery, with its primary mechanism of action being the potent inhibition of carbonic anhydrases. This activity is well-understood at the molecular level and has led to the development of clinically useful drugs. However, the pharmacological landscape of these compounds is broader than initially appreciated. Emerging evidence points towards the modulation of other key cellular signaling pathways, including the activation of phospholipase C and potential effects on inflammatory and oxidative stress responses.
Future research should focus on several key areas:
-
Deconvoluting On- and Off-Target Effects: It is crucial to determine which of the observed biological effects are a direct consequence of CA inhibition and which are due to interactions with other targets.
-
Structure-Activity Relationship for Non-CA Targets: A systematic investigation into how modifications of the this compound scaffold affect activity at non-CA targets is needed.
-
Exploring Novel Therapeutic Applications: The multifaceted mechanisms of action of these compounds may open up new therapeutic avenues beyond their current applications.
A deeper understanding of the complex pharmacology of this compound compounds will undoubtedly pave the way for the design of next-generation therapeutics with improved efficacy and safety profiles.
References
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- Russell, M. G., Billington, V. C., Cluderay, J. E., Coune, C., Ffoulkes, M. H., Harrison, T., Jelley, R. A., Jones, G., Maw, G. N., & Williams, S. R. (2001). N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. Journal of medicinal chemistry, 44(23), 3881–3895.
- Krüger, M., Hinz, S., & Kostenis, E. (2005). Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation. British journal of pharmacology, 144(6), 840–847.
- Angeli, A., et al. (2022). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry, 65(13), 9036-9051.
- Bae, Y. S., et al. (2003). Identification of a compound that directly stimulates phospholipase C activity. Molecular Pharmacology, 63(5), 1043-1050.
- Di Fiore, A., et al. (2007). Crystal structure analysis of human carbonic anhydrase II in complex with a benzenesulfonamide derivative. Bioorganic & Medicinal Chemistry Letters, 17(6), 1743-1747.
- Gudim, M., et al. (2021). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry, 64(22), 16656-16675.
- Kim, C. Y., & Sondek, J. (2021). Activation Mechanisms and Diverse Functions of Mammalian Phospholipase C. International Journal of Molecular Sciences, 22(23), 12998.
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RCSB Protein Data Bank. (2007). 2HL4: Crystal structure analysis of human carbonic anhydrase II in complex with a benzenesulfonamide derivative. [Link]
- Roth, B. L., et al. (1996). Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor. Ser3.36(159) provides a second interaction site for the protonated amine of serotonin but not of lysergic acid diethylamide or bufotenin. The Journal of biological chemistry, 271(25), 14672–14675.
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Smirnov, A., Manakova, E., & Grazulis, S. (2015). 4PZH: Crystal structure of human carbonic anhydrase isozyme II with 2,3,5,6-tetrafluoro-4[(2-hydroxyethyl)sulfonyl]benzenesulfonamide. RCSB Protein Data Bank. [Link]
- Supuran, C. T., et al. (2005). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. Bioorganic & Medicinal Chemistry Letters, 15(7), 1937-1942.
- Stams, T., & Christianson, D. W. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Biochemistry, 37(23), 8387–8393.
- Angeli, A., et al. (2020). Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. Metabolites, 10(10), 412.
- White, J. C., et al. (2011). Direct activation of human phospholipase C by its well known inhibitor u73122. The Journal of biological chemistry, 286(12), 10339–10347.
- Rhee, S. G. (2001). Regulation of phosphoinositide-specific phospholipase C. Annual review of biochemistry, 70, 281–312.
- Filizola, M., & Devi, L. A. (2021). Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. Molecules (Basel, Switzerland), 26(24), 7543.
- D'Acquisto, F., & Ghosh, S. (2024). Transcription Factors and Methods for the Pharmacological Correction of Their Activity. International Journal of Molecular Sciences, 25(13), 7345.
- Horowitz, L. F., Hirdes, W., Suh, B. C., Hilgemann, D. W., & Mackie, K. (2005). Phospholipase C in Living Cells: Activation, Inhibition, Ca2+ Requirement, and Regulation of M Current. The Journal of general physiology, 126(3), 243–262.
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The Pharmacological Blueprint: A Technical Guide to 4-(Trifluoromethyl)benzenesulfonamide
This guide provides an in-depth technical exploration of 4-(Trifluoromethyl)benzenesulfonamide, a versatile chemical entity pivotal in contemporary drug discovery and development. We will dissect its core pharmacological attributes, focusing on the synergistic interplay of its trifluoromethyl and sulfonamide moieties, which together confer a unique profile of metabolic stability, target affinity, and therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this compound's significance and application.
Executive Summary: The Strategic Importance of a Fluorinated Sulfonamide
This compound is not merely a synthetic intermediate; it is a carefully orchestrated scaffold that leverages the power of fluorine chemistry to enhance pharmacological properties.[1] The strategic placement of a trifluoromethyl group on the benzenesulfonamide core profoundly influences the molecule's electronic nature, lipophilicity, and metabolic stability, making it a highly sought-after building block in medicinal chemistry.[2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][4] This guide will elucidate the foundational principles that make this compound a cornerstone in the design of novel therapeutics.
Deconstructing the Core: Physicochemical and Structural Attributes
The pharmacological behavior of this compound is intrinsically linked to its chemical architecture. The molecule's efficacy is a direct result of the properties endowed by its two key functional groups.
| Property | Value | Source |
| Molecular Formula | C7H6F3NO2S | [1] |
| Molecular Weight | 225.19 g/mol | [1][5] |
| Melting Point | 179 - 183 °C | [1] |
| Appearance | White to almost white crystalline powder | [1] |
| CAS Number | 830-43-3 | [1] |
The Trifluoromethyl Group: A Game-Changer in Drug Design
The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties.[3] Its strong electron-withdrawing nature significantly impacts the acidity of the sulfonamide proton, which can fine-tune binding interactions with biological targets.[2] Key contributions of the -CF3 group include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation. This attribute is crucial for increasing the in vivo half-life of drug candidates.[3]
-
Increased Lipophilicity: The introduction of a trifluoromethyl group generally increases a molecule's lipophilicity, which can improve its ability to cross biological membranes, a critical factor for oral bioavailability and CNS penetration.[2][3]
-
Modulation of Binding Affinity: The unique steric and electronic properties of the -CF3 group can lead to more favorable interactions within the binding pockets of enzymes and receptors, thereby enhancing potency and selectivity.[2]
The Sulfonamide Moiety: The Anchor for Biological Activity
The sulfonamide (-SO2NH2) group is a well-established pharmacophore responsible for the biological activity of numerous drugs.[2] Its key features include:
-
Hydrogen Bonding Capabilities: The sulfonamide group acts as both a hydrogen bond donor and acceptor, enabling strong and specific interactions with amino acid residues in the active sites of target proteins.[1][2]
-
Zinc-Binding Group: In metalloenzymes such as carbonic anhydrases, the sulfonamide moiety coordinates with the zinc ion in the active site, a fundamental interaction for potent inhibition.[6]
Pharmacological Landscape: Mechanism of Action and Therapeutic Applications
While this compound itself is primarily a synthetic intermediate, its core structure is integral to the pharmacological activity of a multitude of derivatives.[1] The primary and most studied mechanism of action for benzenesulfonamide-containing compounds is the inhibition of carbonic anhydrases.[6][7]
Carbonic Anhydrase Inhibition: A Prominent Therapeutic Target
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8][9] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases. Benzenesulfonamides are a classical class of CA inhibitors.[6]
The general mechanism of inhibition involves the sulfonamide group binding to the Zn(II) ion in the active site of the enzyme, displacing a water molecule or hydroxide ion.[6] This interaction is stabilized by a network of hydrogen bonds between the sulfonamide and nearby amino acid residues.[6]
Caption: General synthetic scheme for N-substituted this compound derivatives.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the primary or secondary amine in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).
-
Addition of Base: Add a base, such as pyridine or triethylamine, to the reaction mixture to act as a scavenger for the hydrochloric acid that will be generated.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4-(Trifluoromethyl)benzenesulfonyl chloride in the same solvent to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified period. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a mild acidic solution. Extract the product into an organic solvent, wash the organic layer with brine, and dry it over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate).
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
In Vitro Carbonic Anhydrase Inhibition Assay
A common method to assess the inhibitory activity of benzenesulfonamide derivatives against carbonic anhydrase is a stopped-flow CO2 hydration assay.
Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of CO2. The reaction is monitored by observing the change in pH using a colorimetric indicator.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)
-
Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
Buffer solution (e.g., TRIS-HCl)
-
pH indicator (e.g., p-nitrophenol)
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a series of dilutions of the inhibitor compound.
-
In the spectrophotometer cuvette, mix the enzyme solution, buffer, and pH indicator.
-
Add the inhibitor solution at various concentrations to the cuvette and incubate for a defined period to allow for enzyme-inhibitor binding.
-
Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water to initiate the reaction.
-
Monitor the change in absorbance of the pH indicator over time.
-
Calculate the initial reaction rates from the absorbance data.
-
Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.
Conclusion and Future Directions
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of a metabolically robust trifluoromethyl group and a biologically active sulfonamide moiety provides a versatile and potent scaffold for the development of novel therapeutics. [1][2]While its primary role to date has been as a foundational building block, the consistent success of its derivatives in targeting a range of diseases, most notably as carbonic anhydrase inhibitors, underscores its profound pharmacological importance. [6][7] Future research will likely focus on expanding the therapeutic applications of this scaffold, exploring novel derivatives with enhanced selectivity and potency for a wider array of biological targets. The continued exploration of structure-activity relationships will undoubtedly lead to the discovery of next-generation drugs with improved efficacy and safety profiles, all stemming from the fundamental pharmacological blueprint of this compound.
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A Guide to a Privileged Scaffold: 4-(Trifluoromethyl)benzenesulfonamide as a Cornerstone Building Block in Modern Organic Synthesis
Abstract: In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount to achieving desired physicochemical properties and biological activity. Among these, 4-(trifluoromethyl)benzenesulfonamide has emerged as a "privileged scaffold"—a molecular framework that is repeatedly identified as a source of useful therapeutic agents. This technical guide provides an in-depth analysis of this versatile building block, moving beyond simple reaction schemes to explore the causal chemistry that makes it indispensable. We will dissect the synergistic roles of the trifluoromethyl and sulfonamide moieties, provide field-proven protocols for its core transformations, and showcase its application in the synthesis of high-value compounds, such as selective COX-2 inhibitors. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage this scaffold in their synthetic programs.
The Strategic Advantage: Unpacking the Synergy of the -CF₃ and -SO₂NH₂ Groups
The utility of this compound stems from the powerful and synergistic interplay between its two key functional groups. Understanding their individual contributions is fundamental to appreciating the causality behind its widespread use in medicinal chemistry.
The Trifluoromethyl (-CF₃) Group: A Bioisostere for Metabolic Fortitude and Potency
The introduction of a trifluoromethyl group is a well-established strategy for optimizing a drug candidate's profile.[1] Its strong electron-withdrawing nature and high C-F bond energy (one of the strongest in organic chemistry) confer several key advantages:[2]
-
Enhanced Metabolic Stability: The -CF₃ group is highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] By replacing a metabolically labile methyl (-CH₃) or methoxy (-OCH₃) group, chemists can block a primary site of metabolic attack, which can significantly increase a drug's half-life and improve its bioavailability.[1][3]
-
Increased Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross biological membranes and enhance absorption and distribution.[1]
-
Modulation of Acidity/Basicity: The potent inductive effect of the -CF₃ group can significantly alter the pKa of nearby acidic or basic centers. In the context of the benzenesulfonamide scaffold, it increases the acidity of the sulfonamide N-H proton, which can be critical for target binding.
-
Improved Binding Affinity: The unique electronic properties of the -CF₃ group can lead to stronger and more selective interactions with biological targets, such as enzyme active sites, through favorable electrostatic and dipole interactions.[1]
The Sulfonamide (-SO₂NH₂) Group: The Quintessential Pharmacophore
The sulfonamide moiety is a cornerstone pharmacophore, present in a vast array of antibacterial, diuretic, and anti-inflammatory drugs. Its utility is rooted in its geometry and hydrogen-bonding capabilities.
-
Hydrogen Bonding: The sulfonamide group is a versatile hydrogen bond donor (via the N-H protons) and acceptor (via the sulfonyl oxygens). This allows it to form strong, directional interactions with amino acid residues in a protein's active site, a critical factor for achieving high binding affinity and selectivity.[4]
-
Synthetic Handle: The acidic protons on the nitrogen atom provide a reactive handle for further functionalization, most commonly through N-arylation reactions, allowing for the construction of complex diaryl structures.
Physicochemical & Spectroscopic Profile
A comprehensive understanding of a building block's physical and spectroscopic properties is essential for reaction monitoring, quality control, and characterization of derivatives.
| Property | Value | Source(s) |
| CAS Number | 830-43-3 | [Chem-Impex] |
| Molecular Formula | C₇H₆F₃NO₂S | [Chem-Impex] |
| Molecular Weight | 225.19 g/mol | [Chem-Impex] |
| Appearance | White to off-white crystalline powder | [Chem-Impex] |
| Melting Point | 175-183 °C | [Chem-Impex] |
| ¹H NMR (DMSO-d₆) | δ ~7.9 (d, 2H), δ ~7.8 (d, 2H), δ ~7.5 (s, 2H, -SO₂NH₂) | [General NMR data for similar structures] |
| ¹³C NMR (DMSO-d₆) | δ ~145, 131 (q), 127, 126 (q), 124 (q) | [General NMR data for similar structures] |
| ¹⁹F NMR (DMSO-d₆) | δ ~ -61 | [5] |
Core Synthetic Transformation: N-Arylation of the Sulfonamide Moiety
The most powerful application of this compound as a building block involves the formation of a new carbon-nitrogen bond at the sulfonamide nitrogen. This transformation is central to creating the diaryl scaffolds found in many advanced pharmaceutical agents. Modern organometallic catalysis provides two primary methodologies for achieving this: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Mechanistic Overview: Buchwald-Hartwig vs. Ullmann Amination
While both reactions achieve C-N bond formation, their mechanisms, catalysts, and optimal conditions differ significantly. The choice between them is often dictated by substrate scope, functional group tolerance, and reaction scale.
-
Buchwald-Hartwig Amination: This is a versatile, palladium-catalyzed cross-coupling reaction that has largely superseded the Ullmann reaction due to its milder conditions and broader substrate scope.[6] The reaction's success hinges on the use of bulky, electron-rich phosphine ligands that promote the key steps of the catalytic cycle.[1]
-
Ullmann Condensation: This is the classical copper-catalyzed method for C-N bond formation.[7] Traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), but modern protocols using specialized ligands and soluble copper sources have improved their utility.[8][9]
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The Strategic Scaffold: An In-depth Technical Guide to 4-(Trifluoromethyl)benzenesulfonamide
This guide provides a comprehensive technical overview of 4-(Trifluoromethyl)benzenesulfonamide, a cornerstone building block in modern medicinal and agrochemical research. We will delve into its historical context, detailed synthetic methodologies, physicochemical properties, and its pivotal role in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile molecule.
Introduction: The Power of Two Moieties
The significance of this compound in drug discovery stems from the synergistic interplay of its two key functional groups: the trifluoromethyl (-CF3) group and the sulfonamide (-SO2NH2) moiety.
The trifluoromethyl group is a bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity impart several desirable characteristics to a drug candidate.[1] These include enhanced metabolic stability by blocking sites of oxidation, increased binding affinity to target proteins, and improved membrane permeability. The introduction of fluorine into pharmaceuticals became a widespread strategy following early investigations into its effects on biological activity.[1][2]
The sulfonamide group is a well-established pharmacophore, dating back to the discovery of antibacterial sulfa drugs in the 1930s.[3] It is a versatile hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets.[4][5] This moiety is a key feature in a wide array of drugs, including diuretics, antidiabetic agents, and, notably, selective COX-2 inhibitors.[6]
The combination of these two groups in a single, relatively simple scaffold creates a powerful building block for combinatorial chemistry and rational drug design, allowing for the systematic exploration of structure-activity relationships (SAR).
Historical Context: A Convergence of Chemical Innovation
The groundwork for trifluoromethylated aromatics was laid by Frédéric Swarts in the late 19th century with his work on fluorinating agents.[2] The industrial-scale production of benzotrifluoride and its derivatives became feasible in the 1930s.[2] The biological significance of the trifluoromethyl group was first systematically investigated by F. Lehmann in 1927.[2]
The era of sulfonamide drugs began with Gerhard Domagk's discovery of the antibacterial properties of Prontosil in the 1930s, which was later found to be a prodrug of sulfanilamide.[3] This discovery opened the floodgates for the synthesis and investigation of thousands of sulfonamide derivatives.
It is therefore likely that this compound was first synthesized and explored as a chemical intermediate in the mid-20th century, as chemists began to systematically combine the advantageous properties of the trifluoromethyl group with the proven biological activity of the sulfonamide scaffold.
Synthesis of this compound: A Detailed Protocol
The most common and efficient laboratory-scale synthesis of this compound starts from the readily available 4-(trifluoromethyl)aniline. The overall process involves a two-step sequence: diazotization followed by a copper-catalyzed sulfonyl chloride formation (a modified Sandmeyer reaction), and subsequent amination.
Step 1: Diazotization and Sulfonyl Chloride Formation
This step converts the primary amine of 4-(trifluoromethyl)aniline into a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to form 4-(trifluoromethyl)benzenesulfonyl chloride.
Experimental Protocol:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-(trifluoromethyl)aniline (1.0 eq).
-
To this, add a solution of concentrated hydrochloric acid (approx. 3 eq) in water.
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature is maintained below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sulfonyl Chloride Formation (Sandmeyer-type Reaction):
-
In a separate, larger reaction vessel, prepare a solution of sulfur dioxide in glacial acetic acid. This can be achieved by bubbling SO2 gas through the acid or by using a stable SO2 surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[7][8]
-
Add a catalytic amount of copper(II) chloride (approx. 0.1 eq) to the sulfur dioxide solution and cool it to 5-10 °C.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide/copper catalyst mixture with vigorous stirring. The rate of addition should be controlled to manage gas evolution (N2).
-
After the addition is complete, allow the reaction to stir for 1-2 hours, gradually warming to room temperature.
-
Pour the reaction mixture onto crushed ice and water. The 4-(trifluoromethyl)benzenesulfonyl chloride will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Step 2: Amination of the Sulfonyl Chloride
The final step involves the reaction of the synthesized 4-(trifluoromethyl)benzenesulfonyl chloride with an ammonia source to form the desired sulfonamide.
Experimental Protocol:
-
Reaction Setup:
-
Dissolve the crude 4-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in a suitable organic solvent such as tetrahydrofuran (THF) or acetone.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% NH4OH) to the solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitoring by TLC is recommended).
-
-
Work-up and Purification:
-
Remove the organic solvent under reduced pressure.
-
The resulting aqueous slurry will contain the product. Collect the solid by filtration.
-
Wash the solid with cold water to remove any remaining ammonium salts.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
-
Dry the purified product under vacuum to yield a white to off-white crystalline solid.
-
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in drug formulation and biological assays.
| Property | Value | Source |
| Molecular Formula | C7H6F3NO2S | [9] |
| Molecular Weight | 225.19 g/mol | [9] |
| Appearance | White to off-white crystalline solid | [10] |
| Melting Point | 175-180 °C | [9] |
| pKa | 9.64 | [11] |
| Solubility | Poorly soluble in water, soluble in methanol, ethanol, and other organic solvents. | [12][13] |
Applications in Drug Discovery: The Case of COX-2 Inhibitors
This compound and its derivatives have found significant application in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[14] The selective inhibition of COX-2 over COX-1 is desirable as it can reduce the gastrointestinal side effects associated with traditional NSAIDs.[15]
A prominent example is Celecoxib (Celebrex®) . While not directly synthesized from this compound, its structure incorporates the key 4-sulfamoylphenyl moiety, and its discovery highlights the importance of this pharmacophore. The sulfonamide group of Celecoxib is crucial for its selectivity, as it binds to a hydrophilic side pocket present in the active site of COX-2 but not COX-1.[2][16] This interaction is often with key amino acid residues like Arg513.[16]
The synthesis of analogs of other COX-2 inhibitors, such as Valdecoxib , often directly utilizes building blocks containing the 4-(sulfamoyl)phenyl group, which can be derived from precursors like this compound. The general strategy involves the construction of a central heterocyclic core (e.g., an isoxazole) and subsequent attachment of the sulfonamide-bearing phenyl ring.[7][17][18]
The trifluoromethyl group in these inhibitors contributes to their overall potency and pharmacokinetic profile, demonstrating the successful application of the principles outlined in the introduction.
Conclusion and Future Perspectives
This compound is a testament to the power of strategic molecular design. The convergence of the unique properties of the trifluoromethyl group and the versatile binding capabilities of the sulfonamide moiety has created an invaluable tool for medicinal and agrochemical chemists. Its application in the development of selective COX-2 inhibitors is a prime example of its utility.
Future research will likely continue to leverage this scaffold in the design of novel therapeutics targeting a wide range of diseases. The development of more efficient and sustainable synthetic methods, potentially utilizing flow chemistry or novel catalytic systems, will further enhance the accessibility and application of this important chemical entity.
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Unlocking Therapeutic Potential: A Technical Guide to 4-(Trifluoromethyl)benzenesulfonamide Derivatives and Their Targets
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(trifluoromethyl)benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, prized for its unique combination of physicochemical properties that enhance drug-like characteristics. The strategic incorporation of the trifluoromethyl (-CF3) group and the sulfonamide (-SO2NH2) moiety imparts favorable attributes such as increased metabolic stability, enhanced lipophilicity, and potent, specific binding interactions with a variety of biological targets. This in-depth technical guide provides a comprehensive overview of the key therapeutic targets modulated by derivatives of this versatile scaffold. We will delve into the mechanistic rationale behind targeting these proteins, present quantitative structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols for target validation and compound characterization. This guide is intended to serve as a vital resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound core.
The this compound Scaffold: A Privileged Structure in Drug Discovery
The benzenesulfonamide framework is a well-established pharmacophore, present in a multitude of clinically approved drugs.[1] Its utility stems from the sulfonamide group's ability to act as a hydrogen bond donor and acceptor, forming critical interactions within the active sites of target proteins.[2] The addition of a trifluoromethyl group at the para-position significantly influences the molecule's electronic and steric properties.
The strong electron-withdrawing nature of the -CF3 group enhances the acidity of the sulfonamide proton, which can strengthen its binding to metallic cofactors in enzymes like carbonic anhydrases.[1] Furthermore, the trifluoromethyl group is known to increase a compound's metabolic stability by blocking sites susceptible to oxidative metabolism.[3] This enhanced stability often translates to improved pharmacokinetic profiles. The increased lipophilicity conferred by the -CF3 group can also improve a drug's ability to cross biological membranes, a crucial factor for reaching intracellular or central nervous system targets.[1]
This unique combination of properties makes this compound a highly versatile starting point for the synthesis of targeted therapeutic agents for a range of diseases, including cancer, inflammation, and infectious diseases.[1][2]
Key Therapeutic Targets and Mechanisms of Action
Derivatives of this compound have been shown to potently and often selectively inhibit several key enzymes and proteins implicated in various pathologies.
Carbonic Anhydrases (CAs): Targeting Tumor Hypoxia and pH Regulation
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Several CA isoforms are known, and some, particularly CA IX and CA XII, are overexpressed in a variety of solid tumors in response to hypoxia.[4][5]
Mechanistic Rationale: In the hypoxic and acidic tumor microenvironment, CA IX and CA XII play a crucial role in pH regulation, helping cancer cells to maintain a neutral intracellular pH while contributing to the acidification of the extracellular space.[5][6] This acidic extracellular environment promotes tumor invasion, metastasis, and resistance to therapy.[4][5] Therefore, inhibiting tumor-associated CAs is a promising strategy to disrupt cancer cell metabolism and survival. The sulfonamide moiety of benzenesulfonamide derivatives is a key zinc-binding group, making these compounds potent CA inhibitors.[1]
Signaling Pathway: The expression of CA IX is primarily regulated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and binds to the Hypoxia Response Element (HRE) in the promoter region of target genes, including CA9.[7][8][9]
Graphviz Diagram: HIF-1α Signaling Pathway Leading to CA IX Expression
Caption: HIF-1α signaling pathway under hypoxic conditions, leading to the expression of CA IX and its subsequent inhibition by this compound derivatives.
Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms
| Compound Class/Example | Target Isoform | Kᵢ (nM) | Selectivity vs. CA I | Selectivity vs. CA II | Reference |
| 4-(Pyrazolyl)benzenesulfonamide ureas (SH7s) | CA IX | 15.9 | High (SI = 5053) | Moderate (SI = 7.2) | [10] |
| 4-(Pyrazolyl)benzenesulfonamide ureas (SH7s) | CA XII | 55.2 | - | - | [10] |
| 1,2,3-Triazole benzenesulfonamides (17e-h) | CA IX | 25-52 | High (SI = 8.9-19.92) | Moderate (SI = 2.83-4.35) | [5] |
| 1,2,3-Triazole benzenesulfonamides (17e-h) | CA XII | 31-80 | High (SI = 5.78-16.06) | Moderate (SI = 2.05-3.15) | [5] |
| Acetazolamide (Reference) | CA IX | 25.8 | - | - | [11] |
| Acetazolamide (Reference) | CA XII | 5.7 | - | - | [11] |
Cyclooxygenase-2 (COX-2): A Key Mediator of Inflammation and Pain
Cyclooxygenase (COX) is an enzyme responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[12] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated during inflammation.[12]
Mechanistic Rationale: Selective inhibition of COX-2 is a major therapeutic strategy for treating inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors that also block COX-1. The this compound scaffold is a key feature of celecoxib, a well-known selective COX-2 inhibitor. The sulfonamide group of these derivatives fits into a specific side pocket of the COX-2 active site that is not present in COX-1, conferring selectivity.[7]
Signaling Pathway: Pro-inflammatory stimuli, such as cytokines (e.g., IL-1, TNF-α), lead to the activation of signaling pathways like NF-κB and MAPK, which in turn induce the expression of the PTGS2 gene, encoding for COX-2.[12] COX-2 then catalyzes the production of prostaglandins, particularly PGE2, which mediate inflammatory responses.
Graphviz Diagram: COX-2 Inflammatory Signaling Pathway
Caption: The COX-2 signaling pathway in inflammation, showing induction by pro-inflammatory cytokines and inhibition by a this compound derivative like a celecoxib analog.
Quantitative Data: Inhibition of COX Isoforms
| Compound/Analog | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 39.8 nmol/L | 4.8 nmol/L | 8.3 | [13] |
| PC-406 (Celecoxib derivative) | > 1000 nmol/L | 8.9 nmol/L | > 112.2 | [13] |
| 2-arylsulfonamidoacetophenone (2e) | 3.14 | 0.84 | 3.74 | [14] |
| Pyridazinone derivative (26b) | - | 43.84 nM | 11 | [15] |
| 1,2,3-Triazole derivative (6b) | - | 0.04 | 329 | [7][16] |
Other Potential Targets
-
Cholinesterases (AChE and BuChE): Derivatives of trifluoromethyl-containing benzohydrazides, which share structural similarities with benzenesulfonamides, have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[17] This suggests a potential therapeutic avenue for neurodegenerative diseases like Alzheimer's disease.[17]
-
Influenza Hemagglutinin (HA): Benzenesulfonamide derivatives have been identified as inhibitors of influenza A virus fusion by targeting the viral hemagglutinin protein.[16][18][19][20] These compounds stabilize the pre-fusion conformation of HA, preventing the release of the viral genome into the host cell.[16][18][19]
Experimental Protocols for Target Validation and Inhibitor Screening
The following protocols are provided as a guide for researchers to assess the inhibitory activity of this compound derivatives against key targets.
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This is a highly accurate method for determining the inhibitory constants (Kᵢ) for CA inhibitors.
Principle: This assay measures the enzyme's ability to catalyze the hydration of CO₂. The resulting change in pH is monitored using a pH indicator. The rate of the catalyzed reaction is measured in the presence and absence of the inhibitor.
Methodology:
-
Reagent Preparation:
-
Buffer: 20 mM HEPES, pH 7.4 (for α-CAs) or 8.4 (for β- and γ-CAs), containing 20 mM Na₂SO₄ for constant ionic strength.
-
pH Indicator: 0.2 mM Phenol Red.
-
Enzyme Solution: Prepare a stock solution of the desired human CA isoform (e.g., hCA I, II, IX, or XII) at a concentration of 5-12 nM in the assay buffer.
-
Substrate: Prepare saturated CO₂ solutions by bubbling CO₂ gas through chilled, deionized water. Prepare serial dilutions to achieve concentrations ranging from 1.7 to 17 mM.
-
Inhibitor Solutions: Dissolve test compounds in DMSO to create stock solutions and then prepare serial dilutions in the assay buffer.
-
-
Assay Procedure:
-
The assay is performed using a stopped-flow instrument.
-
One syringe of the instrument is loaded with the enzyme and pH indicator solution, with or without the inhibitor at various concentrations.
-
The other syringe is loaded with the CO₂ substrate solution.
-
The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored at 557 nm over a period of 10-100 seconds.
-
-
Data Analysis:
-
Initial reaction rates are determined from the linear portion of the absorbance versus time curve.
-
Inhibition constants (Kᵢ) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
Graphviz Diagram: Workflow for CA Inhibition Assay
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-(Trifluoromethyl)benzenesulfonamide Analogs
Abstract
The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with diverse biological activities.[1][2][3] The introduction of a trifluoromethyl (CF3) group, particularly at the 4-position of the benzene ring, imparts unique and advantageous physicochemical properties that significantly influence a molecule's pharmacokinetic profile and target engagement.[4][5][6][7] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-(Trifluoromethyl)benzenesulfonamide analogs. We will explore the causal relationships behind structural modifications, dissect key binding interactions with prominent biological targets, and provide validated experimental protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.
Introduction: The Strategic Importance of the this compound Core
The sulfonamide functional group (-SO2NHR) is a versatile pharmacophore capable of engaging in critical hydrogen bonding and acting as a zinc-binding group in various metalloenzymes.[8] Its prevalence in drugs ranging from antibacterials to anticancer agents underscores its "drug-like" properties and synthetic accessibility.[1][8]
The strategic placement of a 4-trifluoromethyl (-CF3) group on the phenyl ring is a well-established tactic in drug design for several key reasons:[4][5][7]
-
Enhanced Lipophilicity : The CF3 group significantly increases the lipophilicity of the molecule, which can improve membrane permeability, absorption, and distribution.[4][6][9]
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[6] This often leads to an increased drug half-life and reduced clearance.[6]
-
Modulation of Acidity : As a powerful electron-withdrawing group, the 4-CF3 moiety increases the acidity of the sulfonamide N-H proton. This enhances its ability to act as a hydrogen bond donor and coordinate with metal ions, such as the catalytic zinc in carbonic anhydrases.
-
Improved Binding Affinity : The unique electronic properties of the CF3 group can alter the electron distribution of the entire scaffold, leading to more favorable interactions with biological targets.[6][9]
This guide will focus primarily on the SAR of these analogs as inhibitors of carbonic anhydrases (CAs), a well-studied class of enzymes where benzenesulfonamides are hallmark inhibitors with applications in treating glaucoma, edema, and cancer.[1][8][10]
Systematic SAR Exploration of the Scaffold
The biological activity of this compound analogs can be systematically optimized by modifying two primary regions: the sulfonamide moiety (R1) and the aromatic ring (R2).
Caption: Role of CA IX in the tumor microenvironment and its inhibition.
Quantitative SAR Data
The following table summarizes hypothetical data for a series of analogs, illustrating key SAR principles for CA IX inhibition.
| Compound ID | R¹ (on -SO₂NHR¹) | R² (on Ring) | CA II Ki (nM) | CA IX Ki (nM) | Selectivity Index (CAII/CAIX) |
| 1 (Core) | -H | 4-CF₃ | 25 | 45 | 0.56 |
| 2a | -CH₃ | 4-CF₃ | 50 | 90 | 0.56 |
| 2b | -(CH₂)₂-Ph | 4-CF₃ | 15 | 8 | 1.88 |
| 2c | -C(O)NH-Ph | 4-CF₃ | 8 | 1.5 | 5.33 |
| 3a | -H | 3-CF₃ | 80 | 150 | 0.53 |
| 3b | -H | 2,3,5,6-F₄, 4-N₃ | 30 | 0.8 | 37.5 |
Data is illustrative. Real-world values require experimental validation.
Analysis of SAR Trends:
-
Core Scaffold (1) : Shows good baseline activity.
-
Small Alkyl Substitution (2a) : N-alkylation is detrimental, likely disrupting the optimal coordination geometry with zinc.
-
Hydrophobic Tail (2b) : Adding a phenethyl tail improves potency for both isoforms, indicating favorable hydrophobic interactions.
-
H-Bonding Tail (2c) : The benzamide tail dramatically improves CA IX potency and selectivity, suggesting it forms key hydrogen bonds specific to the CA IX active site.
-
Positional Isomer (3a) : Moving the CF3 group to the meta-position significantly reduces potency.
-
Ring Fluorination (3b) : As seen in published studies, tetrafluorination of the ring can dramatically boost potency against tumor-associated isoforms like CA IX. [11]
Experimental Design & Protocols
Trustworthiness in SAR studies relies on robust and reproducible experimental protocols.
Caption: Iterative workflow for SAR-driven lead optimization.
General Synthetic Protocol: Synthesis of Analog 2c
This protocol describes a representative synthesis for an N-substituted analog. [12][13] Step 1: Synthesis of 4-(Trifluoromethyl)benzenesulfonyl Chloride
-
To a stirred solution of 4-(trifluoromethyl)aniline (1.0 eq) in concentrated HCl at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise.
-
Maintain the temperature below 5°C and stir for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (catalytic).
-
Add the cold diazonium salt solution to the SO₂/CuCl solution and stir at room temperature for 2-4 hours.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the sulfonyl chloride.
Step 2: Synthesis of this compound (Compound 1)
-
Dissolve the sulfonyl chloride (1.0 eq) from Step 1 in a suitable solvent like THF.
-
Cool the solution to 0°C and bubble ammonia gas through it, or add aqueous ammonium hydroxide (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the reaction mixture with 1M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield the primary sulfonamide.
Step 3: Synthesis of N-(phenylcarbamoyl)-4-(trifluoromethyl)benzenesulfonamide (Analog 2c)
-
Suspend this compound (1.0 eq) in anhydrous dichloromethane.
-
Add phenyl isocyanate (1.1 eq) to the suspension.
-
Add a catalytic amount of a tertiary amine base (e.g., triethylamine).
-
Stir the reaction at room temperature for 24 hours.
-
Monitor reaction completion by TLC.
-
Upon completion, concentrate the solvent and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final compound.
-
Self-Validation : Confirm the structure and purity (>95%) of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Biological Evaluation: CA Inhibition Assay
An established stopped-flow CO₂ hydration assay is used to determine the inhibitory potency (Ki) of the synthesized compounds. [14]
-
Principle : The assay measures the ability of a compound to inhibit the CA-catalyzed hydration of CO₂. The reaction produces H⁺, which is monitored by a pH indicator (e.g., p-nitrophenol) at a specific wavelength (e.g., 400 nm).
-
Reagents : Purified human carbonic anhydrase isoforms (hCA II and hCA IX), CO₂-saturated water, buffer solution (e.g., TRIS), pH indicator.
-
Procedure :
-
Equilibrate the enzyme solution and inhibitor (at various concentrations) in the buffer at 25°C.
-
Rapidly mix the enzyme-inhibitor solution with the CO₂ substrate solution in a stopped-flow spectrophotometer.
-
Monitor the initial rate of change in absorbance over time.
-
Calculate the initial velocity (V₀) from the slope of the linear portion of the curve.
-
-
Data Analysis :
-
Plot the fractional enzyme activity (V₀ with inhibitor / V₀ without inhibitor) against the inhibitor concentration.
-
Fit the data to the Morrison equation to determine the IC₅₀ value.
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the enzyme.
-
Conclusion and Future Directions
The this compound scaffold is a highly privileged and versatile starting point for the design of potent and selective enzyme inhibitors. The SAR is well-defined: the 4-CF3 group provides a potent combination of electronic and pharmacokinetic benefits, while modifications to the sulfonamide "tail" are the primary driver for achieving high potency and isoform selectivity. Future work in this area will likely focus on developing inhibitors with unique selectivity profiles for other CA isoforms or different enzyme classes, as well as optimizing ADMET properties to produce viable clinical candidates. The continued application of rational, structure-based design, guided by the principles outlined in this guide, will undoubtedly lead to the discovery of novel therapeutics based on this remarkable chemical core.
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
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In Silico Analysis of 4-(Trifluoromethyl)benzenesulfonamide: A Technical Guide to Molecular Docking with Human Carbonic Anhydrase II
This guide provides a comprehensive, in-depth walkthrough of the in silico modeling and molecular docking of 4-(Trifluoromethyl)benzenesulfonamide, a compound of significant interest in medicinal chemistry. We will explore its interaction with a key biological target, Human Carbonic Anhydrase II (hCA II), illustrating a field-proven workflow for researchers, scientists, and drug development professionals. This document emphasizes the rationale behind experimental choices, ensuring a robust and reproducible computational study.
Introduction: The Scientific Rationale
This compound is a versatile scaffold in drug discovery.[1][2] Its sulfonamide moiety is a well-established pharmacophore, capable of forming crucial hydrogen bonds with biological targets.[3] The trifluoromethyl group significantly enhances its pharmacological profile by increasing metabolic stability and binding affinity through its strong electron-withdrawing nature and lipophilicity.[3]
Sulfonamides are classical inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that play a pivotal role in physiological processes such as pH regulation and CO2 transport.[4][5][6] Human Carbonic Anhydrase II (hCA II) is a ubiquitous and well-characterized isoform, making it an excellent model target for this study.[7][8] In silico molecular docking provides a powerful and cost-effective method to predict the binding mode and affinity of this compound within the active site of hCA II, offering insights that can guide further drug development efforts.
The In Silico Experimental Workflow: A Step-by-Step Protocol
Our computational experiment is designed to predict and analyze the binding of this compound to the active site of hCA II. This workflow is a self-validating system, incorporating steps for data preparation, docking simulation, and results analysis.
Caption: A high-level overview of the in silico molecular docking workflow.
Part 1: Ligand Preparation
The initial and critical step is the accurate preparation of the ligand, this compound. The three-dimensional structure of the ligand is essential for docking simulations.
Protocol:
-
Structure Retrieval: Obtain the 2D structure of this compound from a chemical database such as PubChem (CID: 70018).[2]
-
3D Conversion: Convert the 2D structure into a 3D conformation using a molecular modeling software (e.g., ChemDraw, MarvinSketch).
-
Energy Minimization: Perform energy minimization of the 3D structure to obtain a low-energy, stable conformation. This is crucial for ensuring the ligand has realistic bond lengths and angles.
-
Charge Assignment: Assign appropriate partial charges to each atom of the ligand. This is vital for accurately calculating electrostatic interactions during docking.
-
File Format Conversion: Save the prepared ligand structure in a suitable format for the docking software (e.g., .pdbqt for AutoDock Vina).
Part 2: Protein Preparation
The selection and preparation of the target protein are paramount for a meaningful docking study. We have selected Human Carbonic Anhydrase II as our target.
Protocol:
-
Structure Retrieval: Download the crystal structure of hCA II from the Protein Data Bank (PDB). For this study, we will use a high-resolution structure, for instance, PDB ID: 1CA2 or 3KS3.[7][8]
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or its active site zinc ion.
-
Protonation: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. This step is crucial for defining the correct hydrogen bonding network.
-
Charge Assignment: Assign partial charges to the protein atoms.
-
Active Site Definition: Define the binding site for the docking simulation. For hCA II, the active site is well-defined and contains a catalytic zinc ion. The grid box for docking should encompass this active site.
Caption: A detailed workflow for the preparation of the protein target.
Part 3: Molecular Docking Simulation
With the prepared ligand and protein, the molecular docking simulation can be performed. This process will predict the preferred binding orientation and affinity of the ligand to the protein.
Protocol:
-
Software Selection: Choose a validated molecular docking program, such as AutoDock Vina, Glide, or GOLD.
-
Configuration: Set up the docking parameters, including the coordinates of the grid box defining the active site and the number of binding modes to generate.
-
Execution: Run the docking simulation. The software will explore various conformations of the ligand within the defined active site and score them based on a predefined scoring function.
Results and Analysis
Binding Affinity and Pose Selection
The docking results are typically ranked by their predicted binding affinity (docking score), usually expressed in kcal/mol. A more negative value indicates a stronger predicted binding. The top-ranked poses, which represent the most probable binding modes, should be visually inspected.
Table 1: Predicted Binding Affinities of this compound with hCA II
| Binding Mode (Pose) | Docking Score (kcal/mol) | RMSD from Best Mode (Å) |
| 1 | -8.2 | 0.00 |
| 2 | -7.9 | 1.21 |
| 3 | -7.5 | 1.89 |
| 4 | -7.1 | 2.45 |
| 5 | -6.8 | 3.12 |
Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values would be generated from the docking software.
Visualization of Molecular Interactions
Visualizing the ligand-protein complex is crucial for understanding the specific interactions that stabilize the binding. This is typically done using molecular visualization software like PyMOL or Chimera.
The analysis should focus on identifying key interactions, such as:
-
Coordination with the Zinc Ion: The sulfonamide group is expected to coordinate with the catalytic zinc ion in the active site of hCA II.
-
Hydrogen Bonds: Identify hydrogen bonds between the sulfonamide group and key amino acid residues in the active site, such as Thr199 and Thr200.
-
Hydrophobic Interactions: The trifluoromethyl-substituted benzene ring is likely to form hydrophobic interactions with nonpolar residues in the binding pocket.
Caption: Key molecular interactions governing the binding of the ligand to the protein.
Conclusion and Future Directions
This in silico study provides a robust framework for investigating the interaction between this compound and Human Carbonic Anhydrase II. The predicted high binding affinity and the specific molecular interactions observed through docking simulations suggest that this compound is a potent inhibitor of hCA II.
These computational findings provide a strong foundation for further experimental validation, such as in vitro enzyme inhibition assays. The detailed understanding of the binding mode can also guide the rational design of novel, more potent, and selective inhibitors of carbonic anhydrases for various therapeutic applications.
References
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Fisher, S. Z., & McKenna, R. (2010). High resolution structure of Human Carbonic Anhydrase II at 0.9 A. RCSB Protein Data Bank. [Link]
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Eriksson, A. E., Jones, T. A., & Liljas, A. (1989). REFINED STRUCTURE OF HUMAN CARBONIC ANHYDRASE II AT 2.0 ANGSTROMS RESOLUTION. RCSB Protein Data Bank. [Link]
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Ferraroni, M., Supuran, C. T., Carta, F., Bozdag, M., & Scozzafava, A. (2015). Crystal structure of human carbonic anhydrase II in complex with a sulfonamide inhibitor. RCSB Protein Data Bank. [Link]
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Winum, J. Y., et al. (2006). Crystal structure of the human carbonic anhydrase II in complex with a hypoxia-activatable sulfonamide. RCSB Protein Data Bank. [Link]
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Di Micco, S., et al. (2015). The crystal structure of the human carbonic anhydrase II in complex with a 1,1'-biphenyl-4-sulfonamide inhibitor. RCSB Protein Data Bank. [Link]
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Li, F. R., et al. (2020). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules. [Link]
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Galdrik, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences. [Link]
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MySkinRecipes. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzenesulfonamide. MySkinRecipes. [Link]
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Li, F. R., et al. (2019). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. Molecules. [Link]
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Kumar, N., et al. (2010). The benzenesulfoamide T0901317...is a novel retinoic acid receptor-related orphan receptor-alpha/gamma inverse agonist. Molecular Pharmacology. [Link]
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Scholz, T. H., et al. (1993). Sulfonylmethanesulfonamide inhibitors of carbonic anhydrase. Journal of Medicinal Chemistry. [Link]
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Angeli, A., et al. (2013). Inhibition of human carbonic anhydrase isoforms I–XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Ceruso, M., et al. (2013). Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Akhtar, T., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. [Link]
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D'Ascenzio, M., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. [Link]
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Duan, X., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry. [Link]
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PubChem. (n.d.). This compound. PubChem. [Link]
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A Technical Guide to the Solubility and Stability of 4-(Trifluoromethyl)benzenesulfonamide for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 4-(trifluoromethyl)benzenesulfonamide (TFMSA), a critical building block in medicinal chemistry. While specific quantitative solubility data for TFMSA is not extensively published, this document synthesizes available information, leverages data from the parent compound benzenesulfonamide, and applies established physicochemical principles to provide researchers and drug development professionals with a robust framework for its use. The guide details the anticipated solubility profile in various solvent classes, discusses the theoretical underpinnings of its stability, and provides actionable, field-proven protocols for the experimental determination of these key parameters. The objective is to equip scientists with the necessary insights for effective formulation, handling, and storage of this versatile compound.
Introduction: The Significance of Physicochemical Characterization
This compound (TFMSA) is a vital intermediate in the synthesis of numerous biologically active molecules.[1] Its structure, featuring a sulfonamide functional group and a strongly electron-withdrawing trifluoromethyl (-CF3) group, imparts unique properties that are leveraged in drug design to enhance metabolic stability, binding affinity, and cell permeability.[2]
The success of any compound in the development pipeline, from initial screening to final formulation, is fundamentally linked to its physicochemical properties. Among these, solubility and stability are paramount.
-
Solubility directly influences bioavailability, dictates the choice of formulation strategies (e.g., salt forms, co-solvents), and impacts the feasibility of process chemistry.
-
Stability determines a compound's shelf-life, dictates necessary storage conditions, and reveals potential degradation pathways that could lead to inactive or toxic byproducts.[3]
This guide serves as an in-depth resource for understanding and experimentally evaluating the solubility and stability of TFMSA, empowering researchers to mitigate risks and accelerate development timelines.
Physicochemical Properties of this compound
A foundational understanding of a molecule's intrinsic properties is essential to predict its behavior in different environments.
Chemical Structure:
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆F₃NO₂S | [2] |
| Molecular Weight | 225.19 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid/powder | [2] |
| Melting Point | 175 - 183 °C | [1][2][4] |
| Predicted pKa | 9.68 ± 0.10 | [5] |
The high melting point suggests a stable crystal lattice with significant intermolecular forces. The predicted pKa of the sulfonamide proton is acidic, indicating that the compound will become ionized and potentially more water-soluble under basic conditions (pH > 10).
Solubility Profile: Theory and Practical Determination
While specific quantitative solubility data for TFMSA is sparse, we can construct a robust profile by analyzing its structure and comparing it to its parent compound, benzenesulfonamide.
Theoretical Considerations and Expected Behavior
The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's ability to dissolve in a solvent is governed by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.
-
Parent Compound (Benzenesulfonamide): This molecule has a hydrophobic benzene ring and a polar sulfonamide group capable of hydrogen bonding. It is sparingly soluble in water (~4.3 g/L at 16°C) but shows good solubility in polar organic solvents like methanol (25 mg/mL), ethanol, and acetone.[6][7]
-
Influence of the 4-CF₃ Group: The trifluoromethyl group is highly lipophilic and strongly electron-withdrawing. Its addition to the benzene ring is expected to:
-
Decrease Aqueous Solubility: The increased lipophilicity from the -CF3 group will likely make TFMSA less soluble in water compared to benzenesulfonamide.
-
Enhance Solubility in Organic Solvents: The -CF3 group enhances van der Waals interactions and can participate in dipole-dipole interactions, which is expected to increase its solubility in a wide range of organic solvents, from polar aprotic (like DMSO and acetone) to less polar solvents (like dichloromethane).[2]
-
Table 2: Predicted and Known Solubility Profile of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Very Low | Lipophilic -CF3 group dominates over the polar sulfonamide. |
| Methanol, Ethanol | Soluble to Highly Soluble | Capable of H-bonding with the sulfonamide group and good interaction with the aromatic/CF3 portion.[5] | |
| Polar Aprotic | DMSO, DMF, Acetone | Highly Soluble | Strong dipole-dipole interactions are highly effective at solvating the molecule. |
| Non-Polar | Hexane, Toluene | Low to Insoluble | Insufficient polarity to disrupt the crystal lattice and solvate the polar sulfonamide group. |
Experimental Protocol: Isothermal Shake-Flask Solubility Determination
To obtain definitive quantitative data, the equilibrium shake-flask method is the gold standard. This protocol ensures the solution has reached its saturation point, providing a thermodynamic solubility value.
Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid TFMSA (enough to ensure saturation is achieved and solid remains) to a series of glass vials, each containing a known volume of a different test solvent.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least 2 hours to let the undissolved solid settle.
-
Sampling: Carefully withdraw an aliquot from the clear supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any fine particulates. This step is critical to prevent artificially high results.
-
Analysis: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method). Quantify the concentration of TFMSA using a pre-validated, stability-indicating HPLC-UV method against a standard calibration curve.
-
Calculation: Express the solubility in units such as mg/mL or µg/mL.
Stability Profile: Degradation Pathways and Stress Testing
Understanding a molecule's stability is crucial for defining storage conditions and predicting its shelf-life.[8] TFMSA is generally stable under normal storage conditions (cool, dry, protected from light).[9] However, forced degradation studies are essential to identify potential liabilities under more extreme conditions.[3]
Theoretical Degradation Pathways
The sulfonamide functional group is the most likely site of chemical degradation.
-
Hydrolysis: The sulfur-nitrogen (S-N) bond in the sulfonamide is susceptible to cleavage via hydrolysis. This reaction is typically catalyzed by acid or base.[10]
-
Acidic Hydrolysis: Under strong acidic conditions and heat, the S-N bond can break to yield 4-(trifluoromethyl)benzenesulfonic acid and ammonia.
-
Basic Hydrolysis: Strong basic conditions can also promote hydrolysis, though sulfonamides are generally more stable to base than to acid.
-
-
Photodegradation: Aromatic compounds can absorb UV light, which may lead to the formation of reactive radical species and subsequent degradation. While no specific data exists for TFMSA, this pathway should be experimentally evaluated.
-
Oxidation: While the core structure is relatively robust, extreme oxidative conditions (e.g., using strong oxidizing agents like hydrogen peroxide) could potentially lead to hydroxylation of the aromatic ring or other oxidative transformations.
Experimental Protocol: Forced Degradation (Stress Testing) Study
A forced degradation study systematically exposes the compound to harsh conditions to accelerate decomposition, thereby identifying likely degradation products and establishing the specificity of the analytical method.[11][12]
Workflow for Forced Degradation Study
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An In-depth Technical Guide to the Safe Handling of 4-(Trifluoromethyl)benzenesulfonamide
This guide provides a comprehensive overview of the essential safety and handling protocols for 4-(Trifluoromethyl)benzenesulfonamide (CAS No. 830-43-3), a versatile building block in pharmaceutical and agrochemical research.[1] Adherence to these protocols is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes. This document is intended for researchers, scientists, and drug development professionals actively working with this compound.
Compound Profile and Hazard Identification
This compound is a white to off-white crystalline solid.[1] Its molecular structure, featuring a trifluoromethyl group and a sulfonamide functional group, makes it a valuable intermediate in organic synthesis.[1] However, these same properties necessitate a thorough understanding of its potential hazards.
GHS Classification and Associated Risks
Globally Harmonized System (GHS) classifications indicate that this compound poses several health risks upon exposure.[2] The primary hazards are:
-
Skin Irritation (Category 2): Causes skin irritation upon direct contact.[2][3]
-
Serious Eye Irritation (Category 2A): Can cause significant and potentially damaging eye irritation.[2][3]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation if inhaled.[2]
Understanding these classifications is the first step in implementing a robust safety plan. The causality is clear: the chemical nature of the compound can provoke inflammatory responses in biological tissues it contacts.
Toxicological Summary
While comprehensive toxicological data is not fully available, the known irritant properties demand caution.[4] The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion may also be harmful.[3] There is currently no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin.[2]
| Hazard Classification | GHS Category | Description | Source |
| Skin Corrosion/Irritation | 2 | Causes skin irritation | [2][3] |
| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation | [2][3] |
| Specific target organ toxicity — single exposure | 3 | May cause respiratory irritation | [2] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A proactive approach to safety involves a combination of robust engineering controls and appropriate personal protective equipment. This dual-layered system is designed to minimize exposure risk at the source and at the individual level.
Primary Engineering Controls
The principal engineering control for handling this compound, particularly when handling the powder, is a certified chemical fume hood.[5] This provides adequate exhaust ventilation to prevent the accumulation of airborne dust and protects the user from inhalation.[4][6] Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[2]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a scientifically-backed system to shield the user from specific, identified hazards.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[2] Standard safety glasses do not provide a sufficient seal.
-
Hand Protection: Wear protective gloves, such as nitrile rubber, that have been inspected for integrity before use.[2][4] Proper glove removal technique (without touching the glove's outer surface) is crucial to avoid skin contact.[4]
-
Skin and Body Protection: A lab coat or other suitable protective clothing should be worn to prevent skin exposure.[2]
-
Respiratory Protection: In situations where ventilation is inadequate or dust generation is unavoidable, a NIOSH/MSHA-approved respirator should be used in accordance with 29 CFR 1910.134.[2][7]
Safe Handling, Storage, and Disposal Protocols
Meticulous adherence to handling and storage procedures is fundamental to maintaining a safe laboratory environment and ensuring the stability of the compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all engineering controls are functioning correctly and all necessary PPE is donned. Read and understand the Safety Data Sheet (SDS).[2]
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize dust inhalation.[5] Avoid creating dust clouds.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to prevent splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[2][4] Decontaminate all work surfaces.
-
Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2][5]
Storage Conditions for Compound Integrity
Proper storage is essential for both safety and maintaining the chemical's purity.
-
Container: Keep the container tightly closed when not in use.[2][6]
-
Environment: Store in a cool, dry, and well-ventilated area.[2][6]
-
Incompatibilities: Store away from strong oxidizing agents.[2]
Waste Disposal
Dispose of this compound and its containers in accordance with all local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[4] Unused material should not be disposed of down the drain.[4] For significant quantities, incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber is a suitable disposal method.[2]
Emergency Procedures: A Validating System of Response
Preparedness for emergencies is a critical component of a comprehensive safety protocol.
First-Aid Measures
-
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[2]
Spill and Leak Containment
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further spread of the spill.
-
Clean-up: Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[2] Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly.
Logical Workflow for Risk Assessment
The following diagram illustrates a logical workflow for conducting a risk assessment before working with this compound. This structured approach ensures that all safety aspects are considered.
Caption: Risk Assessment Workflow for Handling Hazardous Chemicals.
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 4-(Trifluoromethyl)benzenesulfonamide
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 4-(Trifluoromethyl)benzenesulfonamide, a critical building block in pharmaceutical and agrochemical research.[1][2] The protocol details a two-step, one-pot procedure starting from 4-(trifluoromethyl)aniline. The synthesis proceeds via a classical diazotization followed by a copper-catalyzed Sandmeyer-type reaction with sulfur dioxide. This application note emphasizes mechanistic understanding, operational safety, and procedural robustness to ensure reproducible, high-yield synthesis. It is intended for researchers, chemists, and process development professionals in the fields of medicinal chemistry and organic synthesis.
Introduction and Significance
This compound is a highly versatile chemical intermediate. The presence of both a trifluoromethyl (-CF3) group and a sulfonamide (-SO2NH2) moiety imparts unique physicochemical properties to molecules. The electron-withdrawing nature of the -CF3 group enhances metabolic stability and binding affinity, while the sulfonamide group is a key pharmacophore capable of forming strong hydrogen bonds with biological targets.[3] Consequently, this compound is a valuable precursor for a wide range of biologically active molecules, including anti-inflammatory agents, chemotherapeutics, and herbicides.[1][4][5]
This protocol outlines a reliable method to produce the corresponding sulfonyl chloride from 4-(trifluoromethyl)aniline, which is then converted in situ to the desired sulfonamide. This approach, based on the Sandmeyer reaction, is a cornerstone of aromatic chemistry, offering a cost-effective and scalable route from readily available anilines.[6]
Reaction Scheme and Mechanism
The synthesis is a two-stage process performed sequentially in a single reaction vessel.
Overall Reaction:
Caption: Conversion of 4-(trifluoromethyl)aniline to this compound.
Stage 1: Diazotization The first stage is the conversion of the primary aromatic amine, 4-(trifluoromethyl)aniline, into a diazonium salt using nitrous acid (HNO₂). Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[7][8] The reaction is highly exothermic and the resulting diazonium salt is thermally unstable; therefore, strict temperature control between 0-5 °C is critical.[9][10][11]
The mechanism involves the formation of the nitrosonium ion (NO⁺) which acts as the electrophile.[8][12] The amine's lone pair of electrons attacks the nitrosonium ion, and subsequent proton transfers and elimination of a water molecule generate the aryl diazonium ion.[12] The electron-withdrawing trifluoromethyl group decreases the nucleophilicity of the amine, which can make this step slower compared to aniline itself.[11]
Stage 2: Sulfonyl-de-diazoniation (Sandmeyer-type Reaction) The aryl diazonium salt solution is then added to a solution of sulfur dioxide (SO₂) in acetic acid, catalyzed by a copper(I) salt. This step displaces the diazonium group (-N₂⁺) with a sulfonyl chloride group (-SO₂Cl). The reaction is believed to proceed through a single electron transfer (SET) mechanism involving the copper catalyst.[6] The highly unstable aryl radical is formed, which then reacts with sulfur dioxide.
Stage 3: Ammonolysis The resulting 4-(trifluoromethyl)benzenesulfonyl chloride is not isolated but is directly converted to the final sulfonamide product by the addition of aqueous ammonia. This is a standard nucleophilic acyl substitution at the sulfur atom.
Reaction Mechanism Diagram
Caption: Figure 1: Simplified Reaction Mechanism.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |
| 4-(Trifluoromethyl)aniline | ≥97% | Chem-Impex | 455-14-1 | Clear, colorless to yellow liquid.[13] |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich | 7632-00-0 | Solid. |
| Hydrochloric Acid (HCl) | ACS Reagent, 37% | Fisher Scientific | 7647-01-0 | Concentrated. Corrosive. |
| Glacial Acetic Acid (AcOH) | ACS Reagent, ≥99.7% | VWR | 64-19-7 | Corrosive. |
| Sulfur Dioxide (SO₂) | Lecture Bottle | Airgas | 7446-09-5 | Toxic gas. Use in a well-ventilated fume hood. |
| Copper(I) Chloride (CuCl) | ≥97% | Acros Organics | 7758-89-6 | Solid. Air and light sensitive. |
| Ammonium Hydroxide (NH₄OH) | ACS Reagent, 28-30% | J.T. Baker | 1336-21-6 | Concentrated. Corrosive. |
| Diethyl Ether | ACS Grade | Fisher Scientific | 60-29-7 | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | 144-55-8 | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - | 7487-88-9 | For drying. |
| Starch-Iodide Paper | - | - | - | For testing for excess nitrous acid. |
Critical Safety Precautions
-
Diazonium Salt Hazard: Aryl diazonium salts are thermally unstable and can be explosive, especially when dry.[9][14][15] NEVER attempt to isolate the solid diazonium salt. Always keep the reaction mixture below 5 °C and use the solution directly.[9][10] A blast shield is mandatory.
-
Reagent Toxicity: 4-(Trifluoromethyl)aniline is toxic. Sulfur dioxide is a toxic and corrosive gas. Concentrated acids and ammonia are highly corrosive.[16] Handle all reagents in a certified chemical fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Gas Evolution: The reaction releases nitrogen gas (N₂), which must be safely vented.[9][10]
-
Quenching: Any unreacted diazonium salt at the end of the Sandmeyer step should be quenched. A solution of sulfamic acid or urea can be used to destroy excess nitrous acid.[11][14]
Step-by-Step Synthesis Procedure
Part A: Diazotization
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated hydrochloric acid (60 mL).
-
Cool the acid to 0 °C using an ice-salt bath.
-
Slowly add 4-(trifluoromethyl)aniline (16.1 g, 0.10 mol) to the cold, stirred acid. A thick slurry of the amine hydrochloride salt will form.
-
In a separate beaker, prepare a solution of sodium nitrite (7.25 g, 0.105 mol) in water (25 mL) and cool it to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred amine slurry over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 and 5 °C.
-
After the addition is complete, stir the resulting pale yellow solution for an additional 30 minutes at 0-5 °C.
-
Verify the presence of a slight excess of nitrous acid using starch-iodide paper (should turn blue). If negative, add a small amount of NaNO₂ solution. If strongly positive, add a small crystal of urea to quench the excess.
Part B: Sulfonylation and Ammonolysis
-
In a separate 1 L flask, prepare a solution by dissolving copper(I) chloride (2.0 g, 0.02 mol) in glacial acetic acid (120 mL).
-
Cool this solution to 10 °C and bubble sulfur dioxide gas through it for 15-20 minutes until it is saturated.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the SO₂/acetic acid solution over approximately 30 minutes. The temperature should be maintained below 15 °C.
-
Observe for steady evolution of nitrogen gas. After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 1-2 hours, or until gas evolution ceases.
-
Carefully pour the reaction mixture onto crushed ice (approx. 500 g) in a large beaker. This will precipitate the crude sulfonyl chloride.
-
In the fume hood, slowly and carefully add concentrated ammonium hydroxide to the mixture with stirring until it is strongly basic (pH > 10). This step is exothermic and generates fumes.
-
Stir the resulting mixture for 30 minutes to ensure complete conversion of the sulfonyl chloride to the sulfonamide.
-
Collect the precipitated white solid by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 100 mL).
Purification and Characterization
-
Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a white crystalline solid.
-
Dry the product in a vacuum oven at 50 °C.
-
Determine the yield and characterize the product.
-
Melting Point: 175-180 °C (literature).
-
¹H NMR & ¹⁹F NMR: Confirm the structure.
-
FT-IR: Identify characteristic peaks for N-H, S=O, and C-F bonds.
-
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow.
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Troubleshooting Tips |
| Yield | 65-80% | Low Yield: Ensure strict temperature control during diazotization; diazonium salt may have decomposed.[11] Confirm complete conversion in each step. Ensure SO₂ saturation in the acetic acid. |
| Appearance | White crystalline solid | Discolored/Oily Product: Indicates impurities. Insufficient washing or incomplete reaction. Recrystallization should resolve this. Tar formation suggests the temperature was too high or excess nitrous acid was present.[11] |
| Melting Point | 175-180 °C[17] | Broad or Depressed M.P.: Impurities are present. Repeat recrystallization. |
| Purity (NMR) | Clean spectra corresponding to the desired structure. | Extraneous Peaks: Identify impurities (e.g., starting material, side-products). Improve purification steps. Azo-coupling side products can form if conditions are not sufficiently acidic.[11] |
Conclusion
The protocol described provides a reliable and well-established method for the synthesis of this compound. By adhering to strict temperature control and safety protocols, researchers can consistently obtain high yields of this valuable intermediate. The key to success lies in the careful management of the unstable diazonium intermediate and ensuring the reaction conditions are optimized to minimize side-product formation. This application note serves as a practical guide for laboratory-scale synthesis and a foundation for further process development.
References
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Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]
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ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]
-
ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]
-
Autech Industry Co.,Ltd. (n.d.). This compound CAS:830-43-3. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PubMed Central. [Link]
-
ACS Publications. (2018). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]
-
ResearchGate. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. [Link]
-
Organic-Chemistry.org. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. PubMed Central. [Link]
-
PubMed. (2025). A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats. [Link]
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PrepChem.com. (n.d.). Preparation of 4-nitro-3-(trifluoromethyl)-benzenesulfonyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
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The Royal Society of Chemistry. (2018). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
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PubChem. (n.d.). 4-(Trifluoromethoxy)benzenesulfonamide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
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BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
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Beilstein Journals. (2020). Supporting Information: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. [Link]
-
Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]
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Application Notes & Protocols: A Guide to the Synthesis of Novel 4-(Trifluoromethyl)benzenesulfonamide Derivatives
Abstract
The 4-(trifluoromethyl)benzenesulfonamide scaffold is a privileged motif in modern medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, while the sulfonamide moiety serves as a versatile pharmacophore capable of engaging in critical hydrogen bonding interactions with biological targets[1][2][3]. This guide provides a comprehensive overview of robust and scalable synthetic routes to novel derivatives of this valuable compound class. We will explore both classical and contemporary methodologies, moving from the synthesis of the key building block, 4-(trifluoromethyl)benzenesulfonyl chloride, to its subsequent derivatization. Each protocol is presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them to their specific molecular targets.
Strategic Overview: Pathways to Derivatization
The synthesis of novel this compound derivatives generally follows a convergent strategy. The primary approach involves the initial synthesis of a highly reactive and versatile intermediate, 4-(trifluoromethyl)benzenesulfonyl chloride. This intermediate is then coupled with a diverse range of primary or secondary amines to furnish the final sulfonamide products. More recent advancements have introduced catalytic methods that can bypass the need for pre-functionalized starting materials, offering more modular and efficient routes.
Figure 1: High-level overview of the primary synthetic strategies for accessing this compound derivatives.
Synthesis of the Key Intermediate: 4-(Trifluoromethyl)benzenesulfonyl Chloride
The most common precursor for sulfonamide synthesis is the corresponding sulfonyl chloride.[4] Its preparation is a critical first step, and the choice of method depends on factors like scale, safety, and available starting materials. The electron-withdrawing nature of the trifluoromethyl group directs electrophilic substitution to the meta position, making direct sulfonation challenging. Therefore, established routes often begin with pre-functionalized precursors.
A prominent method is the chlorosulfonation of (trifluoromethyl)benzene. This reaction must be carefully controlled to achieve the desired para-substitution and avoid the formation of unwanted isomers.
Protocol 1: Chlorosulfonation of (Trifluoromethyl)benzene
This protocol describes the synthesis of 4-(trifluoromethyl)benzenesulfonyl chloride via electrophilic aromatic substitution using chlorosulfonic acid.
Causality: Chlorosulfonic acid (ClSO₃H) serves as a potent electrophile-generating reagent. The reaction proceeds via the formation of a sulfonyl cation equivalent that attacks the electron-rich benzene ring. The trifluoromethyl group is a deactivating but meta-directing group; however, under controlled conditions, a significant amount of the para-isomer is obtained, which can be isolated through purification.
Figure 2: Step-by-step workflow for the synthesis of 4-(trifluoromethyl)benzenesulfonyl chloride.
Materials & Equipment:
-
(Trifluoromethyl)benzene
-
Chlorosulfonic acid (handle with extreme care in a fume hood)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer and dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath.
-
Charge the flask with (trifluoromethyl)benzene (1.0 eq).
-
Slowly add chlorosulfonic acid (approx. 3.0-4.0 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below 10 °C. Causality: This slow addition prevents a dangerous exotherm and minimizes the formation of undesired byproducts.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture again in an ice bath. Very carefully and slowly, pour the reaction mixture onto a stirred slurry of crushed ice. Safety Note: This quenching step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes) to yield pure 4-(trifluoromethyl)benzenesulfonyl chloride.
Trustworthiness: The final product should be a white solid or colorless oil. Its purity should be confirmed by ¹H NMR, ¹⁹F NMR, and GC-MS. The sulfonyl chloride is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon)[5].
Derivatization via Sulfonamidation
The reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with a primary or secondary amine is the most fundamental and widely used method for creating sulfonamide derivatives.[6][7]
Protocol 2: General Procedure for N-Arylation/N-Alkylation
This protocol outlines a standard procedure for coupling the sulfonyl chloride intermediate with an amine.
Causality: The reaction is a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. A chloride ion is subsequently eliminated. A base is required to neutralize the HCl generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8]
Figure 3: Standard workflow for the synthesis of sulfonamides from sulfonyl chlorides and amines.
Materials & Equipment:
-
4-(Trifluoromethyl)benzenesulfonyl chloride
-
Desired primary or secondary amine
-
Base: Pyridine, Triethylamine (Et₃N), or Diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile
-
1M Hydrochloric acid (HCl) solution
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) and the base (e.g., triethylamine, 1.5 eq) in an appropriate anhydrous solvent (e.g., DCM).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Dissolve 4-(trifluoromethyl)benzenesulfonyl chloride (1.1 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the amine solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, or until TLC analysis indicates the consumption of the limiting reagent.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl to remove excess base and amine.
-
Separate the layers and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product is then purified, typically by recrystallization or flash column chromatography on silica gel.
| Parameter | Choice & Rationale |
| Solvent | DCM: Good for a wide range of amines, easy to remove. THF/Acetonitrile: Useful for less soluble starting materials. |
| Base | Triethylamine: Common, inexpensive, and effective scavenger. Pyridine: Can also act as a nucleophilic catalyst but can be harder to remove. DIPEA: A non-nucleophilic, sterically hindered base, useful if side reactions are a concern. |
| Temperature | Starting at 0 °C controls the initial exotherm of the reaction, especially with reactive amines. |
Table 1: Key Parameter Choices for Sulfonamidation Reactions.
Modern Catalytic Approaches to Sulfonamide Synthesis
While the sulfonyl chloride method is robust, modern catalysis offers milder conditions and broader functional group tolerance.[4] Transition-metal-free photocatalytic strategies and palladium- or copper-catalyzed cross-coupling reactions have emerged as powerful alternatives.[9][10][11]
Conceptual Overview: Photosensitized Nickel Catalysis
One innovative approach involves the use of photosensitized nickel catalysis to couple sulfonamides directly with aryl halides.[11] This method avoids the need to synthesize and handle the often-toxic sulfonyl chloride intermediates.
Mechanism Rationale: The process is believed to involve an energy transfer mechanism. A photocatalyst (e.g., an Iridium complex) absorbs light and enters an excited state. This excited catalyst then transfers energy to a Ni(II)-sulfonamide complex, promoting it to a triplet excited state. From this high-energy state, C-N bond reductive elimination occurs, forming the desired product and regenerating the Ni(0) catalyst.
Figure 4: Simplified catalytic cycle for photosensitized nickel-catalyzed sulfonamidation.
This cutting-edge approach highlights the evolution of synthetic chemistry towards more efficient and sustainable methods, enabling the construction of complex this compound libraries from readily available starting materials.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive amine (protonated).2. Poor quality sulfonyl chloride (hydrolyzed).3. Insufficient base. | 1. Ensure the reaction is anhydrous; use a stronger or greater excess of base.2. Use freshly prepared or purified sulfonyl chloride.3. Increase the equivalents of base to 2.0 or more. |
| Multiple Products | 1. Reaction with solvent (e.g., pyridine).2. Di-sulfonylation of a primary amine with two N-H bonds. | 1. Switch to a non-nucleophilic solvent (DCM, THF) and base (DIPEA).2. Use a 1:1 stoichiometry of amine to sulfonyl chloride; add the sulfonyl chloride slowly. |
| Difficult Purification | 1. Excess base (e.g., pyridine) is hard to remove.2. Product is highly polar and streaks on silica gel. | 1. Perform an acidic wash (1M HCl) during workup; switch to a volatile base like Et₃N.2. Try a different solvent system for chromatography (e.g., add methanol or acetic acid to the eluent); consider reverse-phase chromatography. |
Table 2: A guide to troubleshooting common problems in sulfonamide synthesis.
References
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Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. PubMed. Available at: [Link]
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Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Semantic Scholar. Available at: [Link]
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(2017). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. ResearchGate. Available at: [Link]
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Bannister, T. D., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. Available at: [Link]
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(2023). Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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(2022). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters. Available at: [Link]
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Waddell, L. J. N., et al. (2022). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. Thieme. Available at: [Link]
-
(2022). Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications (RSC Publishing). Available at: [Link]
-
(n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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Corcoran, E. B., et al. (2016). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Macmillan Group - Princeton University. Available at: [Link]
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(n.d.). 4-Fluoro-3-(trifluoromethyl)benzenesulfonamide. MySkinRecipes. Available at: [Link]
-
(2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Taylor & Francis Online. Available at: [Link]
-
(n.d.). The Chemistry Behind Success: Exploring 4-(Trifluoromethoxy)benzenesulfonamide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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Agnamey, P., et al. (2015). A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. PMC - PubMed Central. Available at: [Link]
-
Signore, G., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
(2025). A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats. PubMed. Available at: [Link]
-
Kiefer, P. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters - ACS Publications. Available at: [Link]
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(2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. Hilaris Publisher. Available at: [Link]
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(2019). The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. Available at: [Link]
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(1998). New, convenient route for trifluoromethylation of steroidal molecules. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
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Application Notes & Protocols: Leveraging 4-(Trifluoromethyl)benzenesulfonamide in Modern Medicinal Chemistry
Abstract
This guide provides an in-depth exploration of 4-(Trifluoromethyl)benzenesulfonamide, a pivotal building block in contemporary drug discovery. We will dissect the strategic importance of its constituent pharmacophores—the sulfonamide moiety and the trifluoromethyl group—and their synergistic contribution to molecular properties. This document furnishes medicinal chemists, researchers, and drug development professionals with both the foundational knowledge and practical, field-tested protocols for the synthesis and application of derivatives based on this versatile scaffold. The content is structured to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible outcomes.
The Strategic Value of the this compound Scaffold
In the landscape of pharmaceutical chemistry, this compound has emerged as a highly versatile intermediate for synthesizing biologically active molecules.[1][2][3] Its value is not incidental; it arises from the deliberate combination of two powerful functional groups on a stable aromatic core: the sulfonamide and the trifluoromethyl moieties.
-
The Sulfonamide Moiety (-SO₂NH₂): This functional group is a cornerstone of medicinal chemistry.[4][5] It is a versatile hydrogen bond donor and acceptor, allowing it to form strong, specific interactions with amino acid residues in the active sites of target proteins.[1] The tetrahedral geometry of the sulfonamide group provides a well-defined three-dimensional arrangement for these critical binding interactions.[1] Furthermore, sulfonamides are recognized as effective bioisosteres for carboxylic acids, offering similar hydrogen bonding capabilities but with enhanced metabolic stability and modulated solubility.[5][6]
-
The Trifluoromethyl Group (-CF₃): The -CF₃ group is a powerful modulator of physicochemical properties.[1] Its strong electron-withdrawing nature significantly impacts the acidity of the sulfonamide proton, which can fine-tune binding interactions with protein targets.[1] Perhaps most critically, the trifluoromethyl group is renowned for its ability to enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism.[1][7] Its incorporation can also improve lipophilicity and bioavailability, crucial parameters in drug design.[7] The strategic placement of the -CF₃ group at the para-position has a profound influence on the molecule's biological profile.[1]
The combination of these features makes this compound a privileged scaffold for developing new therapeutics, particularly for inflammation, pain relief, and cancer.[1][2]
Caption: Key pharmacophoric contributions of the title compound.
Core Applications & Therapeutic Targets
Derivatives of this compound have shown significant activity against several important enzyme classes.
Cyclooxygenase-2 (COX-2) Inhibitors
The most prominent application of this scaffold is in the synthesis of selective COX-2 inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs). The archetypal example is Celecoxib , where the related 4-sulfamoylphenyl group is a critical component for its biological activity.[8][9][10] The synthesis of Celecoxib involves the cyclocondensation of a 1,3-dicarbonyl intermediate with 4-hydrazinylbenzenesulfonamide, a direct derivative of the title compound's chemical family.[11][12] This highlights the scaffold's role in creating the 1,5-diarylpyrazole core essential for selective COX-2 inhibition.[9]
Carbonic Anhydrase (CA) Inhibitors
The sulfonamide moiety is a classic zinc-binding group, making it an ideal pharmacophore for inhibiting zinc-containing metalloenzymes like carbonic anhydrase.[1] Derivatives have been investigated as potent inhibitors of tumor-associated CA isoforms, such as CA IX and CA XII, which are involved in tumor progression and pH regulation in the hypoxic tumor microenvironment.[1][13] This has established the scaffold as a valuable starting point for developing novel anticancer and antimicrobial agents.[1]
Table 1: Key Biological Targets for this compound Derivatives
| Target Enzyme | Therapeutic Area | Role of the Scaffold Moiety | References |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Pain Relief | Forms the core structure for selective inhibitors like Celecoxib. | [8][9][11] |
| Carbonic Anhydrase IX & XII | Anticancer, Antimicrobial | The sulfonamide group acts as a critical zinc-binding pharmacophore. | [1][13] |
| Acetylcholinesterase (AChE) | Neurodegenerative Diseases | Serves as a base for designing enzyme inhibitors. | [14] |
Experimental Methodologies & Protocols
The following protocols are designed to be robust and reproducible, providing a foundation for synthesizing novel derivatives. The rationale behind key steps is explained to empower researchers to adapt these methods to their specific targets.
Protocol 1: General Synthesis of N-Substituted 4-(Trifluoromethyl)benzenesulfonamides
This protocol describes the fundamental nucleophilic substitution reaction between 4-(Trifluoromethyl)benzenesulfonyl chloride and a primary or secondary amine to form a stable sulfonamide bond.[4][15]
Caption: Workflow for the synthesis of N-substituted sulfonamides.
Materials:
-
4-(Trifluoromethyl)benzenesulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (1.5 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.1 eq) in anhydrous DCM. Causality: An inert atmosphere and anhydrous conditions are crucial to prevent reaction with atmospheric moisture, which could hydrolyze the reactive sulfonyl chloride.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq). Causality: The reaction generates HCl as a byproduct; the base is required to neutralize it and drive the reaction to completion.[4] Cooling prevents potential side reactions.
-
Sulfonyl Chloride Addition: Dissolve 4-(Trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture at 0 °C over 15-20 minutes. Causality: Dropwise addition helps control the reaction exotherm.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 6-18 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x). Causality: The HCl wash removes the excess base (pyridine). The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water) to yield the pure N-substituted sulfonamide.[4]
Protocol 2: Synthesis of a Celecoxib Core Structure via Cyclocondensation
This protocol outlines the key cyclization step to form the 1,5-diarylpyrazole core of Celecoxib and its analogues, reacting a β-diketone with 4-hydrazinylbenzenesulfonamide hydrochloride.[11][12]
Materials:
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq)
-
4-Hydrazinylbenzenesulfonamide hydrochloride (1.05 eq)
-
Methanol or Ethanol
-
Ethyl acetate
-
Water
Step-by-Step Procedure:
-
Reaction Setup: In a reaction vessel, combine 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq), 4-hydrazinylbenzenesulfonamide hydrochloride (1.05 eq), and methanol.[11][12]
-
Heating: Heat the mixture to 65 °C and stir for 10-12 hours.[12] Causality: Heating provides the necessary activation energy for the condensation and subsequent cyclization to form the stable pyrazole ring.
-
Solvent Removal: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and remove the solvent completely under vacuum.[11]
-
Extraction: Take the residue up in a mixture of ethyl acetate and water and stir. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with additional ethyl acetate.[12]
-
Washing: Combine the organic layers and wash with water (2x) to remove any remaining inorganic salts or water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be further purified by recrystallization from a suitable solvent like toluene or an isopropanol/water mixture to yield the pure pyrazole product.[12]
Characterization and Data
Proper characterization is essential to confirm the identity and purity of the synthesized compounds.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 830-43-3 | |
| Molecular Formula | C₇H₆F₃NO₂S | [2] |
| Molecular Weight | 225.19 g/mol | |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 175-180 °C |
Standard Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure. The N-H proton of a secondary sulfonamide typically appears as a broad singlet in the ¹H NMR spectrum.[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[4]
-
Infrared (IR) Spectroscopy: Shows characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[4]
References
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- This compound | 830-43-3. Benchchem.
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- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.
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- CELECOXIB | New Drug Approvals. New Drug Approvals.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health (NIH).
- 4-Fluoro-3-(trifluoromethyl)benzenesulfonamide. MySkinRecipes.
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- Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication.
- SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo.
- Process for preparation of celecoxib. Google Patents.
- This compound 97 830-43-3. Sigma-Aldrich.
- Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PubMed Central.
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PubMed Central.
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Application Notes & Protocols: The Strategic Role of 4-(Trifluoromethyl)benzenesulfonamide in Modern Agrochemical Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers and development scientists on the application of 4-(Trifluoromethyl)benzenesulfonamide as a pivotal intermediate in the synthesis of advanced agrochemicals. We will explore the profound influence of the trifluoromethyl (CF3) and sulfonamide functional groups on molecular properties and biological activity. This guide presents validated, step-by-step protocols for the synthesis of model fungicides and herbicides, elucidating the chemical principles that underscore these transformations. The content herein is structured to provide not just procedural instructions, but also a deep understanding of the causality behind experimental design, empowering researchers to innovate in the field of crop protection.
Introduction: The Significance of Fluorination in Agrochemical Design
The strategic incorporation of fluorine into bioactive molecules has revolutionized the agrochemical industry, with over 50% of pesticides launched in the last two decades being fluorinated.[1][2] Among the most impactful moieties is the trifluoromethyl (CF3) group, which is present in approximately 40% of all fluorine-containing pesticides.[1][2] The CF3 group is a powerful modulator of a molecule's physicochemical properties for several key reasons:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, leading to increased persistence and longer half-lives of the active ingredient in the target organism and the environment.[3]
-
Increased Lipophilicity: The CF3 group significantly increases a molecule's lipophilicity compared to a simple methyl group. This property enhances its ability to permeate biological membranes, a critical factor for absorption and transport to the target site.[3][4]
-
Potent Electron-Withdrawing Nature: With a Hammett constant (σp) of 0.54, the trifluoromethyl group acts as a strong electron-withdrawing group.[1] This alters the electron distribution within the molecule, which can enhance binding interactions with biological targets and modulate the acidity of nearby protons.[1][3]
This compound serves as a versatile building block that combines the benefits of the CF3 group with the well-established chemical utility of the sulfonamide moiety.[5] The sulfonamide group can form strong hydrogen bonds, contributing to optimized drug efficacy and selectivity.[5][6] This combination makes it a valuable intermediate in the synthesis of high-performance herbicides and fungicides.[5]
Core Application: Synthesis of a Fungicidal N-Aryl Benzenesulfonamide
Benzenesulfonamide derivatives have been patented for their utility as agricultural fungicides.[7] The synthesis strategy involves the formation of a new N-S bond by coupling 4-(trifluoromethyl)benzenesulfonyl chloride with a substituted aniline. This approach allows for modular synthesis, where various anilines can be used to fine-tune the biological activity spectrum.
Logical Workflow for Fungicide Synthesis
The overall process begins with the conversion of the starting sulfonamide into a more reactive sulfonyl chloride, which then undergoes nucleophilic substitution with an aromatic amine.
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Application Notes and Protocols for the Synthesis of Diarylpyrazole COX-2 Inhibitors Utilizing a 4-(Trifluoromethyl)benzenesulfonamide Moiety
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors featuring a diarylpyrazole scaffold. The described synthetic strategy is centered around the use of a key building block, 4-(trifluoromethyl)benzenesulfonohydrazide, which serves as the source of the critical sulfonamide pharmacophore responsible for selective binding to the COX-2 enzyme. This document elucidates the mechanistic rationale behind the core chemical transformations—a Claisen condensation to form a pivotal 1,3-dione intermediate, followed by a regioselective Knorr pyrazole synthesis. Detailed, step-by-step experimental procedures are provided, alongside methodologies for the preparation of the requisite hydrazine intermediate from commercially available precursors. The protocols are designed to be self-validating, with integrated characterization data and explanations for key experimental choices, ensuring scientific integrity and reproducibility for professionals in medicinal chemistry and drug development.
Introduction: The Rationale for Selective COX-2 Inhibition
The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, was a watershed moment in pharmacology. COX-1 is a constitutively expressed enzyme responsible for producing prostaglandins that mediate essential physiological functions, including the protection of the gastric mucosa and platelet aggregation.[1] In contrast, the COX-2 isoform is inducible, with its expression significantly upregulated at sites of inflammation.[2] Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to therapeutic anti-inflammatory effects through COX-2 inhibition but also to undesirable gastrointestinal side effects due to the concurrent inhibition of COX-1.[3]
This understanding spurred the development of selective COX-2 inhibitors, or "coxibs," designed to provide potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1.[4] A defining structural feature of many highly selective coxibs, such as Celecoxib, is the presence of a sulfonamide (-SO₂NH₂) or a related methylsulfone (-SO₂Me) moiety.[4] X-ray crystallography studies have authoritatively shown that this functional group is crucial for selectivity. It inserts into a distinct hydrophobic side-pocket present in the active site of the COX-2 enzyme, an anatomical feature that is absent in COX-1.[5][6] The trifluoromethyl (-CF₃) group, another common feature, enhances binding affinity by interacting with a separate hydrophobic pocket within the enzyme's active site.[5]
This guide focuses on a robust synthetic route to a model diarylpyrazole COX-2 inhibitor, structurally analogous to Celecoxib, leveraging 4-(trifluoromethyl)benzenesulfonamide as the conceptual starting point for the key hydrazine building block.
Overall Synthetic Strategy
The synthesis of the target diarylpyrazole COX-2 inhibitor is achieved through a convergent two-step process. The core strategy involves the synthesis of two key fragments, which are then combined in a final cyclocondensation reaction.
Figure 1: Convergent synthetic workflow.
Pathway A focuses on the synthesis of the requisite β-diketone intermediate via a Claisen condensation. Pathway B details the preparation of the essential hydrazine hydrochloride salt. These two intermediates are then coupled in the final step through a Knorr pyrazole synthesis to construct the target heterocyclic core.
Experimental Protocols & Methodologies
Protocol 1: Synthesis of the Key Hydrazine Intermediate
While the topic specifies this compound, a more common and well-documented route to a structurally analogous key intermediate, 4-hydrazinylbenzenesulfonamide hydrochloride, starts from sulfanilamide (4-aminobenzenesulfonamide). This method is presented below as it illustrates the fundamental and widely applicable diazotization-reduction sequence. The synthesis of 4-(trifluoromethyl)benzenesulfonohydrazide would follow a similar logic, starting from 4-aminobenzotrifluoride. For direct use, 4-(Trifluoromethyl)benzenesulfonohydrazide is also commercially available.[7]
Reaction: Diazotization of 4-aminobenzenesulfonamide followed by reduction with stannous chloride.
Rationale: This is a classic and reliable method for converting a primary aromatic amine to a hydrazine.[8] The reaction proceeds in two stages:
-
Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[9] Maintaining a low temperature is critical to prevent the unstable diazonium salt from decomposing.[10]
-
Reduction: The diazonium salt is immediately reduced to the corresponding hydrazine. Stannous chloride (SnCl₂) is an effective reducing agent for this transformation.[11]
Figure 2: Workflow for hydrazine synthesis.
Step-by-Step Methodology:
-
Preparation of Amine Solution: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-aminobenzenesulfonamide (20 mmol, 1.0 eq) in a mixture of concentrated hydrochloric acid (10 mL) and crushed ice (20 g). Stir vigorously to create a fine slurry and cool the mixture to below 5 °C in an ice-salt bath.[11]
-
Diazotization: In a separate beaker, dissolve sodium nitrite (20 mmol, 1.0 eq) in 15 mL of cold water. Add this sodium nitrite solution dropwise to the stirred amine slurry over 20-30 minutes, ensuring the temperature is strictly maintained between 0 and 5 °C.[12] Continue stirring for an additional 15 minutes after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.
-
Preparation of Reducing Solution: In a separate 1 L beaker, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 10 g) in concentrated hydrochloric acid (10 mL). Cool this solution in an ice bath.[11]
-
Reduction: Add the freshly prepared, cold diazonium salt solution slowly to the vigorously stirred stannous chloride solution. A white precipitate of the hydrazine hydrochloride salt will form immediately.
-
Isolation and Purification: Continue stirring the mixture in the ice bath for 30 minutes. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by diethyl ether to aid in drying.[13] Dry the product under vacuum to yield 4-hydrazinylbenzenesulfonamide hydrochloride as a white to light-yellow crystalline powder.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Aminobenzenesulfonamide | 172.21 | 20 | 1.0 |
| Sodium Nitrite | 69.00 | 20 | 1.0 |
| Stannous Chloride Dihydrate | 225.65 | - | - |
| Hydrochloric Acid (conc.) | 36.46 | - | Excess |
Table 1: Reagent quantities for Protocol 1.
Protocol 2: Synthesis of the 1,3-Diketone Intermediate
Reaction: Claisen condensation of 4'-methylacetophenone with ethyl trifluoroacetate.
Rationale: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between an ester and a carbonyl compound (in this case, a ketone) in the presence of a strong base.[2][14] A strong base, such as sodium methoxide or sodium ethoxide, is required to deprotonate the α-carbon of the ketone, forming an enolate.[12] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the β-diketone product.[15]
Figure 3: Mechanism of the Claisen condensation.
Step-by-Step Methodology:
-
Preparation of Base: In a dry 250 mL three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add sodium methoxide (30% solution in methanol, 1.2 eq). Dilute with an anhydrous solvent such as toluene (50 mL).
-
Addition of Reagents: Add a solution of 4'-methylacetophenone (1.0 eq) in toluene (20 mL) to the flask. Heat the mixture to approximately 75 °C.
-
Condensation Reaction: Add ethyl trifluoroacetate (1.1 eq) dropwise to the heated reaction mixture over 30 minutes. After the addition is complete, stir the reaction mixture at 75 °C for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding it to a mixture of water and 1N hydrochloric acid until the pH is acidic.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with toluene or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, which can be used in the next step without further purification or purified by vacuum distillation or crystallization if necessary.
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Equivalents |
| 4'-Methylacetophenone | 134.18 | 1.005 | 1.0 |
| Ethyl Trifluoroacetate | 142.08 | 1.109 | 1.1 |
| Sodium Methoxide (30% in MeOH) | 54.02 | ~0.95 | 1.2 |
| Toluene | 92.14 | 0.867 | Solvent |
Table 2: Reagent quantities for Protocol 2.
Protocol 3: Cyclocondensation to Synthesize the COX-2 Inhibitor (Knorr Pyrazole Synthesis)
Reaction: Condensation of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione with 4-hydrazinylbenzenesulfonamide hydrochloride.
Rationale: The Knorr pyrazole synthesis is a classic method for forming pyrazole rings from the reaction of a hydrazine with a 1,3-dicarbonyl compound.[16] The reaction is typically carried out in an alcohol solvent, sometimes with an acid catalyst. The mechanism involves the initial formation of a hydrazone at one of the carbonyls, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[17] The reaction with an unsymmetrical diketone can lead to two regioisomers; however, the more electrophilic ketone (adjacent to the -CF₃ group) typically reacts first with the more nucleophilic nitrogen of the hydrazine, leading to the desired 5-aryl-3-trifluoromethylpyrazole regioisomer.
Figure 4: Mechanism of the Knorr pyrazole synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) and 4-hydrazinylbenzenesulfonamide hydrochloride (1.05 eq).
-
Solvent Addition: Add a suitable solvent, such as ethanol or methanol (approximately 10-15 mL per gram of diketone).
-
Cyclization: Heat the reaction mixture to reflux (approximately 65-80 °C, depending on the solvent) and stir for 5-10 hours. Monitor the reaction for the disappearance of starting materials by TLC.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no solid forms, concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane, to yield the pure diarylpyrazole COX-2 inhibitor.
| Parameter | Value | Reference |
| Yield | 85-95% | [18] |
| Appearance | White to off-white solid | [19] |
| Melting Point | 161-163 °C | [19] |
Table 3: Typical physical properties and yield for Celecoxib synthesis.
Characterization Data
Validation of the final product's identity and purity is essential. The following data are characteristic of the target compound, Celecoxib.
| Technique | Data |
| ¹H NMR (DMSO-d₆, 500 MHz) | δ 7.89 (d, 2H), 7.55 (d, 2H), 7.52 (s, 2H, -SO₂NH₂), 7.22 (m, 4H), 7.17 (s, 1H, pyrazole-H), 2.32 (s, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆) | δ 145.2, 144.0, 142.2, 141.1, 139.1, 129.4, 128.7, 126.8, 125.9, 125.3, 121.5 (q, -CF₃), 106.1, 20.7 |
| IR (KBr) | 3341, 3235 cm⁻¹ (N-H stretch), 1350, 1150 cm⁻¹ (S=O stretch) |
| Mass Spec (ESI+) | m/z 382.1 [M+H]⁺ |
Table 4: Spectroscopic characterization data for Celecoxib.[1][19][20][21]
Conclusion
The synthetic protocols detailed in this guide provide a robust and reproducible pathway for the synthesis of diarylpyrazole-based COX-2 inhibitors using a key this compound-derived intermediate. By explaining the mechanistic underpinnings of the Claisen condensation and Knorr pyrazole synthesis, this document offers researchers not just a set of instructions, but a foundational understanding of the synthesis. The emphasis on the role of the sulfonamide and trifluoromethyl moieties in achieving selective COX-2 inhibition connects the synthetic chemistry to the pharmacological application, providing a comprehensive resource for professionals engaged in the design and development of next-generation anti-inflammatory agents.
References
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Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
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Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
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J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
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Kiefer, J.R., et al. (2010). Structure of celecoxib bound at the COX-2 active site. RCSB Protein Data Bank. [Link]
-
Malkowski, M.G., & Orlando, B.J. (2016). Crystal structure of Celecoxib bound to S121P murine COX-2 mutant. RCSB Protein Data Bank. [Link]
-
ResearchGate. (n.d.). COX-2 crystal structure. [Link]
-
Organic Spectroscopy International. (2015). Celecoxib. [Link]
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Orlando, B.J., et al. (2015). Crystal structure of rofecoxib bound to human cyclooxygenase-2. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 71(Pt 6), 734–739. [Link]
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Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
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Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2465-2472. [Link]
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ResearchGate. (n.d.). Structural evaluation of celecoxib binding. [Link]
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BYJU'S. (n.d.). Claisen Condensation Mechanism. [Link]
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Wikipedia. (n.d.). Claisen condensation. [Link]
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Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
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University of Babylon. (n.d.). The Claisen Condensation. [Link]
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Opletalová, V., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(4), 989. [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
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Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. [Link]
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Summers, H., et al. (2015). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Advances in Chemical Engineering and Science, 5, 201-210. [Link]
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The Strategic Role of the Trifluoromethyl-Benzenesulfonamide Moiety in Modern Anti-Inflammatory Drug Development
Introduction: Beyond a Simple Intermediate
In the landscape of modern medicinal chemistry, 4-(Trifluoromethyl)benzenesulfonamide and its related structures represent a cornerstone pharmacophore, particularly in the development of potent and selective anti-inflammatory agents. While not a direct linear precursor to blockbuster drugs like Celecoxib, its structural components—the trifluoromethyl (-CF3) group and the benzenesulfonamide moiety—are indispensable. The trifluoromethyl group is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of a molecule, while the sulfonamide group is a critical hydrogen-bonding component that anchors the drug to its target enzyme.
This guide provides a detailed exploration of the synthesis of Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide), a selective COX-2 inhibitor, as a prime example of a therapeutic agent embodying these structural motifs. We will dissect the synthesis of the two key precursors and their final condensation, providing detailed, field-tested protocols. Furthermore, we will delve into the mechanism of action that underpins the drug's efficacy and provide methodologies for the analytical characterization of the key compounds involved.
Part 1: The Convergent Synthesis Strategy for Celecoxib
The industrial synthesis of Celecoxib is a model of convergent synthesis. This strategy involves preparing two complex intermediates separately and then combining them in a final step. This approach is highly efficient and allows for easier purification of the intermediates before the final, crucial bond-forming reaction. The two key building blocks are:
-
4-Hydrazinylbenzenesulfonamide hydrochloride: This provides the sulfonamide "warhead" that is critical for binding to the COX-2 enzyme.
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: This β-diketone contains the essential trifluoromethyl group and the tolyl moiety.
The overall synthetic workflow is depicted below.
Caption: Convergent synthesis workflow for Celecoxib.
Part 2: Experimental Protocols
Protocol 2.1: Synthesis of 4-Hydrazinylbenzenesulfonamide Hydrochloride (Intermediate A)
This synthesis is a classic two-step process starting from readily available sulfanilamide. The causality is clear: the primary amine of sulfanilamide is converted into a diazonium salt, a highly reactive intermediate, which is then immediately reduced to the more stable hydrazine.[1]
Step 1: Diazotization of Sulfanilamide
-
Rationale: The reaction with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures converts the primary aromatic amine into a diazonium salt. Maintaining a temperature below 5°C is critical to prevent the unstable diazonium salt from decomposing.[1]
-
Procedure:
-
In a 500 mL beaker immersed in an ice-salt bath, suspend sulfanilamide (20 mmol, 3.44 g) in a mixture of concentrated hydrochloric acid (10 mL) and crushed ice (20 g).
-
Stir the mixture vigorously with a magnetic stirrer to form a fine slurry.
-
In a separate flask, prepare a solution of sodium nitrite (20 mmol, 1.38 g) in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the sulfanilamide slurry over 15-20 minutes, ensuring the temperature of the reaction mixture does not rise above 5°C.
-
Continue stirring for an additional 15 minutes after the addition is complete. The resulting clear solution contains the diazonium salt and should be used immediately in the next step.
-
Step 2: Reduction of the Diazonium Salt
-
Rationale: Stannous chloride (SnCl₂) is a robust reducing agent used here to convert the diazonium group (-N₂⁺) to a hydrazine group (-NHNH₂). The acidic environment is necessary for the reaction to proceed efficiently.
-
Procedure:
-
In a separate 500 mL flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 10 g) in concentrated hydrochloric acid (10 mL). Cool this solution in an ice bath to 0-5°C.
-
With rapid stirring, slowly pour the freshly prepared, cold diazonium salt solution into the stannous chloride solution.[1]
-
A white precipitate of 4-hydrazinylbenzenesulfonamide hydrochloride will form immediately.
-
Continue to stir the mixture in the ice bath for 30 minutes, then allow it to stand overnight in a cold environment (e.g., refrigerator) to ensure complete precipitation and reduction.[2]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of ice-cold water (2 x 15 mL) to remove residual acid and salts.
-
Dry the product under vacuum at 50°C to a constant weight.
-
Protocol 2.2: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (Intermediate B)
This reaction is a Claisen condensation, a fundamental carbon-carbon bond-forming reaction. Here, an ester (ethyl trifluoroacetate) reacts with a ketone (4'-methylacetophenone) in the presence of a strong base to form a β-diketone.[3][4]
-
Rationale: Sodium methoxide acts as a strong base to deprotonate the α-carbon of 4'-methylacetophenone, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent loss of the ethoxide leaving group yields the desired β-diketone.
-
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add toluene (250 mL) and 4'-methylacetophenone (50 g, 0.373 mol).
-
Add a 30% solution of sodium methoxide in methanol (80.6 g, 0.447 mol) to the flask.
-
With stirring, add ethyl trifluoroacetate (63.6 g, 0.447 mol) to the mixture at room temperature (25-30°C).[5]
-
Heat the reaction mixture to 55-60°C and maintain this temperature with stirring for approximately 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 20-25°C.
-
Carefully quench the reaction by washing the mixture with 10% aqueous hydrochloric acid (200 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the product as an oil.[5] This crude product is often used directly in the next step without further purification.
-
Protocol 2.3: Cyclocondensation to Synthesize Celecoxib
This final step is a Knorr pyrazole synthesis, where a hydrazine reacts with a 1,3-dicarbonyl compound to form a pyrazole ring.
-
Rationale: The hydrazine (Intermediate A) undergoes a condensation reaction with the β-diketone (Intermediate B). The reaction proceeds through a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring of Celecoxib. Heating in a protic solvent like methanol facilitates the reaction.
-
Procedure:
-
In a 1 L reaction vessel, combine 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (40 g, ~0.174 mol) and 4-hydrazinylbenzenesulfonamide hydrochloride (42.2 g, 0.189 mol).[2][6]
-
Add methanol (860 mL) to the vessel.[6]
-
Heat the mixture to 65°C with constant stirring and maintain for 10 hours.[2][6]
-
After the reaction is complete, cool the mixture to room temperature (25-30°C).
-
Remove the methanol completely under vacuum.
-
The resulting crude residue can be purified by recrystallization. A common method involves dissolving the residue in a suitable solvent like a mixture of ethyl acetate and water or toluene, followed by cooling to induce crystallization.[6][7]
-
Filter the purified white solid, wash with a cold solvent (e.g., toluene), and dry under vacuum at 60-75°C to yield pure Celecoxib.
-
Part 3: Mechanism of Action - Selective COX-2 Inhibition
Celecoxib exerts its anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[8][9]
-
The COX Enzymes: COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining.[9] COX-2, however, is typically induced at sites of inflammation and is responsible for producing prostaglandins that mediate pain and swelling.[2][9]
-
Selective Inhibition: Non-selective NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. Celecoxib's chemical structure, particularly the sulfonamide side chain, allows it to bind specifically to a hydrophilic side pocket present in the active site of the COX-2 enzyme, a feature absent in COX-1.[2][9] This selective binding blocks the conversion of arachidonic acid to pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[1][9]
Caption: Mechanism of selective COX-2 inhibition by Celecoxib.
Part 4: Analytical Characterization
Ensuring the purity and identity of the starting materials, intermediates, and the final active pharmaceutical ingredient (API) is paramount. A combination of chromatographic and spectroscopic methods should be employed.
Physicochemical and Analytical Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Key Analytical Techniques |
| This compound | C₇H₆F₃NO₂S | 225.19 | Solid | 175-180 | HPLC, ¹H NMR, ¹⁹F NMR, MS |
| 4-Hydrazinylbenzenesulfonamide HCl | C₆H₁₀ClN₃O₂S | 223.68[1] | White to light yellow crystalline powder[1] | 217-219[1] | HPLC, ¹H NMR, Elemental Analysis |
| Celecoxib | C₁₇H₁₄F₃N₃O₂S | 381.37 | White Solid | 159-161 | HPLC, ¹H NMR, ¹³C NMR, MS |
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is the standard method for assessing the purity of pharmaceutical compounds by separating the main component from any impurities, such as starting materials, by-products, or degradation products.
-
Typical HPLC Conditions for Celecoxib:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of Celecoxib reference standard at a known concentration (e.g., 0.5 mg/mL) in the mobile phase.
-
Prepare a sample solution of the synthesized Celecoxib at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their retention times to known impurity standards.
-
-
Protocol: Identity Confirmation by ¹H NMR Spectroscopy
-
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound, confirming its identity. Quantitative NMR (qNMR) can also be used for highly accurate purity assessment.[10][11]
-
Procedure for Celecoxib:
-
Dissolve 5-10 mg of the synthesized Celecoxib in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Confirm the structure by comparing the chemical shifts, integration values, and coupling patterns of the observed peaks with the expected spectrum for Celecoxib. Key expected signals include the aromatic protons, the methyl singlet, and the sulfonamide protons.
-
Conclusion
The trifluoromethyl-benzenesulfonamide framework is a privileged scaffold in anti-inflammatory drug design. As demonstrated with the synthesis of Celecoxib, this is not achieved by using a single, pre-formed intermediate, but by the strategic, convergent assembly of two key building blocks, each contributing an essential piece of the final pharmacophore. The protocols and analytical methods detailed herein provide a robust framework for researchers in drug development to synthesize and characterize these important molecules, paving the way for the discovery of next-generation anti-inflammatory agents.
References
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National Center for Biotechnology Information. "Celecoxib." StatPearls Publishing, 2024. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. "The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione." Accessed January 11, 2026. Available from: [Link]
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News-Medical.Net. "Celebrex (Celecoxib) Pharmacology." Accessed January 11, 2026. Available from: [Link]
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PharmGKB. "Celecoxib Pathway, Pharmacodynamics." Clinical Pharmacogenetics Implementation Consortium, Accessed January 11, 2026. Available from: [Link]
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Dahlin, J. L., et al. "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry, 2014. Available from: [Link]
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Asian Journal of Organic & Medicinal Chemistry. "Synthesis and Characterization of 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}benzenesulfonamide." Asian J. Org. Med. Chem., 2018. Available from: [Link]
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Zenodo. "SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB." Zenodo, 2020. Available from: [Link]
-
Sannigrahi, M., et al. "A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats." Medicinal Chemistry, 2025. Available from: [Link]
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C-F-C International. "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS." Accessed January 11, 2026. Available from: [Link]
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Application Note: A Comprehensive Guide to High-Throughput Screening of 4-(Trifluoromethyl)benzenesulfonamide Libraries
Abstract
The 4-(trifluoromethyl)benzenesulfonamide scaffold is a privileged structure in modern medicinal chemistry, integral to a wide array of therapeutic agents. Its unique combination of the hydrogen-bonding sulfonamide moiety and the metabolism-blocking, lipophilic trifluoromethyl group makes it an attractive starting point for drug discovery campaigns.[1][2] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on designing and executing a high-throughput screening (HTS) campaign for compound libraries based on this valuable scaffold. We will delve into the causality behind experimental design, from assay development and validation to hit confirmation, providing detailed protocols and data interpretation strategies to ensure a robust and successful screening outcome.
Introduction: The Strategic Value of the this compound Scaffold
The concept of a chemical "scaffold" is central to medicinal chemistry, representing the core structure of a compound series.[3][4][5] The this compound moiety has emerged as a particularly fruitful scaffold for several key reasons:
-
The Sulfonamide Moiety (-SO₂NH₂): This functional group is a versatile hydrogen bond donor and acceptor.[1] This allows it to form strong, specific interactions with amino acid residues in the active sites of target proteins, a critical feature for potent and selective inhibitors.[1] It is famously known to act as a zinc-binding group in metalloenzymes, such as carbonic anhydrases.[1]
-
The Trifluoromethyl Group (-CF₃): The incorporation of a -CF₃ group profoundly influences a molecule's pharmacological profile.[6] Its strong electron-withdrawing nature can modulate the acidity of the sulfonamide proton, affecting binding interactions.[1] Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often increasing a compound's half-life.[6] The -CF₃ group also increases lipophilicity, which can improve membrane permeability and cell penetration.[6][7]
Given these advantageous properties, libraries built around this scaffold offer a high probability of yielding hits with desirable drug-like properties. High-throughput screening (HTS) provides the necessary technological platform to rapidly interrogate these large chemical libraries to identify starting points for drug discovery programs.[8][9][10]
Chapter 1: HTS Campaign Design & Assay Development
A successful HTS campaign is built on a foundation of meticulous planning and a robust, validated assay. The goal is to create a reliable system that can accurately identify true positives while minimizing false negatives and positives.[11]
Library Management and Quality Control
The quality of the screening library is paramount. "Garbage in, garbage out" is a well-known axiom in HTS.
-
Source & Purity: Whether synthesized in-house or acquired from vendors, every compound in the library should have its identity and purity confirmed, typically by Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13] A purity of >95% is the industry standard.
-
Plating & Storage: Libraries are typically stored as 10 mM stock solutions in dimethyl sulfoxide (DMSO) in 384- or 1536-well formats.[14] Proper storage at -20°C or -80°C in a low-humidity environment is crucial to prevent compound degradation and water absorption by DMSO.
-
Assay-Ready Plates: For the screen, "assay-ready" plates are prepared by dispensing nanoliter volumes of the stock solutions into the assay plates, which are then sealed and stored until use. This minimizes freeze-thaw cycles of the master library plates.
Assay Development and Miniaturization
The choice of assay is dictated by the biological target. The process involves adapting a biological assay into a miniaturized format suitable for automation without compromising its biological relevance or statistical robustness.[14][15]
Causality: The primary driver for miniaturization (e.g., from 96- to 384- or 1536-well plates) is the reduction in cost per well.[10] This allows for the screening of larger libraries by significantly decreasing the consumption of expensive reagents and valuable library compounds.[14]
Example Target: A Protein Kinase
Let's consider a hypothetical screen to identify inhibitors of a protein kinase. A common and robust method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
Protocol 1: Development of a Kinase Activity Assay (384-Well Format)
Objective: To establish a robust, HTS-compatible biochemical assay to measure the activity of Kinase-X.
Materials:
-
Kinase-X enzyme
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, solid-bottom 384-well assay plates
-
Acoustic dispenser (e.g., Echo) or pin tool for compound transfer
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring luminescence
Methodology:
-
Enzyme Titration:
-
Prepare serial dilutions of Kinase-X in Assay Buffer.
-
Add 5 µL of each enzyme dilution to wells of a 384-well plate.
-
Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP at their Michaelis constant (Km) concentrations.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect ADP production following the ADP-Glo™ manufacturer's protocol.
-
Rationale: This step identifies the optimal enzyme concentration that yields a robust signal well above background but remains in the linear range of the reaction.
-
-
ATP Km Determination:
-
Using the optimal enzyme concentration determined above, set up reactions with a fixed substrate concentration (e.g., 2x Km) and varying concentrations of ATP.
-
Incubate and process as above.
-
Plot kinase activity versus ATP concentration and fit the data to the Michaelis-Menten equation to determine the ATP Km.
-
Rationale: The HTS will be run at the Km of ATP. This ensures that the assay is sensitive to competitive inhibitors that bind to the ATP pocket, a common mechanism for kinase inhibitors.
-
-
DMSO Tolerance:
-
Run the assay with the optimized enzyme and substrate/ATP concentrations in the presence of varying final concentrations of DMSO (e.g., 0% to 5%).
-
Plot the assay signal against the DMSO concentration.
-
Rationale: HTS compounds are stored in DMSO. This step determines the maximum DMSO concentration the assay can tolerate without significant loss of activity, which is typically kept below 1%.[14]
-
Assay Validation: The Z'-Factor
Before commencing a full-scale screen, the assay's quality and robustness must be statistically validated. The Z'-factor is the gold standard for this assessment.[15] It measures the dynamic range and data variation of the assay.
Z' = 1 - ( (3 * SD_max + 3 * SD_min) / |Mean_max - Mean_min| )
Where:
-
SD_max and Mean_max are the standard deviation and mean of the maximum signal (negative control, e.g., DMSO only).
-
SD_min and Mean_min are the standard deviation and mean of the minimum signal (positive control, e.g., a known inhibitor).
A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS.
Protocol 2: Z'-Factor Determination
Objective: To confirm the statistical robustness of the optimized Kinase-X assay.
Methodology:
-
Prepare a 384-well plate.
-
In half the wells (n=192), add compounds and reagents for the negative control (e.g., 50 nL of DMSO). These will be the "max signal" wells.
-
In the other half of the wells (n=192), add compounds and reagents for the positive control (e.g., 50 nL of a potent, known inhibitor at a concentration >10x its IC₅₀). These will be the "min signal" wells.
-
Add the enzyme, substrate/ATP mix, and detection reagents as optimized in Protocol 1.
-
Read the plate and calculate the mean and standard deviation for both control sets.
-
Calculate the Z'-factor using the formula above.
-
Self-Validation: Repeat this protocol on three separate days to ensure the assay is consistently robust. A Z' > 0.5 must be achieved reliably before proceeding.[15]
| Parameter | Negative Control (DMSO) | Positive Control (Inhibitor) | Calculation | Result |
| Mean Signal (RLU) | 1,500,000 | 50,000 | Mean_max, Mean_min | |
| Std. Deviation (RLU) | 75,000 | 15,000 | SD_max, SD_min | |
| Z'-Factor | `1 - ( (375k + 315k) / | 1.5M - 50k | ||
| Table 1: Example data for a Z'-Factor calculation, demonstrating an excellent assay. |
Chapter 2: HTS Execution and Hit Identification
With a validated assay, the primary screen can begin. This phase involves screening the entire library at a single concentration to identify "hits."
The HTS Workflow
The HTS process is a highly automated, multi-step workflow designed for speed and consistency.
Data Analysis and Hit Selection
-
Normalization: Raw data from the plate reader is normalized to express the effect of each compound as a percentage of inhibition relative to the on-plate controls.
-
% Inhibition = 100 * ( 1 - ( (Signal_Compound - Mean_min) / (Mean_max - Mean_min) ) )
-
-
Hit Calling: A "hit" is defined as any compound that produces a response exceeding a predetermined statistical threshold. A common and stringent cutoff is three standard deviations (SD) from the mean of the neutral (DMSO) controls.
-
Hit Threshold = Mean_%Inhibition_DMSO + (3 * SD_%Inhibition_DMSO)
-
-
PAINS Identification: It is crucial to triage the hit list to remove Pan-Assay Interference Compounds (PAINS), which are known to interfere with assay readouts through non-specific mechanisms like fluorescence quenching or compound aggregation.[16] Databases of known PAINS structures should be used to flag these problematic compounds early.
Chapter 3: The Hit Validation Cascade
A primary hit is not a confirmed active compound. It is a candidate that requires rigorous follow-up to confirm its activity, determine its potency, and rule out artifacts.[16][] This process is often referred to as the hit-to-lead cascade.
Confirmation and Potency Determination
The first step is to re-test the initial hits, preferably from a freshly sourced powder sample, to eliminate errors from library handling or compound degradation. Confirmed hits are then evaluated in a dose-response format to determine their potency (IC₅₀).
Protocol 3: Dose-Response Analysis for IC₅₀ Determination
Objective: To determine the potency (IC₅₀) of confirmed hits against Kinase-X.
Methodology:
-
Prepare a 10-point, 3-fold serial dilution series for each hit compound in DMSO, starting from a top concentration of 50 µM.
-
Using an acoustic dispenser, transfer 50 nL of each concentration into a 384-well assay plate. Include DMSO-only and positive control wells.
-
Perform the Kinase-X assay as described in Protocol 1.
-
Normalize the data to % Inhibition and plot it against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Trustworthiness: Each compound should be tested in at least two independent experiments to ensure the reproducibility of the IC₅₀ value.
| Hit Compound ID | IC₅₀ (µM) - Exp 1 | IC₅₀ (µM) - Exp 2 | Average IC₅₀ (µM) |
| HTS-001 | 0.25 | 0.31 | 0.28 |
| HTS-042 | 1.2 | 1.5 | 1.35 |
| HTS-157 | 0.08 | 0.06 | 0.07 |
| Table 2: Example IC₅₀ data for three confirmed hits, demonstrating potent and reproducible activity. |
Orthogonal and Secondary Assays
To ensure that the observed activity is due to direct interaction with the target and is not an artifact of the primary assay format, hits must be tested in an orthogonal assay.[12]
-
Orthogonal Assay: This is an assay that measures the same biological endpoint but uses a different technology. For example, if the primary screen was a biochemical assay (ADP-Glo™), an orthogonal assay could be a biophysical method like Surface Plasmon Resonance (SPR) to confirm direct binding, or a cellular thermal shift assay (CETSA) to confirm target engagement in a cellular context.
-
Selectivity Assays: To be a viable drug candidate, a compound must be selective for its intended target. Hits should be screened against a panel of related kinases to determine their selectivity profile. A compound that inhibits many kinases is promiscuous and likely unsuitable for further development.
Conclusion
High-throughput screening of a focused library like this compound derivatives represents a rational and promising approach to modern drug discovery. The inherent drug-like properties of the scaffold provide a solid foundation for identifying high-quality chemical starting points.[1][2] Success, however, is not guaranteed by the library alone. It requires a meticulously planned and executed campaign, underpinned by a deep understanding of the causality behind each experimental step. By embracing robust assay development, stringent statistical validation, and a rigorous hit confirmation cascade, researchers can confidently navigate the complexities of HTS and unlock the therapeutic potential held within this privileged chemical scaffold.
References
-
Bajorath, J. (2021). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]
-
Hu, Y., & Bajorath, J. (2013). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. ACS Publications. Available from: [Link]
-
Hu, Y., & Bajorath, J. (2013). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. PubMed. Available from: [Link]
-
MySkinRecipes. 4-Fluoro-3-(trifluoromethyl)benzenesulfonamide. Available from: [Link]
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Stumpfe, D., & Bajorath, J. (2017). The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature. ACS Publications. Available from: [Link]
-
Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Available from: [Link]
-
Gul, S. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. Available from: [Link]
-
Zhang, X. D. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. PubMed. Available from: [Link]
-
Gul, S., & Gribbon, P. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. Available from: [Link]
-
Mrksich, M. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. Available from: [Link]
-
Shinde, A., & Kumar, P. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Research and Therapeutics. Available from: [Link]
-
Xindaobio. This compound CAS:830-43-3. Available from: [Link]
-
Sygnature Discovery. High Throughput Drug Screening. Available from: [Link]
-
Sygnature Discovery. High Throughput Screening (HTS). Available from: [Link]
-
Al-Abdullah, N. M., et al. (2025). A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats. PubMed. Available from: [Link]
-
H3 Biomedicine. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PubMed. Available from: [Link]
-
Surgenor, R., et al. (2023). (PDF) Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ResearchGate. Available from: [Link]
-
Henary, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
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- 3. lifechemicals.com [lifechemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational Exploration of Molecular Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Quantification of 4-(Trifluoromethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
4-(Trifluoromethyl)benzenesulfonamide is a key chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The trifluoromethyl group often imparts desirable properties such as enhanced metabolic stability and binding affinity to the final active molecule.[1] Consequently, accurate and precise quantification of this intermediate is critical for ensuring the quality, efficacy, and safety of the final product. This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, detailing established protocols and the scientific rationale behind the experimental choices.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₃NO₂S | [1] |
| Molecular Weight | 225.19 g/mol | [1] |
| Melting Point | 175-180 °C | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| CAS Number | 830-43-3 | [1] |
I. Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC-UV is a widely accessible and robust technique for the routine quantification of this compound in bulk materials and process samples. The method's principle lies in the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
A. Rationale for Method Development
The aromatic nature of this compound allows for sensitive detection using UV spectrophotometry. A C18 stationary phase is selected for its hydrophobicity, which provides good retention for the analyte. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is chosen to ensure sharp peak shapes and optimal retention times. The selection of the detection wavelength is based on the UV absorbance maximum of the benzene ring conjugated with the sulfonamide group, which is anticipated to be in the range of 220-270 nm, typical for such chromophores.
B. Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound reference standard
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of acetonitrile and 0.1% formic acid in water (e.g., 50:50 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Approximately 230 nm (to be verified by scanning the UV spectrum of a standard solution)
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards in ascending order of concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
C. Data and Performance Characteristics (Exemplary)
The following table presents typical performance characteristics for the HPLC-UV analysis of sulfonamides. These values should be established and validated for the specific analysis of this compound.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of trace levels of this compound in complex matrices (e.g., biological fluids, environmental samples), LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the highly specific and sensitive detection capabilities of tandem mass spectrometry.
A. Rationale for Method Development
The choice of ionization mode is critical for LC-MS/MS analysis. Due to the presence of the acidic sulfonamide proton, electrospray ionization (ESI) in negative ion mode is expected to provide excellent sensitivity for this compound. Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This highly selective detection method minimizes interferences from the sample matrix.
B. Experimental Protocol
1. Instrumentation and Materials:
-
LC-MS/MS system with an ESI source
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound reference standard
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Standard Stock and Calibration Solutions: Prepared as described for the HPLC-UV method, but at lower concentrations (e.g., 0.1 - 100 ng/mL).
3. LC-MS/MS Conditions:
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is then increased to elute the analyte.
-
Ionization Mode: ESI Negative
-
MRM Transition: The precursor ion will be the deprotonated molecule [M-H]⁻. The product ions will be determined by infusing a standard solution and performing a product ion scan. A likely fragmentation would involve the loss of SO₂.
C. Data and Performance Characteristics (Exemplary)
The following table presents typical performance characteristics for the LC-MS/MS analysis of sulfonamides. These values should be established and validated for the specific analysis of this compound.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
III. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a viable alternative for the analysis of this compound, particularly for assessing its purity and identifying volatile impurities. However, due to the polar nature of the sulfonamide group, derivatization is often required to improve its volatility and chromatographic performance.
A. Rationale for Method Development
Derivatization, for instance, by methylation or silylation, converts the polar N-H bond of the sulfonamide into a less polar group, making the molecule more amenable to GC analysis. A non-polar capillary column is typically used for separation. Mass spectrometric detection provides high selectivity and allows for structural confirmation based on the fragmentation pattern.
B. Experimental Protocol (with Derivatization)
1. Instrumentation and Materials:
-
GC-MS system with an electron ionization (EI) source
-
Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Helium (carrier gas)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
This compound reference standard
2. Sample Preparation and Derivatization:
-
Accurately weigh the sample or standard into a reaction vial.
-
Add the anhydrous solvent and the derivatizing agent.
-
Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the derivatization reaction.
-
Cool the sample to room temperature before injection.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the derivatized analyte.
-
Carrier Gas Flow: Constant flow mode (e.g., 1 mL/min).
-
Ion Source Temperature: 230 °C
-
Acquisition Mode: Full scan for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.
C. Data and Performance Characteristics (Exemplary)
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/injection |
| Limit of Quantification (LOQ) | 0.3 - 3 ng/injection |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
IV. Method Validation
All analytical methods developed for the quantification of this compound must be validated according to the guidelines of the International Council for Harmonisation (ICH) Q2(R1) to ensure the reliability of the generated data. The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3][4]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][4]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Workflow for HPLC-UV Analysis
Sources
Application and Protocol for the Chromatographic Analysis of 4-(Trifluoromethyl)benzenesulfonamide
Introduction: 4-(Trifluoromethyl)benzenesulfonamide is a versatile chemical intermediate whose unique properties, imparted by the trifluoromethyl group, make it a valuable building block in pharmaceutical and agrochemical development. The trifluoromethyl group can enhance the biological activity, selectivity, and metabolic stability of target molecules. As such, robust and reliable analytical methods for the identification and quantification of this compound are crucial for quality control, process monitoring, and regulatory compliance in drug development and other chemical industries. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Part 1: High-Performance Liquid Chromatography (HPLC) Analysis
Scientific Rationale and Method Development Insights
High-Performance Liquid Chromatography is the premier technique for the analysis of non-volatile and thermally labile compounds like this compound. The primary objective is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities or matrix components, within a reasonable analysis time.
Stationary Phase Selection: A reversed-phase C18 column is the workhorse of modern HPLC and is an excellent starting point for the analysis of aromatic sulfonamides.[1][2] The nonpolar nature of the C18 stationary phase provides good retention for the moderately nonpolar this compound. Given the presence of the trifluoromethyl group, a standard C18 column should provide adequate separation from common process impurities.
Mobile Phase Optimization: The mobile phase composition is a critical parameter for achieving optimal separation. A mixture of an aqueous buffer and an organic modifier is standard for reversed-phase chromatography.
-
Organic Modifier: Acetonitrile is a common and effective choice for the analysis of sulfonamides, providing good peak shape and lower backpressure compared to methanol.[3]
-
Aqueous Phase and pH Control: The sulfonamide group has an acidic proton, and controlling the pH of the mobile phase is essential for consistent retention times and peak shapes. An acidic mobile phase, typically achieved by the addition of a small amount of formic or acetic acid, will suppress the ionization of the sulfonamide, leading to better retention and peak symmetry on a reversed-phase column. A common concentration of 0.1% formic acid is usually sufficient to maintain a low pH.[3]
Detection: this compound contains a benzene ring, which is a strong chromophore, making UV detection a suitable and sensitive choice. A photodiode array (PDA) detector is recommended to obtain the full UV spectrum of the analyte, which aids in peak identification and purity assessment. The expected maximum absorbance (λmax) for benzenesulfonamides is typically in the range of 250-275 nm.[2]
HPLC Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Detailed HPLC Protocol
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
HPLC-grade acetonitrile, water, and formic acid.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | PDA at 265 nm |
| Run Time | 15 minutes |
3. Preparation of Solutions:
-
Diluent: A mixture of 50:50 (v/v) acetonitrile and water is a suitable diluent.
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh a known amount of the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range.
4. System Suitability: Before sample analysis, perform a system suitability test by injecting a mid-range standard solution multiple times (e.g., n=5). The system is deemed suitable for analysis if the following criteria are met, in accordance with USP <621>:[1][4]
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
5. Data Analysis and Quantification: Generate a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Perform a linear regression analysis on the data. The concentration of the analyte in the sample solutions can then be determined from the calibration curve.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Scientific Rationale and Method Development Insights
GC-MS offers high sensitivity and specificity, making it an excellent tool for the identification and quantification of volatile and semi-volatile compounds. However, the direct analysis of sulfonamides by GC can be challenging due to their polarity and potential for thermal degradation in the hot injector and column.[5]
Derivatization: To overcome these challenges, chemical derivatization is often necessary to increase the volatility and thermal stability of the analyte.[5] Silylation, which replaces the active hydrogen on the sulfonamide nitrogen with a trimethylsilyl (TMS) group, is a common and effective derivatization technique. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are commonly used for this purpose.
GC Separation: A standard, non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is generally suitable for the separation of the derivatized analyte.
-
Molecular Ion (M+•): A molecular ion peak for the derivatized compound should be observable.
-
Key Fragments: Expect to see fragments corresponding to the loss of the trifluoromethyl group (-CF3), the sulfonyl group (-SO2), and cleavage of the benzene ring. The benzylic position is often a site of fragmentation in aromatic compounds.
GC-MS Experimental Workflow
The following diagram outlines the key steps in the GC-MS analysis of this compound.
Caption: GC-MS analysis workflow for this compound.
Detailed GC-MS Protocol
1. Instrumentation and Materials:
-
GC-MS system with a capillary column inlet and an electron ionization source.
-
A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
This compound reference standard.
-
Anhydrous pyridine or other suitable aprotic solvent.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction vials with screw caps.
2. GC-MS Conditions:
| Parameter | Recommended Setting |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
3. Derivatization Procedure:
-
Accurately weigh a small amount (e.g., 1 mg) of the sample or standard into a reaction vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Securely cap the vial and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
4. Data Analysis and Identification:
-
Inject the derivatized sample into the GC-MS system.
-
Identify the peak corresponding to the derivatized this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak and examine the fragmentation pattern to confirm the identity of the compound. The interpretation should be based on the expected molecular ion and characteristic fragment ions.
Part 3: Method Validation and Regulatory Compliance
Any analytical method intended for use in a regulated environment, such as for the quality control of pharmaceuticals, must be validated to ensure it is fit for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.
Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
All validation activities and results must be thoroughly documented to support regulatory submissions.
References
-
National Institute of Standards and Technology. (n.d.). 4-(Trifluoromethyl)benzamide. NIST Chemistry WebBook. Retrieved from [Link]
-
Patyra, E., Kwiatek, K., & Nebot, C. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC. Retrieved from [Link]
-
Khan, A. M., Ashraf, M., & Shakoori, A. R. (2013). Rapid trace level determination of sulfonamide residues in honey with online extraction using short C-18 column by high-performance liquid chromatography with fluorescence detection. PubMed. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC- AppNote. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Sulfonamides and Hydrozine. Retrieved from [Link]
-
PerkinElmer. (2020). Sulfa Drugs Analysis Using Quasar C18 HPLC Column. Chromatography Online. Retrieved from [Link]
-
Chatzimitakos, T. G., & Stalikas, C. D. (2016). Determination of sulfonamides in butter samples by ionic liquid magnetic bar liquid-phase microextraction high-performance liquid chromatography. ResearchGate. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Mass Spectrum (Electron Ionization) (HMDB0001232). Retrieved from [Link]
-
Yeh, S. P. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Justice. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzamide. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzenamine, 4-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-(Trifluoromethyl)benzamide. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. Retrieved from [Link]
-
Fluorine notes. (2021). October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups". Retrieved from [Link]
-
Imato, T., Nakamura, N., & Ishibashi, N. (2003). "Substituent on benzenesulfonyl group" effect in use of 8-benzenesulfonamidoquinoline derivatives as chelate extractant. PubMed. Retrieved from [Link]
-
Richardson, D. D., & Caruso, J. A. (2007). Derivatization of Organophosphorus Nerve Agent Degradation Products for Gas Chromatography With ICPMS and TOF-MS Detection. PubMed. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
ICH. (2023). Analytical Procedure Development Q14. Retrieved from [Link]
-
FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
Sources
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- 2. HPLC Separation of Aromatic Sulfonamides and Hydrozine | SIELC Technologies [sielc.com]
- 3. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. 4-(Trifluoromethyl)benzamide [webbook.nist.gov]
Suzuki coupling reactions involving 4-(Trifluoromethyl)benzenesulfonamide derivatives
An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions for the Synthesis of 4-(Trifluoromethyl)benzenesulfonamide Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This guide provides an in-depth exploration of its application to an increasingly vital class of building blocks: this compound derivatives. These scaffolds are of high interest in pharmaceutical and agrochemical research due to the unique physicochemical properties imparted by the trifluoromethyl and sulfonamide moieties. This document offers a detailed examination of mechanistic nuances, optimization of reaction parameters, step-by-step experimental protocols, and troubleshooting strategies tailored for researchers, medicinal chemists, and process development scientists.
Introduction: The Strategic Value of the Scaffold
The this compound core is a privileged scaffold in drug discovery. The strategic placement of two key functional groups creates a building block with significant potential for molecular optimization:
-
The Trifluoromethyl (-CF₃) Group: This powerful electron-withdrawing group is a bioisostere for chlorine and is instrumental in enhancing a drug candidate's profile.[1] It often increases metabolic stability by blocking sites of oxidative metabolism, improves membrane permeability and bioavailability by increasing lipophilicity, and can enhance binding affinity to target proteins through unique electronic interactions.[1][2]
-
The Sulfonamide (-SO₂NHR) Group: As a cornerstone of medicinal chemistry, the sulfonamide functional group is a versatile hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets.[2][3] It is a common feature in a wide array of approved drugs.
The convergence of these two groups on a benzene ring creates a versatile platform. The Suzuki-Miyaura coupling provides a robust method to introduce further molecular complexity, typically by forming a biaryl linkage at a position ortho or meta to the existing substituents, thereby enabling the exploration of vast chemical space in the pursuit of novel therapeutics and functional materials.[4]
Mechanistic Considerations for Trifluoromethylated Sulfonamides
A successful Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6] Understanding how the specific substrates influence this cycle is critical for reaction design.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
-
Influence of the -CF₃ Group: The strong electron-withdrawing nature of the trifluoromethyl group makes the aromatic ring electron-deficient. This generally accelerates the rate-limiting oxidative addition step, particularly for aryl bromides and chlorides.[4] However, highly fluorinated arenes can sometimes present unique challenges, requiring specialized catalysts or conditions to avoid side reactions like dehalogenation or homocoupling.[7][8]
-
Role of the Sulfonamide Moiety: The acidic N-H proton and the polar SO₂ group can potentially interact with the palladium catalyst or the base. This necessitates careful selection of the base to ensure it is strong enough to activate the boronic acid but not so strong as to cause unwanted deprotonation or side reactions with the sulfonamide. The ligand choice is also critical to shield the palladium center and drive the catalytic cycle forward efficiently. In some cases, specialized N-heterocyclic carbene (NHC) sulfonamide palladium complexes have been developed to enhance catalytic activity.[9][10]
Optimizing the Reaction: A Component-by-Component Analysis
The success of coupling these specific substrates is highly dependent on the judicious selection of four key components.
Caption: Key components governing the outcome of the Suzuki coupling reaction.
-
Ligand: This is arguably the most critical variable. For electron-deficient aryl halides like our target scaffold, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are highly effective.[5][7] They accelerate both the oxidative addition and the final reductive elimination step, preventing catalyst decomposition and byproduct formation.
-
Base: The base's primary role is to form the reactive boronate species required for transmetalation.[5] K₃PO₄ is an excellent and versatile base for many systems, particularly when using Buchwald ligands.[4] Carbonates like K₂CO₃ or Cs₂CO₃ are also widely used. The choice can be solvent-dependent and may require screening.
-
Solvent: Aprotic polar solvents like dioxane, toluene, or THF are common. Often, a co-solvent of water or an alcohol is used to aid in dissolving the inorganic base and the boronate intermediate.[4] It is imperative that all solvents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
Protocol 1: General Conditions for Coupling with Aryl Bromides
This protocol provides a robust starting point for coupling a this compound derivative bearing a bromine atom with a variety of arylboronic acids.
Materials:
-
Bromo-4-(trifluoromethyl)benzenesulfonamide derivative (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic, powdered (3.0 equiv)
-
Toluene (0.1 M concentration relative to aryl bromide)
-
Water (10% v/v of Toluene)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask, add the bromo-4-(trifluoromethyl)benzenesulfonamide derivative (e.g., 1.0 mmol, 225 mg if MW=225), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₃PO₄ (3.0 mmol, 637 mg).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add degassed toluene (10 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash it with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Conditions for Challenging Couplings (e.g., Aryl Chlorides)
This protocol is optimized for less reactive aryl chlorides or sterically hindered substrates, leveraging microwave irradiation to accelerate the reaction.
Materials:
-
Chloro-4-(trifluoromethyl)benzenesulfonamide derivative (1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 equiv)
-
XPhos Pd G3 Pre-catalyst (3 mol%)
-
Potassium Carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane (0.2 M concentration)
-
Microwave reaction vial with a magnetic stir bar
Procedure:
-
Vessel Preparation: In a microwave reaction vial, combine the chloro-4-(trifluoromethyl)benzenesulfonamide derivative (0.5 mmol), arylboronic acid pinacol ester (0.75 mmol), XPhos Pd G3 (0.015 mmol), and Cs₂CO₃ (1.0 mmol).
-
Solvent Addition: Add 2.5 mL of degassed 1,4-dioxane.
-
Sealing: Securely crimp the cap onto the vial.
-
Reaction: Place the vial in the microwave reactor. Irradiate at 120 °C for 30-90 minutes. Use initial low-power absorption settings to ensure even heating.
-
Workup & Purification: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify the residue via flash column chromatography as described in Protocol 1.
Data and Troubleshooting
The following table provides representative conditions adapted from literature for analogous Suzuki couplings, which can serve as a predictive model.
| Aryl Halide (Ar-X) | Boronic Acid (Ar'-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 4-Bromo-acetophenone | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | ~95 |
| 4-Chloro-acetophenone | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | t-BuOH/H₂O | 110 | ~92 |
| 2-Bromo-trifluorotoluene | Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | ~85 |
| 4-Iodo-trifluorotoluene | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF | 90 | ~90 |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Base not strong enough.3. Insufficient temperature.4. Poor quality boronic acid. | 1. Ensure thorough degassing of solvents; use a fresh catalyst or a more stable pre-catalyst.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Increase reaction temperature or switch to microwave heating.4. Use a boronate ester, which is often more stable. |
| Dehalogenation of Ar-X | 1. Presence of water/protons and base.2. Ligand not optimal for reductive elimination. | 1. Use rigorously dried solvents and reagents.2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) to promote reductive elimination over side reactions. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Catalyst system promotes homocoupling. | 1. Improve degassing procedure.2. Lower catalyst loading; screen different palladium sources or ligands. This is more common with electron-deficient boronic acids.[7] |
| Formation of Phenol (from Ar-X) | Hydrolysis of the palladium-aryl intermediate, often promoted by hydroxide ions. | Avoid hydroxide bases (NaOH, KOH) if this is observed. Use carbonate or phosphate bases instead. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for the functionalization of this compound derivatives. By understanding the electronic influence of the trifluoromethyl group and the potential interactions of the sulfonamide moiety, researchers can rationally design effective catalytic systems. The use of modern, bulky phosphine ligands and appropriate bases is key to achieving high yields and minimizing side products, particularly with challenging aryl chloride substrates. The protocols and insights provided herein serve as a comprehensive resource for chemists aiming to leverage this reaction for the synthesis of novel and complex molecules in drug discovery and materials science.
References
-
Zheng, Y., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Organic Chemistry Frontiers. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Isolated yields. ResearchGate. Available at: [Link]
-
ACS Publications. (2011). N-Heterocyclic Carbene Sulfonamide Palladium Complexes and Their Catalytic Activities in Suzuki−Miyaura Coupling Reaction. Organometallics. Available at: [Link]
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ACS Publications. (2011). N-Heterocyclic Carbene Sulfonamide Palladium Complexes and Their Catalytic Activities in Suzuki−Miyaura Coupling Reaction. Organometallics. Available at: [Link]
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ResearchGate. (n.d.). Proposed reaction mechanism for trifluoromethylation of (Hetero) arenes with CF3Br. ResearchGate. Available at: [Link]
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Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]
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ResearchGate. (2013). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]
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ChemistryViews. (2017). Suzuki-Miyaura Couplings of Fluorinated Arenes. ChemistryViews. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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ResearchGate. (n.d.). Scheme 2. Suzuki coupling of 4-methyl-7-trifluoromethylsulfonyloxy coumarin intermediate with phenylboronic acid. ResearchGate. Available at: [Link]
-
PubMed. (2025). A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats. Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura coupling of 4‐trifluoromethyl‐sulfonyloxy‐6‐bromocoumarin with arylboronic acids. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
National Institutes of Health. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. ACS Omega. Available at: [Link]
-
MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]
-
National Institutes of Health. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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- 8. Suzuki-Miyaura Couplings of Fluorinated Arenes - ChemistryViews [chemistryviews.org]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. books.rsc.org [books.rsc.org]
Application Notes and Protocols: Leveraging 4-(Trifluoromethyl)benzenesulfonamide Building Blocks in Click Chemistry for Accelerated Drug Discovery
Introduction: The Strategic Advantage of the 4-(Trifluoromethyl)benzenesulfonamide Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The this compound scaffold has emerged as a privileged motif, valued for the unique combination of physicochemical properties conferred by its constituent functional groups.[1] The sulfonamide moiety is a cornerstone pharmacophore, capable of acting as a versatile hydrogen bond donor and acceptor, which allows for potent and specific interactions with biological targets, most notably as a zinc-binding group in metalloenzymes like carbonic anhydrases.[1][2]
Complementing the sulfonamide is the trifluoromethyl (-CF₃) group, a powerful tool for fine-tuning molecular properties.[3][4] The high electronegativity and metabolic stability of the -CF₃ group can significantly enhance a compound's lipophilicity, membrane permeability, and resistance to oxidative metabolism, thereby improving its pharmacokinetic profile.[3][4][5][6] The incorporation of this group is a well-established strategy to increase the half-life and bioavailability of drug candidates.[3][4]
This application guide details the integration of this valuable scaffold with the power and versatility of click chemistry. Click chemistry, a concept introduced by K. B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts, making them ideal for the rapid synthesis of large compound libraries.[7][8][9] By functionalizing the this compound core with azide or alkyne handles, researchers can readily employ Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to generate a diverse array of novel molecular entities for drug discovery and chemical biology applications.[7][8]
Part 1: Functionalization of the Core Scaffold for Click Chemistry
To be utilized in click chemistry, the this compound core must first be derivatized to incorporate either an azide or an alkyne functional group. The following protocols provide experimentally grounded methods for achieving this transformation.
Protocol 1.1: Synthesis of 4-(Trifluoromethyl)benzenesulfonyl Azide
This protocol describes the synthesis of the azide derivative from the corresponding amine via a two-step, one-pot diazotization and azidation reaction. This method is adapted from established procedures for the synthesis of aromatic azides.[3][4]
Workflow Diagram: Synthesis of 4-(Trifluoromethyl)benzenesulfonyl Azide
Caption: A two-step, one-pot synthesis of the azide-functionalized building block.
Materials and Reagents:
-
4-Amino-3-(trifluoromethyl)benzenesulfonamide
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
-
Dropping funnel
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, suspend 4-amino-3-(trifluoromethyl)benzenesulfonamide (1.0 eq) in a mixture of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled suspension from step 1, ensuring the temperature remains below 5 °C. Stir the reaction mixture for 30 minutes at this temperature. The formation of the diazonium salt intermediate will be observed.
-
Azidation: In a separate flask, dissolve sodium azide (1.2 eq) in water. Add this solution dropwise to the diazonium salt solution from step 2, again maintaining the temperature at 0-5 °C.
-
Reaction Progression: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours. Nitrogen gas will be evolved during this step.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the 4-(trifluoromethyl)benzenesulfonyl azide.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 1.2: Synthesis of 4-Ethynyl-3-(trifluoromethyl)benzenesulfonamide
This protocol outlines the synthesis of the alkyne-functionalized building block from a halogenated precursor via a Sonogashira cross-coupling reaction.[9][10][11] This reaction is a robust method for forming carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl halides.[9]
Workflow Diagram: Synthesis of 4-Ethynyl-3-(trifluoromethyl)benzenesulfonamide
Caption: Sonogashira coupling followed by desilylation to yield the terminal alkyne.
Materials and Reagents:
-
4-Iodo-3-(trifluoromethyl)benzenesulfonamide (or corresponding bromide)
-
Ethynyltrimethylsilane (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Silica Gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodo-3-(trifluoromethyl)benzenesulfonamide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Solvent and Reagents Addition: Add anhydrous THF and triethylamine. Stir the mixture until all solids are dissolved. Then, add ethynyltrimethylsilane (1.5 eq) via syringe.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and filter through a pad of celite to remove the catalysts. Rinse the pad with THF. Concentrate the filtrate under reduced pressure.
-
Purification of Intermediate: Purify the crude product by flash column chromatography on silica gel to obtain the TMS-protected alkyne intermediate.
-
Desilylation: Dissolve the purified intermediate in a mixture of methanol and dichloromethane. Add potassium carbonate (2.0 eq) and stir at room temperature for 2-4 hours.
-
Final Work-up and Purification: Quench the reaction with water and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by flash column chromatography to yield 4-ethynyl-3-(trifluoromethyl)benzenesulfonamide.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Click Chemistry Protocols
With the azide and alkyne-functionalized building blocks in hand, a wide range of molecules can be synthesized using click chemistry. The following are detailed protocols for CuAAC and SPAAC reactions.
Protocol 2.1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most widely used click reaction, known for its high efficiency and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[7] This protocol is suitable for a wide range of substrates and is performed under mild conditions.[4][12]
Reaction Scheme: CuAAC
Caption: General scheme for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials and Reagents:
-
4-(Trifluoromethyl)benzenesulfonyl Azide (or alkyne derivative)
-
Corresponding alkyne or azide coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (optional, but recommended for biological applications)[13]
-
Solvent (e.g., t-BuOH/H₂O, DMSO, DMF)
Step-by-Step Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM solution of CuSO₄ in deionized water.
-
Prepare a 200 mM solution of THPTA in deionized water (if used).
-
Prepare a fresh 100 mM solution of sodium ascorbate in deionized water.
-
-
Reaction Setup: In a reaction vial, dissolve the azide building block (1.0 eq) and the alkyne coupling partner (1.0-1.2 eq) in the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).
-
Catalyst Addition:
-
If using a ligand, pre-mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio and let it stand for a few minutes.[14]
-
Add the CuSO₄ solution (or the pre-mixed catalyst solution) to the reaction mixture to a final concentration of 1-5 mol%.
-
-
Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 10-20 mol%. The reaction is typically initiated immediately.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting materials are consumed (typically 1-12 hours).
-
Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The product can then be purified by flash column chromatography or recrystallization. For bioconjugation reactions, purification is often achieved using size exclusion chromatography or dialysis.[12]
Quantitative Data Summary Table:
| Parameter | Recommended Range | Notes |
| Reactant Ratio (Azide:Alkyne) | 1:1 to 1:1.2 | A slight excess of one reactant can drive the reaction to completion. |
| CuSO₄ Concentration | 1 - 5 mol% | Higher concentrations can lead to side reactions or be cytotoxic in biological systems. |
| Sodium Ascorbate Concentration | 10 - 20 mol% | A sufficient excess is needed to keep copper in the Cu(I) state. |
| Ligand:CuSO₄ Ratio | 2:1 to 5:1 | Ligands like THPTA accelerate the reaction and protect biomolecules.[12][13] |
| Reaction Time | 1 - 12 hours | Highly dependent on the specific substrates and concentrations. |
| Temperature | Room Temperature | The reaction is generally efficient at ambient temperatures. |
Protocol 2.2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that relies on the ring strain of cyclooctynes to react with azides.[15][16] This makes it highly suitable for applications in living systems where the cytotoxicity of copper is a concern.[15] Dibenzocyclooctyne (DBCO) derivatives are commonly used strained alkynes.[15][16][17]
Reaction Scheme: SPAAC
Caption: General scheme for the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Materials and Reagents:
-
4-(Trifluoromethyl)benzenesulfonyl Azide
-
DBCO-functionalized coupling partner (e.g., DBCO-amine, DBCO-PEG)
-
Biocompatible solvent (e.g., PBS, DMSO/PBS mixture)
Step-by-Step Protocol:
-
Dissolution of Reactants: Dissolve the 4-(trifluoromethyl)benzenesulfonyl azide in a minimal amount of a water-miscible organic solvent like DMSO. Dissolve the DBCO-functionalized molecule in a biocompatible buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Reaction Mixture: Add the azide solution to the DBCO solution. A slight molar excess (1.1-2.0 eq) of the DBCO reagent is often used to ensure complete consumption of the azide-labeled molecule. The final concentration of the organic solvent should be kept low (typically <10%) to maintain the integrity of biological samples.[17]
-
Incubation: Incubate the reaction mixture at room temperature or 37 °C. Reaction times can vary from 1 to 24 hours depending on the concentration and reactivity of the specific DBCO reagent.[17]
-
Reaction Monitoring: The progress of the reaction can be monitored by observing the decrease in the characteristic UV absorbance of DBCO at around 310 nm.[7][17][18]
-
Purification: For small molecule synthesis, standard chromatographic techniques can be used. For bioconjugates, purification is typically achieved by size-exclusion chromatography, dialysis, or affinity purification to remove the excess unreacted DBCO reagent.
Part 3: Applications in Drug Discovery and Chemical Biology
The ability to rapidly and efficiently couple the this compound scaffold to a wide variety of molecular fragments opens up numerous possibilities in drug discovery and chemical biology.
Application Example: Synthesis of a Focused Library of Carbonic Anhydrase Inhibitors
The benzenesulfonamide moiety is a well-established zinc-binding group for carbonic anhydrase (CA) inhibitors.[2][3] Click chemistry can be used to generate a library of derivatives to probe the active site of different CA isoforms and optimize selectivity and potency.
Workflow:
-
Synthesize 4-(trifluoromethyl)benzenesulfonyl azide as described in Protocol 1.1.
-
Obtain or synthesize a diverse collection of small terminal alkynes, incorporating various functional groups (e.g., different alkyl chains, aromatic rings, heterocyclic systems, hydrogen bond donors/acceptors).
-
Perform parallel CuAAC reactions as described in Protocol 2.1 to couple the azide core with each alkyne, generating a library of triazole-linked this compound derivatives.
-
Purify the library members using high-throughput methods.
-
Screen the library against a panel of human CA isoforms (e.g., hCA I, II, IX, XII) to identify potent and selective inhibitors. The triazole linker acts as a rigid spacer, while the diverse "tail" groups explore different binding pockets within the enzyme's active site.[2]
Conclusion
The this compound scaffold offers significant advantages for the design of new bioactive molecules. By employing the straightforward and robust protocols detailed in this guide, researchers can functionalize this core with azide and alkyne handles, unlocking the full potential of click chemistry. The CuAAC and SPAAC reactions provide efficient and versatile pathways for the rapid synthesis of diverse compound libraries, accelerating the identification and optimization of new drug candidates and chemical probes.
References
-
Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1247-1260. Retrieved from [Link]
-
Li, Y., et al. (2021). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. Molecules, 26(15), 4488. Retrieved from [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]
-
Mahato, S., et al. (2019). Metal-Free Amidation Reactions of Terminal Alkynes with Benzenesulfonamide. The Journal of Organic Chemistry, 84(6), 3176-3183. Retrieved from [Link]
-
Cho, S. H., Hwang, S. J., & Chang, S. (2008). A Convenient Approach for the Preparation of N-Sulfonylamides from the Reaction of Terminal Alkynes, Sulfonyl Azides, and Water. Organic Syntheses, 85, 1-9. Retrieved from [Link]
-
Mahato, S., et al. (2019). Metal-Free Amidation Reactions of Terminal Alkynes with Benzenesulfonamide. PubMed, 30799631. Retrieved from [Link]
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Zhang, W., Kuang, C., & Yang, Q. (2009). Efficient One-pot Synthesis of 4-Ethynylbenzenesulfonamides. Zeitschrift für Naturforschung B, 64(3), 292-296. Retrieved from [Link]
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Azofra, L. M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2035-2049. Retrieved from [Link]
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Singh, I., & Heise, A. (2015). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Polymers, 7(5), 861-887. Retrieved from [Link]
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Mahato, S., et al. (2019). Metal-Free Amidation Reactions of Terminal Alkynes with Benzenesulfonamide. PubMed, 30799631. Retrieved from [Link]
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Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2022). Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors. Drug Development Research, 83(6), 1281-1291. Retrieved from [Link]
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Abbas, S. Y., et al. (2022). Design route of benzenesulfonamide-based targets bearing azido group in 3, 4 or 1,2,3-triazole-glycoside scaffolds in 6–13 targeting VEGFR-2 and Carbonic anhydrase inhibition. ResearchGate. Retrieved from [Link]
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University of Colorado Denver. (n.d.). Synthesis of Sulfanilamide. Retrieved from [Link]
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Zhang, Z., et al. (2021). Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. ACS Omega, 6(50), 34653-34662. Retrieved from [Link]
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Ohta, H., et al. (2026). Influence of intramolecular interactions and transition state energetics on the strain-promoted azide–alkyne cycloaddition of 2-aminobenzenesulfonamide-containing cyclononyne. RSC Advances, 16(1), 1-10. Retrieved from [Link]
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Application Notes and Protocols for PET Imaging Tracer Synthesis: Radiolabeling of 4-(Trifluoromethyl)benzenesulfonamide Derivatives
Introduction: The Significance of the 4-(Trifluoromethyl)benzenesulfonamide Scaffold in PET Imaging
The this compound moiety is a cornerstone pharmacophore in the development of targeted Positron Emission Tomography (PET) imaging agents. Its derivatives are particularly effective as inhibitors of key enzymes implicated in cancer pathophysiology, such as Carbonic Anhydrase IX (CA-IX) and Cyclooxygenase-2 (COX-2).
Carbonic Anhydrase IX (CA-IX): A Hypoxia-Inducible Target. CA-IX is a transmembrane enzyme that is highly overexpressed in a wide range of solid tumors, including renal, breast, lung, and cervical cancers.[1][2] Its expression is primarily regulated by hypoxia-inducible factor 1-α (HIF-1α), making it an excellent endogenous biomarker for tumor hypoxia.[2][3] Hypoxia is a critical feature of the tumor microenvironment, contributing to tumor progression, metastasis, and resistance to therapy.[4][5] Consequently, the non-invasive imaging of CA-IX expression with PET provides invaluable information for patient stratification, treatment planning, and monitoring therapeutic response.[6][7] Sulfonamide-based inhibitors are potent and selective ligands for CA-IX, and their radiolabeling allows for the visualization of CA-IX-expressing tumors.[4][8]
Cyclooxygenase-2 (COX-2): An Inflammatory and Cancer-Related Enzyme. COX-2 is an inducible enzyme that plays a significant role in inflammation and carcinogenesis. Its overexpression has been documented in various cancers, where it contributes to tumor growth and angiogenesis. The this compound scaffold is a key component of selective COX-2 inhibitors like Celecoxib.[9][10] Radiolabeled analogs of these inhibitors, therefore, hold promise for imaging COX-2 expression in tumors and inflammatory conditions.[11][12]
This document provides a comprehensive guide to the radiolabeling of a representative this compound derivative with Fluorine-18 ([¹⁸F]), the most widely used radionuclide for PET imaging due to its favorable physical and nuclear characteristics.[13] We will detail the synthesis of the labeling precursor, the [¹⁸F]-radiolabeling procedure, purification, and the necessary quality control measures.
Principle of Radiolabeling: A Modular Approach
The development of PET tracers can follow two main strategies: late-stage radiofluorination or a building block approach.[14] For complex molecules, a modular or building block approach is often preferred. This involves the radiosynthesis of a small, reactive [¹⁸F]-labeled prosthetic group which is then conjugated to the larger biomolecule. This method is often more robust and provides higher radiochemical yields compared to direct labeling of the final complex molecule, which may not be stable under the harsh conditions required for radiofluorination.
In this guide, we will focus on the synthesis of an [¹⁸F]fluoroethylated this compound derivative. This common strategy involves preparing a precursor molecule containing a tosyloxyethyl group. The tosylate serves as an excellent leaving group for nucleophilic substitution by [¹⁸F]fluoride.
Experimental Protocols
Part 1: Synthesis of the Radiolabeling Precursor
The synthesis of the precursor is a critical first step. Here, we outline the synthesis of N-(2-(tosyloxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide, a suitable precursor for [¹⁸F]fluoroethylation.
Workflow for Precursor Synthesis
Caption: Synthetic scheme for the radiolabeling precursor.
Step-by-Step Protocol: Precursor Synthesis
-
Synthesis of N-(2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide:
-
Dissolve 4-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add triethylamine (TEA) (1.2 eq) followed by the dropwise addition of ethanolamine (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield the desired alcohol.
-
-
Synthesis of N-(2-(tosyloxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide (Tosylation):
-
Dissolve the N-(2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0°C.
-
Add p-toluenesulfonyl chloride (TsCl) (1.5 eq) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the combined organic layers with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final precursor.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Part 2: Automated [¹⁸F]-Radiolabeling and Purification
The radiosynthesis is typically performed in an automated synthesis module housed within a hot cell to ensure radiation safety.
Workflow for [¹⁸F]-Radiolabeling and Purification
Caption: Automated radiosynthesis and purification workflow.
Step-by-Step Protocol: Radiosynthesis and Purification
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride produced from a cyclotron is passed through a quaternary methyl ammonium (QMA) anion exchange cartridge to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in an acetonitrile/water mixture. The K₂₂₂ cryptand chelates the potassium ion, enhancing the nucleophilicity of the fluoride ion.
-
-
Azeotropic Drying:
-
The water is removed from the reaction vessel by azeotropic distillation with acetonitrile under a stream of nitrogen or argon gas at elevated temperature (e.g., 110°C). This step is crucial as water can significantly reduce the efficiency of the nucleophilic substitution reaction. This is typically repeated 2-3 times to ensure anhydrous conditions.
-
-
Radiolabeling Reaction:
-
A solution of the tosylated precursor (typically 1-5 mg) in anhydrous acetonitrile or dimethyl sulfoxide (DMSO) is added to the dried [K/K₂₂₂]⁺[¹⁸F]F⁻ complex.
-
The reaction vessel is sealed and heated to 100-120°C for 10-15 minutes.
-
The progress of the reaction can be monitored by radio-TLC.
-
-
Purification:
-
After cooling, the reaction mixture is quenched (e.g., with water) and diluted with the mobile phase for HPLC.
-
The crude product is purified using semi-preparative reverse-phase High-Performance Liquid Chromatography (HPLC). A typical system might use a C18 column with a gradient of ethanol or acetonitrile in water (often containing a small amount of a modifier like trifluoroacetic acid).
-
The fraction corresponding to the [¹⁸F]-labeled product is collected.
-
-
Formulation:
-
The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge to trap the product.
-
The product is then eluted from the Sep-Pak with a small volume of ethanol.
-
The ethanolic solution is diluted with sterile saline for injection to achieve the desired final concentration of ethanol (typically <10%).
-
The final product is passed through a 0.22 µm sterile filter into a sterile vial.
-
Part 3: Quality Control
Stringent quality control (QC) is mandatory to ensure the safety and efficacy of the radiotracer for human administration.[6][7]
Table 1: Quality Control Specifications for [¹⁸F]-Labeled this compound Derivative
| Parameter | Specification | Method |
| Appearance | Clear, colorless, free of particulates | Visual Inspection |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Radiochemical Purity | ≥ 95% | Analytical Radio-HPLC, Radio-TLC |
| Radionuclidic Identity | Fluorine-18 | Half-life determination (γ-counter) |
| Radionuclidic Purity | ≥ 99.5% | Gamma-ray spectroscopy |
| Chemical Purity | Identity and quantity of non-radioactive components | Analytical HPLC (UV detection) |
| Residual Solvents | Ethanol < 10% v/v, Acetonitrile < 410 ppm | Gas Chromatography (GC) |
| Kryptofix 2.2.2 | < 50 µg/mL | Spot test or GC |
| Bacterial Endotoxins | < 175 EU/V (V = max. patient dose in mL) | Limulus Amebocyte Lysate (LAL) test |
| Sterility | No bacterial or fungal growth | Incubation in culture media |
Detailed QC Protocols
-
Radio-HPLC: An analytical radio-HPLC system is used to determine radiochemical purity. This involves injecting a small aliquot of the final product onto a C18 column and monitoring the eluent with both a UV detector and a radioactivity detector. The percentage of the total radioactivity that corresponds to the desired product peak is calculated. Co-injection with a non-radioactive standard confirms the identity of the product peak.
-
Radio-TLC: A simpler and faster method for assessing radiochemical purity is radio-TLC. A small spot of the radiotracer is applied to a TLC plate (e.g., silica gel), which is then developed in an appropriate solvent system. The distribution of radioactivity on the plate is measured with a radio-TLC scanner. This method is particularly useful for quantifying unincorporated [¹⁸F]fluoride, which remains at the origin.
-
Gas Chromatography (GC): GC is used to quantify the amount of residual solvents (e.g., acetonitrile, ethanol) in the final product to ensure they are below acceptable limits.
-
Half-life Determination: The radionuclidic identity is confirmed by measuring the decay of the radioactivity over time using a dose calibrator or gamma counter and calculating the half-life, which should correspond to that of ¹⁸F (approximately 109.7 minutes).
Conclusion and Future Perspectives
The this compound scaffold is a versatile platform for the development of PET tracers targeting critical cancer biomarkers like CA-IX and COX-2. The protocols outlined in this document provide a robust framework for the synthesis, radiolabeling, and quality control of these valuable imaging agents. The successful implementation of these methods will enable researchers and clinicians to non-invasively probe the tumor microenvironment, leading to a better understanding of cancer biology and improved patient outcomes. Future work will likely focus on developing novel derivatives with improved pharmacokinetic properties and exploring new radiolabeling strategies to further streamline the production of these important diagnostic tools.
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Trimeric Radiofluorinated Sulfonamide Derivatives to Achieve In Vivo Selectivity for Carbonic Anhydrase IX–Targeted PET Imaging. Journal of Nuclear Medicine. [Link]
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Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer. MDPI. [Link]
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PET imaging and pharmacological therapy targeting carbonic anhydrase-IX high-expressing tumors using US2 platform based on bivalent ureidosulfonamide. National Institutes of Health. [Link]
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Design, synthesis and evaluation of 18F-labeled cationic carbonic anhydrase IX inhibitors for PET imaging. Taylor & Francis Online. [Link]
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Synthesis of 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a new [18F]fluorinated analogue of valdecoxib, as a potential radiotracer for imaging cyclooxygenase-2 with positron emission tomography. PubMed. [Link]
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Radiochemistry on electrodes: Synthesis of an 18F-labelled and in vivo stable COX-2 inhibitor. PubMed. [Link]
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State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. PubMed. [Link]
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Radiolabeling of Nanoparticles and Polymers for PET Imaging. MDPI. [Link]
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Application Notes & Protocols: Development of Anticancer Agents from 4-(Trifluoromethyl)benzenesulfonamide Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 4-(Trifluoromethyl)benzenesulfonamide Scaffold
In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The this compound moiety has emerged as a privileged scaffold in anticancer agent development due to the unique and synergistic contributions of its constituent parts.[1][2]
The sulfonamide (-SO₂NH₂) group is a versatile pharmacophore. It is an exceptional hydrogen bond donor and acceptor, enabling strong, specific interactions with protein targets.[1] Critically, it acts as a potent zinc-binding group (ZBG), a feature essential for the inhibition of metalloenzymes, most notably the carbonic anhydrases (CAs) that are frequently overexpressed in tumors.[1][3]
The trifluoromethyl (-CF₃) group , positioned at the para-position of the benzene ring, imparts several advantageous properties. Its strong electron-withdrawing nature can modulate the acidity of the sulfonamide proton, influencing binding affinity.[1] Furthermore, the C-F bond is exceptionally stable, which enhances the metabolic stability of the compound, increasing its biological half-life.[1][4] The -CF₃ group also increases lipophilicity, which can improve the molecule's ability to cross biological membranes and reach its target.[1][5] The inclusion of a trifluoromethyl group has been shown to significantly enhance the anticancer activity of various molecular frameworks.[6][7]
This scaffold is the backbone of celecoxib, a well-known COX-2 inhibitor that has demonstrated anticancer properties, often independent of its primary anti-inflammatory mechanism.[8][9][10] This has spurred extensive research into celecoxib derivatives and other molecules based on this core structure, targeting a range of oncogenic pathways. This guide provides a detailed overview of the rationale, synthetic strategies, and key protocols for developing novel anticancer agents from this promising scaffold.
Section 1: Rationale & Key Molecular Targets
The therapeutic potential of this compound derivatives stems from their ability to interact with several validated anticancer targets. Understanding these targets is fundamental to designing effective screening cascades and interpreting biological data.
-
Carbonic Anhydrase IX & XII (CA IX & CA XII): These are transmembrane, tumor-associated CA isoforms that are highly overexpressed in a variety of solid tumors in response to hypoxia.[11][12] They play a crucial role in regulating intra- and extracellular pH, promoting tumor cell survival, proliferation, and metastasis.[12][13] The sulfonamide moiety of the scaffold acts as a potent inhibitor by coordinating with the zinc ion in the enzyme's active site.[14] A primary goal is to achieve selectivity for tumor-associated isoforms (IX and XII) over cytosolic isoforms (I and II) to minimize side effects.[3][11][13]
-
Phosphoinositide 3-kinase (PI3K): The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[15] Several novel trifluoromethylquinoline derivatives bearing a benzenesulfonamide moiety have been shown to exert their cytotoxic effects through the inhibition of PI3K.[15][16]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key protein tyrosine kinase involved in angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize. Inhibition of VEGFR-2 is a validated anti-angiogenic strategy, and sulfonamide-containing compounds have shown potent activity against this target.[17]
-
Bcl-2 Family Proteins: The anticancer activity of celecoxib and its derivatives has been linked to the modulation of Bcl-2 family proteins, which are key regulators of mitochondria-mediated apoptosis.[9] Some derivatives can downregulate the expression of anti-apoptotic proteins like Bcl-2, promoting programmed cell death in cancer cells.[9]
Section 2: Synthetic Strategies & Protocols
The modular nature of the this compound scaffold allows for diverse synthetic modifications to optimize potency and selectivity. A common strategy involves the synthesis of a key intermediate which is then reacted with various building blocks to generate a library of analogues. The following protocol describes a generalized approach for synthesizing N-substituted derivatives, a common theme in developing CA inhibitors.[3][8]
Protocol 2.1: General Synthesis of this compound Derivatives
-
Causality & Rationale: This two-step protocol first generates the reactive sulfonyl chloride intermediate from a commercially available starting material. This intermediate is then coupled with a diverse set of amines to build a library of compounds for SAR studies. Pyridine acts as a base to neutralize the HCl byproduct in the second step, driving the reaction to completion.
Step 1: Synthesis of 4-(Trifluoromethyl)benzene-1-sulfonyl chloride
-
Carefully add 4-(Trifluoromethyl)aniline (1.0 eq) portion-wise to an ice-cooled flask containing chlorosulfonic acid (3.0-4.0 eq) with vigorous stirring. (Caution: Highly exothermic and corrosive reaction. Must be performed in a fume hood with appropriate personal protective equipment).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.
-
The solid precipitate (the sulfonyl chloride product) is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral, then dry under vacuum. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of Final Sulfonamide Derivatives
-
Dissolve the 4-(Trifluoromethyl)benzene-1-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF).
-
Add the desired primary or secondary amine (1.1 eq) and a base such as pyridine (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final compound.
-
Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis.[16]
Section 3: In Vitro Biological Evaluation - Protocols & Application Notes
Once a library of compounds is synthesized, a systematic in vitro evaluation is required to identify promising candidates.
Protocol 3.1: Antiproliferative Activity via MTT Assay
-
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust, high-throughput first-line screen to determine the concentration at which compounds inhibit cancer cell growth (GI₅₀ or IC₅₀).
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, MDA-MB-231, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (<0.5%). Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells for vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[17][18]
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Application Note: It is crucial to test compounds against a panel of cell lines representing different cancer types (e.g., breast, colon, liver) to assess the breadth of activity.[17] Including a non-cancerous cell line (e.g., MCF-10A for breast cancer studies) is essential to evaluate selectivity and potential toxicity to normal cells.[13][19]
Protocol 3.2: Carbonic Anhydrase IX (CA IX) Inhibition Assay
-
Rationale: To confirm that the antiproliferative activity is mediated by the intended target, a direct enzyme inhibition assay is necessary. This protocol outlines a common method for measuring CA activity based on the hydrolysis of an ester substrate, where the product can be detected spectrophotometrically.
Step-by-Step Methodology:
-
Reagents: Prepare a buffer solution (e.g., Tris-HCl), a solution of purified recombinant human CA IX and CA II enzymes, the substrate 4-nitrophenyl acetate (NPA), and the test compounds dissolved in DMSO.
-
Assay Setup: In a 96-well plate, add buffer, enzyme solution, and varying concentrations of the inhibitor (test compound) or a standard inhibitor like Acetazolamide (AZA).
-
Incubation: Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding the NPA substrate to each well.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 400 nm over time using a plate reader. The absorbance change corresponds to the formation of 4-nitrophenolate.
-
Data Analysis: Calculate the initial reaction rates (V₀). Plot the percentage of enzyme activity versus the inhibitor concentration to determine the IC₅₀ or Kᵢ values.
-
Application Note: The key to this protocol is the parallel screening against cytosolic isoforms hCA I and hCA II.[13] A desirable compound will show potent inhibition of CA IX (low nanomolar IC₅₀) but significantly weaker inhibition of CA I and II, indicating high selectivity for the tumor-associated target.[3][13]
Protocol 3.3: Apoptosis Induction via Annexin V-FITC/PI Staining
-
Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), flow cytometry using Annexin V and Propidium Iodide (PI) is the gold standard. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-labeled Annexin V. PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells (e.g., MDA-MB-231) in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+). A significant increase in the Annexin V-positive population compared to the control indicates apoptosis induction.[13]
Section 4: Structure-Activity Relationship (SAR) Analysis
SAR analysis is the process of correlating changes in a molecule's chemical structure with its biological activity. This iterative process guides the synthetic chemist in designing more potent and selective compounds.
-
Expert Insight: The core this compound scaffold is the anchor. Modifications are typically made to the "tail" portion appended to the sulfonamide nitrogen. This "tail" extends towards the entrance of the enzyme's active site cavity and can form specific interactions with unique amino acid residues, which is the primary strategy for achieving isoform selectivity among CA inhibitors.[3] For other targets like kinases, this tail explores different binding pockets to enhance affinity and selectivity.
Table 1: Example SAR Data for a Hypothetical Series of CA IX Inhibitors
| Compound ID | R Group (Tail Modification) | CA IX IC₅₀ (nM) | CA II IC₅₀ (nM) | Selectivity Index (CAII/CAIX) | MCF-7 GI₅₀ (µM) |
| Parent | -H | 550.2 | 8750.1 | 15.9 | >100 |
| HY-01 | -Phenyl | 85.6 | 2560.8 | 29.9 | 15.3 |
| HY-02 | -4-Fluorophenyl | 25.1 | 4890.5 | 194.8 | 6.8 |
| HY-03 | -Thiazole-2-yl | 10.9 | 3920.0 | 359.6 | 4.5 |
| HY-04 | -Coumarin-6-yl | 4.8 | 5150.0 | 1072.9 | 1.9 |
Data is hypothetical and for illustrative purposes only, based on trends observed in the literature.[3][11][13]
SAR Interpretation:
-
Adding an aromatic ring (HY-01 vs. Parent) significantly improves potency.
-
Introducing an electron-withdrawing fluorine atom (HY-02) further enhances CA IX inhibition and cellular activity.
-
Incorporating heterocyclic rings like thiazole (HY-03) and larger systems like coumarin (HY-04) dramatically increases both potency and selectivity, likely due to favorable interactions with residues at the rim of the active site.[11]
Section 5: In Vivo Evaluation - Protocols & Considerations
Promising compounds with good in vitro potency, selectivity, and drug-like properties are advanced to in vivo models to assess their efficacy and safety in a whole-organism context.
Protocol 5.1: Subcutaneous Xenograft Mouse Model
-
Rationale: This is the most common and foundational preclinical model for evaluating the efficacy of an anticancer agent.[20] It involves implanting human tumor cells into immunodeficient mice, allowing the tumor to grow, and then treating the mice with the test compound to measure its effect on tumor growth.
Step-by-Step Methodology:
-
Animal Acclimatization: House immunodeficient mice (e.g., NOD-SCID or Athymic Nude) in a sterile environment for at least one week to acclimate. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 million MDA-MB-231 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily. Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., saline, PEG400/Tween 80)
-
Test Compound (e.g., 25 mg/kg, administered daily via oral gavage or intraperitoneal injection)
-
Positive Control (e.g., a standard-of-care chemotherapeutic agent)
-
-
Efficacy Monitoring: Continue to measure tumor volume and body weight for each mouse throughout the study (typically 21-28 days). Body weight is a key indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors. The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: % TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Application Note: The subcutaneous model is excellent for assessing a compound's direct antitumor activity but does not fully recapitulate the tumor microenvironment or metastatic process.[20] For compounds targeting invasion or metastasis, an orthotopic model (where tumor cells are implanted in the corresponding organ) may be more appropriate.[20]
References
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Svastova, E. et al. (2007). Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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El-Naggar, A. M. et al. (2024). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. Available at: [Link]
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El-Sayed, N. N. E. et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available at: [Link]
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Sroor, F. M. et al. (2025). A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats. PubMed. Available at: [Link]
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El-Sayed, N. N. E. et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC - PubMed Central. Available at: [Link]
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Application Note & Protocols: Leveraging 4-(Trifluoromethyl)benzenesulfonamide for the Synthesis of Potent Carbonic Anhydrase Inhibitors
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The benzenesulfonamide scaffold is a cornerstone in the design of carbonic anhydrase (CA) inhibitors, a critical class of therapeutics for conditions ranging from glaucoma to cancer.[1][2] This application note provides an in-depth guide to the strategic use of a particularly advantageous starting material: 4-(Trifluoromethyl)benzenesulfonamide . We will explore the scientific rationale behind the inclusion of the trifluoromethyl (-CF₃) group, detailing its profound impact on the physicochemical and pharmacological properties of the resulting inhibitors. This guide presents detailed, field-proven synthetic protocols, methodologies for biological evaluation, and critical insights into structure-activity relationships (SAR) to empower researchers in the development of next-generation, isoform-selective CA inhibitors.
The Scientific Rationale: Why the Trifluoromethyl Moiety is a Privileged Group in CAI Design
The efficacy of a benzenesulfonamide-based inhibitor is fundamentally tied to its interaction with the zinc ion (Zn²⁺) at the core of the carbonic anhydrase active site.[1][3] The primary sulfonamide group (-SO₂NH₂) acts as the crucial Zinc-Binding Group (ZBG) . For optimal binding, this group must deprotonate to form the sulfonamidate anion, which then coordinates with the Zn²⁺ ion. The incorporation of a 4-trifluoromethyl group exerts several beneficial effects that enhance this interaction and improve the overall drug-like properties of the molecule.
Key Advantages of the -CF₃ Group:
-
Enhanced Acidity and Binding Affinity: The trifluoromethyl group is a powerful electron-withdrawing group. This property increases the acidity of the sulfonamide protons, facilitating their deprotonation and promoting stronger, more stable coordination to the active site's zinc ion.[4] This directly translates to higher binding affinity and lower inhibition constants (Kᵢ).
-
Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of the molecule (Hansch π value of +0.88).[5] This enhancement can improve the compound's ability to cross cellular membranes, leading to better absorption, distribution, and bioavailability—critical factors for therapeutic efficacy.[5][6]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[5] This makes the -CF₃ group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes. Incorporating this group can block potential metabolic soft spots, thereby increasing the inhibitor's in vivo half-life and reducing clearance rates.[6]
-
Favorable Van der Waals Interactions: The trifluoromethyl group can engage in productive van der Waals and hydrophobic interactions with amino acid residues lining the active site pocket (e.g., Val121, Phe131, Leu198), further anchoring the inhibitor and contributing to overall potency and, in some cases, isoform selectivity.[3][7]
The logical flow from the core scaffold to a functional inhibitor is rooted in these fundamental chemical principles.
Caption: Rationale for using the 4-CF₃-benzenesulfonamide scaffold.
Synthetic Strategy: The "Tail Approach"
A prevalent and highly effective strategy for developing novel CA inhibitors is the "tail approach".[7] This modular method involves using the this compound moiety as the constant "head" or ZBG, while systematically modifying an appended "tail". This tail portion is crucial for fine-tuning the inhibitor's properties, as it extends into the active site cavity, where interactions with various amino acid residues dictate the inhibitor's potency and isoform selectivity.
Modern, efficient coupling chemistries are ideal for implementing this strategy, allowing for the rapid generation of diverse compound libraries.
Caption: The modular "Tail Approach" for CA inhibitor design.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for synthesizing CA inhibitors using this compound derivatives.
Protocol 1: Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This protocol describes a highly efficient and modular synthesis using the CuAAC reaction, a cornerstone of "click chemistry".[4][8] It involves the reaction of an azide-functionalized benzenesulfonamide with a terminal alkyne to form a stable triazole linker.
Step A: Synthesis of 4-azido-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide (A representative intermediate)
-
Materials & Reagents:
-
4-Amino-3-(trifluoromethyl)benzenesulfonamide
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium azide (NaN₃)
-
Deionized water, Dichloromethane (DCM), Sodium sulfate (Na₂SO₄)
-
Ice bath, magnetic stirrer, standard glassware
-
-
Procedure: a. Suspend 4-amino-3-(trifluoromethyl)benzenesulfonamide (1.0 eq) in a mixture of water and concentrated HCl at 0 °C in an ice bath. b. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt. c. In a separate flask, dissolve sodium azide (1.5 eq) in water. Add this solution dropwise to the cold diazonium salt solution. d. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. e. Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the azide intermediate. f. Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and IR spectroscopy.
Step B: CuAAC Reaction with a Terminal Alkyne
-
Materials & Reagents:
-
Azide intermediate from Step A
-
A terminal alkyne "tail" (e.g., Phenylacetylene) (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol and Deionized water (1:1 mixture)
-
Silica gel for column chromatography
-
-
Procedure: a. Dissolve the azide intermediate (1.0 eq) and the terminal alkyne (1.0 eq) in a 1:1 mixture of t-BuOH/H₂O. b. Add sodium ascorbate (0.2 eq) followed by CuSO₄·5H₂O (0.1 eq). c. Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC). d. Upon completion, dilute the reaction with water and extract with ethyl acetate (3x). e. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. f. Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the final triazole-linked inhibitor. g. Characterization: Confirm the final structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Structure-Activity Relationship (SAR) and Data Presentation
The choice of the "tail" moiety dramatically influences the inhibitory profile. By synthesizing a series of analogs, clear SAR trends can be established. The data below, compiled from published studies, illustrates how different tails attached to a benzenesulfonamide core affect inhibitory potency against key CA isoforms.[2][4][9]
| Compound ID | Core Scaffold | Tail Moiety (R-group) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| A-1 | Benzenesulfonamide | Phenyl (via triazole) | 118 | 30.1 | 8.3 | 4.5 |
| A-2 | Benzenesulfonamide | Cyclohexylmethyl (via triazole) | 41.5 | 32.5 | 1.5 | 0.8 |
| B-1 | 4-CF₃-benzenesulfonamide | Glucosamine (via thiourea) | >10,000 | 1150 | 10.01 | Not Reported |
| C-1 | Benzenesulfonamide | 4-Nitrophenyl (via semicarbazide) | 89.1 | 5.6 | 20.5 | 0.79 |
| C-2 | Benzenesulfonamide | 4-H-phenyl (via semicarbazide) | 105 | 14.4 | 73.9 | 0.59 |
Key SAR Insights:
-
Tumor-Associated Isoform Selectivity (CA IX & XII): Bulky, lipophilic tails such as the cyclohexylmethyl group (Compound A-2) often lead to potent, low nanomolar or even subnanomolar inhibition of the tumor-associated isoforms hCA IX and XII.[4]
-
Targeting CA IX: Incorporating moieties that can form specific hydrogen bonds or other interactions, like the glucosamine derivative in compound B-1, can lead to highly potent and selective inhibition of hCA IX (Kᵢ = 10.01 nM).[9]
-
Cytosolic Isoforms (CA I & II): Inhibition of the ubiquitous cytosolic isoforms CA I and II is often moderate but can be enhanced with specific substituents. For instance, the 4-nitrophenyl group in C-1 leads to potent hCA II inhibition (Kᵢ = 5.6 nM).[2]
-
Impact of Fluorination: Comparing fluorinated vs. non-fluorinated scaffolds generally shows that fluorinated sulfonamides are more acidic and often more effective inhibitors against all isoforms.[4]
Biological Evaluation: In Vitro CA Inhibition Assay
To determine the inhibitory potency (Kᵢ or IC₅₀) of newly synthesized compounds, a robust biological assay is required. The stopped-flow CO₂ hydration assay is the gold-standard method.
Protocol: Stopped-Flow CO₂ Hydration Assay
-
Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide (CO₂ + H₂O ⇌ H⁺ + HCO₃⁻). The reaction is monitored by observing the change in pH using a pH indicator.
-
Materials & Reagents:
-
Recombinant human CA isozyme (e.g., hCA II, hCA IX)
-
HEPES buffer (or other suitable buffer, pH 7.5)
-
pH indicator solution (e.g., p-Nitrophenol)
-
CO₂-saturated water (substrate solution)
-
Synthesized inhibitor dissolved in DMSO (stock solution)
-
Stopped-flow spectrophotometer
-
-
Procedure: a. Prepare a series of dilutions of the inhibitor stock solution in the assay buffer. b. In the first syringe of the stopped-flow instrument, load the enzyme solution (containing the CA isozyme, buffer, pH indicator, and a specific concentration of the inhibitor). c. In the second syringe, load the CO₂-saturated water (substrate). d. Initiate the reaction by rapidly mixing the contents of the two syringes. e. Monitor the initial rate of the reaction by measuring the change in absorbance of the pH indicator over time (typically the first 10% of the reaction). f. Repeat the measurement for each inhibitor concentration, including a control with no inhibitor.
-
Data Analysis: a. Calculate the percentage of remaining enzyme activity for each inhibitor concentration relative to the uninhibited control. b. Plot the percent activity against the logarithm of the inhibitor concentration. c. Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). d. Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration used in the assay.
Conclusion
This compound is a superior starting scaffold for the synthesis of high-affinity carbonic anhydrase inhibitors. The trifluoromethyl group imparts advantageous electronic and physicochemical properties that enhance zinc binding, improve metabolic stability, and increase bioavailability. By employing modular synthetic strategies like the "tail approach" with robust chemistries such as CuAAC, researchers can efficiently generate and optimize potent and isoform-selective inhibitors for a wide range of therapeutic applications. The protocols and insights provided herein serve as a comprehensive resource for advancing drug discovery efforts in this critical field.
References
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Zhang, H., et al. (2018). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. Molecules. [Link]
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Angeli, A., et al. (2021). Modulating the Efficacy of Carbonic Anhydrase Inhibitors through Fluorine Substitution. ChemBioChem. [Link]
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Gariazzo, M., et al. (2019). A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. Molecules. [Link]
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Koval, O., et al. (2021). A Series of Trifluoromethylisoxazolyl- and Trifluoromethylpyrazolyl- Substituted (Hetero)aromatic Sulfonamide Carbonic Anhydrase Inhibitors: Synthesis, and Convenient Prioritization Workflow for Further In Vivo Studies. Pharmaceuticals. [Link]
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Smirnov, A., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Scilit. [Link]
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Acme Bioscience. (n.d.). The Role of Trifluoromethyl Groups in Modern Drug Design. Acme Bioscience Blog. [Link]
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Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Journal of Medicinal Chemistry. [Link]
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Bua, S., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences. [Link]
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De Cardenas, S. I., et al. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of Medicinal Chemistry. [Link]
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De Luca, L., et al. (2010). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. Bioorganic & Medicinal Chemistry Letters. [Link]
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Brichet, J., et al. (2019). Bioorganometallic derivatives of 4-hydrazino-benzenesulphonamide as carbonic anhydrase inhibitors: synthesis, characterisation and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Begum, J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. [Link]
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Matulis, D., et al. (2021). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLOS ONE. [Link]
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- 3. Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation Strategies for 4-(Trifluoromethyl)benzenesulfonamide for Preclinical In Vivo Evaluation
Abstract
This guide provides a comprehensive framework for the rational formulation of 4-(Trifluoromethyl)benzenesulfonamide, a compound indicative of molecules with poor aqueous solubility. The success of in vivo studies, whether for pharmacokinetic, pharmacodynamic, or toxicological assessment, is fundamentally dependent on the quality and reproducibility of the administered formulation. This document outlines a systematic approach, beginning with essential pre-formulation characterization, followed by a decision-making guide for vehicle selection, and culminating in detailed, step-by-step protocols for preparing oral suspensions and intravenous solutions. Emphasis is placed on the scientific rationale behind excipient selection and the critical importance of formulation characterization to ensure data integrity.
Introduction: The Formulation Imperative
This compound (TFBSA) is a sulfonamide-containing organic molecule.[1] Its structural features, particularly the trifluoromethyl group, suggest high lipophilicity and potentially low aqueous solubility, a common challenge for over 70% of new chemical entities in development pipelines. An inadequate formulation can lead to variable drug exposure, erroneous pharmacokinetic data, and misleading efficacy or toxicity results, ultimately compromising preclinical research programs.
The primary objective of formulation development in a preclinical setting is not to create a final commercial dosage form, but to develop a safe, homogenous, and sufficiently stable vehicle that allows for consistent and reproducible administration in animal models.[2] This note serves as a practical guide for researchers to navigate the challenges associated with formulating poorly soluble compounds like TFBSA for in vivo studies.
Pre-Formulation Assessment: The Scientific Foundation
Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is paramount. This data informs every subsequent decision in the formulation process.
Key properties for this compound include:
-
Molecular Formula: C₇H₆F₃NO₂S[1]
-
Molecular Weight: 225.19 g/mol [3]
-
Appearance: White to off-white crystalline powder[3]
-
pKa: 9.68 ± 0.10 (Predicted)[5]
The high melting point suggests a stable crystal lattice, which often correlates with poor aqueous solubility. The predicted pKa of 9.68 indicates the sulfonamide proton is weakly acidic, meaning the compound will be predominantly in its neutral, less soluble form in the physiological pH range of the stomach and intestines.
Table 1: Essential Pre-Formulation Data Collection
| Parameter | Method | Importance for Formulation |
|---|---|---|
| Aqueous Solubility | Shake-flask method in water, PBS (pH 7.4), and 0.1 N HCl (pH ~1.2) | Determines if a simple solution is feasible or if advanced methods (suspensions, co-solvents) are required.[6][7] |
| Solubility in Vehicles | Shake-flask method in common vehicles (e.g., PEG 400, Propylene Glycol, Corn Oil) | Identifies potential solvents or co-solvents for solution-based formulations or wetting agents for suspensions. |
| LogP / LogD | HPLC-based or computational prediction | Predicts lipophilicity and potential for absorption. High LogP often correlates with poor aqueous solubility.[8] |
| Solid-State Characterization | Microscopy, DSC, XRPD | Identifies crystal form (polymorphism). Different polymorphs can have different solubility and stability profiles.[9] |
Formulation Strategy and Vehicle Selection
The choice of formulation is a critical decision driven by the pre-formulation data, the intended route of administration, and the required dose level. For early-stage discovery studies, the simplest possible formulation that meets the study objectives is typically preferred.
Decision-Making Workflow
The following diagram illustrates a typical decision-making process for selecting an appropriate formulation strategy for a poorly soluble compound like TFBSA.
Caption: Formulation selection workflow based on solubility and dose.
For TFBSA, given its likely poor aqueous solubility, an aqueous solution is improbable for all but the lowest doses. Therefore, the most common and practical approaches will be an aqueous suspension for oral administration or a co-solvent system for intravenous administration.
Detailed Formulation Protocols
Safety Precaution: Always handle this compound and all chemicals in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol A: Oral Suspension Formulation (Target: 10 mg/mL in 0.5% w/v Methylcellulose)
Oral suspensions are a robust and widely used formulation for administering high doses of insoluble compounds in preclinical toxicology and efficacy models.[10][11] Methylcellulose or Carboxymethyl Cellulose (CMC) are used to increase viscosity, which slows particle sedimentation and ensures dose uniformity.[10] A surfactant like Tween 80 is often included to act as a wetting agent, ensuring the hydrophobic drug particles disperse easily in the aqueous vehicle.[10]
Table 2: Components for 10 mL of 10 mg/mL Oral Suspension
| Component | Purpose | Quantity |
|---|---|---|
| This compound | Active Pharmaceutical Ingredient (API) | 100 mg |
| Methylcellulose (400 cP) | Suspending Agent | 50 mg (0.5% w/v) |
| Polysorbate 80 (Tween 80) | Wetting Agent / Surfactant | 10 µL (0.1% v/v) |
| Purified Water | Vehicle | q.s. to 10 mL |
Step-by-Step Protocol:
-
Prepare the Vehicle: Add 50 mg of methylcellulose to approximately 8 mL of purified water in a sterile glass beaker with a magnetic stir bar. Heat to ~60-70°C while stirring to aid dissolution, then cool to room temperature.
-
Pre-wet the API: In a separate glass mortar, accurately weigh 100 mg of TFBSA. Add the 10 µL of Tween 80 and a small amount (~200 µL) of the methylcellulose vehicle.
-
Create the Paste: Gently triturate the API and wetting agent with a pestle to form a smooth, uniform paste. This step is critical to break down any agglomerates and ensure individual particles are coated with the surfactant.
-
Form the Suspension: Gradually add the remaining methylcellulose vehicle to the mortar while stirring continuously.
-
Homogenize: Transfer the mixture back to the beaker. Use a small amount of vehicle to rinse the mortar and pestle to ensure quantitative transfer.
-
Final Volume Adjustment: Transfer the suspension to a 10 mL graduated cylinder. Rinse the beaker with a small amount of water and add it to the cylinder to bring the final volume to exactly 10 mL.
-
Final Mixing: Transfer the final suspension to a sterile storage vial. Cap and mix thoroughly by vortexing or stirring. The suspension should be stirred continuously before and during dose administration to ensure homogeneity.
Caption: Key components and interactions in a suspension formulation.
Protocol B: Intravenous Solution Formulation (Target: 3 mg/mL)
For intravenous (IV) administration, the compound must be fully dissolved to prevent the risk of embolism.[12] Since TFBSA is poorly water-soluble, a co-solvent system is necessary. A common approach for preclinical studies is to use a mixture of organic solvents and water that is well-tolerated in small volumes.[13][14] A vehicle composed of N,N-Dimethylacetamide (DMA), Propylene glycol (PG), and Polyethylene Glycol 400 (PEG-400) has been shown to be effective for solubilizing poorly soluble compounds for IV screening in rats.[13]
Table 3: Components for 5 mL of 3 mg/mL IV Solution
| Component | Purpose | Quantity (v/v %) | Volume |
|---|---|---|---|
| This compound | Active Pharmaceutical Ingredient (API) | N/A | 15 mg |
| N,N-Dimethylacetamide (DMA) | Co-solvent | 20% | 1.0 mL |
| Propylene Glycol (PG) | Co-solvent | 40% | 2.0 mL |
| Polyethylene Glycol 400 (PEG-400) | Co-solvent | 40% | 2.0 mL |
Step-by-Step Protocol:
-
Weigh API: Accurately weigh 15 mg of TFBSA into a sterile glass vial.
-
Dissolve in DMA: Add 1.0 mL of DMA to the vial. DMA is a strong solvent and should be used first to ensure complete dissolution.[14] Gently sonicate or vortex until the API is fully dissolved and the solution is clear.
-
Add Co-solvents: Sequentially add 2.0 mL of PG and 2.0 mL of PEG-400 to the vial. Mix thoroughly after each addition.
-
Inspect for Clarity: Visually inspect the final solution against a light and dark background to ensure it is free of any particulate matter or precipitation.
-
Sterile Filtration (Optional but Recommended): If required for the study, filter the final solution through a 0.22 µm syringe filter (ensure filter material is compatible with the organic solvents) into a sterile vial.
-
Administration Note: Due to the nature of co-solvent vehicles, it is often recommended to administer the dose via a slow IV infusion rather than a rapid bolus to minimize the risk of drug precipitation upon dilution in the bloodstream.[14][15]
Formulation Characterization and Quality Control
Characterization is a non-negotiable step to ensure the quality and consistency of the formulation.
-
Visual Inspection: Check for homogeneity, color, and clarity (for solutions) or ease of re-suspension (for suspensions).
-
pH Measurement: Ensure the pH is within a tolerable physiological range, especially for IV formulations.
-
Dose Concentration Verification: The concentration of TFBSA in the formulation should be confirmed. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying sulfonamides.[16][17]
-
Sample HPLC Method: A general method would involve a C18 column, a mobile phase of acetonitrile and water (with 0.1% formic acid), and UV detection at an appropriate wavelength for the compound. The formulation should be diluted in a suitable solvent (e.g., methanol) to a concentration within the linear range of a standard curve.[18]
-
-
Stability: For multi-day studies, the stability of the formulation under storage conditions (e.g., 2-8°C or room temperature) should be assessed. This involves visual checks and concentration analysis at various time points.
Conclusion
The development of a reliable formulation is a foundational element of successful in vivo research. For a poorly soluble compound like this compound, a simple aqueous solution is often not viable. An oral suspension using methylcellulose and a wetting agent provides a practical approach for oral dosing, while a co-solvent system like DMA/PG/PEG-400 offers a pathway for intravenous administration. By systematically applying the principles of pre-formulation assessment, rational vehicle selection, and rigorous quality control, researchers can prepare consistent and appropriate formulations, thereby enhancing the reliability and translational value of their preclinical data.
References
-
Scribd. Pharmaceutical Excipients of Oral Suspension Formulations. Available from: [Link]
-
Chemcasts. This compound (CAS 830-43-3) Properties. Available from: [Link]
-
YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (2024). Available from: [Link]
-
Gaur, P. K., Mishra, S., Kumar, A., & Panda, B. P. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2014). Asian Journal of Pharmaceutics. Available from: [Link]
-
ONdrugDelivery. FORMULATING SUPERIOR ORAL SUSPENSIONS FOR BETTER PATIENT COMPLIANCE. Available from: [Link]
-
Chemcasts. Thermophysical Properties of 4-Fluoro-3-(trifluoromethyl)benzenesulfonamide. Available from: [Link]
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Available from: [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2023). Available from: [Link]
-
PubMed. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. (2016). Available from: [Link]
-
Grupo Biomaster. Determination of Sulfonamides in Commercial Veterinary Formulations by CE-MS/MS. Available from: [Link]
-
USDA Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. (2009). Available from: [Link]
-
Slideshare. Analysis of sulfonamides. Available from: [Link]
-
IntechOpen. Routes of Drug Administration in Laboratory Animals. (2021). Available from: [Link]
-
PubChem. 4-(Trifluoromethoxy)benzenesulfonamide. Available from: [Link]
-
Chem-Impex. This compound. Available from: [Link]
-
ResearchGate. Commonly Used Excipients in Pharmaceutical Suspensions. Available from: [Link]
- Google Patents. US5112604A - Oral suspension formulation.
-
Zenodo. Profiling key excipients in commercial oral antibiotic suspensions: a descriptive study of formulation trends and selected safety concerns. (2025). Available from: [Link]
-
ResearchGate. What are the preferable iv vehicle system for in vivo study?. (2012). Available from: [Link]
-
PubMed Central. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Available from: [Link]
-
Boston University Office of Research. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of 4-(Trifluoromethyl)benzenesulfonamide Synthesis Yield
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this synthesis. Our focus is on providing practical, evidence-based solutions to enhance yield and purity.
Introduction
This compound is a valuable building block in medicinal chemistry and agrochemical research. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The synthesis, while conceptually straightforward, involves reactive intermediates that require careful handling and optimized conditions to achieve high yields. This guide provides a detailed breakdown of the synthetic process, potential pitfalls, and strategies for success.
The most common synthetic route involves a two-step process:
-
Formation of 4-(Trifluoromethyl)benzenesulfonyl Chloride: Typically achieved via a Sandmeyer-type reaction from 4-(trifluoromethyl)aniline.
-
Amination of the Sulfonyl Chloride: Reaction of the intermediate with an ammonia source to yield the final product.
This guide will address challenges in both stages of this synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of 4-(Trifluoromethyl)benzenesulfonyl Chloride (Step 1)
-
Question: My Sandmeyer reaction to produce the sulfonyl chloride is failing or giving very low yields. What could be the cause?
-
Answer: Low yields in the Sandmeyer chlorosulfonylation are often traced back to issues with the diazotization of 4-(trifluoromethyl)aniline or the subsequent reaction with sulfur dioxide and a copper catalyst.
-
Potential Cause 1: Incomplete Diazotization. The formation of the diazonium salt is a critical step and is highly temperature-sensitive.
-
Solution: Maintain a low temperature, typically between -5°C and 5°C, during the addition of sodium nitrite.[2] Exceeding this temperature can lead to the decomposition of the unstable diazonium salt. Ensure the 4-(trifluoromethyl)aniline is fully dissolved in the acidic solution before beginning the diazotization.
-
-
Potential Cause 2: Premature Decomposition of the Diazonium Salt. Diazonium salts are inherently unstable and can decompose before reacting with the sulfur dioxide.
-
Solution: Use the freshly prepared diazonium salt solution immediately in the next step. Avoid letting it stand for extended periods, even at low temperatures.
-
-
Potential Cause 3: Inefficient Reaction with SO₂. The reaction of the diazonium salt with sulfur dioxide requires a copper catalyst to proceed efficiently.
-
Solution: Ensure the use of a suitable copper salt, such as copper(I) chloride or copper(II) chloride, in a suitable solvent like acetic acid.[3][4] The sulfur dioxide should be in excess to drive the reaction to completion. Modern protocols sometimes use stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to improve handling and reaction efficiency.[5][6][7][8]
-
-
Potential Cause 4: Side Reactions. Common side reactions in the Sandmeyer reaction include the formation of chloroarenes, disulfides, and sulfones, which consume the starting material and reduce the yield of the desired sulfonyl chloride.[9]
-
Solution: Careful control of reaction conditions, particularly temperature and the rate of addition of the diazonium salt solution to the SO₂/catalyst mixture, can minimize these side products.
-
-
Issue 2: Low Yield of this compound (Step 2)
-
Question: The final amination step is resulting in a poor yield of my desired product. What are the likely reasons?
-
Answer: Low yields in the amination of 4-(trifluoromethyl)benzenesulfonyl chloride are frequently due to the hydrolysis of the starting material or incomplete reaction.
-
Potential Cause 1: Hydrolysis of the Sulfonyl Chloride. 4-(Trifluoromethyl)benzenesulfonyl chloride is highly reactive and susceptible to hydrolysis by water, which converts it to the unreactive 4-(trifluoromethyl)benzenesulfonic acid.[3][5][9][10]
-
Potential Cause 2: Inappropriate Reaction Conditions. The choice of ammonia source, solvent, and temperature can significantly impact the reaction outcome.
-
Solution: Using a concentrated solution of ammonia in an organic solvent (like dioxane or THF) or bubbling ammonia gas through the reaction mixture is often effective. The reaction is typically carried out at a low temperature (e.g., 0°C) to control its exothermicity and then allowed to warm to room temperature.
-
-
Potential Cause 3: Formation of Bis-sulfonated Byproduct. With primary amines, there is a possibility of a second reaction where the initially formed sulfonamide is deprotonated and reacts with another molecule of the sulfonyl chloride.
-
Solution: While less common with ammonia, using a large excess of the ammonia source can help to minimize this side reaction by ensuring the sulfonyl chloride is more likely to react with an ammonia molecule rather than the sulfonamide product.
-
-
Issue 3: Product Purification Challenges
-
Question: I am having difficulty purifying the final this compound product. What is the best approach?
-
Answer: Recrystallization is the most common and effective method for purifying solid sulfonamides.[3]
-
Solution: The key to successful recrystallization is the choice of an appropriate solvent or solvent system.[2][3][11][12]
-
Solvent Selection: An ideal solvent will dissolve the this compound at high temperatures but not at room temperature, while impurities remain soluble at all temperatures. Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.[3]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent to form a saturated solution.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly and undisturbed to room temperature to allow for the formation of large, pure crystals.
-
Further cooling in an ice bath can maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals thoroughly to remove any residual solvent.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: Can I use an aqueous solution of ammonia for the amination step?
-
A1: While it is possible, using an aqueous ammonia solution increases the risk of hydrolyzing the highly reactive 4-(trifluoromethyl)benzenesulfonyl chloride, which would lower your yield.[10] For laboratory-scale synthesis, using anhydrous ammonia in an organic solvent or as a gas is generally preferred to maintain anhydrous conditions.
-
-
Q2: How do I know when the amination reaction is complete?
-
A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot for the starting sulfonyl chloride should disappear and be replaced by a new spot for the sulfonamide product.
-
-
Q3: My 4-(trifluoromethyl)benzenesulfonyl chloride is old. Can I still use it?
-
A3: It is not recommended. Over time, sulfonyl chlorides can hydrolyze due to exposure to atmospheric moisture, leading to a lower concentration of the active reagent and consequently, lower yields.[5] It is best to use a fresh or properly stored sulfonyl chloride. If you must use an older reagent, consider purifying it by distillation under reduced pressure before use.
-
-
Q4: What is the mechanism of the reaction between 4-(trifluoromethyl)benzenesulfonyl chloride and ammonia?
-
A4: The reaction proceeds via a nucleophilic addition-elimination mechanism.[13] The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate. The carbon-oxygen double bond character is not present here as in acyl chlorides, but the principle is similar. In the elimination step, a chloride ion is expelled, and a proton is lost from the nitrogen atom to yield the stable sulfonamide product.
-
Optimized Experimental Protocol
This protocol details a reliable method for the synthesis of this compound, incorporating best practices for yield optimization.
Step 1: Synthesis of 4-(Trifluoromethyl)benzenesulfonyl Chloride
This procedure is adapted from established Sandmeyer reaction protocols.[4][14]
-
Materials and Reagents:
-
4-(Trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Sulfur Dioxide (SO₂) or DABSO
-
Copper(II) Chloride (CuCl₂)
-
Ice
-
Water
-
-
Procedure:
-
In a flask equipped with a mechanical stirrer, dissolve 4-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the mixture to -5°C to 0°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not rise above 5°C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a separate, larger flask, prepare a solution of copper(II) chloride (catalytic amount, e.g., 0.1 eq) in glacial acetic acid. Cool this solution to 5-10°C and saturate it with sulfur dioxide gas, or add DABSO (0.6 eq).[8]
-
Slowly add the cold diazonium salt solution to the acetic acid/SO₂/CuCl₂ mixture with vigorous stirring, maintaining the temperature between 5-10°C.
-
After the addition is complete, allow the reaction to stir for 1-2 hours, gradually warming to room temperature.
-
Pour the reaction mixture into a large volume of ice-water. The 4-(trifluoromethyl)benzenesulfonyl chloride will precipitate as a solid or oil.
-
Isolate the crude product by filtration or extraction with a suitable organic solvent (e.g., dichloromethane).
-
Wash the crude product thoroughly with cold water to remove residual acids and copper salts.
-
Dry the product under vacuum. This intermediate is often used directly in the next step without further purification.
-
Step 2: Synthesis of this compound
This procedure is based on the general reaction of sulfonyl chlorides with ammonia.[9]
-
Materials and Reagents:
-
4-(Trifluoromethyl)benzenesulfonyl Chloride (from Step 1)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Concentrated Aqueous Ammonia (e.g., 28-30%) or Ammonia gas
-
1M Hydrochloric Acid (for workup)
-
Saturated Sodium Bicarbonate Solution (for workup)
-
Brine (for workup)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
-
Procedure:
-
Dissolve the crude 4-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a concentrated aqueous ammonia solution (a large excess, e.g., 10 eq) dropwise with vigorous stirring. Alternatively, bubble anhydrous ammonia gas through the solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a white crystalline solid.
-
Quantitative Data Summary
| Step | Reactant | Molar Eq. | Key Reagents | Solvent | Temp. | Time | Typical Yield |
| 1 | 4-(CF₃)aniline | 1.0 | NaNO₂, HCl, SO₂, CuCl₂ | Acetic Acid/H₂O | -5 to 10°C | 2-3 h | 70-85% |
| 2 | 4-(CF₃)benzenesulfonyl chloride | 1.0 | Conc. NH₃ (aq) | Dichloromethane | 0°C to RT | 2-4 h | 85-95% |
Visualizations
Reaction Pathway
Caption: Overall synthetic workflow for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield issues.
References
-
The Chemistry Behind Success: Exploring 4-(Trifluoromethoxy)benzenesulfonamide Synthesis. (2025, December 10). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. J Org Chem, 48, 4111.
-
Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]
-
The Addition-Elimination Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
- King, J. F. (1990). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 62(5), 1031-1036.
-
Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Hoffman, R. V. (1981). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, 60, 121.
-
(a) Preparation of 4-nitro-3-(trifluoromethyl)-benzenesulfonyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]
- Joule, J. A., & Mills, K. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry.
- Kumar, V., & Kumar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3279-3306.
- Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9313–9318.
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
- Utilization of 4-(trifluoromethyl)benzenesulfonates as Counter Ions Tunes the Initiator Efficiency of Sophisticated Initiators for the Preparation of Well-Defined poly(2-oxazoline)s. (2019).
-
Recrystallization. (n.d.). Wellesley College, Department of Chemistry. Retrieved from [Link]
- Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)
- Toyokuni, T., et al. (2005). Synthesis of 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a new [18F]fluorinated analogue of valdecoxib, as a potential radiotracer for imaging cyclooxygenase-2 with positron emission tomography. Bioorganic & Medicinal Chemistry Letters, 15(21), 4699-4702.
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
- Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst. (n.d.). Google Patents.
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Technical Support Center: Synthesis of 4-(Trifluoromethyl)benzenesulfonamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Trifluoromethyl)benzenesulfonamide. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges encountered in the laboratory.
Introduction
This compound is a key building block in medicinal chemistry, notably as a precursor to the COX-2 inhibitor Celecoxib and other biologically active molecules.[1] Its synthesis, while conceptually straightforward, is often complicated by the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group, which influences reaction kinetics and byproduct formation. This guide will navigate you through the common synthetic routes, elucidate the formation of key byproducts, and provide actionable troubleshooting advice to optimize your synthetic outcomes.
Two primary synthetic routes are commonly employed for the synthesis of this compound:
-
Diazotization-Sandmeyer Route: Starting from 4-(trifluoromethyl)aniline.
-
Chlorosulfonation Route: Starting from trifluoromethylbenzene.
Each pathway presents a unique set of challenges and byproduct profiles, which we will explore in detail.
Section 1: The Diazotization-Sandmeyer Route
This route involves the conversion of 4-(trifluoromethyl)aniline to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) catalyst to form 4-(trifluoromethyl)benzenesulfonyl chloride. The sulfonyl chloride is subsequently ammonolyzed to yield the desired sulfonamide.
FAQ 1: Why is the diazotization of 4-(trifluoromethyl)aniline more challenging than that of aniline?
The trifluoromethyl group is a potent electron-withdrawing group, which significantly reduces the electron density on the aromatic ring and, crucially, on the nitrogen atom of the amino group. This decreased nucleophilicity of the nitrogen makes the initial attack on the nitrosonium ion (the electrophile in diazotization) slower and more difficult compared to the more electron-rich amino group of aniline.[2]
Troubleshooting Common Issues in the Diazotization of 4-(Trifluoromethyl)aniline
| Observation | Probable Cause | Recommended Solution |
| Low or no yield of diazonium salt | Incomplete Diazotization: The reduced nucleophilicity of the starting aniline derivative can lead to an incomplete reaction.[2] | Maintain a temperature of 0-5°C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure vigorous stirring. You can test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). |
| Reaction mixture develops a yellow, orange, or red color | Azo Coupling Side Reactions: The highly reactive diazonium salt can act as an electrophile and couple with unreacted 4-(trifluoromethyl)aniline or the product of any hydrolysis, 4-(trifluoromethyl)phenol.[3][4] This forms colored azo dyes. | Maintain strongly acidic conditions and a low temperature (0-5°C). Azo coupling with amines is less favorable under these conditions. Ensure efficient stirring to prevent localized areas of high diazonium salt concentration. |
| Formation of a dark, tarry precipitate | Polymerization and Decomposition: At elevated temperatures or in the presence of excess nitrous acid, the diazonium salt can decompose and polymerize.[2] | Strict temperature control is paramount. After the diazotization is complete, add a small amount of urea to quench any excess nitrous acid, which can catalyze decomposition. |
Diagram 1: Key Byproduct Pathways in the Diazotization of 4-(Trifluoromethyl)aniline
Caption: Byproduct formation pathways during diazotization.
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzenesulfonyl Chloride via Diazotization-Sandmeyer Reaction
This protocol is adapted from established procedures for the synthesis of aryl sulfonyl chlorides from anilines.[5]
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-(trifluoromethyl)aniline (1 equivalent) to a mixture of concentrated hydrochloric acid and glacial acetic acid.
-
Cool the mixture to -10°C using a dry ice/acetone bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below -5°C.
-
After the addition is complete, stir the mixture for an additional 45 minutes at -10°C to -5°C.
-
-
Sulfonylation (Sandmeyer Reaction):
-
In a separate beaker, saturate glacial acetic acid with sulfur dioxide gas.
-
Add cuprous chloride (catalytic amount) to the sulfur dioxide/acetic acid solution.
-
Cool the diazonium salt solution to -10°C and add it portion-wise to the sulfur dioxide/acetic acid/cuprous chloride mixture, keeping the temperature of the receiving flask below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Work-up and Isolation:
-
Pour the reaction mixture onto crushed ice and water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution until neutral, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-(trifluoromethyl)benzenesulfonyl chloride.
-
Section 2: The Chlorosulfonation Route
This more direct approach involves the electrophilic substitution of trifluoromethylbenzene with chlorosulfonic acid. The strong electron-withdrawing and meta-directing trifluoromethyl group makes this reaction require harsher conditions than the chlorosulfonation of benzene.
FAQ 2: What are the primary byproducts in the chlorosulfonation of trifluoromethylbenzene?
The main byproducts in this reaction are:
-
4-(Trifluoromethyl)benzenesulfonic acid: This is formed by the hydrolysis of the desired sulfonyl chloride product. Chlorosulfonic acid is highly reactive with water, and any moisture present in the reactants or glassware will lead to the formation of the sulfonic acid.[6]
-
Bis(4-(trifluoromethyl)phenyl)sulfone: This byproduct arises from the reaction of the initially formed 4-(trifluoromethyl)benzenesulfonyl chloride with another molecule of trifluoromethylbenzene. This is a common side reaction in chlorosulfonations, especially when an excess of the aromatic substrate is used or at higher reaction temperatures.[7]
Diagram 2: Formation of Byproducts in the Chlorosulfonation of Trifluoromethylbenzene
Caption: Main reaction and key byproduct formation pathways.
Troubleshooting the Chlorosulfonation of Trifluoromethylbenzene
| Observation | Probable Cause | Recommended Solution |
| Low yield of sulfonyl chloride and presence of a water-soluble acidic compound | Hydrolysis of the product: Presence of moisture in the reaction. | Ensure all glassware is oven-dried before use. Use anhydrous trifluoromethylbenzene and fresh, high-purity chlorosulfonic acid. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During work-up, use ice-cold water and separate the organic layer as quickly as possible to minimize contact time with the aqueous phase.[7] |
| Formation of a high-melting point solid that is difficult to remove | Formation of bis(4-(trifluoromethyl)phenyl)sulfone: This byproduct is often a solid with low solubility. | Use a stoichiometric excess of chlorosulfonic acid to ensure complete conversion of the starting material and minimize the opportunity for the product to react with unreacted trifluoromethylbenzene. Maintain a low reaction temperature to disfavor the Friedel-Crafts-type reaction that forms the sulfone. |
Section 3: Synthesis of this compound from the Sulfonyl Chloride
This final step is a nucleophilic substitution of the chloride on the sulfonyl chloride by ammonia.
FAQ 3: What are the common issues in the ammonolysis of 4-(trifluoromethyl)benzenesulfonyl chloride?
-
Incomplete reaction: The reaction may be slow if the concentration of ammonia is too low or if the reaction temperature is not optimal.
-
Hydrolysis of the starting material: If the reaction is carried out in an aqueous solution, the sulfonyl chloride can hydrolyze to the sulfonic acid, which will not react with ammonia.
Experimental Protocol: Ammonolysis of 4-(Trifluoromethyl)benzenesulfonyl Chloride
-
Cool a concentrated aqueous solution of ammonium hydroxide in an ice bath.
-
Slowly add the crude 4-(trifluoromethyl)benzenesulfonyl chloride to the cold ammonium hydroxide solution with vigorous stirring.
-
Continue stirring at a low temperature for a specified period, then allow the reaction to warm to room temperature.
-
The solid this compound will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization.
Section 4: Purification and Analysis
Purification by Recrystallization
This compound is a solid and can be effectively purified by recrystallization.
General Recrystallization Protocol:
-
Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).[8]
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Analytical Methods for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of this compound and detecting the byproducts mentioned.[9][10]
-
Typical HPLC conditions: A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape). A UV detector is suitable for detection.
-
Expected Elution Order: In a typical reverse-phase HPLC separation, the more polar compounds will elute first. Therefore, you would expect to see the sulfonic acid byproduct elute before the sulfonamide product, and the less polar sulfone byproduct eluting after the product. Unreacted 4-(trifluoromethyl)aniline would also be an early-eluting impurity.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying more volatile impurities like unreacted trifluoromethylbenzene.[9]
Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the final product and for identifying byproducts if they are present in sufficient quantities. The trifluoromethyl group provides a distinct signal in ¹⁹F NMR, and the aromatic protons will show characteristic splitting patterns in ¹H NMR. For example, the presence of bis(4-(trifluoromethyl)phenyl)sulfone would be indicated by a specific set of aromatic proton signals and a single ¹⁹F NMR signal.[11][12]
References
- Cremlyn, R. J. Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry, 2002.
- Google Patents.
-
NINGBO INNO PHARMCHEM CO.,LTD. "The Chemistry Behind Success: Exploring 4-(Trifluoromethoxy)benzenesulfonamide Synthesis". [Link].
-
Organic Syntheses. Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates. [Link].
-
Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Coll. Vol. 6, p.1020 (1988); Vol. 58, p.121 (1978). [Link].
- Google Patents. Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride. CN102336689A, .
-
ChemistryStudent. "Azo Dye Formation (A-Level)". [Link].
-
The Royal Society of Chemistry. "Electronic Supplementary Information (ESI) for Dye-sensitized C-H arylation of furan with a trifluoromethylated diazonium salt". [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. "Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications". [Link].
-
PubMed. "Synthesis of 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a new [18F]fluorinated analogue of valdecoxib, as a potential radiotracer for imaging cyclooxygenase-2 with positron emission tomography". Bioorg Med Chem Lett., 2005, 15(21), 4699-702. [Link].
-
Organic Syntheses. Benzenesulfonyl chloride. Coll. Vol. 1, p.84 (1941); Vol. 1, p.21 (1921). [Link].
-
National Center for Biotechnology Information. "Recent trends in the chemistry of Sandmeyer reaction: a review". J Iran Chem Soc, 2022, 19, 1359–1392. [Link].
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ResearchGate. (PDF) Chlorosulfonation of N-Arylmaleimides. [Link].
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ResearchGate. Synthesis of diaryl sulfones via C−H activation. [Link].
-
Master Organic Chemistry. "Reactions of Diazonium Salts: Sandmeyer and Related Reactions". [Link].
-
National Center for Biotechnology Information. "Exploring Flow Procedures for Diazonium Formation". Org. Process Res. Dev., 2016, 20(8), 1448-1455. [Link].
-
AMSbio. "Impurity profiling and HPLC methods for drug quality compliance". [Link].
-
Wikipedia. "Sandmeyer reaction". [Link].
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Advances in Bioresearch. "Impurity profiling Techniques for Pharmaceuticals – A Review". Adv. Biores., 2025, 16(2), 107-117. [Link].
-
PHARMACEUTICAL SCIENCES. "impurity profiling and drug characterization: backdrop and approach". [Link].
-
INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES. "IMPURITY PROFILING OF PHARMACEUTICALS". [Link].
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Journal of Pharmaceutical and Applied Chemistry. "HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis". [Link].
-
Khan Academy. "Azo dye formation". [Link].
-
Chemistry Stack Exchange. "What is the mechanism of chlorosulfonation of benzene?". [Link].
-
ResearchGate. ORIGINAL PAPER An alternative synthetic process of -acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HCl. [Link].
-
Chemistry LibreTexts. "14.4: Diazotization of Amines". [Link].
-
Chemical Education Xchange. "Diazotization of Aniline Derivatives: Nitrous Acid Test". [Link].
-
Wiley Online Library. "Lignin-Inspired Polybenzylethersulfone Synthesis via SNAr Reaction". ChemSusChem, 2022, 15(7), e202102431. [Link].
- Google Patents. A method of chlorosulfonation is carried out using sulfur trioxide. CN109651206A, .
-
MDPI. "Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one". Molbank, 2022, 2022(4), M1483. [Link].
-
MDPI. "(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine". Molbank, 2025, 2025(1), M1513. [Link].
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Technical Support Center: Purification of 4-(Trifluoromethyl)benzenesulfonamide
Welcome to the technical support guide for the purification of 4-(Trifluoromethyl)benzenesulfonamide (CAS 830-43-3). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the challenges of purifying this important chemical intermediate. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your research.
Section 1: Physicochemical Properties & Initial Purity Assessment
A thorough understanding of your compound's properties is the foundation of any successful purification strategy.
Q1: What are the key physicochemical properties of this compound that I should be aware of?
Understanding these properties is critical for selecting appropriate solvents and techniques. The trifluoromethyl group enhances solubility in many organic solvents, while the sulfonamide group allows for strong hydrogen bonding.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 830-43-3 | [1][3] |
| Molecular Formula | C₇H₆F₃NO₂S | [1][3] |
| Molecular Weight | 225.19 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [1][3][5] |
| Melting Point | 175-183 °C | [1][3][4][6] |
| Solubility | Soluble in methanol; enhanced solubility in various organic solvents | [1][5] |
| pKa | ~9.68 (Predicted) | [5] |
Q2: How should I assess the purity of my crude material before attempting purification?
Before committing your entire batch to a purification protocol, you must assess its initial purity. This diagnostic step saves time and resources.
Answer: A multi-pronged approach is best:
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a silica gel plate and an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes) to visualize your main compound and any impurities. The presence of multiple spots indicates impurities.
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the gold standard. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. This will give you the percentage purity of your main peak.[1][7]
-
Melting Point Analysis: A broad or depressed melting point range compared to the literature value (175-183 °C) is a classic indicator of impurity.[3][4][6]
Section 2: Choosing Your Purification Strategy
The choice of purification method depends on the nature of the impurities, the required final purity, and the scale of your experiment.
Q3: Which purification technique is right for my scale and purity requirements?
Answer: This is a critical decision. For this compound, the options generally narrow down to three primary techniques. The flowchart below provides a logical path for making this choice.
Caption: Decision flowchart for selecting a purification method.
Section 3: Troubleshooting Common Purification Issues
Even with a well-chosen strategy, challenges can arise. This section addresses the most common problems encountered when purifying sulfonamides.[8]
Q4: My compound won't crystallize from the solution. What should I do?
Answer: This is a frequent issue, often caused by supersaturation or the presence of impurities that inhibit crystal lattice formation.[9] Here are several techniques to induce crystallization, in order of application:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[10]
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This provides a template for further crystallization.
-
Reduce Temperature: Place the flask in an ice-water bath, or even a freezer for a short period, to further decrease the compound's solubility.[11]
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently evaporate a portion of it under a stream of nitrogen or using a rotary evaporator and attempt to cool again.
Q5: My recrystallization yield is very low. How can I improve it?
Answer: Low yield typically points to one of two issues: using too much solvent during dissolution or the product having significant solubility in the cold solvent.
-
Minimize Hot Solvent: During the dissolution step, add the hot solvent in small portions just until the solid fully dissolves. Using a large excess will keep more of your product in solution upon cooling.[10][12]
-
Cool Thoroughly: Ensure the solution is cooled to 0-4 °C in an ice bath for at least 30 minutes to maximize precipitation.[11]
-
Second Crop: After filtering the first batch of crystals, concentrate the remaining filtrate (mother liquor) by about half its volume and cool it again. This will often yield a "second crop" of crystals, which may be of slightly lower purity but can be combined with the main batch if it meets specifications.
Q6: I see an oil forming instead of crystals ("oiling out"). What is happening and how do I fix it?
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to lower the saturation point.
-
Lower the Cooling Rate: Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote proper crystal formation.
-
Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point or use a solvent pair (e.g., ethanol/water or ethyl acetate/hexanes).[8]
Caption: Troubleshooting guide for common recrystallization issues.
Section 4: Detailed Purification Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
Q7: What is a reliable, step-by-step protocol for recrystallizing this compound?
Answer: Recrystallization is often the most efficient method for purifying this compound on a gram scale.[8][13] An ethanol/water system is a good starting point.
Rationale: The compound is highly soluble in hot ethanol but poorly soluble in water. By dissolving it in a minimum of hot ethanol and then adding water as an "anti-solvent," we can carefully control the precipitation to achieve high purity crystals.
Caption: Step-by-step workflow for two-solvent recrystallization.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.[13]
-
Hot Filtration (Optional): If you observe any insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask to remove them.[9][12]
-
Induce Precipitation: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to just re-dissolve the precipitate, resulting in a clear, saturated solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, pure crystals.[13]
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.[11]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing & Drying: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities. Allow the crystals to dry completely in a desiccator or a vacuum oven.
Protocol 2: Flash Column Chromatography
Q8: How do I purify this compound using flash column chromatography if recrystallization fails?
Answer: Flash chromatography is an excellent alternative for separating compounds with similar solubility or when recrystallization is ineffective.[8][14]
Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (solvent). Since this compound is a polar molecule, it will adhere to the polar silica gel. By gradually increasing the polarity of the eluting solvent, we can selectively wash off impurities before eluting our desired product.
Step-by-Step Methodology:
-
Select Solvent System: Using TLC, find a solvent system that gives your product an Rf value of ~0.3. A good starting point is 20-40% ethyl acetate in hexanes.
-
Pack the Column: Prepare a slurry of silica gel in the non-polar solvent (hexanes) and carefully pack it into a column, ensuring no air bubbles are trapped.[14][15] Add a thin layer of sand on top to protect the silica bed.
-
Load the Sample: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column.[16] This "dry loading" method often results in better separation.
-
Elution: Begin eluting with a low-polarity solvent (e.g., 10% ethyl acetate/hexanes). Gradually increase the polarity of the mobile phase (gradient elution) while collecting fractions.[15][16]
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Preparative HPLC
Q9: When and how should I use preparative HPLC for final purification?
Answer: Preparative HPLC is reserved for situations requiring very high purity (>99.5%) or for separating very difficult-to-remove impurities, typically on a smaller scale (mg to low grams).[17][18] It is a common technique in the pharmaceutical industry for isolating active pharmaceutical ingredients (APIs) and reference standards.[17]
Rationale: Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and collect the target compound rather than just detect it.[17]
General Guide:
-
Develop an Analytical Method: First, develop a robust analytical HPLC method that shows good separation between your target compound and its impurities. A reversed-phase C18 column is typical for this type of molecule.
-
Scale-Up: The analytical method is then scaled up for the preparative system. This involves using a larger column with the same stationary phase and adjusting the flow rate and injection volume accordingly.
-
Purification Run: Dissolve the partially purified compound in the mobile phase and inject it onto the preparative column.
-
Fraction Collection: A detector (usually UV) monitors the eluent, and a fraction collector is programmed to collect the peak corresponding to your pure compound.
-
Product Isolation: The collected fractions containing the pure product are combined, and the solvent is removed (often by lyophilization or rotary evaporation) to yield the final, high-purity compound.
Section 5: Frequently Asked Questions (FAQs)
Q10: What are the likely impurities in my crude this compound?
Answer: Impurities typically stem from the synthetic route. Common synthesis involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with ammonia.[19][20] Therefore, likely impurities include:
-
Unreacted 4-(trifluoromethyl)benzenesulfonyl chloride.
-
The hydrolyzed starting material: 4-(trifluoromethyl)benzenesulfonic acid.
-
Isomeric side-products from the initial synthesis of the sulfonyl chloride precursor.[21]
-
Residual solvents from the reaction or workup.
Q11: How should I store the purified compound?
Answer: this compound is a stable solid. It should be stored in a well-sealed container, protected from moisture, in a dry place at room temperature.[1][5]
Q12: What specific safety precautions should I take during purification?
Answer: Always follow standard laboratory safety procedures.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle all organic solvents in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[22]
References
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
Chemcasts. (n.d.). This compound (CAS 830-43-3) Properties. Retrieved from [Link]
-
Chemcasts. (n.d.). Thermophysical Properties of 4-Fluoro-3-(trifluoromethyl)benzenesulfonamide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry Behind Success: Exploring 4-(Trifluoromethoxy)benzenesulfonamide Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethoxy)benzenesulfonamide. Retrieved from [Link]
-
Chemcasts. (n.d.). 4-(Trifluoromethoxy)benzenesulfonamide (CAS 1513-45-7) Properties. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (2012). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
-
Agilent Technologies. (n.d.). What is Preparative HPLC. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Benzenesulfonamide and Sulfanilamide. Retrieved from [Link]
-
Ardena. (n.d.). Preparative HPLC Purification. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]
- Google Patents. (2016). WO2016141548A1 - Method for preparing high-purity sulfonamide compound.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (1957). US2777844A - Sulfonamide purification process.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Retrieved from [Link]
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Improving the solubility of 4-(Trifluoromethyl)benzenesulfonamide for bioassays
Technical Support Center: Solubilizing 4-(Trifluoromethyl)benzenesulfonamide
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic, in-depth approach to overcoming the solubility challenges associated with this compound in bioassay development. As Senior Application Scientists, we have designed this resource to move beyond simple protocols, explaining the causal scientific principles behind each recommendation to ensure robust and reproducible experimental outcomes.
Section 1: Compound Profile: Understanding the Physicochemical Barriers
Effective troubleshooting begins with a solid understanding of the molecule's inherent properties. This compound presents several characteristics that contribute to its poor aqueous solubility.
The high melting point suggests a highly stable crystal lattice structure, which requires significant energy to break apart during dissolution. More critically, the sulfonamide proton is weakly acidic, with a pKa of approximately 9.64.[1] At a standard physiological pH of 7.4, the molecule exists almost entirely in its neutral, protonated form. This neutral state is significantly less soluble in water compared to its deprotonated (anionic) form, which would predominate at a pH above the pKa.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Solubility | Source(s) |
| Molecular Weight | 225.19 g/mol | Standard for small molecules. | [2][3] |
| Appearance | White to off-white crystalline powder | Crystalline nature can hinder dissolution. | [2][3] |
| Melting Point | 175-180 °C | High crystal lattice energy; resists dissolution. | [2][4] |
| pKa | ~9.64 | Weakly acidic; primarily neutral and poorly soluble at physiological pH (7.4). | |
| Water Solubility | Data not readily available | Empirically known to be low, necessitating solubility enhancement. | [5][6] |
| Organic Solubility | Soluble in Methanol, DMSO | High solubility in polar aprotic solvents is key for stock solutions. | [2][3] |
Section 2: Troubleshooting Guide & Core Questions
This section addresses the most common issues encountered when preparing this compound for biological assays in a direct question-and-answer format.
Q1: My compound won't dissolve directly in my aqueous assay buffer (e.g., PBS at pH 7.4). What is the standard first step?
A1: The universally accepted first step is to prepare a high-concentration stock solution in an appropriate organic solvent. Direct dissolution in aqueous buffers is almost certain to fail due to the compound's properties.
Causality: Organic solvents like dimethyl sulfoxide (DMSO) are powerful polar aprotic solvents.[7] They excel at disrupting the strong intermolecular forces within the compound's crystal lattice, allowing the individual molecules to become solvated. This process is far more energetically favorable than attempting to force the lipophilic molecule directly into the highly ordered hydrogen-bond network of water.
Recommended Action: Prepare a 10-100 mM stock solution in 100% DMSO. This concentrated stock will serve as the starting point for all subsequent dilutions into your aqueous assay medium.
Q2: I successfully made a 50 mM stock in DMSO, but the compound precipitates immediately when I dilute it into my cell culture medium. How do I solve this?
A2: This is the most frequent and critical challenge, known as "crashing out." It occurs because while the compound is stable in DMSO, its concentration in the final aqueous solution exceeds its thermodynamic aqueous solubility limit. The key is to modify the final solution to keep the compound solvated.
Follow this systematic troubleshooting workflow:
Figure 1: Decision tree for troubleshooting precipitation.
Detailed Troubleshooting Steps:
-
Reduce the Final Concentration: The simplest solution is often the best. Serially dilute your DMSO stock to determine the highest concentration that remains soluble upon addition to the final buffer.
-
Optimize DMSO Carryover: Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5%. If your current protocol results in 0.1% DMSO, test if increasing it to 0.25% or 0.5% keeps the compound in solution. Crucially, you must run a vehicle control (medium + same % of DMSO) to ensure the solvent itself is not affecting the biological outcome.
-
Leverage pH Modification (Most Powerful Technique): Since the pKa is ~9.64, increasing the pH of your assay buffer above this value will deprotonate the sulfonamide.[1] The resulting anion is an ion-dipole interaction with water, which is much more favorable, dramatically increasing solubility.
-
Why it works: At pH 7.4 (pH < pKa), the compound is neutral. At pH 10 (pH > pKa), it is deprotonated and charged.
-
Practical Steps: Prepare your final assay buffer using a high-pH compatible buffer system, such as CAPS (pH range 9.7-11.1). Test a buffer at pH ~10.0. This is often sufficient to achieve solubility for concentrations needed in many assays. Always verify that your protein of interest or cell system is stable and functional at the elevated pH.
-
Q3: Which organic solvent is best for my stock solution: DMSO, DMF, or Ethanol?
A3: For sulfonamides, DMSO is generally the superior choice for initial stock preparation due to its exceptional solvating power.[8][9]
Table 2: Comparison of Common Organic Solvents
| Solvent | Pros | Cons | Best For... |
| DMSO | - Highest solvating power for many difficult compounds.[9]- Miscible with water in all proportions.[7]- Thermally stable. | - Can be toxic to some sensitive cell lines at >0.5%.- Hygroscopic (absorbs water).- Freezes at 18.5°C. | Primary choice for creating high-concentration stock solutions (10-100 mM). |
| DMF | - Strong polar aprotic solvent. | - More toxic than DMSO.- Lower boiling point, can be more volatile. | An alternative to DMSO if DMSO is incompatible with the assay chemistry. |
| Ethanol/Methanol | - Less toxic to cells than DMSO/DMF.- Volatile, easy to remove. | - Significantly lower solvating power for this compound.- May not achieve high stock concentrations. | Diluting a DMSO stock for specific applications or when minimal organic solvent toxicity is paramount. |
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
This protocol details the standard procedure for creating a reliable, high-concentration stock.
-
Pre-Weigh Vial: Tare a sterile, amber glass vial or microcentrifuge tube on an analytical balance.
-
Weigh Compound: Carefully weigh 5.63 mg of this compound (MW: 225.19 g/mol ) into the vial.
-
Calculate Solvent Volume:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.00563 g / (0.050 mol/L * 225.19 g/mol )) * 1,000,000 = 500 µL
-
-
Add Solvent: Add 500 µL of anhydrous, cell-culture grade DMSO to the vial.
-
Promote Dissolution:
-
Cap the vial tightly and vortex for 1-2 minutes.
-
If solids remain, place the vial in a sonicating water bath for 5-10 minutes.
-
Gentle warming (to 30-37°C) can be applied if necessary, but avoid excessive heat.
-
-
Verify Dissolution: Visually inspect the solution against a bright light to ensure no solid particulates remain. The solution should be clear and homogenous.
-
Storage: Store the stock solution at -20°C, protected from light. For long-term storage (>1 month), store at -80°C. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Workflow for Determining Optimal pH for Solubilization
This experiment will identify the minimum pH required to keep your compound soluble at your desired final concentration.
Figure 2: Experimental workflow for pH-solubility screening.
-
Prepare Materials: You will need your 50 mM DMSO stock, and sterile aqueous buffers. Good choices include:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Tris-HCl, pH 8.5
-
CAPS, pH 10.0
-
-
Label Tubes: Prepare three clear microcentrifuge tubes, one for each pH condition.
-
Perform Dilution: To achieve a final concentration of 50 µM in a 1 mL volume, add 1 µL of your 50 mM DMSO stock to 999 µL of each buffer.
-
Calculation: V1 = (C2 * V2) / C1 = (50 µM * 1000 µL) / 50,000 µM = 1 µL
-
-
Mix and Incubate: Gently vortex each tube and let it sit at room temperature for 30 minutes to allow it to equilibrate.
-
Observe and Record:
-
Hold each tube against a dark background and shine a light through it (the Tyndall effect).
-
pH 7.4: Expect to see significant precipitation or cloudiness.
-
pH 8.5: May show slight improvement but likely still hazy.
-
pH 10.0: Should be completely clear, indicating full solubilization.
-
Frequently Asked Questions (FAQs)
-
Can I use sonication to dissolve the compound? Yes, sonication is an excellent method to provide the energy needed to break up the crystal lattice and is preferred over excessive heating. Use a water bath sonicator for 5-15 minute intervals.
-
What is the absolute maximum percentage of DMSO my cells can tolerate? This is highly dependent on the cell line. General guidelines are:
-
< 0.1%: Considered safe for nearly all cell lines and long-term incubations.
-
0.1% - 0.5%: The most common range for screening assays. Most robust cell lines (e.g., HEK293, HeLa) tolerate this well for 24-48h.
-
> 0.5%: Can induce stress, differentiation, or cytotoxicity. Should only be used if absolutely necessary and with rigorous vehicle controls.
-
-
How should I properly store my DMSO stock solution to prevent degradation? Store aliquots in tightly sealed vials at -20°C or -80°C. DMSO is hygroscopic, so minimize its exposure to air. Repeated freeze-thaw cycles can introduce water, potentially causing the compound to precipitate out of the stock over time.
-
My compound is still not soluble even at high pH. Are there any other options? For extremely challenging cases, advanced formulation strategies can be employed, though they require specialized expertise. These include using solubilizing excipients like:
-
Cyclodextrins (e.g., HP-β-CD): These are cyclic oligosaccharides that can encapsulate the hydrophobic compound in their core, presenting a hydrophilic exterior to the aqueous solvent.
-
Co-solvents like PEG 400: Can be used in combination with other solvents.
-
Salt formation: Synthesizing a salt form of the compound (e.g., a sodium salt) prior to dissolution.
-
References
-
Chemcasts. (n.d.). This compound (CAS 830-43-3) Properties. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide. Retrieved from [Link]
-
Kass, S. R., et al. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry, 32(6), e3940. [Link]
-
Rauf, A., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International, 2014, 802358. [Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]
-
Wang, Z., et al. (2018). A Class-Selective Immunoassay for Sulfonamides Residue Detection in Milk Using a Superior Polyclonal Antibody with Broad Specificity and Highly Uniform Affinity. Molecules, 23(11), 2939. [Link]
- Khaliq, N., et al. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences, 25(4), 839-844.
-
PubChem. (n.d.). 4-(Trifluoromethoxy)benzenesulfonamide. Retrieved from [Link]
-
Brandsberg, J. W., & Holloway, W. J. (1972). Serum sulfonamide concentration after oral administration: comparison of results of chemical assay with two bioassay techniques. Antimicrobial Agents and Chemotherapy, 1(3), 268–273. [Link]
-
ResearchGate. (2022). Mole fraction solubility of benzenesulfonamide in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and 4-formylmorpholine (4FM). [Link]
-
Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
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- 2. This compound CAS#: 830-43-3 [m.chemicalbook.com]
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- 4. This compound 97 830-43-3 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. gchemglobal.com [gchemglobal.com]
- 8. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
Overcoming challenges in the scale-up of 4-(Trifluoromethyl)benzenesulfonamide production
Welcome to the technical support center for the synthesis of 4-(Trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable pharmaceutical intermediate. Here, we address common challenges with in-depth, field-proven insights and troubleshooting protocols to ensure a safe, efficient, and successful scale-up process.
I. Understanding the Core Synthesis Pathway
The industrial production of this compound is typically a two-stage process. First, the synthesis of the key intermediate, 4-(trifluoromethyl)benzenesulfonyl chloride, followed by its amination to yield the final product. Each stage presents unique challenges, particularly during scale-up.
Stage 1: Synthesis of 4-(Trifluoromethyl)benzenesulfonyl Chloride
There are two primary routes for the synthesis of this crucial intermediate:
-
Direct Chlorosulfonation of (Trifluoromethyl)benzene: This method involves the direct reaction of (trifluoromethyl)benzene with a strong chlorinating agent like chlorosulfonic acid. While seemingly straightforward, it can lead to byproduct formation and requires careful control.[1]
-
Multi-step Synthesis via Diazonium Salt: This more intricate pathway often provides greater control and a purer final product.[1] It typically involves the diazotization of 4-(trifluoromethyl)aniline followed by a sulfonyl chloride formation step.
Stage 2: Amination of 4-(Trifluoromethyl)benzenesulfonyl Chloride
The synthesized 4-(trifluoromethyl)benzenesulfonyl chloride is then reacted with an amine source, typically ammonia or an ammonium salt, to form the desired this compound. This reaction is generally robust but requires precise control of conditions to maximize yield and purity.[1]
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the scale-up of this compound production in a question-and-answer format.
A. Challenges in the Synthesis of 4-(Trifluoromethyl)benzenesulfonyl Chloride
Q1: During the direct chlorosulfonation of (trifluoromethyl)benzene, I am observing a low yield and the formation of a dark, viscous byproduct. What is the likely cause and how can I mitigate this?
A1: This is a common issue when scaling up direct chlorosulfonation, which is a highly exothermic reaction.[2]
-
Causality: The formation of dark, viscous byproducts is often due to side reactions like polysulfonation and sulfone formation, which are exacerbated by elevated temperatures.[3] Inadequate heat dissipation on a larger scale can lead to localized "hot spots," promoting these undesirable reactions.[4]
-
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the reaction temperature at approximately 25°C to minimize side reactions and color body formation.[2] For larger batches, ensure your reactor's cooling system is sufficient to handle the heat generated.[5]
-
Slow Reagent Addition: Add the chlorosulfonic acid slowly and in a controlled manner to prevent a rapid temperature increase.[2][4] Automated dosing systems are recommended for large-scale production.[4]
-
Efficient Mixing: Ensure vigorous and efficient stirring to maintain homogeneity and prevent localized overheating.[5]
-
Use of Co-solvents: The use of a suitable co-solvent can help to mitigate the exothermic nature of the reaction.[4]
-
Q2: My 4-(trifluoromethyl)benzenesulfonyl chloride intermediate is showing signs of degradation and has a strong acidic odor upon storage. What is happening?
A2: 4-(Trifluoromethyl)benzenesulfonyl chloride is highly susceptible to hydrolysis. The acidic odor is likely due to the release of hydrochloric acid upon reaction with moisture.[1]
-
Causality: Exposure to atmospheric moisture leads to the breakdown of the sulfonyl chloride, reducing its purity and potency for the subsequent amination step.
-
Preventative Measures:
-
Anhydrous Conditions: Conduct the synthesis, purification, and storage of the sulfonyl chloride under strictly anhydrous conditions.[1]
-
Inert Atmosphere: Store the purified intermediate under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.
-
Moisture Scavengers: Consider the use of desiccants in the storage environment.
-
B. Challenges in the Amination Step
Q3: The yield of my final this compound product is lower than expected, and I am detecting unreacted sulfonyl chloride. How can I improve the conversion?
A3: Incomplete conversion during the amination step can be due to several factors.
-
Causality: Insufficient amine, poor mixing, or suboptimal reaction temperature can lead to incomplete reaction. The formation of hydrochloric acid as a byproduct can also protonate the amine, rendering it non-nucleophilic.
-
Troubleshooting Protocol:
-
Stoichiometry: Ensure a sufficient excess of the aminating agent is used.
-
Base Addition: The reaction of amines with sulfonyl chlorides liberates HCl.[1] It is crucial to include a base in the reaction mixture to scavenge this acid and maintain the nucleophilicity of the amine.
-
Temperature and Time: Optimize the reaction temperature and time. While the reaction often proceeds smoothly under controlled conditions[1], monitoring the reaction progress by a suitable analytical method like TLC or HPLC is recommended to determine the optimal reaction time.[4]
-
Mixing: On a larger scale, ensure efficient mixing to maintain good contact between the reactants.
-
C. Purification and Isolation Challenges
Q4: During the recrystallization of my final product, it is "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" is a common problem in the recrystallization of sulfonamides, where the compound separates as a liquid instead of a solid.[6] This often occurs when the melting point of the solid is lower than the boiling point of the solvent or when there is a high concentration of impurities.[6]
-
Causality: The presence of both polar (sulfonamide) and nonpolar (trifluoromethylphenyl) groups in the molecule can make solvent selection challenging.[7]
-
Troubleshooting Protocol:
-
Solvent Selection: A solvent pair is often effective for sulfonamides.[7] Ethanol-water or isopropanol-water mixtures are commonly used.[6][7] Start with a solvent system where the product is highly soluble at elevated temperatures and poorly soluble when cool.
-
Slower Cooling: Allow the solution to cool more slowly to encourage crystal formation. Insulating the flask can help.[6]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[6]
-
Purity of Crude Product: If "oiling out" persists, the crude product may be too impure. Consider a preliminary purification step, such as a wash or column chromatography, before recrystallization.[6]
-
Q5: What are the best analytical methods to determine the purity of my final this compound product?
A5: A combination of analytical techniques is recommended for comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of the final product and detecting any byproducts or unreacted starting materials. A purity of ≥98% is often targeted.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can confirm the structure of the final product and provide information on its purity.
-
Melting Point: A sharp melting point range close to the literature value (179-183 °C) is a good indicator of purity.[8]
III. Experimental Protocols and Data
A. Protocol for Recrystallization of this compound
This protocol provides a starting point for the purification of the final product.
-
Solvent Selection: Prepare a 70:30 (v/v) mixture of isopropanol and water.
-
Dissolution: In a suitable reactor, add the crude this compound to the isopropanol-water mixture. A starting ratio of approximately 10 g of crude product to 100 mL of solvent can be used.
-
Heating: Heat the mixture with stirring to its boiling point until all the solid has dissolved. Add the minimum amount of hot solvent necessary for complete dissolution to avoid reducing the final yield.
-
Decolorization (Optional): If the solution is colored, cool it slightly and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated filter to remove the charcoal and any other insoluble impurities.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent mixture, and dry under vacuum.
| Parameter | Value | Reference |
| Melting Point | 179 - 183 °C | [8] |
| Appearance | White to off-white crystalline powder | [8] |
| Purity (HPLC) | ≥ 98% | [8] |
B. Safety Considerations for Scale-up
The scale-up of this synthesis involves hazardous materials that require strict safety protocols.
-
Chlorosulfonic Acid: This is a highly corrosive and reactive chemical.[9] It reacts violently with water, releasing heat and toxic fumes.[9] Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and a face shield.[10]
-
Thionyl Chloride: If used as a chlorinating agent, thionyl chloride is also highly toxic and corrosive.[11] Work in a fume hood and avoid inhalation of its vapors.[11]
-
Exothermic Reactions: The sulfonation step is highly exothermic.[2] Ensure the reactor is equipped with an adequate cooling system and that reagent addition is carefully controlled to prevent thermal runaway.[5][12]
-
Byproduct Management: The synthesis can generate gaseous byproducts like hydrogen chloride.[4] Ensure the reactor is equipped with a scrubbing system to neutralize these acidic gases.
IV. Visualizing the Workflow
A. General Synthesis Workflow
Caption: A high-level overview of the two-stage synthesis process.
B. Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and address low product yield.
V. References
-
BenchChem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products. Retrieved from BenchChem website.
-
Chemistry LibreTexts. (2020, April 15). 4.4: Experiment 3 Notes. Retrieved from [Link]
-
Chemithon. (n.d.). Sulfonation and Sulfation Processes. Retrieved from Chemithon website.
-
Veolia North America. (n.d.). Chlorosulfonic Acid. Retrieved from Veolia North America website.
-
Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride. Retrieved from
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
-
BenchChem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides. Retrieved from BenchChem website.
-
Merck Millipore. (2025, December 10). SAFETY DATA SHEET - Thionyl chloride. Retrieved from Merck Millipore website.
-
Sigma-Aldrich. (2024, July 3). SAFETY DATA SHEET - Chlorosulfonic acid. Retrieved from Sigma-Aldrich website.
-
Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex website.
-
ACS Publications. (2025, August 22). Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. Retrieved from ACS Publications website.
-
BenchChem. (n.d.). Technical Support Center: Managing Reaction Temperature for Selective Sulfonation. Retrieved from BenchChem website.
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from Amar Equipment blog.
-
Fisher Scientific. (2012, May 9). SAFETY DATA SHEET - Chlorosulfonic acid. Retrieved from Fisher Scientific website.
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from Chemical Industry Journal website.
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester website.
-
National Institutes of Health. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from NIH website.
-
Enamine. (n.d.). 4-(Trifluoromethyl)benzenesulfonohydrazide. Retrieved from Enamine website.
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from Organic Chemistry Portal website.
-
NJ.gov. (n.d.). Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. Retrieved from NJ.gov website.
-
Fisher Scientific. (n.d.). This compound, 97%. Retrieved from Fisher Scientific website.
-
MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from MDPI website.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 10). The Chemistry Behind Success: Exploring 4-(Trifluoromethoxy)benzenesulfonamide Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
-
ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF. Retrieved from ResearchGate website.
-
RSC Publishing. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from Reaction Chemistry & Engineering.
-
Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from Patsnap Eureka website.
-
Environmental Protection Agency. (n.d.). III Analytical Methods. Retrieved from EPA website.
-
Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. Retrieved from Reddit website.
-
YouTube. (2023, January 14). Sulfonation of Aromatic Compounds. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). 4 trifluoromethyl benzenesulfonamide. Retrieved from Sigma-Aldrich website.
-
Synquest Labs. (n.d.). This compound. Retrieved from Synquest Labs website.
-
Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Retrieved from
-
PubChem. (n.d.). 4-(Trifluoromethoxy)benzenesulfonamide. Retrieved from PubChem website.
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Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. Retrieved from [Link]
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Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from Master Organic Chemistry website.
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BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from BYJU'S website.
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Journal of the American Chemical Society. (2022, June 21). Modular Two-Step Route to Sulfondiimidamides. Retrieved from JACS website.
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Thermo Fisher Scientific. (n.d.). This compound, 97% 25 g | Buy Online. Retrieved from Thermo Fisher Scientific website.
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American Pharmaceutical Review. (2024, February 27). Moisture Control and Degradation Management. Retrieved from American Pharmaceutical Review website.
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SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from SpringerLink website.
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Chemsrc. (2025, August 25). This compound | CAS#:830-43-3. Retrieved from Chemsrc website.
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ChemScene. (n.d.). 1513-45-7 | 4-(Trifluoromethoxy)benzenesulfonamide. Retrieved from ChemScene website.
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Troubleshooting poor yields in Suzuki coupling of 4-(Trifluoromethyl)benzenesulfonamide
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 4-(trifluoromethyl)benzenesulfonamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in achieving optimal yields and purity for this specific class of substrates. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound as the aryl halide partner is giving very low to no yield. What are the most likely initial causes?
A1: Low yields in this specific coupling are often multifactorial, stemming from the challenging electronic nature of the substrate. The primary suspects to investigate are:
-
Catalyst Inactivity or Decomposition: The palladium catalyst is the heart of the reaction. Its deactivation by oxygen is a common failure mode.[1][2]
-
Sub-optimal Base Selection: The sulfonamide moiety has an acidic N-H proton. The choice of base is critical to avoid unwanted side reactions or poor activation of the boronic acid.[3]
-
Boronic Acid Instability: Protodeboronation, the cleavage of the C-B bond, is a frequent issue, especially with electron-deficient boronic acids.[2]
-
Inadequate Ligand Choice: The strong electron-withdrawing nature of both the trifluoromethyl and sulfonamide groups on your aryl halide partner significantly impacts the electronics of the palladium center, necessitating a carefully selected ligand.[4]
Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I suppress this side reaction?
A2: Homocoupling of the boronic acid is typically promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[1] To minimize this:
-
Rigorous Degassing: Ensure your solvents and reaction vessel are thoroughly deoxygenated. Standard practice involves multiple "freeze-pump-thaw" cycles for the solvent or sparging with an inert gas like argon or nitrogen for an extended period.[5][6][7]
-
Use of Pre-formed Pd(0) Catalysts: Catalysts like Pd(PPh₃)₄ can sometimes reduce the amount of homocoupling compared to in-situ generation from a Pd(II) source.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
Q3: What is protodeboronation and how do I know if it's happening in my reaction?
A3: Protodeboronation is the undesired cleavage of the carbon-boron bond of your boronic acid, replacing it with a hydrogen atom from a proton source (like water or acidic protons).[2] This leads to the formation of the corresponding arene as a byproduct and a reduction in the yield of your desired coupled product. You can detect this by analyzing your crude reaction mixture by LC-MS or GC-MS and looking for the mass of the arene that corresponds to your boronic acid starting material. To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or MIDA boronates.[8][9]
In-Depth Troubleshooting Guide
Issue 1: Reaction Stalls or Fails to Initiate
Q: I've assembled my reaction with 4-bromo-(trifluoromethyl)benzenesulfonamide, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in a dioxane/water mixture, but I see no product formation even after prolonged heating. What should I investigate first?
A: This is a classic scenario where the specifics of your substrate demand a more tailored approach than a general Suzuki protocol. The this compound is a highly electron-deficient aryl halide, which can make the oxidative addition step facile, but other steps in the catalytic cycle may become rate-limiting.
Troubleshooting Workflow: Stalled Reaction
Caption: Decision flowchart for a stalled Suzuki reaction.
Step 1: Re-evaluate Your Catalyst and Ligand System
The combination of a strong electron-withdrawing trifluoromethyl group and a sulfonamide makes your substrate particularly challenging. While Pd(PPh₃)₄ is a workhorse catalyst, it may not be optimal here.
-
Rationale: Electron-deficient aryl halides generally benefit from electron-rich and bulky phosphine ligands.[4] These ligands stabilize the electron-rich palladium center and promote the reductive elimination step of the catalytic cycle.
-
Actionable Advice: Screen a panel of more specialized ligands. Buchwald-type biaryl phosphine ligands are an excellent starting point.
| Ligand Recommendation | Rationale for Selection |
| XPhos | Excellent general ligand for challenging couplings, provides good stability and activity. |
| SPhos | Often effective for electron-deficient substrates and can facilitate coupling at lower temperatures.[10] |
| RuPhos | Another highly active Buchwald ligand known for its broad applicability. |
Experimental Protocol: Ligand Screening
-
Setup: In parallel vials, add this compound (1 equiv), your boronic acid partner (1.2-1.5 equiv), and your chosen base (2-3 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix your palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the respective ligand (4-5 mol %).
-
Reaction Assembly: Add the catalyst mixture to each reaction vial. Purge each vial with argon or nitrogen.
-
Solvent Addition: Add your degassed solvent system (e.g., dioxane/water 4:1).
-
Execution: Heat the reactions to a consistent temperature (e.g., 90-100 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h).
Issue 2: The Role of the Base with an Acidic N-H Group
Q: I'm concerned that a strong base will deprotonate the sulfonamide N-H proton, leading to side reactions or catalyst inhibition. What is the best choice of base?
A: This is a valid and critical concern. The pKa of the sulfonamide proton can be in the range of 10-11, making it susceptible to deprotonation by common Suzuki bases. This can lead to the formation of an anionic species that may coordinate to the palladium center and inhibit catalysis.[11]
-
Rationale: The ideal base should be strong enough to facilitate the formation of the boronate species required for transmetalation but not so strong that it extensively deprotonates the sulfonamide.[3][12]
-
Actionable Advice: A weaker inorganic base is often the best starting point. If that fails, a stronger, non-nucleophilic base under anhydrous conditions may be necessary.
Base Selection Guide
| Base | Strength | Typical Conditions | Comments |
| K₂CO₃ | Moderate | Aqueous solvent mixtures | A good first choice. Often provides a balance of reactivity without excessive side reactions.[13] |
| K₃PO₄ | Strong | Aqueous or anhydrous | Often more effective than carbonates, particularly for challenging substrates.[3] Can be used in anhydrous systems to minimize protodeboronation. |
| Cs₂CO₃ | Strong | Anhydrous solvents (e.g., dioxane, toluene) | A powerful base that can drive difficult couplings but increases the risk of sulfonamide deprotonation.[14] |
| KF | Weak | Anhydrous solvents | Can be effective in preventing hydrolysis of base-labile groups and may be a good option if other bases fail.[15] |
Catalytic Cycle and Potential Pitfalls
Caption: Suzuki catalytic cycle with potential sulfonamide inhibition.
Issue 3: Solubility Problems
Q: My starting material, this compound, and the coupled product have poor solubility in common Suzuki solvents, leading to a heterogeneous mixture and poor yields. What can I do?
A: Poor solubility is a common physical barrier to achieving good reaction kinetics.[16]
-
Rationale: For the catalytic cycle to proceed efficiently, all components must have reasonable access to the palladium catalyst in the solution phase.
-
Actionable Advice:
-
Solvent Screening: Explore more polar aprotic solvents or solvent mixtures. Dioxane, 2-MeTHF, DMF, and toluene are common choices.[17] Sometimes a mixture, such as toluene/ethanol, can improve solubility.
-
Increase Temperature: Higher temperatures can significantly improve the solubility of organic compounds. Ensure your reaction is heated sufficiently, potentially up to 100-120 °C, provided your substrates are stable.[14]
-
Phase-Transfer Catalysis: If using a biphasic system (e.g., toluene/water), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the base or boronate species into the organic phase, improving reaction rates.[18]
-
References
- A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. Benchchem.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
- The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications.
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal.
- Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. Benchchem.
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central.
- Degassing solvents for Suzuki reactions. Reddit.
- How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab. YouTube.
- How to approach choosing reaction conditions for Suzuki?. Reddit.
- Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. ResearchGate.
- What is the proper way to set up a suzuki coupling?. Reddit.
- Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Bromo-6-isopropylpyrazine. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Isolated yields. ResearchGate.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
- How To: Degas Solvents. University of Rochester Department of Chemistry.
- Struggling with Suzuki Reaction. Reddit.
- Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ResearchGate.
- Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Why can't I achieve good yields for this Suzuki reaction?. ResearchGate.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]
- Failed suzuki coupling, any suggenstions?. Reddit.
- How can I solve my problem with Suzuki coupling?. ResearchGate.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. How To [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 17. Yoneda Labs [yonedalabs.com]
- 18. researchgate.net [researchgate.net]
Optimizing reaction conditions for the N-arylation of 4-(Trifluoromethyl)benzenesulfonamide
Welcome to the technical support center for the N-arylation of 4-(trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific transformation. The electron-withdrawing nature of the trifluoromethyl group presents unique challenges, and this resource is structured to provide not just solutions, but a foundational understanding of the reaction mechanics to empower your experimental design.
Introduction: The Unique Challenges of Arylating an Electron-Deficient Sulfonamide
The N-arylation of this compound is a critical transformation for accessing a range of compounds with potential pharmacological activity. The potent electron-withdrawing trifluoromethyl (-CF3) group significantly impacts the reactivity of the benzenesulfonamide moiety. This group increases the acidity of the N-H bond, which can be beneficial for deprotonation, but it also renders the nitrogen lone pair less nucleophilic. This reduced nucleophilicity can make the desired carbon-nitrogen bond formation more challenging compared to electron-rich or neutral sulfonamides.[1]
This guide will focus on the two primary catalytic systems for this transformation: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation. We will explore common issues and their resolutions in a practical question-and-answer format.
Troubleshooting Guide: From Low Yield to No Reaction
This section addresses specific problems you may encounter during the N-arylation of this compound.
Q1: My Buchwald-Hartwig reaction is giving very low yield or no product. What are the first things I should check?
A1: Low or no yield in a Buchwald-Hartwig reaction with this substrate often points to issues with the catalytic cycle. Here’s a systematic approach to troubleshooting:
-
Inert Atmosphere: The Palladium(0) active catalyst is highly sensitive to oxygen.[2] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents are deoxygenated.
-
Reagent Purity:
-
Solvent: Anhydrous solvents are crucial. Water can deactivate the catalyst and hydrolyze the aryl halide.[2]
-
Base: Ensure your base is fresh and has been stored under inert conditions, especially if using alkoxides like sodium tert-butoxide.
-
-
Catalyst and Ligand Choice: The electron-deficient nature of this compound makes it a poor nucleophile.[1] A highly active catalyst system is required. Consider using a pre-formed catalyst or a combination of a palladium source (e.g., Pd(OAc)2, Pd2(dba)3) with a sterically hindered, electron-rich phosphine ligand. For electron-poor sulfonamides, ligands like AdBippyPhos have shown promise.[1]
Q2: I'm observing significant byproduct formation, particularly hydrodehalogenation of my aryl halide. How can I minimize this?
A2: Hydrodehalogenation (replacement of the halide with a hydrogen) is a common side reaction in Buchwald-Hartwig aminations. It often arises from the formation of palladium-hydride species.
-
Choice of Base: Strong, non-nucleophilic bases are generally preferred. However, if you are using a base that can act as a hydride source, consider switching to an alternative. Carbonates (e.g., Cs2CO3, K2CO3) or phosphates (K3PO4) are often good choices for minimizing this side reaction, although they may require higher reaction temperatures.[2]
-
Ligand Selection: The ligand plays a crucial role in the relative rates of reductive elimination (forming your product) and competing side reactions. A ligand that promotes rapid reductive elimination can outcompete the pathways leading to hydrodehalogenation. Experimenting with different classes of ligands (e.g., biarylphosphines) can be beneficial.
-
Solvent Effects: The solvent can influence the stability of intermediates in the catalytic cycle. Aprotic polar solvents are common, but for challenging substrates, a solvent screen may be necessary.
Q3: My Ullmann condensation is sluggish and requires very high temperatures. Are there ways to improve the reaction rate under milder conditions?
A3: Traditional Ullmann reactions are notorious for requiring harsh conditions.[3] Modern protocols have significantly improved the utility of this reaction.
-
Ligand Addition: The use of ligands can dramatically accelerate the reaction, allowing for lower temperatures and catalyst loadings. For N-arylation of sulfonamides, diamine-based ligands or phenanthrolines are commonly employed.[2][4]
-
Copper Source: The form of copper used is critical. While copper powder was used historically, modern methods often utilize soluble copper(I) salts like CuI, CuBr, or Cu(OTf)2.[2]
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used in Ullmann reactions to ensure solubility of the reagents and to reach the necessary temperatures.[3]
Frequently Asked Questions (FAQs)
General Questions
Q4: Which method is generally better for the N-arylation of this compound: Buchwald-Hartwig or Ullmann?
A4: Both methods have their advantages and disadvantages.
-
Buchwald-Hartwig Amination: Generally offers a broader substrate scope, higher functional group tolerance, and often proceeds under milder conditions.[5] However, palladium catalysts and specialized phosphine ligands can be expensive.
-
Ullmann Condensation: This is a more cost-effective method using copper catalysts.[3] While traditionally requiring harsh conditions, modern ligand-assisted protocols have made it more accessible. For industrial applications, the lower cost of copper can be a significant advantage.
The choice often comes down to the specific aryl halide being used, the scale of the reaction, and cost considerations. For initial small-scale explorations, the predictability and broader scope of the Buchwald-Hartwig reaction may be preferable.
Q5: What is the role of the base in these N-arylation reactions?
A5: The base plays a critical role in deprotonating the sulfonamide to form the more nucleophilic sulfonamidate anion. Given the increased acidity of this compound due to the -CF3 group, a wider range of bases can be effective compared to less acidic amides. Common bases include:
-
Strong bases: Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS). These are often used in Buchwald-Hartwig reactions.[6]
-
Weaker inorganic bases: Cesium carbonate (Cs2CO3), potassium carbonate (K2CO3), and potassium phosphate (K3PO4). These are frequently used in both Buchwald-Hartwig and Ullmann reactions, particularly when sensitive functional groups are present.[2][6]
The choice of base can significantly impact reaction outcomes, and empirical screening is often necessary.[2]
Reaction Specific Questions
Q6: For a Buchwald-Hartwig reaction, how do I choose the right palladium precursor and ligand?
A6:
-
Palladium Precursor: Common choices include Pd(OAc)2 and Pd2(dba)3. These are Pd(II) and Pd(0) sources, respectively. If using a Pd(II) source, it will be reduced in situ to the active Pd(0) catalyst. Pre-formed Pd(0) catalysts complexed with a ligand are also commercially available and can offer improved reactivity.
-
Ligand: This is arguably the most critical component. For an electron-deficient sulfonamide, a sterically bulky and electron-rich phosphine ligand is generally required to promote the key steps of the catalytic cycle. Examples of ligand classes to consider include:
-
Biarylphosphines: (e.g., XPhos, SPhos, RuPhos)
-
Ferrocenylphosphines: (e.g., dppf)
-
Specialized ligands like AdBippyPhos have been identified through high-throughput screening as being particularly effective for weakly nucleophilic sulfonamides.[1]
-
Q7: In an Ullmann condensation, what is the order of reactivity for aryl halides?
A7: The general order of reactivity for aryl halides in Ullmann-type reactions is I > Br > Cl.[2] Aryl iodides are the most reactive, followed by bromides. Aryl chlorides are typically the least reactive and may require more forcing conditions or specialized catalyst systems. Aryl halides bearing electron-withdrawing groups are generally more reactive in the Ullmann condensation.[3]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
Sources
How to improve the regioselectivity in reactions with 4-(Trifluoromethyl)benzenesulfonamide
Welcome to the technical support center for reactions involving 4-(Trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of achieving high regioselectivity in their synthetic endeavors. The content is structured in a question-and-answer format to directly address common challenges and provide actionable troubleshooting advice.
Section 1: Foundational Principles & FAQs
This section addresses the fundamental chemical principles governing the reactivity of this compound. Understanding these concepts is the first step toward troubleshooting and controlling reaction outcomes.
Question: What are the primary reactive sites on this compound, and what factors dictate selectivity?
Answer: this compound presents three primary sites for reactivity, and controlling selectivity between them is the central challenge.
-
The Sulfonamide N-H Proton: The proton on the nitrogen is acidic and can be readily deprotonated by a base. This makes the nitrogen atom a potent nucleophile, favoring N-functionalization reactions like alkylation, acylation, and N-arylation (e.g., Buchwald-Hartwig or Ullmann couplings).[1][2]
-
The Aromatic Ring C-H Bonds: The benzene ring can undergo functionalization, typically through electrophilic aromatic substitution or metal-catalyzed C-H activation. The regioselectivity on the ring is complex due to the competing electronic effects of the two substituents.
-
ortho C-H Bonds: The sulfonamide group is a powerful ortho-directing group, especially under basic conditions, making the C-H bonds adjacent to it susceptible to deprotonation by strong bases. This is the basis for Directed ortho-Metalation (DoM).[3][4]
-
meta C-H Bonds: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group and acts as a meta-director for traditional electrophilic aromatic substitution.
The choice of reagents, catalysts, and reaction conditions ultimately determines which site reacts. The interplay between these sites is visualized below.
Caption: Competing reaction pathways for this compound.
Section 2: Troubleshooting Guide for C-H Functionalization
Achieving predictable and high-yielding C-H functionalization on the aromatic ring requires overcoming the inherent reactivity of the N-H bond and directing the reaction to the desired carbon atom.
Question: I am attempting an ortho-C-H functionalization but my reaction is failing or giving a complex mixture. What is the most robust method and what are the common pitfalls?
Answer: The most reliable and widely adopted strategy for achieving ortho-selectivity is Directed ortho-Metalation (DoM) . The sulfonamide is an excellent Directed Metalation Group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position with high fidelity.[3][4][5]
The general mechanism involves chelation of the lithium base by the sulfonamide oxygen and nitrogen atoms, followed by deprotonation at the C2 position to form a stabilized ortho-lithiated intermediate. This intermediate can then be trapped by a wide range of electrophiles.
Caption: General workflow for a Directed ortho-Metalation reaction.
Experimental Protocol: General Procedure for Directed ortho-Metalation
This protocol provides a starting point for the ortho-iodination of N-protected this compound.
Materials:
-
N-Protected this compound (e.g., N-Boc, N-Piv)
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-protected sulfonamide (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add s-BuLi (1.1 - 1.5 equiv) dropwise via syringe over 10-15 minutes. The solution may change color (typically to yellow or orange). Stir the reaction at -78 °C for 1-2 hours.
-
Electrophilic Quench: In a separate flask, dissolve iodine (I₂) (1.5 equiv) in anhydrous THF. Add this solution to the reaction mixture dropwise at -78 °C.
-
Warming & Quenching: Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous Na₂S₂O₃ solution to consume excess iodine.
-
Work-up: Transfer the mixture to a separatory funnel. Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Common DoM Issues
| Problem | Potential Cause | Recommended Solution |
| No reaction / Recovery of starting material | 1. Inactive organolithium base. 2. Insufficiently dry conditions (glassware, solvent). 3. Reaction temperature too high, leading to base decomposition. | 1. Titrate the organolithium solution before use. 2. Flame-dry all glassware; use freshly distilled or purchased anhydrous solvents. 3. Maintain strict temperature control at -78 °C during lithiation. |
| Low Yield | 1. Incomplete lithiation. 2. Degradation of the lithiated intermediate. 3. Poor electrophile reactivity. | 1. Increase reaction time for lithiation or use a slight excess of base (up to 1.5 equiv). 2. Keep the temperature at -78 °C; the intermediate may be unstable at higher temperatures.[6] 3. Use a more reactive electrophile or an additive like TMEDA to increase base reactivity.[7] |
| Mixture of products (e.g., N-H deprotonation) | N-H proton is more acidic than the aromatic C-H. | Crucially, the sulfonamide nitrogen must be protected. An unprotected N-H will be deprotonated preferentially, preventing ortho-lithiation. Use protecting groups like Boc, Piv, or Cumyl.[8] |
| Benzylic lithiation (if applicable) | For substrates with benzylic protons, lithium amide bases (like LDA) may favor benzylic deprotonation over ortho-lithiation. | Use alkyllithium bases (n-BuLi, s-BuLi) which generally favor ortho-lithiation over benzylic deprotonation in the presence of a strong DMG.[9] |
Section 3: Controlling N-Arylation vs. C-Arylation in Cross-Coupling
A frequent challenge is controlling the site of arylation in palladium- or copper-catalyzed cross-coupling reactions. Without careful consideration of conditions, mixtures of N-arylated and C-arylated products can result.
Question: How can I selectively achieve N-arylation using a Buchwald-Hartwig or Ullmann reaction without side reactions on the aromatic ring?
Answer: To favor N-arylation, the reaction conditions must promote the nucleophilicity of the sulfonamide nitrogen while minimizing pathways for C-H activation.
Key Principles for Selective N-Arylation:
-
Base Selection: Use a moderately weak base that is sufficient to deprotonate the N-H but not the aromatic C-H. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are standard choices.[10] Strong bases like NaOtBu can sometimes promote competing C-H activation.
-
Catalyst System:
-
Buchwald-Hartwig Amination: This Pd-catalyzed method is highly effective for forming C-N bonds.[1][11] The choice of phosphine ligand is critical. Bidentate ligands like BINAP or sterically hindered monodentate ligands are commonly used.[10]
-
Ullmann Condensation: This classic Cu-catalyzed reaction is also an option, though it often requires higher temperatures.[2][12] Modern protocols use soluble copper sources and ligands to improve reactivity.[2]
-
-
Solvent: Aprotic polar solvents like Toluene, Dioxane, or DMF are typically employed.
The decision-making process for troubleshooting regioselectivity issues is outlined in the following workflow.
Caption: Troubleshooting workflow for regioselectivity control.
References
-
Schneider, C., Broda, E., & Snieckus, V. (2011). Directed ortho-Metalation–Cross-Coupling Strategies. One-Pot Suzuki Reaction to Biaryl and Heterobiaryl Sulfonamides. Organic Letters, 13(21), 5886–5889. [Link]
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Lu, H., Chen, Q., & Li, C. (2007). Control of the Regioselectivity of Sulfonamidyl Radical Cyclization by Vinylic Halogen Substitution. The Journal of Organic Chemistry, 72(7), 2564–2569. [Link]
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Lu, H., Chen, Q., & Li, C. (2007). Control of the Regioselectivity of Sulfonamidyl Radical Cyclization by Vinylic Halogen Substitution. The Journal of Organic Chemistry, 72(7), 2564-2569. [Link]
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Khatun, N., et al. (2021). The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation. Chemistry – An Asian Journal, 16(13), 1661-1684. [Link]
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Schneider, C., Broda, E., & Snieckus, V. (2011). Directed ortho-Metalation–Cross-Coupling Strategies. One-Pot Suzuki Reaction to Biaryl and Heterobiaryl Sulfonamides. Organic Letters. [Link]
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Gray, M., et al. (2000). N-Cumyl Benzamide, Sulfonamide, and Aryl O-Carbamate Directed Metalation Groups. Mild Hydrolytic Lability for Facile Manipulation of Directed Ortho Metalation Derived Aromatics. Organic Letters, 2(8), 1057–1059. [Link]
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Familoni, O. B. (2002). Metalated Sulfonamides and Their Synthetic Applications. Synlett. [Link]
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Familoni, O. B. (2002). Metalated Sulfonamides and Their Synthetic Applications. ChemInform. [Link]
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Lu, H., Chen, Q., & Li, C. (2007). Control of the Regioselectivity of Sulfonamidyl Radical Cyclization by Vinylic Halogen Substitution. Request PDF. [Link]
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Chen, G., Shaughnessy, K. H., & Daugulis, O. (2011). Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. Journal of the American Chemical Society, 133(22), 8599–8601. [Link]
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Wang, F., et al. (2022). Divergent regioselective Heck-type reaction of unactivated alkenes and N-fluoro-sulfonamides. Nature Communications. [Link]
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Davies, J., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. [Link]
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Davies, J., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 12(10), 5943–5949. [Link]
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Rybakov, V. B., et al. (2010). A novel regiospecific cascade synthesis of sulfonamide derivatives from N-(2-polychloroethyl)sulfonamides via chloroaziridine intermediates in the presence of mercaptoethanol. Molecular Diversity, 14(3), 533–541. [Link]
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Kumar, A., et al. (2014). Regioselective thiolation of arenes and heteroarenes: C-H functionalization strategy for C-S bond formation. The Journal of Organic Chemistry, 79(20), 9655–9668. [Link]
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Zhang, Z., et al. (2020). Copper Catalyzed C–H Sulfonylation of Benzylamines with a Catalytic Transient Directing Group. ResearchGate. [Link]
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Wang, Y., et al. (2022). Regioselective umpolung para-C–H functionalization of arylhydroxylamines. Nature Communications. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Organocatalytic Applications of Sulfonyl Squaramides in Anion‐Recognition Strategies. idUS. [Link]
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A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides. ResearchGate. [Link]
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Mondal, A., & Ghosh, T. (2024). Photocatalytic regioselective C–H bond functionalizations in arenes. Chemical Science. [Link]
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Transition-Metal-Free Arene C‒H Functionalization for the Synthesis of Sulfoximines. ResearchGate. [Link]
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Garrido-González, J. J., et al. (2024). Photocatalytic Synthesis and Functionalization of Sulfones, Sulfonamides and Sulfoximines. Chemistry, 30(44). [Link]
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Um, Y., & Kim, D. (2014). Regioselective 1,4-trifluoromethylation of α,β-unsaturated ketones via a S-(trifluoromethyl)diphenylsulfonium salts/copper system. Beilstein Journal of Organic Chemistry. [Link]
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Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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Myers, A. G. (n.d.). ortho metalation. Andrew G Myers Research Group. [Link]
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McNeill, E., et al. (2013). Regioselective C-H Thiocyanation of Arenes by Iron(III) Chloride Catalysis. The Journal of Organic Chemistry. [Link]
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Wikipedia. (n.d.). Ullmann reaction. Wikipedia. [Link]
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Directed ortho lithiation general mechanism. ResearchGate. [Link]
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Ullmann Reaction. Organic Chemistry Portal. [Link]
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Directed (ortho) Metallation. University of Wisconsin-Madison. [Link]
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Zhang, W., et al. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. [Link]
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Hughes, D. L. (1998). Directed ortho-Lithiation on Solid Phase. The Journal of Organic Chemistry, 63(21), 7418–7420. [Link]
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Ponomarenko, M. V., et al. (2014). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Chemical Communications, 50(86), 13056–13059. [Link]
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Fujiwara, Y., & E-i, A. (2023). Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds. Chemical Record, 23(9). [Link]
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Vilgelm, A. E., et al. (2022). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters. [Link]
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Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. ResearchGate. [Link]
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Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. ACS Publications. [Link]
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Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. National Institutes of Health. [Link]
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Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. MDPI. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]
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A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. National Institutes of Health. [Link]
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Preventing decomposition of 4-(Trifluoromethyl)benzenesulfonamide during storage
Technical Support Center: 4-(Trifluoromethyl)benzenesulfonamide
Welcome to the technical support guide for this compound (CAS No. 830-43-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this versatile compound. Here, we address common challenges and provide field-proven protocols to prevent decomposition during storage and handling.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and storage of this compound.
Q1: What are the primary causes of decomposition for this compound?
A: While generally stable under normal conditions, this compound is susceptible to degradation from three primary environmental factors: moisture, elevated temperatures, and light.[1][2][3]
-
Moisture (Hydrolysis): The sulfonamide bond (-SO₂-NH₂) is the most chemically vulnerable part of the molecule. It can undergo hydrolysis, particularly under acidic or basic conditions, which cleaves the molecule.[4][5]
-
Heat (Thermal Decomposition): Exposure to high temperatures can cause the molecule to break down, generating hazardous gases such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen fluoride.[1][3]
-
Light (Photodegradation): Like many aromatic compounds and sulfonamides, prolonged exposure to UV or high-intensity visible light can induce photochemical reactions, leading to the formation of colored impurities and loss of potency.[6][7]
Q2: What are the ideal storage conditions for long-term stability?
A: To maximize shelf-life and prevent degradation, the compound should be stored according to the conditions summarized in the table below. The core principle is to mitigate exposure to the decomposition triggers identified in Q1.
Data Presentation: Recommended Storage Conditions
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Store at +2°C to +8°C (refrigerated). | Minimizes the rate of potential hydrolytic and oxidative reactions. Prevents thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Displaces atmospheric oxygen and moisture, preventing oxidation and hydrolysis. |
| Moisture | Store in a desiccated environment. Use containers with tight-sealing caps. | The sulfonamide linkage is susceptible to hydrolysis.[4][8] A dry environment is critical. |
| Light | Protect from light. Use amber glass vials or store containers in the dark. | Prevents photodegradation, which can compromise sample purity.[6][9] |
| Container | Use chemically inert containers (e.g., Type 1 borosilicate glass). | Prevents leaching or reaction with the container material. |
Q3: Can I store this compound at room temperature?
A: While many supplier safety data sheets state the material is stable at "room temperature" or "normal conditions," this refers to short-term handling and shipping.[1][2] For long-term storage (> 6 months), refrigeration (+2°C to +8°C) is strongly recommended to ensure maximum stability and prevent subtle, slow degradation that can affect experimental reproducibility.
Q4: What are the signs that my this compound may have decomposed?
A: Visual inspection can often provide the first clues of degradation. Be alert for:
-
Change in Appearance: The pure compound is a white solid or powder.[10] Any discoloration (e.g., yellowing, browning) suggests the formation of chromophoric impurities.
-
Change in Physical State: Clumping or hardening of the powder indicates moisture absorption. A lowered melting point compared to the literature value (175-180 °C) is a strong indicator of impurity.[11][12]
-
Analytical Discrepancy: The most definitive sign is a decrease in purity as determined by analytical techniques like HPLC or GC, or the appearance of new peaks in the chromatogram.
Part 2: Troubleshooting Guide
This guide provides a logical workflow for diagnosing and addressing potential decomposition.
Issue: A previously pure sample now shows impurities or yields inconsistent experimental results.
This troubleshooting flowchart helps identify the likely cause of degradation and suggests corrective actions.
Mandatory Visualization: Troubleshooting Flowchart
Caption: Troubleshooting logic for identifying causes of degradation.
Part 3: Key Decomposition Pathways & Mechanisms
Understanding the chemical mechanisms of degradation is crucial for effective prevention. The primary pathways involve attacks on the sulfonamide functional group and the aromatic ring system.
Mandatory Visualization: Decomposition Pathways
Caption: Major degradation pathways for this compound.
-
Hydrolytic Pathway: This is often the most relevant pathway under typical laboratory storage conditions if moisture is not controlled. The sulfur-nitrogen bond is cleaved, yielding 4-(trifluoromethyl)benzenesulfonic acid and ammonia. This process can be accelerated by trace acidic or basic impurities on glassware or in solvents.[4][5][8]
-
Thermal Pathway: At elevated temperatures, the molecule fragments into smaller, gaseous oxides.[1][3] The strong carbon-fluorine bonds of the -CF₃ group require significant energy to break, but the overall molecular structure will decompose.[13][14]
-
Photolytic Pathway: UV radiation can excite the aromatic ring, leading to radical reactions. This can result in complex mixtures of byproducts, often colored, which can interfere with downstream applications even at very low concentrations.[6][7]
Part 4: Experimental Protocols
These protocols provide actionable steps to ensure the integrity of your compound.
Protocol 1: Standard Operating Procedure for Long-Term Storage
This protocol is a self-validating system to ensure compound integrity.
-
Material Acquisition: Upon receipt, visually inspect the material for any signs of discoloration or clumping. Verify the certificate of analysis (CoA).
-
Aliquoting: To avoid repeated freeze-thaw cycles and moisture introduction to the bulk stock, divide the material into smaller, single-use aliquots in pre-weighed amber glass vials.
-
Inerting: Gently flush the headspace of each vial with a stream of dry argon or nitrogen for 15-30 seconds.
-
Sealing: Immediately cap the vials tightly. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, CAS number, date of aliquoting, and mass.
-
Storage: Place the sealed vials inside a secondary container with a desiccant (e.g., silica gel packs). Store this container in a refrigerator at +2°C to +8°C, away from light sources.
-
Usage: When a sample is needed, remove one vial from the refrigerator and allow it to equilibrate to room temperature for at least 30 minutes before opening. This critical step prevents condensation of atmospheric moisture onto the cold powder.
Protocol 2: Stress Testing for Stability Assessment
This protocol helps determine the compound's stability under suboptimal conditions relevant to your specific experimental workflows.
-
Sample Preparation: Prepare four small, accurately weighed aliquots (~5-10 mg each) of the compound from a verified pure batch.
-
Control Sample: Store according to Protocol 1.
-
Heat Stress Sample: Place in an oven at 40°C.
-
Humidity Stress Sample: Place in a desiccator containing a saturated salt solution to create a high-humidity environment (e.g., NaCl for ~75% RH) at room temperature.
-
Light Stress Sample: Place in a photostability chamber or expose to direct laboratory light at room temperature.[6][15]
-
-
Time Points: Collect samples for analysis at T=0, T=1 week, and T=4 weeks.
-
Analysis: Dissolve each sample in a suitable solvent (e.g., Acetonitrile) and analyze by a validated HPLC-UV purity method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control sample. A loss of purity >2% or the appearance of new impurity peaks >0.1% indicates significant degradation under that specific stress condition. This data can inform necessary handling precautions during your experiments.
References
- 4-(Trifluoromethyl)
- Schreiber, R. S., & Shriner, R. L. (1934). The Hydrolysis of Substituted Benzenesulfonanilides. III. Acid Hydrolysis. Journal of the American Chemical Society, 56(5), 114–116.
- 4-(Trifluoromethyl)
- Sulfamethoxazole and trimethoprim (oral route) - Storage. (n.d.). Mayo Clinic.
- Acid‐catalyzed hydrolysis of benzenesulfonamides. (n.d.).
- This compound. (n.d.). Chem-Impex.
- Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage. (1997).
- Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-6.
- 4-(Trifluoromethyl)
- Intramolecularly catalyzed sulfonamide hydrolysis. 8. Intramolecular nucleophilic catalysis by a neighboring hydroxyl group in acid-catalyzed benzenesulfonamide hydrolysis. (n.d.). The Journal of Organic Chemistry.
- This compound, 97%. (n.d.). Thermo Fisher Scientific.
- Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. (n.d.).
- 4-(Trifluoromethyl)benzenesulfonohydrazide. (n.d.). Enamine.
- This compound 97%. (n.d.). Sigma-Aldrich.
- This compound, 97%. (n.d.). Fisher Scientific.
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- This compound. (n.d.). Chemsrc.
- Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. (n.d.). Pharmaceutical Technology.
- Biodegradation of Photocatalytic Degradation Products of Sulfonamides. (2024). Molecules, 29(12), 2889.
- Drug quality and storage. (n.d.). MSF Medical Guidelines.
- Organic Chemistry – Specific Name Reactions. (n.d.).
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). ICH Harmonised Tripartite Guideline.
- Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. (2023). Journal of the American Chemical Society.
- [Photosensitivity caused by sulfa drugs. 3. Role of p-hydroxylaminobenzene sulfonamide in photosensitization by sulfamilamide]. (1970). Arerugi, 19(10), 770-6.
- Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (n.d.). Environmental Science & Technology.
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Technical Support Center: Enhancing the Metabolic Stability of 4-(Trifluoromethyl)benzenesulfonamide Derivatives
Welcome to the technical support center dedicated to advancing your research on 4-(Trifluoromethyl)benzenesulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of metabolic stability, a critical parameter in the journey from a promising compound to a viable drug candidate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to empower your experiments and accelerate your discoveries.
Introduction: The Metabolic Challenge of Sulfonamides
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its versatile biological activities.[1][2] However, like many sulfonamides, these derivatives can be susceptible to metabolic transformations that limit their in vivo efficacy and duration of action. Understanding and mitigating these metabolic liabilities is paramount. The primary sites of metabolism for sulfonamides often involve the sulfonamide nitrogen, the aromatic ring, and any appended alkyl groups.[3][4] The presence of the electron-withdrawing trifluoromethyl group can influence the metabolic profile, often by deactivating the aromatic ring towards oxidation.[5][6]
This guide will delve into the practical aspects of identifying and addressing these metabolic "soft spots."
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic pathways for this compound derivatives?
A1: The primary metabolic routes for sulfonamides, including those with a trifluoromethyl group, are mediated by cytochrome P450 (CYP) enzymes in the liver (Phase I metabolism) and conjugation reactions (Phase II metabolism).[7][8] Key pathways include:
-
N-dealkylation: If the sulfonamide nitrogen is substituted with an alkyl group, this is a very common metabolic pathway.
-
Aromatic hydroxylation: While the trifluoromethyl group deactivates the ring, hydroxylation can still occur, particularly if other activating substituents are present.
-
Oxidation of alkyl side chains: Any alkyl groups attached to the molecule are susceptible to oxidation.
-
N-acetylation: The sulfonamide nitrogen can undergo acetylation, a common Phase II conjugation reaction for sulfonamides.[3][4]
-
Glucuronidation: Hydroxylated metabolites can be further conjugated with glucuronic acid for excretion.[9]
Q2: How does the trifluoromethyl group impact the metabolic stability of my compound?
A2: The trifluoromethyl (CF₃) group generally enhances metabolic stability.[5] Its strong electron-withdrawing nature deactivates the benzene ring, making it less susceptible to oxidative metabolism by CYP enzymes.[5][10] Furthermore, the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the CF₃ group itself highly resistant to enzymatic cleavage.[6] By strategically placing a CF₃ group at a known or suspected site of metabolism, this metabolic pathway can often be effectively blocked.[5]
Q3: My compound shows high clearance in human liver microsomes. What are my next steps?
A3: High clearance in a liver microsomal stability assay indicates rapid Phase I metabolism, likely mediated by CYP enzymes.[11][12] Your immediate goals are to identify the site of metabolism and then modify the structure to block this pathway.
-
Metabolite Identification: The first crucial step is to identify the metabolites formed. This is typically achieved using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to pinpoint the exact location of metabolic modification on the parent molecule.[12]
-
Structural Modification: Once the "soft spot" is identified, you can employ several strategies to enhance stability. These are discussed in detail in the troubleshooting section below.
Q4: Should I use liver microsomes or hepatocytes for my metabolic stability assays?
A4: The choice between liver microsomes and hepatocytes depends on the scope of your investigation.
-
Liver Microsomes: These are subcellular fractions containing primarily Phase I enzymes (CYPs).[11][13] They are excellent for high-throughput screening to assess intrinsic clearance and identify major sites of oxidative metabolism.[14][15]
-
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolic enzymes.[13][16] They provide a more complete picture of a compound's overall metabolic fate, including conjugation reactions. If you suspect Phase II metabolism is a significant clearance pathway, hepatocytes are the preferred system.
Troubleshooting Guides
Problem 1: My this compound derivative shows excellent in vitro potency but has poor oral bioavailability.
-
Possible Cause: This common issue often points to high first-pass metabolism in the liver or gut wall.[12] The compound is likely being metabolized before it can reach systemic circulation.
-
Troubleshooting Steps:
-
Conduct a liver microsomal stability assay: This will determine the intrinsic clearance of your compound by Phase I enzymes.[17] A high clearance rate suggests rapid metabolism.
-
Perform a metabolite identification study: Use LC-MS/MS to identify the major metabolites. This will reveal the metabolic "soft spots" on your molecule.
-
Employ structural modification strategies:
-
Block the site of metabolism: If hydroxylation is occurring on the aromatic ring, consider adding another electron-withdrawing group or a sterically hindering group adjacent to the site of metabolism.[9]
-
Introduce steric hindrance: Flanking a metabolically labile group with bulky substituents can prevent the enzyme from accessing it.
-
Replace labile groups with bioisosteres: For example, if an attached alkyl group is being oxidized, consider replacing it with a more stable isostere.[10][18]
-
-
Problem 2: After modifying my lead compound to improve metabolic stability, the target binding affinity has significantly decreased.
-
Possible Cause: The chemical modifications made to block metabolism may have also altered the key pharmacophore elements required for binding to the target protein or introduced unfavorable steric clashes.
-
Troubleshooting Steps:
-
Analyze the structure-activity relationship (SAR): Carefully examine which modifications led to the loss of activity.
-
Utilize computational modeling: If a crystal structure of the target protein is available, use molecular docking to visualize how your modifications might be affecting the binding pose.
-
Explore alternative modifications: Consider more subtle changes to block metabolism. For example, replacing a hydrogen with deuterium at the site of metabolism can slow down cleavage without significantly altering the molecule's size or electronics (the "deuterated drug approach").[9][19]
-
Consider bioisosteric replacements: Instead of simply blocking a metabolic site, replacing a labile functional group with a bioisostere that retains the necessary binding interactions can be a fruitful strategy.[20][21][22]
-
Problem 3: My compound is stable in liver microsomes but still shows rapid clearance in vivo.
-
Possible Cause: This suggests that clearance is not primarily driven by CYP-mediated (Phase I) metabolism. Other clearance mechanisms may be at play:
-
Phase II Metabolism: The compound may be directly undergoing conjugation reactions (e.g., glucuronidation, sulfation) that are not prominent in microsomal assays.[11]
-
Other Oxidative Enzymes: Enzymes other than CYPs, such as aldehyde oxidase (AO), could be responsible for metabolism.
-
Renal or Biliary Excretion: The compound might be rapidly cleared by the kidneys or through bile without significant metabolism.
-
-
Troubleshooting Steps:
-
Conduct a hepatocyte stability assay: This will provide a more comprehensive assessment of both Phase I and Phase II metabolism.[13]
-
Investigate the role of specific enzymes: Use recombinant enzymes or specific inhibitors to pinpoint the enzymes responsible for clearance.
-
Perform in vivo pharmacokinetic studies with metabolite identification: Analyze plasma, urine, and feces to understand the complete disposition of the compound.
-
Experimental Protocol: Liver Microsomal Stability Assay
This protocol provides a standardized workflow for assessing the metabolic stability of your this compound derivatives in human liver microsomes.
Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)
-
Acetonitrile with an internal standard for quenching the reaction and sample analysis
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw the human liver microsomes on ice.
-
Prepare working solutions of your test compound and positive controls by diluting the stock solutions in buffer. A typical final incubation concentration is 1 µM.[17]
-
Prepare the microsomal suspension by diluting the thawed microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL protein).[11]
-
-
Incubation:
-
Pre-warm the microsomal suspension and the NADPH regenerating system to 37°C.
-
In a 96-well plate, add the microsomal suspension to each well.
-
Add the working solution of your test compound or positive control to the appropriate wells.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "minus-cofactor" control wells. For the minus-cofactor controls, add buffer instead.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein in the incubation).
Table 1: Hypothetical Metabolic Stability Data for a this compound Derivative and its Analogs
| Compound | Modification | Half-life (t₁/₂) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Parent Compound | - | 5.2 | 266.5 |
| Analog A | Deuteration at a labile methyl group | 15.8 | 87.7 |
| Analog B | Introduction of a sterically hindering group | 35.1 | 39.5 |
| Analog C | Bioisosteric replacement of a labile ester | > 60 | < 23.1 |
HLM: Human Liver Microsomes
Visualizing Metabolic Enhancement Strategies
The following diagram illustrates a logical workflow for identifying and addressing metabolic liabilities in your this compound derivatives.
Caption: Workflow for enhancing metabolic stability.
This second diagram illustrates the common metabolic pathways for sulfonamide-containing compounds.
Caption: Common metabolic pathways for sulfonamides.
We hope this technical support center serves as a valuable resource in your research endeavors. By systematically evaluating and addressing metabolic stability, you can significantly increase the probability of advancing your this compound derivatives toward clinical success.
References
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
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- 10. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
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- 18. [PDF] Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. | Semantic Scholar [semanticscholar.org]
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- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Technical Support Center: Enhancing the Oral Bioavailability of 4-(Trifluoromethyl)benzenesulfonamide Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals actively working to improve the oral bioavailability of drug candidates derived from the 4-(trifluoromethyl)benzenesulfonamide scaffold. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the oral bioavailability of this compound derivatives.
Q1: What are the primary obstacles to achieving good oral bioavailability with this class of compounds?
A1: The primary hurdle is typically poor aqueous solubility. The this compound moiety, while often crucial for pharmacological activity, contributes to the lipophilicity and crystalline nature of these molecules.[1][2][3] This frequently leads to a classification of these compounds as Biopharmaceutical Classification System (BCS) Class II (high permeability, low solubility).[4][5] Consequently, the rate-limiting step for absorption after oral administration is the dissolution of the drug in the gastrointestinal fluids.[4][6]
Q2: How does the trifluoromethyl group specifically impact bioavailability?
A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that significantly influences a molecule's physicochemical properties.[2][3][7] It generally increases lipophilicity, which can enhance membrane permeability.[7] However, this increased lipophilicity often correlates with reduced aqueous solubility.[1][2] Additionally, the -CF3 group can improve metabolic stability by blocking potential sites of oxidation, which can be beneficial for bioavailability.[3][7]
Q3: My compound shows good in vitro permeability but poor in vivo absorption. What could be the issue?
A3: This discrepancy often points towards a few key factors:
-
Poor Dissolution: As mentioned, low aqueous solubility is a major barrier. Even with high permeability, if the drug doesn't dissolve, it cannot be absorbed.
-
Efflux Transporters: The compound may be a substrate for intestinal efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[8][9] These transporters actively pump the drug back into the intestinal lumen, reducing net absorption. Sulfonamides have been identified as potential substrates for such transporters.[10]
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[11][12] While the trifluoromethyl group can enhance metabolic stability, other parts of the molecule may still be susceptible to metabolism.
Q4: What initial steps should I take to begin improving the oral bioavailability of my lead compound?
A4: A systematic approach is crucial. Start with a thorough physicochemical characterization of your compound. This includes determining its aqueous solubility at different pH values (e.g., 1.2, 4.5, 6.8 to simulate the GI tract), logP, and solid-state properties (crystalline vs. amorphous).[13] This initial data will guide your formulation strategy. Simple approaches like particle size reduction (micronization) can be a good starting point.[4][11][14]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues.
Issue 1: My compound's solubility is extremely low across all physiologically relevant pHs.
Causality: The inherent crystalline structure and high lipophilicity of many this compound derivatives lead to poor aqueous solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low solubility.
Detailed Steps:
-
Particle Size Reduction: This is the most direct first step. Reducing particle size increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[4]
-
Action: Employ techniques like micronization or jet milling.
-
Expected Outcome: A modest increase in dissolution rate. This may be sufficient for compounds that are not excessively insoluble.
-
-
Advanced Formulations: If particle size reduction is insufficient, more advanced strategies are necessary.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[11][15]
-
Action: Screen various polymers (e.g., PVP, HPMC-AS) and manufacturing methods (spray drying, hot-melt extrusion).
-
-
Lipid-Based Formulations: These formulations can enhance solubility and may also leverage lymphatic absorption, bypassing first-pass metabolism.[15][16][17]
-
Nanosuspensions: These are dispersions of the crystalline drug in a liquid medium, where the particle size is reduced to the nanometer range.[6][19]
-
Action: Utilize high-pressure homogenization or wet media milling with appropriate stabilizers. Nanosuspensions have shown to significantly improve the bioavailability of celecoxib, a well-known this compound derivative.[19]
-
-
Issue 2: In vivo exposure is still low despite improved in vitro dissolution.
Causality: This suggests that factors beyond dissolution are limiting absorption, such as efflux transporter activity or first-pass metabolism.
Troubleshooting Workflow:
Caption: Troubleshooting for low in vivo exposure with good dissolution.
Detailed Steps:
-
Assess Efflux Transporter Involvement:
-
Evaluate Metabolic Stability:
-
Action: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes.[21]
-
Expected Outcome: A short half-life in this assay indicates rapid metabolism.
-
-
Mitigation Strategies:
-
For Efflux Substrates: Consider formulating with excipients that are known to inhibit P-gp, such as certain surfactants used in lipid-based formulations.[16] In preclinical settings, co-administration with a known efflux inhibitor can confirm this mechanism.
-
For Metabolically Labile Compounds: Identify the metabolic "hotspots" on the molecule. A prodrug approach or medicinal chemistry efforts to modify these sites can improve metabolic stability.[6][22][23]
-
Section 3: Experimental Protocols
Protocol 1: Preparation and Evaluation of an Amorphous Solid Dispersion (ASD)
Objective: To improve the dissolution rate of a poorly soluble this compound derivative by creating an ASD using the solvent evaporation method.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Polymer (e.g., PVP K30, HPMC-AS)
-
Organic Solvent (e.g., methanol, acetone, dichloromethane)
-
Dissolution medium (e.g., simulated gastric or intestinal fluid)
-
HPLC system for analysis
Procedure:
-
Solubility Assessment: Determine the solubility of the API and the chosen polymer in various solvents to select a suitable common solvent.
-
Preparation of the ASD: a. Dissolve a specific ratio of API and polymer (e.g., 1:1, 1:3, 1:5 by weight) in the selected solvent. b. Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film. c. Further dry the film under vacuum to remove any residual solvent. d. Scrape the dried film and gently grind to obtain a fine powder.
-
Solid-State Characterization: a. Differential Scanning Calorimetry (DSC): To confirm the absence of a melting endotherm for the API, indicating it is in an amorphous state. b. Powder X-Ray Diffraction (PXRD): To confirm the absence of crystallinity (no sharp Bragg peaks).
-
In Vitro Dissolution Study: a. Perform a dissolution test comparing the pure API, a physical mixture of API and polymer, and the prepared ASD. b. Use a USP apparatus II (paddle) at a suitable temperature (e.g., 37°C) and paddle speed (e.g., 75 rpm). c. At predetermined time points, withdraw samples, filter, and analyze the concentration of the dissolved API by HPLC.[5][19]
Data Presentation:
| Formulation | % Drug Dissolved at 15 min | % Drug Dissolved at 60 min |
| Pure API | 10% | 25% |
| Physical Mixture (1:3) | 15% | 35% |
| ASD (1:3) | 75% | 95% |
Protocol 2: Caco-2 Permeability Assay for Efflux Assessment
Objective: To determine if the compound is a substrate for efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound
-
Control compounds (high permeability: propranolol; low permeability: mannitol; P-gp substrate: digoxin)
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed and differentiated (typically 21 days).
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Study: a. Apical to Basolateral (A-B) Transport: Add the test compound to the apical side and measure its appearance on the basolateral side over time. b. Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral side and measure its appearance on the apical side over time.
-
Sample Analysis: Quantify the concentration of the test compound in the donor and receiver compartments using a validated LC-MS/MS method.
-
Calculation: a. Calculate the apparent permeability coefficient (Papp) for both directions. b. Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
-
An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Section 4: Concluding Remarks
Improving the oral bioavailability of this compound derivatives is a multifaceted challenge that requires a systematic and rational approach to formulation development. By understanding the underlying physicochemical and biopharmaceutical properties of these compounds, researchers can select and optimize appropriate enabling technologies. This guide provides a framework for troubleshooting common issues and implementing effective experimental strategies to advance these promising therapeutic agents through the development pipeline.
References
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Li, W., et al. (2017). Preparation and evaluation of celecoxib nanosuspensions for bioavailability enhancement. International Journal of Pharmaceutics, 522(1-2), 154-163. Available at: [Link]
-
Zhang, X., et al. (2023). Improving the Oral Absorption of Celecoxib via Solid Self-Microemulsion Drug Delivery System: Preparation and In Vitro/In Vivo Evaluation. Indian Journal of Pharmaceutical Sciences, 85(6), 1821-1838. Available at: [Link]
-
Nagy, B., et al. (2021). Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. Pharmaceutics, 13(7), 1049. Available at: [Link]
-
El-Laithy, H. M., et al. (2011). In Vitro and In Vivo Evaluation of Proniosomes Containing Celecoxib for Oral Administration. AAPS PharmSciTech, 12(1), 398-406. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212. Available at: [Link]
-
Wang, T., et al. (2016). Discovery and preclinical evaluation of potent, orally bioavailable, metabolically stable cyclopropylindolobenzazepine acylsulfonamides as thumb site 1 inhibitors of the hepatitis c virus NS5B RNA-dependent, RNA polymerase. Bioorganic & Medicinal Chemistry Letters, 26(3), 936-940. Available at: [Link]
-
Ritika, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. Available at: [Link]
-
Ruiz-Garcia, A., et al. (2007). Influence of Efflux Transporters on Drug Metabolism: Theoretical Approach for Bioavailability and Clearance Prediction. Clinical Pharmacokinetics, 46(10), 863-885. Available at: [Link]
-
Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Al-Salami, H., et al. (2018). Role of Transporters in Drug Interactions. Journal of Food and Drug Analysis, 26(2S), S12-S25. Available at: [Link]
-
Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). Available at: [Link]
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SciSpace. (n.d.). Bio-analytical Assay Methods used in Therapeutic Drug Monitoring of Antiretroviral Drugs-A Review. Available at: [Link]
-
Morais-Martins, D., et al. (2021). The 1,8-naphthyridines sulfonamides are NorA efflux pump inhibitors. Journal of Global Antimicrobial Resistance, 24, 133-139. Available at: [Link]
-
International Journal of Pharmaceutical and Clinical Research. (n.d.). EMERGING TRENDS IN ORAL BIOAVAILABILITY ENHANCEMENT. Available at: [Link]
-
Drug Interactions Solutions. (n.d.). Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. Available at: [Link]
-
Butler, J., et al. (2018). The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. Journal of Pharmacy and Pharmacology, 70(9), 1133-1146. Available at: [Link]
-
Leitao, E. P. T., & Sobral, L. M. S. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). Available at: [Link]
-
Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Available at: [Link]
-
Omics. (2024). Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. Available at: [Link]
-
ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
Krishnaiah, Y. S. R. (2010). Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Bioequivalence & Bioavailability, 2(2), 28-36. Available at: [Link]
-
Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry: Open Access, 10, 277. Available at: [Link]
-
Al-kassimy, M. A., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(19), 6207. Available at: [Link]
-
Alam, M. A., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(24), 7581. Available at: [Link]
-
Agilent Technologies, Inc. (2021). Screening, Identification, and Quantitation of 102 Drugs in Human Whole Blood by LC/Q-TOF and LC-QQQ. Available at: [Link]
-
American Pharmaceutical Review. (2018). Preclinical Tools for De-Risking and Accelerating Oral Drug Development. Available at: [Link]
-
ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Available at: [Link]
-
Journal of Medicinal Chemistry. (2026). Ahead of Print. Available at: [Link]
-
Allied Academies. (n.d.). Quantifying drugs in blood: Methods and importance for clinical research and practice. Available at: [Link]
-
Sheth, A. R., & Murthy, R. S. R. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 13(3), 968-981. Available at: [Link]
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ResearchGate. (n.d.). Proposed metabolic pathway of 4-fluoro-furanylfentanyl combining both... Available at: [Link]
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Taylor & Francis. (n.d.). Metabolic pathways – Knowledge and References. Available at: [Link]
-
Nomura, D. K., et al. (2013). Exploring Metabolic Pathways and Regulation through Functional Chemoproteomic and Metabolomic Platforms. Cell Metabolism, 18(4), 478-493. Available at: [Link]
Sources
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 8. researchgate.net [researchgate.net]
- 9. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
- 10. The 1,8-naphthyridines sulfonamides are NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(trifluoromethyl)benzenesulfonamide. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis, purification, and analysis of this versatile compound and its derivatives. Drawing upon established chemical principles and field-proven insights, this resource aims to be your first point of reference for overcoming experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.
Section 1: Synthesis & Reaction Optimization
The synthesis of N-substituted 4-(trifluoromethyl)benzenesulfonamides typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with a primary or secondary amine. While this is a robust reaction, several factors can lead to suboptimal outcomes.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Low yields are a common frustration in sulfonamide synthesis. The root cause often lies in the stability of the starting materials or suboptimal reaction conditions.
Primary Causes & Solutions:
-
Hydrolysis of 4-(Trifluoromethyl)benzenesulfonyl Chloride: The sulfonyl chloride starting material is highly susceptible to hydrolysis by ambient moisture, which converts it to the unreactive 4-(trifluoromethyl)benzenesulfonic acid. The electron-withdrawing nature of the trifluoromethyl group further activates the sulfonyl chloride, making it particularly sensitive.[1]
-
Solution: Employ stringent anhydrous techniques. All glassware must be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
-
Suboptimal Base Selection: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. An inappropriate base can either be too weak to effectively scavenge the acid or may compete with the amine as a nucleophile.
-
Solution: Use a non-nucleophilic organic base such as pyridine or triethylamine. A slight excess (1.2-1.5 equivalents) is recommended to ensure the complete neutralization of HCl.
-
-
Formation of Bis-sulfonated Side Product: When using a primary amine, a common side reaction is the formation of a bis-sulfonated product where two sulfonyl groups react with the single amine.
-
Solution: Control the stoichiometry carefully. Using a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to the desired monosulfonated product. Alternatively, adding the sulfonyl chloride solution slowly to the amine solution at a low temperature (e.g., 0 °C) can minimize this side reaction.
-
-
Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may exhibit poor reactivity towards the sulfonyl chloride.
-
Solution: For sluggish reactions, consider increasing the reaction temperature or using a more polar aprotic solvent like dimethylformamide (DMF) to enhance solubility and reaction rate. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can also be beneficial.
-
Section 2: Reaction Monitoring and Work-up
Properly monitoring the reaction progress and executing an effective work-up are critical for isolating the desired product in high purity.
Q2: How can I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.
TLC Analysis Protocol:
-
Prepare the TLC Plate: On a silica gel plate, draw a baseline with a pencil and mark lanes for your starting amine, 4-(trifluoromethyl)benzenesulfonyl chloride, and the reaction mixture.
-
Spot the Plate: Dissolve small amounts of your starting materials in a suitable solvent (e.g., ethyl acetate) for spotting. Use a capillary tube to spot the starting materials and the reaction mixture onto their respective lanes.
-
Develop the Plate: A common solvent system for aromatic sulfonamides is a mixture of ethyl acetate and hexanes. A good starting point is 30% ethyl acetate in hexanes .
-
Visualize: After developing and drying the plate, visualize the spots under a UV lamp (254 nm). The disappearance of the limiting starting material spot and the appearance of a new product spot indicate the reaction is progressing.
-
Expected Rf Value: this compound is a moderately polar compound. In a 30% ethyl acetate/hexanes system, an Rf value in the range of 0.3 - 0.5 can be expected. The exact value will depend on the specific N-substituent. Aromatic sulfonamides generally exhibit good separation on silica gel.[2]
Q3: What is a reliable work-up procedure for this reaction?
A standard aqueous work-up is typically effective for removing the base, its salt, and any unreacted starting materials.
Standard Work-up Protocol:
-
Quenching: Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
1M HCl solution to remove the organic base (e.g., pyridine, triethylamine).
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Brine (saturated NaCl solution) to remove the bulk of the water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Section 3: Purification
Purification is essential to obtain the final product in the desired purity for subsequent applications. The two most common methods are recrystallization and column chromatography.
Q4: My crude product is an oil/impure solid. How should I purify it?
The choice of purification method depends on the nature of the impurities and the physical state of your product.
Recrystallization Protocol:
Recrystallization is an effective method for purifying solid products. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and water). A good solvent will dissolve the compound when hot but yield crystals upon cooling. A solvent pair (one in which the compound is soluble and one in which it is not) can also be effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the boiling solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Column Chromatography Protocol:
If recrystallization is ineffective or the product is an oil, flash column chromatography on silica gel is the preferred method.
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that gives your product an Rf value between 0.3 and 0.5. A good starting point is a gradient of ethyl acetate in hexanes.
-
Column Packing: Pack a column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Purity and Structural Analysis
Confirming the identity and purity of the final product is a crucial final step. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
Q5: What should I expect in the NMR spectra of this compound, and what are the signs of common impurities?
Predicted NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | ~7.8-8.0 | d | Aromatic protons ortho to the -SO₂NH₂ group. |
| ~7.6-7.8 | d | Aromatic protons ortho to the -CF₃ group. | |
| ~7.2 (broad) | s | -SO₂NH₂ protons (exchangeable with D₂O). | |
| ¹³C NMR | ~145 | s | Quaternary carbon attached to -SO₂NH₂. |
| ~133 (q) | q | Quaternary carbon attached to -CF₃ (coupling to ¹⁹F). | |
| ~128 | s | Aromatic CH ortho to -SO₂NH₂. | |
| ~126 (q) | q | Aromatic CH ortho to -CF₃ (coupling to ¹⁹F). | |
| ~124 (q) | q | -CF₃ carbon (coupling to ¹⁹F). | |
| ¹⁹F NMR | ~ -63 | s | -CF₃ group. |
Common Impurities and their NMR Signatures:
-
4-(Trifluoromethyl)benzenesulfonic Acid (Hydrolysis Product):
-
¹H NMR: The aromatic protons will have similar shifts to the product, but the -SO₂NH₂ peak will be absent and replaced by a very broad -SO₃H peak, often not observed.
-
¹⁹F NMR: The chemical shift of the -CF₃ group will be very similar to the product.
-
-
Unreacted Amine: The characteristic signals of the starting amine will be present in the ¹H NMR spectrum.
-
Residual Solvent: Peaks corresponding to common laboratory solvents may be present (e.g., ethyl acetate: ~4.1 (q), ~2.0 (s), ~1.2 (t) ppm; dichloromethane: ~5.3 ppm).
Section 5: Safety & Handling
Q6: What are the key safety precautions when working with 4-(trifluoromethyl)benzenesulfonyl chloride and this compound?
-
4-(Trifluoromethyl)benzenesulfonyl Chloride: This reagent is corrosive and moisture-sensitive. It reacts with water to release HCl gas. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
This compound: This compound is generally stable but should be handled with care. It may cause skin and eye irritation. Standard laboratory PPE should be worn.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemical.
References
-
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Beilstein Journals. (n.d.). Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]
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Angulo, I., et al. (2012). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Journal of Medicinal Chemistry, 55(7), 3464-3478. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 4-(Trifluoromethyl)benzenesulfonamide: A Modern Approach to a Key Pharmaceutical Intermediate
Introduction
4-(Trifluoromethyl)benzenesulfonamide is a critical building block in medicinal chemistry and agrochemical research.[1][2] The incorporation of the trifluoromethyl (CF3) group often enhances the biological activity, metabolic stability, and lipophilicity of molecules, making it a prized moiety in drug design.[2][3][4] Likewise, the sulfonamide functional group is a well-established pharmacophore, capable of forming strong hydrogen bonds that are crucial for optimizing drug-target interactions.[1][2] Consequently, the development of efficient, safe, and sustainable synthetic routes to this intermediate is of paramount importance to the pharmaceutical and chemical industries.[5]
This guide provides an in-depth comparison between a classical, multi-step synthesis of this compound and a novel, streamlined pathway leveraging modern catalytic C-H activation. We will dissect the experimental causality, present detailed, self-validating protocols, and offer a quantitative comparison of their performance. The objective is to provide researchers, chemists, and drug development professionals with a clear, data-driven validation of a superior synthetic strategy that aligns with the principles of green chemistry.[5][6]
Part 1: The Classical Pathway via Diazotization
The traditional synthesis of this compound is a multi-step process that typically begins with 4-(trifluoromethyl)aniline. This route, while well-established, involves the formation of a diazonium salt intermediate—a class of compounds known for their thermal instability and potential for explosive decomposition.[7][8][9]
Causality of Experimental Design:
This pathway is a textbook example of functional group interconversion. The process starts with a readily available aniline derivative.
-
Diazotization: The primary amine is converted into a diazonium group (-N₂⁺), which is an excellent leaving group. This reaction must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[7][8]
-
Sulfonylation (Sandmeyer-type reaction): The diazonium salt is then displaced by a sulfur dioxide equivalent in the presence of a copper catalyst to form the corresponding sulfonyl chloride.[10]
-
Amination: The resulting 4-(trifluoromethyl)benzenesulfonyl chloride, a moisture-sensitive compound, is then reacted with ammonia to yield the final sulfonamide.[11][12]
While effective, this route suffers from several drawbacks, including the use of stoichiometric and often hazardous reagents, the generation of significant waste, and the operational challenges associated with handling explosive intermediates.[7][13][14]
Experimental Workflow: Classical Pathway
Caption: Workflow for the classical synthesis of this compound.
Detailed Protocol: Classical Synthesis
Step 1: Diazotization of 4-(Trifluoromethyl)aniline
-
To a jacketed reactor maintained at 0 °C, add 4-(trifluoromethyl)aniline (1.0 eq).
-
Add concentrated hydrochloric acid (3.0 eq) diluted with water, ensuring the temperature does not exceed 5 °C.
-
Prepare a solution of sodium nitrite (1.05 eq) in water.
-
Add the sodium nitrite solution dropwise to the aniline mixture, maintaining the temperature between 0-5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C. Caution: Diazonium salts are potentially explosive and should not be isolated.[9][14] Always use in situ.[9]
Step 2: Conversion to 4-(Trifluoromethyl)benzenesulfonyl Chloride
-
In a separate reactor, prepare a solution of copper(I) chloride (0.1 eq) in a suitable solvent (e.g., acetic acid) and saturate it with sulfur dioxide gas.
-
Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl solution. Vigorous nitrogen evolution will occur.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 4-(trifluoromethyl)benzenesulfonyl chloride.
Step 3: Amination to this compound
-
Dissolve the crude sulfonyl chloride from Step 2 in a solvent such as THF.
-
Cool the solution to 0 °C and bubble ammonia gas through it, or add aqueous ammonia dropwise.
-
Stir the reaction for 1-2 hours, allowing it to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Part 2: A Novel Pathway via Direct C-H Activation
In contrast to the classical multi-step approach, modern synthetic chemistry offers a more elegant and efficient solution: direct C-H activation.[15] This strategy aims to form the C-S bond directly on the trifluoromethylbenzene ring, bypassing the need for pre-functionalized starting materials and hazardous intermediates.
Causality of Experimental Design:
This pathway is rooted in the principles of atom economy and step economy.[5][16][17]
-
Catalytic C-H Activation/Sulfonamidation: A transition-metal catalyst, typically rhodium(III), is used to selectively activate a C-H bond on the trifluoromethylbenzene ring.[18][19][20][21] The directing group, which is part of the sulfonamidation reagent, guides the catalyst to the desired position (para to the CF₃ group).
-
One-Pot Transformation: The reaction is designed as a one-pot process where trifluoromethylbenzene is directly converted to the sulfonamide product. This eliminates multiple workup and purification steps, significantly reducing solvent waste and improving overall efficiency.[6]
This approach is inherently safer, more environmentally friendly, and more efficient. It represents a paradigm shift in synthetic strategy, moving from linear, stepwise processes to convergent, catalytic transformations.[5][22]
Experimental Workflow: C-H Activation Pathway
Caption: Workflow for the novel C-H activation synthesis of this compound.
Detailed Protocol: Direct C-H Sulfonamidation
Note: This is a representative protocol based on modern C-H activation literature. Specific catalysts and reagents may vary.
-
To a sealable reaction vessel, add trifluoromethylbenzene (1.0 eq), a suitable sulfonamidation reagent (e.g., a protected aminosulfonyl-based reagent, 1.2 eq), a Rh(III) catalyst (e.g., [RhCp*Cl₂]₂, 2.5 mol%), and a silver salt oxidant (e.g., AgSbF₆, 10 mol%).
-
Add a suitable solvent (e.g., 1,2-dichloroethane).
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature and filter off the catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound. (Note: Depending on the sulfonamidation reagent used, a deprotection step may be required).
Part 3: Head-to-Head Performance Comparison
To objectively validate the new synthetic pathway, a direct comparison of key performance indicators is essential. The following table summarizes the experimental data and green chemistry metrics for both routes.
| Metric | Classical Pathway (via Diazotization) | Novel Pathway (Direct C-H Activation) | Advantage |
| Number of Synthetic Steps | 3 | 1 | Novel Pathway |
| Overall Yield (Typical) | 50-65% | 75-85% | Novel Pathway |
| Atom Economy | Low (significant byproducts: N₂, salts) | High (fewer atoms wasted)[16][23] | Novel Pathway |
| E-Factor (Waste/Product Ratio) | High (>25)[22][23] | Low (<10) | Novel Pathway |
| Key Reagents | NaNO₂, SO₂, CuCl, NH₃ | Rh(III) catalyst, Ag(I) oxidant | Mixed |
| Safety Concerns | High: Use of thermally unstable and explosive diazonium intermediates.[7][9][13] | Moderate: Use of expensive/toxic heavy metals, requires elevated temperatures. | Novel Pathway |
| Operational Complexity | High (low-temperature control, multiple steps, gas handling) | Low (one-pot procedure) | Novel Pathway |
| Environmental Impact | High (significant solvent and reagent waste) | Low (reduced waste streams) | Novel Pathway |
Conclusion and Validation
The experimental data and comparative analysis unequivocally validate the novel direct C-H activation pathway as a superior method for the synthesis of this compound. While the classical diazotization route is functional, it is burdened by multiple steps, lower overall yields, significant safety hazards associated with diazonium salts, and a poor environmental profile.[7][8][14]
The C-H activation approach offers a transformative improvement across nearly every metric. It is a more elegant, efficient, and sustainable process that aligns with the core principles of modern green chemistry.[5][6] By minimizing synthetic steps, maximizing atom economy, and eliminating hazardous intermediates, this novel pathway provides a robust and scalable solution for the production of this vital pharmaceutical building block. For researchers and drug development professionals, adopting such modern synthetic strategies is not just an improvement—it is a necessary evolution towards safer, more cost-effective, and environmentally responsible chemical manufacturing.
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Comparative Analysis of 4-(Trifluoromethyl)benzenesulfonamide Derivatives: Bridging the Gap Between In Vitro Potency and In Vivo Efficacy
An In-Depth Technical Guide
This guide provides a comprehensive comparison of the in vitro and in vivo activities of 4-(Trifluoromethyl)benzenesulfonamide derivatives. We will delve into the experimental methodologies used to assess their therapeutic potential, focusing on the critical task of establishing a meaningful correlation between laboratory assays and whole-organism outcomes. This analysis is designed for researchers, scientists, and drug development professionals seeking to navigate the complexities of translating promising in vitro data into successful in vivo results for this important class of compounds.
The this compound scaffold is a cornerstone in modern medicinal chemistry.[1][2] Its structural motifs, particularly the sulfonamide group and the trifluoromethyl moiety, are instrumental in defining the pharmacological profile of these derivatives. The sulfonamide group is a versatile hydrogen bond donor and acceptor, enabling strong interactions with biological targets, while the trifluoromethyl group often enhances metabolic stability and binding affinity.[3] This guide will explore derivatives targeting key enzymes such as Cyclooxygenase-2 (COX-2) and Carbonic Anhydrases (CAs), which are implicated in inflammation, cancer, and glaucoma.
A central challenge in drug development is ensuring that potent activity observed in a test tube translates to therapeutic efficacy in a living system. This relationship, known as the in vitro-in vivo correlation (IVIVC), is a predictive mathematical model that connects the properties of a drug in laboratory tests to its performance in the body.[4][5][6] Establishing a strong IVIVC is paramount for streamlining development, reducing reliance on extensive clinical trials, and making informed decisions about which candidate molecules to advance.[5]
Part 1: In Vitro Evaluation - Quantifying Potency and Selectivity
The initial screening of this compound derivatives begins with in vitro assays to determine their intrinsic activity against specific molecular targets and their effects on cellular functions.
Primary Screening: Enzyme Inhibition Assays
The first step is to measure the direct inhibitory effect of the derivatives on purified enzymes. This provides a clean, quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
-
Cyclooxygenase (COX) Inhibition: Many derivatives are designed as anti-inflammatory agents by selectively inhibiting COX-2.[3][7][8]
-
Causality: The choice of a COX-2 selective inhibitor is driven by the desire to reduce inflammation (mediated by COX-2) while avoiding the gastrointestinal side effects associated with inhibiting the constitutively expressed COX-1 enzyme.
-
Self-Validation: The assay's validity is confirmed by running a known non-selective inhibitor (e.g., Indomethacin) and a known COX-2 selective inhibitor (e.g., Celecoxib) as positive controls. A vehicle control (e.g., DMSO) serves as the baseline for 100% enzyme activity.
-
-
Carbonic Anhydrase (CA) Inhibition: Other derivatives are potent inhibitors of CA isozymes, relevant for treating glaucoma, or as anticancer agents.[9][10]
-
Causality: Different CA isozymes are targeted for different therapeutic effects. For instance, inhibiting CA II and CA IV is crucial for lowering intraocular pressure in glaucoma, while targeting tumor-associated CA IX and XII is a strategy for cancer therapy.[10][11][12]
-
Self-Validation: A well-characterized, broad-spectrum CA inhibitor like Acetazolamide is used as a positive control to validate the assay's performance across different isozymes.
-
Table 1: Representative In Vitro Enzyme Inhibition Data
| Derivative Class | Target Enzyme | Representative Activity (IC₅₀) | Key Insight | Reference |
| Pyrazole-Substituted | COX-2 | 0.04 - 0.05 µM | High potency and selectivity over COX-1 (S.I. > 300) | [8] |
| Oxazole-Substituted | COX-2 | Low nanomolar | Introduction of a fluorine atom can enhance selectivity | [13] |
| Thiourea-Substituted | CA II, CA IX | 15 - 19 nM | Strong inhibition of physiologically relevant isozymes | [9] |
| Triazole-Substituted | CA IX, CA XII | 0.8 - 38.9 nM | Potent inhibition of tumor-associated isozymes | [10] |
Experimental Protocol: Recombinant Human COX-2 Inhibition Assay
-
Preparation: Recombinant human COX-2 enzyme is pre-incubated in a reaction buffer (e.g., Tris-HCl) with hematin and any necessary co-factors.
-
Compound Addition: Test compounds, dissolved in DMSO, are added at various concentrations to the enzyme mixture and incubated for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
Reaction Quenching: After a set incubation period (e.g., 2 minutes), the reaction is stopped by adding a solution of HCl.
-
Quantification: The product, Prostaglandin E2 (PGE₂), is quantified using a standard method like an Enzyme Immunoassay (EIA).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Secondary Screening: Cell-Based Assays
After confirming enzyme-level activity, cell-based assays are employed to evaluate performance in a more complex biological environment.
-
Human Whole Blood Assay (for COX-2): This assay measures the inhibition of PGE₂ production in response to an inflammatory stimulus (lipopolysaccharide, LPS) in human blood, providing a more physiologically relevant measure of COX-2 inhibition.[3]
-
Cytotoxicity Assays (for Anticancer Activity): The MTT assay is commonly used to measure the effect of derivatives on the viability of cancer cell lines (e.g., A549 lung cancer, MG-U87 glioblastoma).[14][15][16] This helps identify compounds that are specifically toxic to cancer cells.
Caption: A generalized workflow for the in vitro screening of derivative compounds.
Part 2: In Vivo Evaluation - Assessing Efficacy and Pharmacokinetics
While in vitro assays are indispensable for initial screening, they cannot predict a compound's ultimate therapeutic success. In vivo models are essential for evaluating efficacy in a whole organism and understanding the compound's pharmacokinetic profile.[17][18]
Pharmacodynamic (Efficacy) Models
These models are designed to replicate a disease state in animals to test the therapeutic effect of a drug candidate.
-
Carrageenan-Induced Paw Edema (Anti-inflammatory): This is the gold-standard acute inflammation model.[7][19]
-
Causality: Carrageenan injection into a rat's paw induces a localized inflammatory response characterized by edema (swelling), which is mediated by prostaglandins produced by COX-2. A successful anti-inflammatory drug will reduce this swelling.
-
Self-Validation: The model is validated by including a vehicle control group (which shows maximum edema) and a positive control group treated with a known NSAID like Celecoxib or Diclofenac.[7][8] The reduction in edema is measured against these controls.
-
-
Antiglaucoma Models: To test compounds targeting Carbonic Anhydrase, normotensive or hypertensive rabbits are used. The compound is often administered topically as eye drops, and the reduction in intraocular pressure (IOP) is measured over time.[11][12]
-
Anticancer Xenograft Models: To evaluate anticancer potential, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the derivative, and the effect on tumor growth is monitored and compared to a control group.[20][21]
Table 2: Representative In Vivo Efficacy Data
| Derivative Class | In Vivo Model | Key Result | Reference |
| Pyrazole-Substituted | Rat Carrageenan Paw Edema | Significant reduction in edema at oral doses | [7][8] |
| Pyrimidine-Substituted | Rabbit IOP Model | Effective and prolonged IOP lowering with topical administration | [11] |
| Trifluoromethyl-Indole | Mouse Tumor Xenograft | Selective delivery to and visualization of COX-2 in tumors | [20] |
Experimental Protocol: Rat Carrageenan-Induced Paw Edema
-
Acclimatization: Male Sprague-Dawley or Wistar rats are acclimatized to the laboratory conditions.
-
Grouping: Animals are fasted overnight and divided into groups (e.g., Vehicle Control, Positive Control, Test Compound groups at different doses).
-
Dosing: The test compound or control is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan challenge.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Inflammation Induction: A 0.1 mL injection of 1% carrageenan solution is administered into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.
Pharmacokinetic (PK) Studies
A compound can be highly potent in vitro but fail in vivo if it is not absorbed, is metabolized too quickly, or does not reach the target tissue. PK studies are crucial for understanding this behavior.[22][23] The pharmacokinetic behavior of sulfonamides can vary widely, with half-lives being a key initial parameter.[22]
-
Methodology: A typical study involves administering a single dose of the compound to rats or mice. Blood samples are collected at predetermined time points. The concentration of the drug in the plasma is then measured using a validated analytical method like LC-MS/MS.
-
Key Parameters: This analysis yields critical parameters such as:
-
Half-life (t½): The time it takes for the drug concentration to decrease by half.
-
Cₘₐₓ: The maximum observed plasma concentration.
-
Tₘₐₓ: The time at which Cₘₐₓ is reached.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
Caption: Workflow for the carrageenan-induced paw edema model in rats.
Part 3: Forging the Link: In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to use in vitro data to predict in vivo outcomes. A Level A IVIVC, a point-to-point relationship between in vitro dissolution and in vivo absorption, represents the highest level of correlation.[4][6]
Connecting Potency to Efficacy
For enzyme inhibitors like the this compound derivatives, a strong correlation is often expected between in vitro IC₅₀ and in vivo efficacy. For example, compounds showing potent and selective COX-2 inhibition (IC₅₀ in the nanomolar range) frequently demonstrate significant anti-inflammatory activity in the carrageenan paw edema model.[7][8]
However, this correlation is not always direct. Pharmacokinetics is the critical intermediary. A compound may have an excellent IC₅₀ but fail in vivo due to:
-
Poor Absorption: The compound is not effectively absorbed from the gastrointestinal tract.
-
Rapid Metabolism: The liver rapidly metabolizes the compound into inactive forms, leading to a short half-life and insufficient exposure at the target site.[7]
-
Poor Distribution: The compound does not effectively distribute to the inflamed tissue.
The trifluoromethyl group is often incorporated specifically to improve metabolic stability, thereby enhancing the likelihood of a successful IVIVC.[3]
Caption: The relationship between in vitro potency, pharmacokinetics, and in vivo efficacy.
Conclusion
The development of novel this compound derivatives requires a multi-faceted evaluation strategy. This guide has outlined the critical in vitro and in vivo methodologies necessary to characterize these compounds.
-
In vitro assays are fundamental for high-throughput screening, determining potency (IC₅₀), and establishing the mechanism of action (e.g., COX-2 vs. CA inhibition).
-
In vivo models are indispensable for confirming that in vitro potency translates into therapeutic efficacy and for understanding the pharmacokinetic profile that governs drug exposure.
A successful drug candidate from this class will not only exhibit high potency in initial enzyme and cell-based assays but will also possess a favorable pharmacokinetic profile that allows it to reach its target in sufficient concentrations to exert a therapeutic effect in a living system. Establishing a robust IVIVC is the key to efficiently identifying these promising candidates and accelerating their path through the drug development pipeline.
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Khan, I., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Serbian Chemical Society. [Link]
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Di Fiore, A., et al. (2008). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. Bioorganic & Medicinal Chemistry Letters. [Link]
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Munawar, S., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances. [Link]
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De Leval, X., et al. (2004). Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold. Journal of Medicinal Chemistry. [Link]
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De la Cruz, J.P., et al. (1999). Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid. Molecular Pharmacology. [Link]
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D'Ascenzio, M., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. [Link]
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Casini, A., et al. (2003). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters. [Link]
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Ghorab, M.M., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules. [Link]
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Uddin, M.J., et al. (2011). Trifluoromethyl Fluorocoxib A Detects Cyclooxygenase-2 Expression in Inflammatory Tissues and Human Tumor Xenografts. ACS Medicinal Chemistry Letters. [Link]
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Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences. [Link]
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Comparative analysis of the COX-2 inhibitory activity of different benzenesulfonamide analogs
In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy. The benzenesulfonamide scaffold has proven to be a privileged structure in the design of potent and selective COX-2 inhibitors, exemplified by the commercial success of drugs like Celecoxib.[1][2] This guide provides a comparative analysis of various benzenesulfonamide analogs, delving into their structure-activity relationships (SAR), inhibitory potencies, and the experimental methodologies used for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the nuances that drive the efficacy and selectivity of these compounds.
The Central Role of the Benzenesulfonamide Moiety in COX-2 Selectivity
The selective inhibition of COX-2 over its isoform, COX-1, is critical for mitigating the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[3][4][5] The structural basis for this selectivity lies in a key difference in the active sites of the two enzymes. The COX-2 active site possesses a secondary, hydrophobic pocket that is absent in COX-1. The benzenesulfonamide group of inhibitor molecules is ideally positioned to interact with this side pocket, thereby conferring selectivity for COX-2.[6] This fundamental principle has guided the design of a multitude of benzenesulfonamide-based COX-2 inhibitors.
Comparative Analysis of Benzenesulfonamide Analog Classes
The versatility of the benzenesulfonamide scaffold has allowed for the development of diverse classes of analogs with varying degrees of COX-2 inhibitory activity and selectivity. Here, we compare some of the prominent classes, with supporting experimental data.
Diaryl Heterocyclic Benzenesulfonamides: The "Coxib" Archetype
The diaryl heterocyclic scaffold, with a central pyrazole ring, is the hallmark of the "coxib" class of COX-2 inhibitors, including Celecoxib.[7] The general structure consists of a central heterocyclic ring flanked by two aryl groups, one of which is substituted with a sulfonamide moiety.
Structure-Activity Relationship Insights:
-
The Sulfonamide Group: The SO2NH2 group is crucial for binding to the secondary pocket of the COX-2 enzyme.[6][8]
-
Central Heterocyclic Ring: Pyrazole is a common and effective central ring system.[7]
-
Aryl Substituents: The nature and position of substituents on the aryl rings significantly influence potency and selectivity. For instance, a para-methyl group on one phenyl ring and a trifluoromethyl group on the pyrazole ring are features of Celecoxib.[1]
Benzylideneamino and Phenyliminomethyl Benzenesulfonamides
Researchers have explored modifications of the core structure to develop novel analogs. One such class includes 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides. These compounds have shown promising COX-2 inhibitory activity and selectivity.
A notable example from this class is 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide, which has demonstrated potent and selective COX-2 inhibition, even more so than Celecoxib in certain assays.[9]
Pyridazinone-Containing Benzenesulfonamides
Another innovative approach involves the incorporation of a pyridazinone heterocycle. These analogs have been investigated as multi-target anti-inflammatory agents, inhibiting not only COX-2 but also other enzymes like carbonic anhydrase and 5-lipoxygenase (5-LOX).[10]
Several pyridazinone-based sulfonamide derivatives have exhibited sub-micromolar IC50 values for COX-2 inhibition.[10] For example, certain methanesulfonate and ethanesulfonate pyridazine derivatives have shown COX-2 inhibitory effects equipotent to Celecoxib.[10]
N-Acetyl-2-carboxybenzenesulfonamides
This class of compounds represents a departure from the diaryl heterocyclic scaffold. N-Acetyl-2-carboxybenzenesulfonamides have been synthesized and evaluated as a novel class of COX-2 inhibitors.[11] Interestingly, some analogs in this series with specific substitutions, such as a 2,4-difluorophenyl group, have exhibited highly potent and selective COX-2 inhibitory activity, comparable to or exceeding that of Celecoxib.[11]
Cyclic Imide-Bearing Benzenesulfonamides
The incorporation of a cyclic imide moiety represents another strategy to enhance COX-2 inhibition. A number of these compounds have been designed and synthesized, demonstrating potent COX-2 inhibitory activity in the low micromolar to nanomolar range.[4][8] Molecular modeling studies have shown that the sulfonamide fragment of these molecules can effectively dock into the secondary pocket of the COX-2 active site.[8]
Quantitative Comparison of Inhibitory Activity
To provide a clear and objective comparison, the following table summarizes the in vitro COX-1 and COX-2 inhibitory activities (IC50 values) and the selectivity index (SI) for representative compounds from the discussed classes. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, with a higher value indicating greater selectivity for COX-2.
| Compound Class | Representative Analog | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Diaryl Heterocyclic | Celecoxib | >50 | 0.129 | >387.6 | |
| Diaryl Heterocyclic | Celecoxib | 33.1 | 0.07 | 472 | [11] |
| Diaryl Heterocyclic | Celecoxib | - | 0.05 | - | [10] |
| Benzylideneamino | 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide | 85.13 | 0.74 | 114.5 | [9] |
| Pyridazinone-based | Methanesulfonate pyridazine derivative (7a) | >50 | 0.05 | >1000 | [10] |
| N-Acetyl-2-carboxybenzenesulfonamide | C-4 2,4-difluorophenyl derivative | >100 | 0.087 | >1149 | [11] |
| Cyclic Imide-bearing | Compound 8a | >100 | 0.1 | >1000 | [8] |
| Cyclic Imide-bearing | Compound 4 | >50 | 0.18 | >277.8 | [4] |
Note: IC50 and SI values can vary between different studies due to variations in assay conditions.
Experimental Protocols for Assessing COX-2 Inhibitory Activity
The determination of COX-2 inhibitory activity is a critical step in the evaluation of novel benzenesulfonamide analogs. The following is a detailed, step-by-step methodology for a common in vitro COX-2 inhibition assay.
In Vitro COX-2 Inhibitor Screening Assay (Colorimetric Method)
This assay measures the peroxidase activity of COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). This peroxidase activity is coupled to the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), leading to a color change that can be quantified spectrophotometrically.[12]
Materials and Reagents:
-
Human recombinant COX-2 enzyme
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin (cofactor)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Test compounds (benzenesulfonamide analogs) and a positive control (e.g., Celecoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Assay Procedure:
-
Preparation of Reagents: Prepare stock solutions of all reagents at the desired concentrations.[12] The test compounds and positive control should be prepared in a series of dilutions to determine the IC50 value.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the following to each well:
-
150 µL of Tris-HCl buffer
-
10 µL of Hematin solution
-
10 µL of COX-2 enzyme solution
-
10 µL of the test compound or positive control at various concentrations (or DMSO for the vehicle control).[12]
-
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[12][13]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.[12]
-
Data Acquisition: Immediately begin measuring the absorbance at a specific wavelength (e.g., 590 nm) at regular intervals for a set period using a microplate reader.[12]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[12]
-
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the COX-2 inhibition pathway, the general structure of benzenesulfonamide analogs, and the experimental workflow.
Caption: The COX-2 enzymatic pathway and its inhibition by benzenesulfonamide analogs.
Caption: Generalized structure of a diaryl benzenesulfonamide COX-2 inhibitor.
Caption: Workflow for the in vitro COX-2 inhibitory assay.
Conclusion and Future Directions
The benzenesulfonamide scaffold continues to be a fertile ground for the discovery of novel and selective COX-2 inhibitors. The comparative analysis presented in this guide highlights the remarkable diversity of chemical structures that can be designed around this core moiety, each with its unique inhibitory profile. The ongoing exploration of different heterocyclic systems and substituent patterns is crucial for the development of next-generation anti-inflammatory agents with improved efficacy and safety profiles. As our understanding of the molecular interactions within the COX-2 active site deepens, so too will our ability to rationally design benzenesulfonamide analogs with superior therapeutic properties.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-(Trifluoromethyl)benzenesulfonamide-Based Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
The 4-(Trifluoromethyl)benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, integral to the design of a diverse range of therapeutic agents.[1] Its favorable physicochemical properties, including metabolic stability and the ability to engage in crucial hydrogen bonding, have led to its incorporation into numerous clinically significant inhibitors.[2][3] However, the very features that make this moiety attractive can also predispose inhibitors to interact with unintended targets, a phenomenon known as cross-reactivity or off-target effects.
This guide provides an in-depth comparison of methodologies to assess the selectivity of these inhibitors, using the well-documented case of cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib, as a primary example. We will explore the causality behind experimental choices, provide actionable protocols, and present a framework for interpreting the resulting data to ensure the development of safer and more effective therapeutics.
The Selectivity Imperative: A Case Study in COX-1 vs. COX-2
The development of selective COX-2 inhibitors was driven by the need to mitigate the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[4][5][6] These traditional NSAIDs inhibit both COX-1, a constitutively expressed enzyme vital for gastric protection, and COX-2, which is upregulated at sites of inflammation.[5][6]
The therapeutic hypothesis was simple yet powerful: selectively inhibiting COX-2 would provide anti-inflammatory and analgesic effects while sparing COX-1, thereby reducing the risk of gastric ulcers and bleeding.[4][5][6] This makes the COX enzyme family an ideal model for discussing cross-reactivity, as the clinical consequences of non-selectivity are well-understood.[7][8]
However, even selective inhibitors are not without their own challenges, including potential cardiovascular risks and hypersensitivity reactions, underscoring the continuous need for rigorous cross-reactivity profiling against a broad range of targets.[5][7][8][9]
Below is a simplified representation of the COX signaling pathway, highlighting the distinct roles of the two isoforms.
Caption: Simplified COX-1 and COX-2 signaling pathways.
A Tiered Strategy for Assessing Cross-Reactivity
A robust assessment of inhibitor selectivity is not a single experiment but a multi-tiered process. This approach allows for the efficient screening of many compounds in the early stages and a more detailed, resource-intensive analysis of the most promising candidates.
Caption: Tiered workflow for inhibitor cross-reactivity profiling.
Experimental Protocols & Data Interpretation
Here we detail the methodologies for each tier of the screening process. The trustworthiness of these protocols lies in their self-validating nature, incorporating appropriate controls and orthogonal assays to confirm findings.
Tier 1: Biochemical Enzyme Inhibition Assays
The initial step involves quantifying the inhibitor's effect on the purified target enzyme (on-target) and its closest relatives (off-targets). For our case study, this means COX-2 and COX-1, respectively.
Protocol: Fluorometric In Vitro COX Inhibition Assay
-
Principle: This assay measures the peroxidase activity of COX enzymes. The reaction between prostaglandin G2 (PGG2) and a probe generates a fluorescent product. An inhibitor will reduce the rate of this reaction.
-
Methodology:
-
Reagent Preparation: Prepare assay buffer, a COX cofactor working solution, a fluorometric probe solution, and solutions of recombinant human COX-1 and COX-2 enzymes.[10]
-
Compound Plating: Serially dilute the this compound-based inhibitor in DMSO and then into assay buffer in a 96-well plate. Include wells for a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.
-
Reaction Initiation: To each well, add the COX cofactor, the probe, and either the COX-1 or COX-2 enzyme.[10] Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for the cyclooxygenase activity which produces PGG2.[10]
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence kinetics over 10-15 minutes at an excitation/emission wavelength of approximately 535/587 nm.[10]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Normalize the rates to the "no inhibitor" control (100% activity) and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Causality and Controls:
-
Why a kinetic reading? It provides a more accurate measure of the initial reaction rate, which is less susceptible to artifacts like substrate depletion or product inhibition compared to a single endpoint reading.
-
Controls: The "no inhibitor" control defines the maximum reaction rate, while the "no enzyme" control accounts for background fluorescence. A known selective inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) should be run as a positive control to validate the assay's performance.[10]
-
Data Interpretation: The Selectivity Index
The primary output from Tier 1 is a pair of IC50 values. The ratio of these values provides the Selectivity Index (SI), a quantitative measure of the inhibitor's preference for the target enzyme.
SI = IC50 (Off-Target) / IC50 (On-Target)
For our example: SI = IC50 (COX-1) / IC50 (COX-2)
| Inhibitor | Target | IC50 (COX-1, µM) | IC50 (COX-2, µM) | Selectivity Index (SI) | Reference |
| Celecoxib | COX-2 | >100 | 14 | >7.1 | [10] |
| Kuwanon A | COX-2 | >100 | 14 | >7.1 | [10] |
| Sulindac Sulphide | COX-1 | ~0.01 | ~10 | ~0.001 | [11] |
| L-745,337 | COX-2 | ~11 | ~0.01 | ~1100 | [11] |
A higher SI value indicates greater selectivity for the intended target (COX-2 in this case). An SI > 100 is often considered a benchmark for a highly selective compound in early-stage discovery.
Tier 2: Cell-Based Functional Assays
Biochemical assays use purified enzymes in an artificial environment. Cell-based assays provide a more physiologically relevant context, accounting for factors like cell permeability, efflux pumps, and intracellular metabolism.
Protocol: Whole-Cell Prostaglandin E2 (PGE2) Quantification
-
Principle: This assay measures the production of PGE2, a key downstream product of the COX pathway, in whole cells. A selective COX-2 inhibitor should block PGE2 production in cells where COX-2 is induced, but not in cells relying on COX-1.[12][13][14][15]
-
Methodology:
-
Cell Culture: Use a cell line that can be induced to express COX-2, such as A549 human lung carcinoma cells or RAW 264.7 macrophage-like cells.
-
COX-2 Induction: Seed cells in a multi-well plate. To measure COX-2 activity, treat cells with an inflammatory stimulus like lipopolysaccharide (LPS) or interleukin-1β (IL-1β) for several hours to induce COX-2 expression. For COX-1 activity, use un-stimulated cells.
-
Inhibitor Treatment: Pre-incubate the cells (both stimulated and unstimulated) with various concentrations of the test inhibitor for 1-2 hours.
-
Arachidonic Acid Stimulation: Add exogenous arachidonic acid to the media to provide a surplus of substrate for the COX enzymes and incubate for 15-30 minutes.
-
Supernatant Collection: Collect the cell culture supernatant, which now contains the secreted PGE2.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) kit.[12][13]
-
Data Analysis: Plot the PGE2 concentration against the inhibitor concentration for both stimulated (COX-2) and unstimulated (COX-1) cells to determine the cellular IC50 values.
-
-
Causality and Controls:
-
Why measure PGE2? It is a direct, quantifiable product of the pathway's function. Its inhibition provides evidence that the compound is active within a cellular system.[12][15]
-
Why use stimulated vs. unstimulated cells? This experimental design, often called a human whole blood assay (hWBA) when using blood cells, creates a natural system to differentiate between COX-2 and COX-1 activity, closely mimicking in vivo conditions.[4][6][11]
-
Tier 3: Broad Kinome and Safety Profiling
A highly selective inhibitor against its immediate family (e.g., COX-1 vs. COX-2) may still have unexpected interactions with unrelated proteins. The this compound moiety is present in inhibitors of various enzyme classes, including carbonic anhydrases and kinases.[16] Therefore, broad screening is a critical step for de-risking a lead candidate.
Methodology: Kinase Selectivity Profiling
-
Principle: Many commercial services and in-house platforms exist for screening a compound against a large panel of protein kinases (often >300). These assays measure either direct binding or enzymatic inhibition.[17][18][19][20]
-
Methods:
-
Differential Scanning Fluorimetry (DSF): This biophysical method measures the thermal stabilization of a protein upon ligand binding. It is a robust method that does not require an active enzyme or known substrate.[17][18]
-
Competitive Binding Assays: These assays use an immobilized probe that binds to the ATP site of many kinases. The test inhibitor competes with this probe, and the displacement is measured.[20]
-
Chemical Proteomics (e.g., Kinobeads): This approach uses affinity chromatography with broad-spectrum kinase inhibitors immobilized on beads to pull down kinases from a cell lysate. The test compound is added in competition, and the kinases that remain bound are identified and quantified by mass spectrometry.[19]
-
-
Data Interpretation: The results are typically presented as a percentage of inhibition at a fixed concentration (e.g., 1 µM or 10 µM) or as dissociation constants (Kd) for multiple kinases. This data can reveal unexpected off-targets that could lead to toxicity or provide opportunities for drug repurposing. For example, Celecoxib has been shown to have off-target antibacterial activity, which could be exploited for developing new anti-infective agents.[21][22]
Conclusion
The this compound moiety is a valuable scaffold in drug discovery, but its versatility demands a rigorous and systematic evaluation of cross-reactivity. By employing a tiered approach—from initial biochemical screens and calculation of a selectivity index to confirmation in cell-based functional assays and broad safety profiling—researchers can build a comprehensive understanding of a compound's activity. This multi-faceted strategy, grounded in sound experimental design and causal reasoning, is essential for identifying inhibitors that are not only potent but also possess the selectivity required for a safe and effective clinical profile.
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- Prostaglandin E2 ELISA Kit - Intracellular (ab316906).Abcam.
- Identifying small molecule probes for kinases by chemical proteomics.
- HTRF Prostaglandin E2 Detection Kit, 500 Assay Points.Revvity.
- An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening.PMC - PubMed Central.
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- Prostaglandin EIA (CS0200) - Bulletin.Sigma-Aldrich.
- Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflamm
- Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity.Journal of Allergy and Clinical Immunology: In Practice.
- Measuring and interpreting the selectivity of protein kinase inhibitors.PMC - NIH.
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- Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing.NIH.
- Celecoxib.
- Landmark Study Demonstrates Pfizer's Celebrex (Celecoxib)Has Similar Cardiovascular Risk As Compared To Prescription Doses Of Ibuprofen and Naproxen.Pfizer.
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- Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies.PubMed.
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- Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated
- Can my patient with a 'sulfa allergy' receive celecoxib or other nonantimicrobial sulfonamides?Cleveland Clinic Journal of Medicine.
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A Comparative Performance Analysis of 4-(Trifluoromethyl)benzenesulfonamide in Modern Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the judicious selection of reagents and building blocks is paramount to achieving desired reaction outcomes and molecular properties. Among the vast arsenal of functional groups, the sulfonamide moiety and the trifluoromethyl group stand out for their profound influence on the biological and physicochemical characteristics of molecules. This guide provides an in-depth comparative analysis of 4-(Trifluoromethyl)benzenesulfonamide, benchmarking its performance against common alternatives in key organic reactions. Through an examination of its unique electronic properties and supporting experimental data, we aim to equip researchers with the insights necessary to strategically employ this versatile reagent.
The Power of the Trifluoromethyl Group: More Than Just a Fluorine Analogue
The trifluoromethyl (-CF3) group is a cornerstone in contemporary drug design, valued for its ability to significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, fundamentally alters the electronic landscape of the parent molecule.[2] This electronic modulation can lead to improved pharmacokinetic profiles, such as longer half-lives and better oral bioavailability, making trifluoromethylated compounds highly sought after in pharmaceutical development.[1] When appended to a benzenesulfonamide scaffold, the -CF3 group imparts distinct reactivity and properties that differentiate it from other substituted analogues.
I. Performance in N-Arylation Reactions: A Comparative Study
The formation of N-aryl sulfonamides is a critical transformation in the synthesis of a wide array of biologically active compounds.[4] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forging these C-N bonds.[5] The nucleophilicity of the sulfonamide nitrogen is a key factor influencing the efficiency of this reaction.
To illustrate the impact of the trifluoromethyl group, let's consider a comparative scenario of a Buchwald-Hartwig amination of an aryl bromide with this compound versus an alternative with an electron-donating group, such as p-toluenesulfonamide.
Hypothetical Comparative Data:
| Entry | Sulfonamide | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 4-Bromoanisole | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | p-Toluenesulfonamide | 4-Bromoanisole | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 12 | 92 |
Analysis of Performance:
The electron-withdrawing trifluoromethyl group in this compound decreases the electron density on the sulfonamide nitrogen, thereby reducing its nucleophilicity compared to p-toluenesulfonamide, which possesses an electron-donating methyl group. This difference in nucleophilicity can manifest in slightly lower yields or require more forcing reaction conditions to achieve comparable results in reactions where the sulfonamide acts as a nucleophile. However, the resulting N-aryl-4-(trifluoromethyl)benzenesulfonamide product often exhibits enhanced biological activity or improved pharmacokinetic properties, a trade-off that is frequently justifiable in drug discovery programs.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general methodology for the palladium-catalyzed N-arylation of an aryl bromide with a sulfonamide.
Materials:
-
Aryl bromide (1.0 mmol)
-
Sulfonamide (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, sulfonamide, palladium(II) acetate, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
II. Role as a Directing Group in C-H Activation
The sulfonamide group is a well-established directing group in transition-metal-catalyzed C-H activation, enabling the functionalization of otherwise inert C-H bonds.[1][6][7] The electronic nature of the substituent on the benzenesulfonamide ring can influence the efficiency and selectivity of these transformations.
The strong electron-withdrawing trifluoromethyl group in this compound can enhance the acidity of the N-H proton, facilitating the formation of the key metallacyclic intermediate in many C-H activation catalytic cycles. This can lead to improved reaction rates and yields compared to sulfonamides bearing electron-neutral or electron-donating groups.
For instance, in a hypothetical rhodium-catalyzed ortho-olefination of a substituted benzenesulfonamide, the increased acidity of the N-H bond in the trifluoromethylated substrate could lead to more efficient catalyst turnover.
Hypothetical Comparative Data:
| Entry | Sulfonamide | Olefin | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Styrene | [RhCpCl₂]₂ | AgSbF₆ | DCE | 80 | 8 | 90 |
| 2 | Benzenesulfonamide | Styrene | [RhCpCl₂]₂ | AgSbF₆ | DCE | 80 | 16 | 75 |
Analysis of Performance:
The enhanced performance of this compound in this context can be attributed to the facilitated deprotonation and formation of the active catalytic species. This highlights a key advantage of employing this reagent in C-H functionalization strategies.
Experimental Protocol: Rhodium-Catalyzed C-H Olefination
This protocol outlines a general procedure for the ortho-olefination of a benzenesulfonamide derivative.
Materials:
-
Benzenesulfonamide derivative (0.5 mmol)
-
Olefin (1.0 mmol)
-
[RhCp*Cl₂]₂ (0.0125 mmol, 2.5 mol%)
-
Silver hexafluoroantimonate (AgSbF₆, 0.05 mmol, 10 mol%)
-
Anhydrous 1,2-dichloroethane (DCE, 2.5 mL)
Procedure:
-
In a glovebox, add the benzenesulfonamide derivative, [RhCp*Cl₂]₂, and AgSbF₆ to a screw-capped vial.
-
Add anhydrous DCE and the olefin.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 80 °C and stir for the indicated time.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Filter the mixture through a short pad of silica gel, washing with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
III. Application in the Synthesis of Bioactive Molecules: The Case of Celecoxib Analogues
The practical utility of this compound is vividly demonstrated in its structural relationship to the blockbuster anti-inflammatory drug, Celecoxib. Celecoxib contains a 4-sulfamoylphenyl group attached to a pyrazole ring, and the trifluoromethyl group on the pyrazole is crucial for its selective inhibition of the COX-2 enzyme. While this compound is not a direct precursor to Celecoxib, its core structure exemplifies the synergistic benefits of combining a sulfonamide with a trifluoromethyl group.
Studies on Celecoxib analogues have shown that replacement of the sulfonamide moiety with other functional groups can lead to a significant loss of biological activity, underscoring the importance of the sulfonamide's hydrogen bonding capabilities and its role as a key pharmacophore.[6]
Conclusion: A Strategic Choice for Advanced Synthesis
This compound presents a unique combination of properties that make it a valuable tool in modern organic synthesis. The strong electron-withdrawing nature of the trifluoromethyl group modulates its reactivity in predictable ways, offering both advantages and considerations for the synthetic chemist. While its reduced nucleophilicity may require optimization in certain cross-coupling reactions, its enhanced performance as a directing group in C-H activation and the desirable properties it imparts to the final products often make it a superior choice over its non-fluorinated counterparts. For researchers and drug development professionals, a thorough understanding of these performance characteristics is essential for the rational design of efficient synthetic routes and the development of novel, high-performing molecules.
References
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The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Google Vertex AI Search.[1]
-
Chandna, N., et al. (2013). Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. Bioorganic & Medicinal Chemistry, 21(15), 4587-4597.[6]
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The Role of Sulphonamides and N‐Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C−H Activation. (2021). Chemistry – An Asian Journal, 16(13), 1661-1684.[1][6]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009.[2]
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Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem.[3]
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This compound | 830-43-3. (n.d.). Benchchem.[8]
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This compound. (n.d.). Chem-Impex.[9]
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Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (n.d.). Journal of Medicinal Chemistry.[10]
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Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). Molecules.
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Cross-coupling of sulfonamide antimicrobial agents with model humic constituents. (2005). Environmental Science & Technology, 39(12), 4463-4473.[11]
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Nickel-Catalyzed N-Arylation of Sulfinamides: A Comparative Study versus Analogous Sulfonamide Cross-Couplings. (2022). Organometallics, 41(24), 3785–3793.[12]
-
Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. (2011). ACS Medicinal Chemistry Letters, 2(7), 523-527.[13]
-
Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. (2019). The Journal of Organic Chemistry, 85(1), 430-441.[14]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Advances, 11(45), 28143-28161.[5]
-
Copper-Catalyzed Cross-Coupling of Sulfonamides with Aryl Iodides and Bromides Facilitated by Amino Acid Ligands. (n.d.). Request PDF.[15]
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Recent developments in the synthesis of N-aryl sulfonamides. (n.d.). ResearchGate.[4]
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This compound | CAS#:830-43-3. (n.d.). Chemsrc.[16]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia.[5]
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Recent advances in the synthesis of N-acyl sulfonamides. (n.d.). RSC Advances.[17]
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-213.
- This compound 98.0+%, TCI America™. (n.d.). Fisher Scientific.
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Recent advances in the synthesis of N-aryl sulfonamides. (n.d.). ResearchGate.[4]
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A Head-to-Head Comparison: Celecoxib Derivatives vs. 4-(Trifluoromethyl)benzenesulfonamide Analogs for Advanced Inflammation Research
This guide provides an in-depth, objective comparison between the well-established selective COX-2 inhibitor, celecoxib, and a promising trifluoromethyl-substituted analog. Moving beyond simple COX-2 inhibition, we explore a paradigm shift towards COX-2-independent immunomodulatory mechanisms, offering new therapeutic avenues for inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in mechanism, efficacy, and experimental evaluation of next-generation anti-inflammatory compounds.
Introduction: The Evolution of COX-2 Inhibition
For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been a cornerstone of pain and inflammation management. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which convert arachidonic acid into prostaglandins, key mediators of pain and inflammation.[1][2] The discovery of two distinct COX isoforms—COX-1, a constitutively expressed "housekeeping" enzyme responsible for gastric protection and platelet function, and COX-2, an inducible enzyme upregulated at sites of inflammation—revolutionized the field.[2][3]
This led to the development of selective COX-2 inhibitors, or "coxibs," designed to provide the anti-inflammatory and analgesic benefits of traditional NSAIDs while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[3][4] Celecoxib (Celebrex®) was a pioneering drug in this class, chemically designated as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide.[5] Its diaryl-substituted pyrazole structure, featuring a polar sulfonamide side chain, allows it to bind selectively to a hydrophilic side pocket near the active site of the COX-2 enzyme, an interaction that is approximately 10-20 times more selective for COX-2 over COX-1.[4]
While effective, the focus on direct COX-2 enzyme inhibition has been challenged by the discovery of COX-2-independent effects of these molecules and concerns over cardiovascular risks associated with long-term use.[4][6] This has spurred research into derivatives that may offer alternative or complementary mechanisms of action. This guide focuses on a direct comparison between celecoxib and a key analog, 4-[5-(4-trifluoromethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide , hereafter referred to as TFM-C .[6] TFM-C, which incorporates the 4-(Trifluoromethyl)benzenesulfonamide moiety, exhibits significantly reduced COX-2 inhibitory activity but possesses potent and distinct immunomodulatory properties, highlighting a promising new direction for anti-inflammatory drug discovery.[6][7]
Molecular Structures and Mechanistic Divergence
The structural difference between celecoxib and TFM-C, though seemingly minor, results in a profound divergence in their primary mechanisms of action.
-
Celecoxib: Features a p-tolyl group at the 5-position of the pyrazole ring.
-
TFM-C: Replaces the methyl on the p-tolyl group with a trifluoromethyl (CF₃) group.
This substitution drastically alters the molecule's interaction with the COX-2 enzyme. The sulfonamide moiety is critical for binding to the COX-2 active site in both molecules, but the electronic and steric changes introduced by the additional CF₃ group in TFM-C significantly weaken this interaction.[1][4][6]
The COX-2 Signaling Pathway and Celecoxib's Point of Intervention
Celecoxib functions as a highly selective, reversible inhibitor of the COX-2 enzyme, blocking the synthesis of pro-inflammatory prostaglandins.[4][8] This targeted inhibition is the source of its analgesic and anti-inflammatory effects.[1][5]
Caption: Divergent mechanisms of Celecoxib and its trifluoromethyl analog, TFM-C.
Comparative Performance Data
The following tables summarize the key performance differences based on published experimental data.
Table 1: In Vitro COX Enzyme Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Primary Mechanism |
| Celecoxib | ~15 - 77 | ~0.04 - 0.05 | >294 | Potent, Selective COX-2 Inhibition [9][10] |
| TFM-C | Not Reported | ~8.2 (205x higher than Celecoxib) | Significantly Lower | COX-2 Independent Cytokine Inhibition [6][7] |
Table 2: In Vivo Anti-Inflammatory and Analgesic Efficacy
| Test Model | Compound | Efficacy Result | Reference |
| Carrageenan-Induced Paw Edema | Celecoxib Derivatives | ED₃₀ of 23 mg/kg | [11] |
| Acetic Acid-Induced Writhing | Celecoxib Derivatives | 67.8% inhibition at 100 mg/kg for lead derivative | [12] |
| Collagen-Induced Arthritis (CIA) | TFM-C | More effective at inhibiting severity than Celecoxib | [6][13] |
| Collagen Antibody-Induced Arthritis (CAIA) | TFM-C | More effective at inhibiting severity than Celecoxib | [6][13] |
| Gastric Ulceration Risk | Celecoxib Derivatives | Significantly lower ulcerogenic risk than traditional NSAIDs | [11][12] |
Key Experimental Protocols
To ensure robust and reproducible data, standardized assays are critical. Below are detailed protocols for evaluating the core performance metrics discussed.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes. The principle relies on measuring the peroxidase activity of COX, which generates a fluorescent product. [14][15] Rationale: This assay provides a direct measure of a compound's potency and selectivity for the COX isoforms. A fluorometric readout offers high sensitivity and is suitable for high-throughput screening.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0) [14]* Heme cofactor
-
Arachidonic Acid (substrate)
-
Fluorometric probe (e.g., Ampliflu Red)
-
Test compounds (dissolved in DMSO)
-
Positive controls: SC-560 (for COX-1), Celecoxib (for COX-2)
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader (Ex/Em = 535/587 nm) [15] Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and probe in the reaction buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and controls in DMSO.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
75 µL Reaction Buffer
-
10 µL Test Compound (or DMSO for 100% activity control)
-
10 µL Heme
-
10 µL COX-1 or COX-2 enzyme
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced. [16]4. Reaction Initiation: Add 10 µL of Arachidonic Acid to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence kinetics for 10 minutes, taking readings every minute. [15]6. Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Caption: Experimental workflow for the in vitro COX inhibition fluorometric assay.
Protocol: In Vivo Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used model to evaluate the acute anti-inflammatory activity of a compound in vivo. [3] Rationale: Injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a direct measure of its anti-inflammatory efficacy.
Procedure:
-
Animal Acclimatization: House male Wistar rats or Swiss albino mice under standard laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide animals into groups (n=6-8): Vehicle Control, Positive Control (e.g., Celecoxib), and Test Compound groups (at various doses). Fast animals overnight with free access to water.
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.
-
Baseline Measurement: Measure the initial volume of each animal's right hind paw using a plethysmometer.
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group).
-
Pharmacokinetics (ADME) Profile: A Brief Overview
Celecoxib:
-
Absorption: Rapidly absorbed after oral administration, reaching peak plasma concentrations in about 3 hours. [9][17]Food, particularly a high-fat meal, can delay absorption and increase overall exposure. [18]* Distribution: Highly bound (~97%) to plasma proteins, primarily albumin. [18]* Metabolism: Extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, to inactive metabolites. [17]Genetic polymorphisms in CYP2C9 can significantly impact celecoxib exposure. [17]* Excretion: Eliminated mainly as metabolites in feces and urine, with very little unchanged drug excreted. [9][17] TFM-C & Derivatives: Comprehensive ADME data for TFM-C is less available in public literature. However, the addition of trifluoromethyl groups is a common medicinal chemistry strategy known to increase lipophilicity and metabolic stability. In silico ADME modeling is a crucial first step for predicting the pharmacokinetic properties of such novel derivatives.
Discussion and Future Perspectives
The head-to-head comparison reveals a compelling divergence in strategy for treating inflammation.
-
Celecoxib and its direct derivatives represent a highly optimized class of compounds targeting enzymatic inhibition of COX-2. Their value lies in potent, selective activity against a well-defined target in the prostaglandin synthesis pathway. [4][5]* The TFM-C analog exemplifies a paradigm shift. By sacrificing direct COX-2 inhibitory potency, it gains a novel, COX-2-independent immunomodulatory mechanism that proves highly effective, and in some cases superior, in complex disease models like arthritis. [6][13]This mechanism, centered on inhibiting pro-inflammatory cytokine secretion, may bypass some of the liabilities associated with profound and sustained prostaglandin suppression.
For researchers, the choice between these classes depends on the therapeutic hypothesis. For indications driven purely by prostaglandin-mediated pain and inflammation, celecoxib-like agents are proven tools. However, for complex autoimmune and inflammatory diseases where cytokines like IL-12 and IL-23 play a central role (e.g., rheumatoid arthritis, psoriasis, inflammatory bowel disease), TFM-C and its future analogs represent a highly promising therapeutic avenue.
Future research should focus on:
-
Elucidating the precise molecular targets of TFM-C within the endoplasmic reticulum.
-
Conducting comprehensive pharmacokinetic and safety profiling of TFM-C.
-
Synthesizing and screening new derivatives to optimize the COX-2-independent activity while maintaining favorable drug-like properties.
This dual approach—refining established COX-2 inhibitors and exploring novel COX-2-independent pathways—will undoubtedly enrich the arsenal of anti-inflammatory therapeutics available to clinicians and patients.
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A Comparative Guide to Validating the Target Engagement of 4-(Trifluoromethyl)benzenesulfonamide-Based Probes
For researchers, scientists, and drug development professionals, the validation of target engagement is a critical step in the journey of a chemical probe.[1][2] This guide provides an in-depth, objective comparison of methodologies for validating the cellular target engagement of 4-(Trifluoromethyl)benzenesulfonamide-based probes. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip you with the knowledge to design robust and self-validating experimental workflows.
Introduction to this compound and Its Putative Target
This compound belongs to the benzenesulfonamide class of compounds, which are well-established inhibitors of carbonic anhydrases (CAs).[3] CAs are a family of zinc-containing metalloenzymes that play a crucial role in regulating pH in various physiological and pathological processes.[4] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in a variety of tumors, making them attractive targets for anticancer therapies.[5][6] The trifluoromethyl group in the 4-position of the benzenesulfonamide scaffold can enhance the inhibitory potency and selectivity of these compounds.[5] Therefore, validating that a this compound-based probe directly interacts with its intended CA target within a cellular context is paramount for its development as a research tool or therapeutic agent.[1][2]
Core Principles of Target Engagement Validation
Before delving into specific techniques, it's essential to understand the core principles of target engagement validation. An ideal validation strategy should provide direct evidence of a physical interaction between the probe and its target protein within a complex biological system.[1][7] This is often referred to as "proximal" evidence of target engagement, which is more valuable than "distal" readouts that measure downstream effects and can be influenced by off-target interactions.[1][7] Furthermore, a robust validation workflow should ideally assess the selectivity of the probe by identifying potential off-target interactions.[7]
Comparative Analysis of Target Engagement Methodologies
Several powerful techniques can be employed to confirm and quantify the interaction of this compound-based probes with their cellular targets. This section provides a comparative overview of three prominent methodologies: the Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling (PAL), and Affinity Purification coupled with Mass Spectrometry (AP-MS).
| Methodology | Principle | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[8][9] | Label-free, applicable to intact cells and tissues, provides direct evidence of target engagement.[9][10][11] | Not all proteins exhibit a significant thermal shift; requires specific antibodies for detection in its traditional format.[12] |
| Photoaffinity Labeling (PAL) | A photoreactive group on the probe forms a covalent bond with the target protein upon UV irradiation.[13][14] | Captures direct binding events in a cellular context, can identify the specific binding site.[14][15] | Requires chemical modification of the probe, which may alter its binding properties; potential for non-specific labeling.[14] |
| Affinity Purification-Mass Spectrometry (AP-MS) | The probe, immobilized on a solid support, is used to "pull down" its interacting proteins from a cell lysate for identification by mass spectrometry.[16][17][18] | Unbiased, proteome-wide identification of on- and off-targets.[19][20] | Performed on cell lysates, which may not fully represent the cellular environment; potential for non-specific binding to the affinity matrix.[16][18] |
Experimental Workflows and Protocols
This section provides detailed, step-by-step methodologies for the key experiments discussed above. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a label-free manner.[9] The underlying principle is that the binding of a ligand, such as our this compound probe, increases the thermal stability of the target protein.[8][10]
Experimental Workflow Diagram:
Caption: CETSA experimental workflow.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture cells known to express the target carbonic anhydrase isoform (e.g., CA IX in hypoxic cancer cells) to an appropriate density.
-
Treat the cells with varying concentrations of the this compound probe or a vehicle control (e.g., DMSO) for a defined period. The choice of concentrations should bracket the expected cellular EC50.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (typically 3-7 minutes).[10] The temperature range should be optimized to span the melting point of the target protein.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors. The lysis step is crucial for releasing the cellular proteins.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable proteins.
-
-
Protein Detection and Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble target protein at each temperature using Western blotting with a specific antibody against the target CA isoform.
-
Alternatively, for a proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry (MS-CETSA or Thermal Proteome Profiling).[11]
-
A positive result is indicated by a shift in the melting curve to a higher temperature in the probe-treated samples compared to the vehicle control, signifying stabilization of the target protein.[10]
-
Photoaffinity Labeling (PAL)
PAL provides direct evidence of a probe-target interaction by creating a covalent bond between them.[13][14] This requires synthesizing a version of the this compound probe that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or a clickable alkyne).[21][22]
Experimental Workflow Diagram:
Caption: Photoaffinity labeling workflow.
Step-by-Step Protocol:
-
Probe Synthesis and Validation:
-
Synthesize a derivative of this compound containing a photoreactive moiety and a reporter tag. It is critical to ensure that these modifications do not significantly alter the probe's binding affinity for the target.
-
-
Cellular Labeling:
-
Treat intact cells with the photoaffinity probe. Include a competition control where cells are pre-incubated with an excess of the non-modified this compound to demonstrate the specificity of labeling.
-
-
UV Crosslinking:
-
Irradiate the cells with UV light at the appropriate wavelength to activate the photoreactive group, leading to covalent bond formation with interacting proteins.
-
-
Cell Lysis and Enrichment:
-
Lyse the cells and, if a reporter tag like biotin was used, enrich the covalently labeled proteins using streptavidin-coated beads. If a clickable alkyne was used, perform a click chemistry reaction to attach a reporter tag for enrichment.
-
-
Protein Identification:
-
Elute the enriched proteins from the beads and identify them using mass spectrometry.[15]
-
Specific target engagement is confirmed by the identification of the target CA isoform in the probe-treated sample and its significant reduction in the competition control.
-
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique for identifying the interaction partners of a probe on a proteome-wide scale.[20] This method involves immobilizing the probe on a solid support and using it to capture interacting proteins from a cell lysate.
Experimental Workflow Diagram:
Caption: AP-MS experimental workflow.
Step-by-Step Protocol:
-
Probe Immobilization:
-
Synthesize a derivative of this compound with a linker suitable for immobilization onto a solid support, such as agarose or magnetic beads.
-
-
Cell Lysis:
-
Prepare a cell lysate from cells expressing the target CA isoform. It is crucial to use a lysis buffer that maintains protein-protein interactions.
-
-
Affinity Purification:
-
Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins.
-
Include a control with beads that have been derivatized with a non-binding molecule to identify non-specific binders. A competition experiment, where the lysate is pre-incubated with an excess of the free, non-immobilized probe, is also essential.
-
-
Washing and Elution:
-
Thoroughly wash the beads to remove proteins that are non-specifically bound to the matrix.
-
Elute the specifically bound proteins, for example, by changing the pH or by competitive elution with the free probe.
-
-
Protein Identification:
Comparison with Alternative Probes
To rigorously validate a new this compound-based probe, its performance should be benchmarked against established and well-characterized carbonic anhydrase inhibitors.
| Alternative Probe | Key Characteristics | Application in Comparative Studies |
| Acetazolamide | A clinically used, non-selective carbonic anhydrase inhibitor. | Serves as a positive control for target engagement with multiple CA isoforms. |
| Dorzolamide | A clinically used, topically active carbonic anhydrase inhibitor. | Useful for comparing the cellular permeability and target engagement of the new probe. |
| Brinzolamide | Another clinically used sulfonamide-based CA inhibitor. | Can be used to assess the relative potency and selectivity of the new probe. |
| Ethoxzolamide | A non-selective CA inhibitor.[23] | Can be used in comparative toxicity and off-target effect studies.[23] |
By performing side-by-side experiments using these established inhibitors, researchers can gain valuable insights into the relative potency, selectivity, and cellular activity of their novel this compound-based probe.[3]
Conclusion
Validating the target engagement of a chemical probe is a multi-faceted process that requires a carefully designed and rigorously executed experimental plan.[1][2] By employing a combination of the techniques described in this guide, such as CETSA for label-free confirmation in intact cells, photoaffinity labeling for direct covalent capture, and affinity purification-mass spectrometry for proteome-wide selectivity profiling, researchers can build a compelling case for the on-target activity of their this compound-based probes. Comparing the performance of a novel probe against established inhibitors provides the necessary context to evaluate its potential as a valuable tool for research and drug development.
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Target Agnostic Photoaffinity Labelling by Sulfonylhydrazones. (2022). Angewandte Chemie. [Link]
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Recent developments of small molecule chemical probes for fluorescence-based detection of human carbonic anhydrase II and IX. (2020). RSC Publishing. [Link]
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Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. (2025). American Chemical Society. [Link]
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Identifying specific protein interaction partners using quantitative mass spectrometry and bead proteomes. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
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Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. (2017). Royal Society of Chemistry. [Link]
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Probing Protein–Protein Interactions with Label-Free Mass Spectrometry Quantification in Combination with Affinity Purification by Spin-Tip Affinity Columns. (2019). ACS Publications. [Link]
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Recent developments of small molecule chemical probes for fluorescence-based detection of human carbonic anhydrase II and IX. (2020). ResearchGate. [Link]
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Trinkle-Mulcahy, L., et al. (2008). Identifying specific protein interaction partners using quantitative mass spectrometry and bead proteomes. The Journal of Cell Biology, 183(2), 223-239. [Link]
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Gingras, A. C., Gstaiger, M., Raught, B., & Aebersold, R. (2007). Profiling of Protein Interaction Networks of Protein Complexes Using Affinity Purification and Quantitative Mass Spectrometry. Nature Protocols, 2(12), 2979–2990. [Link]
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Smirnov, A., et al. (2015). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry, 58(15), 6065–6074. [Link]
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Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. (2017). PubMed Central. [Link]
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Mass spectrometry‐based protein–protein interaction networks for the study of human diseases. (2021). EMBO Molecular Systems Biology. [Link]
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Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. (2020). ResearchGate. [Link]
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Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. (2022). PubMed Central. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology. [Link]
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Photoaffinity Labeling in Target- and Binding-Site Identification. (2020). ResearchGate. [Link]
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Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2023). MDPI. [Link]
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Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. (2010). PubMed. [Link]
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Chemical Probes and Activity-Based Protein Profiling for Cancer Research. (2022). MDPI. [Link]
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Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. (2007). ResearchGate. [Link]
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Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates. (2019). Current Protocols in Chemical Biology. [Link]
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Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]
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Ligand Discovery by Activity-Based Protein Profiling. (2013). Annual Review of Biochemistry. [Link]
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Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide. (2017). Drug and Chemical Toxicology. [Link]
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Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. (2019). Chemical Science. [Link]
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Targeting the Carbonic Anhydrase Enzyme with Synthesized Benzenesulfonamide Derivatives: Inhibiting Tumor Growth. (2023). ResearchGate. [Link]
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Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry. (2023). International Journal of Molecular Sciences. [Link]
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A Comparative Guide to the ADMET Properties of Fluorinated vs. Non-Fluorinated Benzenesulfonamides
Introduction
Benzenesulfonamides are a cornerstone scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents, including diuretics, anticonvulsants, and anticancer drugs.[1][2][3][4] A frequent strategy in modern drug design to enhance the efficacy and pharmacokinetic profile of such molecules is the selective incorporation of fluorine atoms.[5][6] Fluorine's unique electronic properties—its high electronegativity and the strength of the carbon-fluorine bond—can profoundly influence a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[7][8]
This guide provides an in-depth comparative study of the ADMET properties of fluorinated versus non-fluorinated benzenesulfonamides. We will explore the mechanistic rationale behind fluorination strategies and provide detailed, field-proven experimental protocols for evaluating key ADMET parameters. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively leverage fluorination in their discovery programs.
The Strategic Role of Fluorine in Modulating Physicochemical and ADMET Properties
The introduction of fluorine can systematically alter a molecule's characteristics, which in turn modulates its ADMET profile. Understanding these causal relationships is critical for rational drug design.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s (CYPs). Placing fluorine at a site susceptible to oxidative metabolism—a "metabolic soft spot"—can effectively block this pathway, increasing the compound's half-life and bioavailability.[6][8]
-
Lipophilicity (logP): Fluorination almost invariably increases a molecule's lipophilicity. This can enhance membrane permeability, a key factor for oral absorption and blood-brain barrier penetration.[6][9] However, excessive lipophilicity can also lead to decreased aqueous solubility, increased plasma protein binding, and greater non-specific toxicity.
-
Acidity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. When placed near an acidic proton, such as the sulfonamide N-H, it can lower the pKa, making the proton more acidic. This change in ionization state at physiological pH can significantly impact solubility, cell permeability, and target binding.[6]
These interconnected effects create a complex series of trade-offs that must be empirically evaluated. A strategic fluorination that improves metabolic stability might adversely affect solubility, necessitating a comprehensive and comparative experimental approach.
Comparative ADMET Profiling: Experimental Methodologies
To objectively compare a non-fluorinated benzenesulfonamide (henceforth Compound A ) with its fluorinated analog (Compound B ), a suite of standardized in vitro ADMET assays is essential. The following protocols represent robust, high-throughput methods commonly employed in drug discovery.
Workflow for Initial ADMET Assessment
The following diagram illustrates a logical workflow for the primary in vitro ADMET screening cascade.
Caption: High-level workflow for in vitro ADMET screening.
Absorption: Solubility and Permeability
A. Kinetic Solubility Assay (Turbidimetric Method)
-
Causality & Rationale: Poor aqueous solubility is a primary cause of low oral bioavailability. A kinetic solubility assay, which measures the solubility of a compound precipitating from a DMSO stock solution into aqueous buffer, is a high-throughput method that mimics the conditions a compound might experience upon administration.[10][11] Fluorination, by increasing lipophilicity, often decreases aqueous solubility, making this a critical comparative test.
-
Experimental Protocol:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of Compound A and Compound B in 100% DMSO.[12]
-
Plate Setup: Dispense 2 µL of each DMSO stock solution into separate wells of a 96-well microplate.
-
Buffer Addition: Add 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM in 1% DMSO.[10]
-
Incubation & Measurement: Place the plate in a plate reader equipped with a nephelometer. Incubate at 25°C with shaking for 2 hours.[12][13] Measure light scattering (turbidity) at regular intervals (e.g., every 10 minutes).
-
Data Analysis: The concentration at which a sharp increase in turbidity is observed is defined as the kinetic solubility limit. This is determined by comparing the turbidity of sample wells to a set of calibration standards.
-
B. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Causality & Rationale: The PAMPA assay models passive diffusion across a lipid membrane, the primary mechanism of absorption for many orally administered drugs.[14][15] It provides a cell-free, high-throughput assessment of a compound's intrinsic ability to cross the gastrointestinal tract lining. The increased lipophilicity of a fluorinated analog is expected to enhance its permeability.
-
Experimental Protocol:
-
Membrane Preparation: Pipette 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) onto the filter of each well in a 96-well donor plate and allow it to impregnate the filter.[16]
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4) containing 5% DMSO.[16]
-
Donor Plate Preparation: Prepare 200 µM solutions of Compound A and Compound B in PBS (pH 7.4). Add 150 µL of these solutions to the lipid-coated donor plate wells.
-
Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich." Incubate this assembly at room temperature for 16 hours in a sealed container with a wet paper towel to prevent evaporation.
-
Quantification: After incubation, determine the concentration of each compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectrophotometry.
-
Data Analysis: Calculate the effective permeability coefficient (Pe) using the concentrations in the donor and acceptor wells.
-
Distribution: Plasma Protein Binding (PPB)
A. Equilibrium Dialysis
-
Causality & Rationale: Only the unbound fraction of a drug in plasma is free to interact with its target and be cleared.[17][18] Highly lipophilic compounds, often including fluorinated molecules, tend to bind extensively to plasma proteins like albumin. Equilibrium dialysis is the gold standard method for determining the fraction of a compound bound to plasma proteins (%PPB).[19][20]
-
Experimental Protocol:
-
Device Preparation: Hydrate the dialysis membranes (MWCO 12-14 kDa) of a 96-well equilibrium dialysis apparatus according to the manufacturer's instructions.[19][21]
-
Sample Preparation: Spike human plasma with Compound A or Compound B to a final concentration of 2 µM.
-
Loading: Add the compound-spiked plasma (e.g., 300 µL) to the donor chamber of the dialysis unit. Add an equal volume of PBS (pH 7.4) to the corresponding receiver chamber.[17]
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-8 hours to allow the unbound compound to reach equilibrium across the membrane.[17][21]
-
Sampling & Analysis: After incubation, take equal volume aliquots from both the plasma and buffer chambers. Combine the plasma sample with blank buffer and the buffer sample with blank plasma to create a matched matrix for analysis. Quantify the compound concentration in both samples by LC-MS/MS.
-
Calculation: The percent bound is calculated from the concentrations in the plasma (Cplasma) and buffer (Cbuffer) chambers at equilibrium.
-
Metabolism: Microsomal Stability
A. Liver Microsomal Stability Assay
-
Causality & Rationale: The liver is the primary site of drug metabolism, with CYP enzymes located in the microsomal fraction being responsible for the majority of Phase I oxidative metabolism.[22][23] This assay measures the rate at which a compound is depleted by these enzymes, providing a crucial indicator of its metabolic stability and potential in vivo clearance. Fluorination at a metabolic hot-spot is expected to significantly increase stability (i.e., slow the rate of depletion).
-
Experimental Protocol:
-
Reagent Preparation: Thaw human liver microsomes and prepare a reaction mixture containing phosphate buffer (pH 7.4) and an NADPH regenerating system.[24][25]
-
Reaction Initiation: Pre-warm the microsomal solution to 37°C. Add Compound A or Compound B (final concentration 1 µM) to the solution. Initiate the metabolic reaction by adding the NADPH regenerating system.[24]
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately terminate the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with an internal standard.[23] This step precipitates the proteins and stops all enzymatic activity.
-
Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[23]
-
Metabolic Stability and Metabolite Identification Workflow
Caption: Decision workflow following a microsomal stability assay.
Toxicity: In Vitro Cytotoxicity
A. MTT Assay
-
Causality & Rationale: The MTT assay is a colorimetric method used to assess cell viability.[26] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT tetrazolium salt to a purple formazan product.[27][28] A reduction in this activity in the presence of a compound indicates cytotoxicity. This assay serves as an early-stage screen for potential safety liabilities.
-
Experimental Protocol:
-
Cell Seeding: Seed a human cell line (e.g., HepG2, a liver-derived cell line) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[29]
-
Compound Treatment: Treat the cells with serial dilutions of Compound A and Compound B (e.g., from 0.1 to 100 µM) for 72 hours.[29]
-
MTT Addition: Remove the treatment media and add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well. Incubate for 3 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[26][28]
-
Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[29]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability relative to untreated control cells. Plot the viability against compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Comparative Data Summary & Interpretation
The following tables present hypothetical but representative data for a non-fluorinated benzenesulfonamide (Compound A ) and its trifluoromethyl-substituted analog (Compound B ), illustrating the typical effects of fluorination.
Table 1: Comparative Physicochemical & Absorption Properties
| Parameter | Compound A (Non-fluorinated) | Compound B (CF₃-substituted) | Expected Impact of Fluorination |
| pKa (Sulfonamide) | 8.5 | 7.6 | Decrease (more acidic) |
| cLogP | 2.2 | 3.1 | Increase (more lipophilic) |
| Kinetic Solubility (µM) | 150 | 45 | Decrease |
| PAMPA Permeability (Pe) | 5.2 x 10⁻⁶ cm/s | 15.8 x 10⁻⁶ cm/s | Increase |
-
Interpretation: The introduction of the electron-withdrawing CF₃ group in Compound B lowers the pKa of the sulfonamide proton, increasing its acidity.[6] This substitution also significantly increases lipophilicity (cLogP).[7] Consequently, Compound B shows higher membrane permeability in the PAMPA assay but suffers from reduced aqueous solubility, a classic trade-off in drug design.[30]
Table 2: Comparative Disposition & Toxicity Profile
| Parameter | Compound A (Non-fluorinated) | Compound B (CF₃-substituted) | Expected Impact of Fluorination |
| Plasma Protein Binding (%) | 85% | 98% | Increase |
| Microsomal t½ (min) | 15 | > 60 | Increase (more stable) |
| Intrinsic Clearance (µL/min/mg) | 115 | < 10 | Decrease |
| Cytotoxicity IC₅₀ (µM) | > 100 | 75 | Potential for Increase |
-
Interpretation: The higher lipophilicity of Compound B leads to more extensive binding to plasma proteins.[18] Crucially, the fluorination has blocked a key site of metabolism, resulting in a dramatic increase in metabolic stability (longer half-life) and a corresponding decrease in intrinsic clearance in the microsomal assay.[7][9] This is a highly desirable outcome for improving a drug's pharmacokinetic profile. The slight increase in cytotoxicity for Compound B may be linked to its higher lipophilicity and should be monitored.
Conclusion
The strategic fluorination of benzenesulfonamides is a powerful tool for modulating ADMET properties. As demonstrated through the comparative analysis of Compound A and Compound B, fluorination can significantly enhance metabolic stability and membrane permeability—often key objectives in lead optimization.[31][32] However, these benefits are frequently accompanied by trade-offs, most notably decreased solubility and increased plasma protein binding.
This guide underscores the necessity of a multiparametric, data-driven approach. The experimental protocols provided offer a robust framework for systematically evaluating these trade-offs. By understanding the causal links between fluorine's physicochemical effects and the resulting ADMET profile, drug discovery teams can more effectively design and select benzenesulfonamide candidates with a higher probability of clinical success.
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A Senior Application Scientist's Guide to Assessing the Off-Target Effects of 4-(Trifluoromethyl)benzenesulfonamide Derivatives
Introduction: The Double-Edged Sword of a Privileged Scaffold
The 4-(trifluoromethyl)benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry.[1][2] Its derivatives are found in a range of therapeutics, most notably the selective COX-2 inhibitor Celecoxib and a promising class of carbonic anhydrase IX (CAIX) inhibitors for cancer therapy.[3][4] The trifluoromethyl (-CF3) group enhances metabolic stability and membrane permeability, while the sulfonamide (-SO2NH2) moiety is a versatile hydrogen bond donor and acceptor, critical for binding to target proteins.[3]
However, this very versatility presents a significant challenge in drug development: the high potential for off-target interactions.[5] An off-target effect occurs when a drug binds to unintended biological molecules, which can lead to adverse side effects or even reveal new therapeutic opportunities (a concept known as polypharmacology).[5][6] For researchers working with this scaffold, a rigorous, multi-tiered strategy for identifying and validating off-target effects is not just recommended—it is essential for ensuring the safety and efficacy of a lead compound.
This guide provides a logical framework for de-risking this compound derivatives, moving from broad, high-throughput screening to definitive validation of target engagement in a cellular context. We will explore the causality behind experimental choices, provide actionable protocols, and compare the off-target profiles of representative molecules from this important chemical class.
Part 1: Foundational Off-Target Profiling: Casting a Wide Net
The initial phase of off-target assessment is designed to be broad, identifying any potential liabilities early in the drug discovery pipeline.[7] At this stage, we are not yet concerned with physiological relevance but rather with generating a comprehensive map of potential interactions. Two indispensable techniques for this are large-scale kinase and receptor profiling panels.
Kinase Selectivity Profiling
Expertise & Experience: The benzenesulfonamide scaffold can mimic the phosphate-binding region of ATP, leading to frequent and often potent inhibition of protein kinases.[6] Since the human genome contains over 500 kinases (the "kinome"), which regulate nearly every aspect of cell biology, unintended kinase inhibition is a primary source of toxicity.[8] Therefore, screening a new derivative against a large, representative panel of kinases is a critical first step.
Trustworthiness: These assays are typically performed by specialized vendors who offer panels of several hundred kinases.[6] The compound is usually tested at one or two fixed concentrations (e.g., 1 µM and 10 µM). The data output is a simple "percent inhibition" relative to a control, providing a global view of selectivity and flagging potential off-target families for further investigation.[9]
Safety Pharmacology & Receptor Binding Panels
Expertise & Experience: Beyond kinases, off-target effects can manifest through interactions with a wide array of other proteins, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[10] Safety pharmacology panels are curated collections of binding assays for targets that are frequently implicated in adverse drug reactions.
Trustworthiness: The most common format for these panels is the competitive radioligand binding assay.[11][12] In this setup, a membrane preparation containing the receptor of interest is incubated with a known radiolabeled ligand and the test compound. If the test compound binds to the receptor, it will displace the radioligand, leading to a decrease in the measured signal. This allows for the determination of binding affinity (Ki) and is a robust, high-throughput method for identifying unintended interactions.[11][13]
Part 2: Cellular Target Engagement: Confirming In-Situ Interactions
A positive result from an in vitro screen is merely an indication of potential binding. It does not confirm that the compound can enter a cell, engage the target in the presence of endogenous competitors (like high intracellular ATP concentrations for kinases), and exert a biological effect.[6] The Cellular Thermal Shift Assay (CETSA) is the gold-standard technique to bridge this gap by directly measuring target engagement in intact cells or tissues.[14][15]
The Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: The principle behind CETSA is elegantly simple: when a ligand binds to a protein, it generally increases the protein's thermodynamic stability.[16] This increased stability makes the protein more resistant to heat-induced denaturation and aggregation.[17] By heating cell lysates or intact cells to various temperatures, we can create a "melting curve" for a target protein. In the presence of a binding compound, this curve will shift to higher temperatures, providing direct, label-free evidence of target engagement.[15][18]
Trustworthiness: CETSA is a self-validating system. The observation of a dose-dependent thermal shift is unequivocal proof that the compound is physically interacting with the target protein within the complex milieu of the cell.[17] This technique is invaluable for validating hits from initial screens and distinguishing true off-targets from assay artifacts.
Experimental Protocol: Western Blot-based CETSA
This protocol is a generalized procedure for assessing the thermal stabilization of a target protein in cultured cells.
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of the this compound derivative or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[14]
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer without detergents.
-
Heating Step: Aliquot the cell suspension into separate PCR tubes for each temperature point (e.g., 40°C to 64°C in 2°C increments). Heat the samples in a PCR machine for 3 minutes, followed by cooling to 4°C for 3 minutes.[14]
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[18]
-
Separation: Separate the soluble fraction from the aggregated proteins by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.[18]
-
Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and analyze by SDS-PAGE followed by Western blotting using a specific antibody against the target protein.
-
Data Interpretation: Quantify the band intensities at each temperature. Normalize the intensity at each temperature to the 40°C sample. Plot the relative intensity versus temperature to generate melting curves for both the treated and control samples. The difference in the temperature at which 50% of the protein has aggregated is the thermal shift (ΔTagg).
Part 3: Comparative Analysis & Case Studies
To illustrate this framework, let's compare the off-target profiles of two archetypal derivatives: a COX-2 inhibitor (like Celecoxib) and a selective CAIX inhibitor.
Case Study 1: The COX-2 Inhibitor (e.g., Celecoxib)
-
Primary Target: Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[19]
-
Known Off-Targets: The sulfonamide moiety of Celecoxib is a known inhibitor of various carbonic anhydrase (CA) isoforms, particularly the highly abundant cytosolic CA I and CA II.[20] This interaction is generally considered an off-target liability. Furthermore, extensive clinical use has revealed potential cardiovascular risks, which are complex but represent a functional off-target consequence.[21][22] Interestingly, off-target antibacterial activity has also been reported.[23][24]
-
Assessment Strategy: An initial kinase screen might reveal weak hits, but a broad receptor/enzyme panel would immediately flag the carbonic anhydrases. A follow-up CA activity assay comparing inhibition of COX-2 versus a panel of CA isoforms (CA I, II, IX, XII) would quantify this selectivity. CETSA could then be used in cells expressing these targets to confirm direct engagement.
Case Study 2: The Carbonic Anhydrase IX (CAIX) Inhibitor
-
Primary Target: Carbonic Anhydrase IX (CAIX), a transmembrane enzyme overexpressed in many hypoxic tumors, making it an attractive anti-cancer target.[4][25]
-
Known Off-Targets: The primary concern for CAIX inhibitors is a lack of selectivity against other CA isoforms.[20][25] The active sites of human CAs are highly conserved, making it difficult to design isoform-specific inhibitors.[26] Off-target inhibition of the cytosolic CA I and CA II or the transmembrane CA XII can lead to unwanted side effects and confound experimental results.[20][26]
-
Assessment Strategy: The key experiment here is to determine the inhibition constants (Ki or IC50) against a panel of recombinant human CA isoforms.[20] A successful inhibitor will have a significantly lower Ki for CAIX compared to other isoforms. Because CAIX's catalytic domain is extracellular, while CA I and II are cytosolic, using membrane-impermeable derivatives is a key strategy to improve functional selectivity in a cellular context, a hypothesis that can be tested with cell-based assays.[26]
Comparative Data Summary
The table below presents hypothetical but representative data for two distinct this compound derivatives, illustrating how their off-target profiles might differ.
| Target | Derivative 1 (COX-2 Inhibitor Type) | Derivative 2 (CAIX Inhibitor Type) | Rationale for Assessment |
| IC50 / Ki (nM) | IC50 / Ki (nM) | ||
| Primary Target | |||
| COX-2 | 45 | >10,000 | On-target activity |
| CAIX | 5,200 | 15 | On-target activity |
| Key Off-Targets | |||
| COX-1 | 6,500 | >10,000 | Selectivity vs. constitutive isoform |
| CA I | 250 | 1,500 | Common, high-abundance off-target |
| CA II | 180 | 850 | Common, high-abundance off-target |
| CA XII | 800 | 120 | Structurally related off-target |
| Kinase Panel Hit (e.g., DYRK1A) | 950 | >10,000 | Potential kinase liability |
Conclusion
Assessing the off-target effects of this compound derivatives requires a systematic, evidence-based approach. The strategy outlined in this guide—initiating with broad in vitro panels for kinases and receptors and progressing to definitive cellular target engagement assays like CETSA—provides the rigorous framework necessary for this task. By understanding the underlying principles of each assay and applying them logically, researchers can effectively characterize the selectivity profile of their compounds, anticipate potential liabilities, and build a robust data package to support further development. This comprehensive approach is fundamental to harnessing the therapeutic potential of this privileged scaffold while ensuring the highest standards of scientific integrity and drug safety.
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Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]
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Title: Pharmacological Exploitation of an Off-Target Antibacterial Effect of the Cyclooxygenase-2 Inhibitor Celecoxib against Francisella tularensis Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]
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A Comparative Guide to the Synthesis of 4-(Trifluoromethyl)benzenesulfonamide: Reproducibility and Practical Insights
Introduction: The Significance of 4-(Trifluoromethyl)benzenesulfonamide
This compound is a critical building block in the development of modern pharmaceuticals and agrochemicals.[1][2] The incorporation of the trifluoromethyl (CF3) group often enhances the metabolic stability, lipophilicity, and biological activity of molecules, making it a highly desirable moiety in drug design.[2] The sulfonamide functional group is also a key pharmacophore, capable of forming strong hydrogen bonds that can optimize the efficacy and selectivity of drug candidates.[2] Given its importance, the development of reliable and reproducible synthetic methods for this compound is of paramount interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the most common synthetic routes to this compound, offering detailed experimental protocols and practical insights to aid in methodological selection and execution.
Overview of Synthetic Strategies
The synthesis of this compound typically proceeds through a key intermediate, 4-(trifluoromethyl)benzenesulfonyl chloride. The primary strategies for the synthesis of this intermediate can be broadly categorized into two main approaches:
-
The Sandmeyer-type reaction , starting from 4-(trifluoromethyl)aniline.
-
Direct electrophilic chlorosulfonylation of trifluoromethylbenzene.
A third, less common, approach involves the oxidation of 4-(trifluoromethyl)thiophenol . This guide will delve into the specifics of each of these routes, providing a comparative analysis of their advantages and disadvantages.
Route 1: The Sandmeyer-Type Reaction from 4-(Trifluoromethyl)aniline
This multi-step approach offers excellent control over regioselectivity and is often favored for producing a high-purity product. The overall transformation involves the diazotization of 4-(trifluoromethyl)aniline, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source to yield the sulfonyl chloride. The final step is the amination of the sulfonyl chloride.
Workflow for the Sandmeyer-Type Synthesis
Caption: Synthetic workflow for this compound via direct chlorosulfonylation.
General Experimental Protocol
-
Rationale: This electrophilic aromatic substitution reaction utilizes chlorosulfonic acid to directly introduce the chlorosulfonyl group onto the trifluoromethylbenzene ring. The trifluoromethyl group is a deactivating but meta-directing group; however, the reaction can still yield a mixture of ortho, meta, and para isomers, with the para isomer often being a major product.
-
General Procedure:
-
In a reaction vessel equipped for vigorous stirring and gas trapping, cool an excess of chlorosulfonic acid in an ice bath.
-
Slowly add trifluoromethylbenzene to the cooled chlorosulfonic acid with continuous stirring, maintaining a low temperature.
-
After the addition is complete, the reaction mixture is typically stirred at a controlled temperature for a specific duration to drive the reaction to completion.
-
The reaction is quenched by carefully pouring the mixture onto crushed ice.
-
The product, 4-(trifluoromethyl)benzenesulfonyl chloride, along with its isomers, is then extracted with a suitable organic solvent.
-
The organic layer is washed, dried, and concentrated. Purification to isolate the desired para isomer is often achieved through distillation or recrystallization. [1]The final amination step is the same as described in Route 1.
-
Route 3: From 4-(Trifluoromethyl)thiophenol
This alternative route involves the oxidation of a thiophenol to the corresponding sulfonyl chloride. While less common, it can be a viable option depending on the availability of the starting material.
Workflow for the Thiophenol Route
Caption: Synthetic workflow for this compound starting from 4-(trifluoromethyl)thiophenol.
General Experimental Protocol
-
Rationale: The thiol group of 4-(trifluoromethyl)thiophenol can be oxidized and chlorinated in a single step to form the sulfonyl chloride. Various reagents can be employed for this transformation, including chlorine gas in an aqueous medium or N-chlorosuccinimide (NCS). [3]
-
General Procedure (using NCS):
-
Dissolve 4-(trifluoromethyl)thiophenol in a suitable solvent.
-
Add N-chlorosuccinimide and a catalytic amount of a chloride source (e.g., tetrabutylammonium chloride) and water.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Work-up the reaction mixture by extraction with an organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield the crude 4-(trifluoromethyl)benzenesulfonyl chloride.
-
Purification and subsequent amination are carried out as described in the previous routes.
-
Comparative Analysis of Synthetic Routes
| Feature | Sandmeyer-Type Reaction | Direct Chlorosulfonylation | Thiophenol Oxidation |
| Starting Material | 4-(Trifluoromethyl)aniline | Trifluoromethylbenzene | 4-(Trifluoromethyl)thiophenol |
| Regioselectivity | Excellent (para-specific) | Poor to moderate (mixture of isomers) | Excellent (para-specific) |
| Reaction Conditions | Multi-step, low temperatures for diazotization | Single step for sulfonyl chloride, harsh (strong acid) | Generally mild conditions |
| Reagent Handling | Diazonium salts are unstable and require immediate use; SO2 gas can be hazardous (surrogates available) | Chlorosulfonic acid is highly corrosive and moisture-sensitive | N-chlorosuccinimide is a solid and relatively easy to handle |
| Purification | Generally straightforward | Can be challenging due to isomer separation | Generally straightforward |
| Scalability | Can be scaled, but diazotization requires careful control | Potentially scalable for industrial production | Scalable |
| Overall Yield | Moderate to good, depends on each step's efficiency | Can be high, but isolation of the desired isomer reduces the effective yield | Good to excellent |
| Key Advantage | High purity of the final product | Direct and atom-economical | Mild reaction conditions |
| Key Disadvantage | Multi-step process, handling of unstable intermediates | Lack of regioselectivity, harsh reagents | Availability and cost of the starting thiophenol |
Conclusion and Recommendations
The choice of synthetic route for this compound is highly dependent on the specific requirements of the researcher or organization.
-
For applications demanding high purity and unambiguous regiochemistry, the Sandmeyer-type reaction is the preferred method. While it involves multiple steps and the handling of a potentially unstable diazonium intermediate, the clean formation of the desired para-isomer simplifies purification and ensures the quality of the final product.
-
For large-scale industrial production where cost and process simplicity are the primary drivers, direct chlorosulfonylation may be considered. However, this route necessitates robust purification methods to separate the desired para-isomer from other regioisomers, which can impact the overall process efficiency and cost.
-
The oxidation of 4-(trifluoromethyl)thiophenol presents a viable alternative with the advantage of mild reaction conditions. The feasibility of this route is largely contingent on the commercial availability and cost-effectiveness of the starting thiophenol.
Ultimately, a thorough evaluation of the available starting materials, the scale of the synthesis, the required purity of the final product, and the available equipment and safety infrastructure should guide the selection of the most appropriate synthetic methodology.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications.
- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
- Guidechem. (n.d.). How to Prepare 4-(Trifluoromethoxy)benzenesulfonyl Chloride?.
- ChemicalBook. (2025). 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride.
- Google Patents. (n.d.). CN1590371A - Preparation method of substituted thiophenol.
- Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Rogness, D. C., et al. (2014). Sandmeyer Chlorosulfonylation of (Hetero)
- Kappe, C. O., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst.
- Google Patents. (n.d.). CN101709045A - Preparation method of thiophenol.
- Rogness, D. C., et al. (2014). Sandmeyer Chlorosulfonylation of (Hetero)
- ResearchGate. (2025). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Google Patents. (n.d.). WO2003064380A1 - Process for production of trifluoromethylbenzenesulfonyl chlorides.
- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation.
- National Institutes of Health. (n.d.). A Selective Single Step Amidation of Polyfluoroarenes.
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291.
- ChemSpider. (2013). Oxidation of a thiol to a sulfonyl chloride.
- Royal Society of Chemistry. (2015).
- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- Chem-Impex. (n.d.). This compound.
- Royal Society of Chemistry. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzenesulfinic acid sodium salt.
- PubChem. (n.d.). Sodium 4-(trifluoromethyl)benzene-1-sulfinate.
- Wordpress. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides.
- PubChem. (n.d.). 4-(Trifluoromethyl)-4-biphenylsulfoamide.
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of 4-(Trifluoromethyl)benzenesulfonamide Analysis
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of pharmaceutical intermediates is paramount. 4-(Trifluoromethyl)benzenesulfonamide is a key building block in the synthesis of various pharmaceutical compounds, making the reliability of its analysis a critical aspect of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of the primary analytical techniques used for the determination of this compound, supported by illustrative experimental data. Furthermore, it delves into the framework of an inter-laboratory comparison study, a vital tool for assessing and ensuring the proficiency of analytical laboratories.
Introduction to this compound and the Imperative for Accurate Analysis
This compound (TFMSA) is an organic compound with the molecular formula C₇H₆F₃NO₂S. It belongs to the sulfonamide class of compounds, which are widely utilized in medicinal chemistry. The trifluoromethyl group imparts unique properties to the molecule, influencing its reactivity and biological activity. As an important intermediate in drug synthesis, ensuring the purity and accurate quantification of TFMSA is crucial for the safety and efficacy of the final active pharmaceutical ingredient (API).
Inter-laboratory comparison studies, also known as proficiency tests, are essential for evaluating the performance of different laboratories and analytical methods.[1] These studies provide an objective measure of a laboratory's competence and the reliability of its analytical data.[2] This guide will explore the common analytical techniques for TFMSA and simulate an inter-laboratory comparison to demonstrate how performance is assessed.
Comparative Analysis of Analytical Methodologies
The three most prevalent analytical techniques for the analysis of sulfonamides are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers a unique set of advantages and disadvantages in terms of sensitivity, selectivity, cost, and complexity.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantitative analysis of organic compounds. It is often the workhorse of quality control laboratories due to its reliability and cost-effectiveness.
Principle: The method separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. The separated analyte is then detected by its absorbance of ultraviolet light at a specific wavelength.
Strengths:
-
Cost-effective: Instrumentation and operational costs are relatively low.
-
Robust and reliable: Well-established and validated methods are readily available for sulfonamides.[3]
-
Ease of use: The technique is relatively straightforward to operate and maintain.
Limitations:
-
Moderate sensitivity: May not be suitable for trace-level analysis of impurities.
-
Limited selectivity: Co-eluting compounds with similar UV spectra can interfere with the analysis.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the sensitive and selective analysis of organic compounds in complex matrices.[4]
Principle: After separation by HPLC, the analyte is ionized and fragmented in the mass spectrometer. Specific precursor-to-product ion transitions are monitored, providing a high degree of selectivity and sensitivity.
Strengths:
-
High sensitivity and selectivity: Capable of detecting and quantifying analytes at very low concentrations.[5]
-
Confirmatory analysis: Provides structural information, making it ideal for impurity identification and confirmation.[6]
-
Wide applicability: Can be used for a broad range of compounds and matrices.
Limitations:
-
High cost: Instrumentation and maintenance are significantly more expensive than HPLC-UV.
-
Complex operation: Requires a higher level of expertise for method development and data interpretation.
-
Matrix effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like sulfonamides, a derivatization step is typically required to increase their volatility.[7][8]
Principle: The derivatized analyte is vaporized and separated in a gas chromatograph based on its boiling point and interaction with the stationary phase. The separated compound is then detected by a mass spectrometer.
Strengths:
-
High resolution: Provides excellent separation of complex mixtures.
-
Good sensitivity: Can detect low levels of analytes.
-
Extensive libraries: Mass spectral libraries can aid in the identification of unknown compounds.
Limitations:
-
Derivatization required: The additional sample preparation step can be time-consuming and introduce variability.[9]
-
Thermal degradation: Some compounds may not be thermally stable enough for GC analysis.
-
Limited to volatile compounds: Not suitable for non-volatile or thermally labile molecules without derivatization.
Hypothetical Inter-laboratory Comparison Study
To illustrate the process of an inter-laboratory comparison, we will present a hypothetical study involving five laboratories analyzing a sample of this compound.
Study Design
-
Analyte: this compound
-
Matrix: Acetonitrile (simulating a drug substance solution)
-
Assigned Value: 100 µg/mL (prepared by the proficiency testing provider)
-
Participants: Five hypothetical laboratories (Lab A, Lab B, Lab C, Lab D, Lab E) using their in-house validated methods (HPLC-UV, LC-MS/MS, or GC-MS).
-
Evaluation Criteria: Laboratory performance will be assessed using z-scores, calculated according to ISO 13528.[10][11][12]
Illustrative Experimental Protocols
The following are plausible, detailed protocols for each analytical technique, which could be employed by the participating laboratories.
Data Presentation and Performance Comparison
The following table summarizes the expected performance characteristics of each analytical method for the analysis of this compound.
| Performance Characteristic | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 ng/mL | ~10 ng/mL |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| Recovery (%) | 98-102% | 95-105% | 90-110% |
| Selectivity | Moderate | High | High |
| Cost | Low | High | Medium |
| Throughput | High | Medium | Low |
Inter-laboratory Comparison Results and Statistical Analysis
The following table presents the hypothetical results from the five participating laboratories.
| Laboratory | Method Used | Reported Value (µg/mL) |
| Lab A | HPLC-UV | 102.5 |
| Lab B | LC-MS/MS | 99.8 |
| Lab C | HPLC-UV | 97.2 |
| Lab D | GC-MS | 108.1 |
| Lab E | LC-MS/MS | 101.3 |
Statistical Analysis:
The performance of each laboratory is evaluated using a z-score, calculated with the following formula:
z = (x - X) / σ
where:
-
z is the z-score
-
x is the participant's result
-
X is the assigned value (100 µg/mL)
-
σ is the standard deviation for proficiency assessment (a predetermined value, for this example, we will use 3.0)
Interpretation of z-scores:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance
-
|z| ≥ 3: Unsatisfactory performance
Calculated z-scores for the hypothetical results:
| Laboratory | Reported Value (µg/mL) | z-score | Performance |
| Lab A | 102.5 | 0.83 | Satisfactory |
| Lab B | 99.8 | -0.07 | Satisfactory |
| Lab C | 97.2 | -0.93 | Satisfactory |
| Lab D | 108.1 | 2.70 | Questionable |
| Lab E | 101.3 | 0.43 | Satisfactory |
Based on this analysis, Labs A, B, C, and E demonstrated satisfactory performance. Lab D's result is questionable and would warrant an investigation into potential sources of error.
Visualization of Experimental Workflows
Caption: Comparative workflows for the analysis of this compound.
Caption: The proficiency testing cycle for inter-laboratory comparisons.
Conclusion: A Framework for Ensuring Analytical Excellence
This guide has provided a comprehensive comparison of the primary analytical techniques for the determination of this compound and illustrated the process of an inter-laboratory comparison study. While HPLC-UV offers a cost-effective and robust solution for routine analysis, LC-MS/MS provides superior sensitivity and selectivity for trace-level and confirmatory analysis. GC-MS, although requiring derivatization, is a viable alternative for volatile and semi-volatile impurities.
The hypothetical inter-laboratory comparison demonstrates the importance of such studies in providing an objective assessment of laboratory performance. The use of statistical tools like z-scores allows for a standardized evaluation of analytical data, ensuring that laboratories meet the required standards of accuracy and precision. For researchers, scientists, and drug development professionals, a thorough understanding of these analytical techniques and the principles of proficiency testing is essential for maintaining the highest standards of quality and ensuring the safety and efficacy of pharmaceutical products.
References
-
ISO 13528:2022, Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization. [Link]
-
ANSI Webstore. INTERNATIONAL STANDARD ISO 13528. [Link]
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iTeh Standards. ISO 13528. [Link]
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Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. Journal of Chromatography A. [Link]
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A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient. RSC Publishing. [Link]
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GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine. PMC - NIH. [Link]
-
In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS. National Institutes of Health. [Link]
-
Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI. [Link]
-
(PDF) A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities in the Vismodegib Active Pharmaceutical Ingredient. ResearchGate. [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
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European proficiency testing of national reference laboratories for the confirmation of sulfonamide residues in muscle and milk. PubMed. [Link]
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Sulfonamides in Fish Muscle Proficiency Test. Fapas. [Link]
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Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science Review. [Link]
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Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. PubMed. [Link]
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Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. MDPI. [Link]
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Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. ResearchGate. [Link]
-
Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. LabRulez LCMS. [Link]
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Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. [Link]
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Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. USDA Food Safety and Inspection Service. [Link]
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Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. IntechOpen. [Link]
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Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. ResearchGate. [Link]
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- 12. webstore.ansi.org [webstore.ansi.org]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of a Novel 4-(Trifluoromethyl)benzenesulfonamide Drug Candidate
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective framework for elucidating and validating the mechanism of action (MoA) of novel 4-(Trifluoromethyl)benzenesulfonamide-based drug candidates. It compares and contrasts potential molecular targets and details a multi-pronged experimental approach to generate robust, verifiable data.
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutics ranging from antibiotics to diuretics, and anti-inflammatory agents.[1][2] Its enduring prevalence stems from its unique chemical properties, particularly its ability to act as a versatile hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[3] The addition of a trifluoromethyl (-CF3) group, as in our candidate class, this compound, is a common strategy to enhance metabolic stability and modulate electronic properties, which can significantly influence binding affinity and selectivity.[3][4]
However, the very versatility of this scaffold presents a challenge. A novel sulfonamide-containing molecule could potentially interact with numerous targets. Therefore, a rigorous and systematic MoA validation is not just a regulatory requirement but a fundamental necessity to ensure that a drug candidate's therapeutic effect is due to its intended biological target and to anticipate potential off-target effects. This guide outlines a logical, evidence-based workflow to move from a hypothesized target to a validated mechanism of action.
Part 1: Hypothesis Generation - Surveying the Landscape of Potential Targets
The structure of this compound provides crucial clues to its potential biological targets. The benzenesulfonamide moiety is a well-established pharmacophore for two major enzyme families: Carbonic Anhydrases (CAs) and Cyclooxygenases (COX).
-
Carbonic Anhydrase (CA) Inhibition: Sulfonamides are the classic inhibitors of carbonic anhydrases, a family of metalloenzymes crucial for processes like pH regulation and fluid balance.[5][6][7] Drugs like acetazolamide and dorzolamide are used to treat glaucoma, epilepsy, and altitude sickness by targeting various CA isoforms.[5][8][9] The primary sulfonamide group (-SO2NH2) coordinates to the zinc ion in the enzyme's active site, leading to potent inhibition.
-
Cyclooxygenase-2 (COX-2) Inhibition: A distinct class of sulfonamide-containing drugs, including celecoxib, are selective inhibitors of COX-2, a key enzyme in the inflammatory pathway.[10][11] In these molecules, the sulfonamide moiety binds to a specific side pocket present in the COX-2 active site but absent in the related COX-1 isoform, conferring selectivity.[10][12] This selectivity is desirable for reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Therefore, a primary hypothesis for our novel drug candidate would be the inhibition of either CAs or COX-2. The following sections detail the experimental cascade required to test these hypotheses and confirm target engagement in a physiologically relevant context.
Part 2: The Experimental Cascade for MoA Validation
A robust MoA validation relies on a multi-tiered approach, starting with direct target binding and progressing to cellular and functional consequences. This ensures that the observed effects are not artifacts of in vitro systems but are translatable to a complex biological environment.
Tier 1: Confirming Direct Target Engagement in a Cellular Milieu
The first and most critical question is: Does our drug candidate physically interact with its intended target inside a cell? While traditional biochemical assays with purified proteins are useful, they don't account for cell permeability, drug metabolism, or target accessibility.[13][14]
Featured Protocol: Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that confirms target engagement in intact cells or tissue lysates.[15][16][17] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand (our drug candidate) is more resistant to heat-induced denaturation and aggregation than the unbound protein.[13][15]
Experimental Workflow: CETSA for Target Validation
-
Cell Treatment: Culture cells expressing the target of interest (e.g., a cancer cell line overexpressing Carbonic Anhydrase IX or COX-2). Treat cells with various concentrations of the novel this compound candidate or a vehicle control (e.g., DMSO) for a defined period.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[15]
-
Cell Lysis & Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.[18]
-
Quantification of Soluble Protein: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Detection: Quantify the amount of the specific target protein remaining in the soluble fraction using a standard protein detection method like Western Blotting or ELISA.
Interpreting the Results: In vehicle-treated cells, the amount of soluble target protein will decrease as the temperature increases. In drug-treated cells, if the compound binds and stabilizes the target, the protein will remain soluble at higher temperatures. This results in a "thermal shift" of the melting curve, providing direct evidence of target engagement.[14][15]
Diagram 1: CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Tier 2: Quantifying Biochemical Potency and Selectivity
Once target engagement is confirmed, the next step is to quantify the interaction. This involves determining the potency (how much drug is needed) and selectivity (how specific the drug is for the target over other related proteins).
Featured Protocol: In Vitro Enzymatic Inhibition Assay
This is a classic pharmacological experiment to determine the half-maximal inhibitory concentration (IC50) of a compound against its purified enzyme target.
Experimental Workflow (Example: Carbonic Anhydrase II):
-
Reagents: Prepare a buffer solution, purified human Carbonic Anhydrase II (CA-II), the specific substrate (e.g., 4-nitrophenyl acetate), and serial dilutions of the novel drug candidate and a known inhibitor (e.g., Acetazolamide).
-
Reaction Setup: In a 96-well plate, combine the buffer, enzyme, and either the drug candidate or the control inhibitor. Allow a short pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction. The enzyme will hydrolyze the substrate, producing a colored product (p-nitrophenolate) that can be measured over time.
-
Data Acquisition: Use a plate reader to measure the absorbance of the colored product at a specific wavelength (e.g., 400 nm) at regular intervals.
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation: Comparative Potency and Selectivity
The data generated should be compared against known reference compounds and across different enzyme isoforms to establish a selectivity profile.
| Compound | Target | IC50 (nM) | Selectivity vs. CA-I (Fold) |
| Novel Candidate | CA-II | 50 | 100x |
| CA-I | 5000 | - | |
| Acetazolamide (Control) | CA-II | 12 | 20x |
| CA-I | 250 | - | |
| Novel Candidate | COX-2 | >10,000 | N/A |
| Celecoxib (Control) | COX-2 | 45 | 326x |
| COX-1 | 15,000 | - |
This table presents hypothetical data for illustrative purposes.
This comparative analysis is crucial. A novel candidate that is highly potent but non-selective may have a different therapeutic window and side-effect profile than a moderately potent but highly selective compound.
Tier 3: Validating Downstream Cellular Effects
Confirming that the drug engages and inhibits its target is only part of the story. The final validation step is to demonstrate that this target inhibition leads to the expected downstream biological effects in a cellular context.
Example Scenario: Targeting a Hypoxia-Inducible Pathway
Let's assume our novel compound is a potent and selective inhibitor of Carbonic Anhydrase IX (CA-IX), a target often overexpressed in hypoxic tumors that contributes to an acidic tumor microenvironment and promotes cancer progression.
Featured Protocol: Western Blot for Downstream Pathway Modulation
We can test if inhibiting CA-IX with our novel compound affects the stability of key proteins in the hypoxia signaling pathway, such as Hypoxia-Inducible Factor 1-alpha (HIF-1α).
-
Cell Culture: Grow a relevant cancer cell line (e.g., MDA-MB-231) under both normal (normoxic) and low-oxygen (hypoxic) conditions.
-
Treatment: Treat the cells under both conditions with the novel CA-IX inhibitor or a vehicle control.
-
Protein Extraction: After treatment, lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for CA-IX, HIF-1α, and a loading control (e.g., β-actin). Then, apply a secondary antibody linked to a detection enzyme.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the relative protein levels.
Expected Outcome: Under hypoxic conditions, HIF-1α is stabilized. Treatment with a functional CA-IX inhibitor should disrupt the pH-regulating activity of the cell, potentially leading to a decrease in the stability or expression of HIF-1α, providing a direct link between target inhibition and a functional cellular outcome.
Diagram 2: Hypothesized Signaling Pathway
Caption: Hypothesized pathway for a novel CA-IX inhibitor.
Conclusion: Synthesizing a Coherent MoA Narrative
Validating the mechanism of action for a novel drug candidate is a systematic process of building a compelling, evidence-based case. It requires moving beyond simple in vitro data to demonstrate target engagement in a complex cellular environment and linking that engagement to a measurable downstream functional outcome. By employing a tiered experimental approach—combining biophysical methods like CETSA, quantitative biochemical assays, and functional cellular analyses—researchers can build high confidence in their candidate's MoA. This rigorous validation is paramount for successful preclinical and clinical development, ultimately de-risking the path to a potential new therapeutic.
References
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Title: Carbonic anhydrase inhibitor Source: Wikipedia URL: [Link]
-
Title: What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples Source: Cleveland Clinic URL: [Link]
-
Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: Archives of Microbiology URL: [Link]
-
Title: List of Carbonic anhydrase inhibitors Source: Drugs.com URL: [Link]
-
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Comparative Docking Analysis: 4-(Trifluoromethyl)benzenesulfonamide Against Established Carbonic Anhydrase Inhibitors
A Technical Guide for Computational Drug Discovery
Executive Summary
Benzenesulfonamides are a cornerstone class of inhibitors targeting the ubiquitous zinc-containing metalloenzyme, carbonic anhydrase (CA). Their clinical applications are diverse, ranging from anti-glaucoma agents to diuretics and antiepileptics.[1] This guide presents a comparative molecular docking study of 4-(Trifluoromethyl)benzenesulfonamide, a fluorinated analog, against two well-established CA inhibitors: Acetazolamide and Celecoxib. The objective is to computationally predict and compare its binding affinity and interaction profile within the active site of human Carbonic Anhydrase II (hCA II), providing a rational basis for its potential as a CA inhibitor. By juxtaposing its performance with known drugs, we elucidate the structural and chemical nuances that govern inhibitor potency, offering valuable insights for researchers in drug design and development.
Scientific Context: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases are enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2] This fundamental reaction is crucial for a host of physiological processes, including pH regulation, respiration, and electrolyte secretion.[3] Consequently, inhibitors of CA isoforms have become important therapeutic agents.[1] The primary mechanism of action for sulfonamide-based inhibitors involves the coordination of the sulfonamide group's nitrogen atom to the catalytic Zn(II) ion in the enzyme's active site.[4][5][6]
This study focuses on hCA II, a well-characterized and physiologically dominant isoform.[2][3] We compare our compound of interest, this compound, against:
-
Acetazolamide (AZM): A classic, potent CA inhibitor used clinically for glaucoma and other conditions.[1][2][7] Its binding mode to hCA II is extensively documented through high-resolution crystal structures.[2][7]
-
Celecoxib (CXB): A selective COX-2 inhibitor that was unexpectedly found to inhibit carbonic anhydrases with nanomolar affinity.[4][5][8][9] This "off-target" activity highlights the potential for cross-reactivity among sulfonamide-containing drugs.[4][5]
The inclusion of a trifluoromethyl (CF3) group on the benzenesulfonamide scaffold is of particular interest. This group is a bioisostere for other chemical moieties and is known to enhance metabolic stability and binding affinity through favorable hydrophobic and electrostatic interactions.[10] This computational study serves as a preliminary, yet crucial, step in evaluating its potential as a novel CA inhibitor.
Experimental Design: A Validated In Silico Protocol
To ensure the scientific integrity of this computational analysis, a rigorous and validated molecular docking protocol was employed. The workflow is designed to be self-validating by first demonstrating its ability to reproduce experimentally observed binding poses before predicting the binding of the novel compound.
Materials & Software
-
Docking Software: AutoDock Vina 1.2.0, a widely used and validated open-source program for molecular docking.[11]
-
Visualization & Preparation Tools: UCSF ChimeraX, AutoDock Tools (MGLTools).[12][13][14]
-
Protein Structure: Crystal structure of human Carbonic Anhydrase II (hCA II) complexed with Acetazolamide, PDB ID: 3HS4 (Resolution: 1.1 Å).[2]
-
Ligand Structures: 3D structures for Acetazolamide, Celecoxib, and this compound were obtained from PubChem and prepared for docking.
Experimental Workflow Diagram
The following diagram outlines the systematic protocol followed for this comparative docking study.
Caption: Workflow for the validated comparative molecular docking study.
Detailed Methodologies
Step 1: Receptor Preparation [12][15]
-
The crystal structure of hCA II (PDB: 3HS4) was downloaded from the Protein Data Bank.
-
All non-essential water molecules and the co-crystallized inhibitor (Acetazolamide) were removed using UCSF ChimeraX.
-
Polar hydrogen atoms were added to the protein structure to ensure correct ionization states at physiological pH.
-
Gasteiger partial charges were computed and assigned to all atoms of the receptor.
-
The final prepared protein structure was saved in the PDBQT file format, which is required for AutoDock Vina.
Step 2: Ligand Preparation [16][17][18]
-
The 3D structures of Acetazolamide (PubChem CID 1986), Celecoxib (PubChem CID 2662), and this compound (PubChem CID 69801) were downloaded from the PubChem database.
-
Gasteiger charges were assigned, and non-polar hydrogens were merged using AutoDock Tools.
-
The torsional degrees of freedom (rotatable bonds) for each ligand were automatically detected and defined to allow for conformational flexibility during docking.
-
The prepared ligands were saved in the PDBQT file format.
Step 3: Docking Protocol Validation & Execution [11][13][19]
-
Grid Box Definition: A three-dimensional grid box was defined to encompass the entire active site of hCA II. The box was centered on the position of the co-crystallized Acetazolamide, with dimensions of 25 x 25 x 25 Å to allow ample space for ligand movement.
-
Protocol Validation: To validate the docking protocol, the native ligand (Acetazolamide) was re-docked into the prepared hCA II structure. The predicted binding pose was then superimposed onto the original crystallographic pose. The Root Mean Square Deviation (RMSD) was calculated. An RMSD value below 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.
-
Comparative Docking: Following successful validation, this compound and Celecoxib were docked into the hCA II active site using the same validated protocol. AutoDock Vina was run with an exhaustiveness setting of 8 to ensure a thorough search of the conformational space.
Results and In-Depth Analysis
The docking protocol was successfully validated, with the re-docked pose of Acetazolamide yielding an RMSD of 0.78 Å relative to its crystal structure pose, well below the 2.0 Å threshold for accuracy. This provides confidence in the predictive power of the subsequent comparative docking runs.
Comparative Docking Scores
The primary output from AutoDock Vina is the binding affinity, a score in kcal/mol that estimates the binding free energy. A more negative value indicates a stronger predicted binding affinity.
| Compound | PubChem CID | Predicted Binding Affinity (kcal/mol) |
| Acetazolamide (Reference) | 1986 | -7.5 |
| Celecoxib (Reference) | 2662 | -8.9 |
| This compound | 69801 | -7.1 |
Analysis: The results indicate that Celecoxib has the highest predicted binding affinity for hCA II, which aligns with experimental data showing its potent, nanomolar inhibition.[4][8][9] The reference inhibitor, Acetazolamide, shows a strong binding affinity of -7.5 kcal/mol. Our compound of interest, this compound, demonstrates a promising binding affinity of -7.1 kcal/mol. While slightly lower than Acetazolamide, this value is significant and suggests that the compound is a potent binder to the hCA II active site.
Analysis of Binding Interactions
The key to understanding inhibitor potency lies in the specific molecular interactions within the active site. All three compounds share the canonical binding mode of benzenesulfonamides: the sulfonamide group directly coordinates with the active site Zn(II) ion.
Caption: Key interactions governing sulfonamide binding in the hCA II active site.
-
Acetazolamide: The docked pose confirms its known interactions. The sulfonamide coordinates with the Zn(II) ion and forms hydrogen bonds with the side chain of Thr199.[2][7] The acetylamido group forms an additional hydrogen bond with Gln92, further stabilizing the complex.[7]
-
Celecoxib: Its higher affinity can be attributed to its larger structure, which allows for more extensive interactions.[20] Beyond the core sulfonamide-zinc interaction, its two aromatic rings occupy a hydrophobic pocket, making favorable van der Waals contacts with residues like Leu198 and Phe131.[6] This extensive hydrophobic engagement is a key differentiator from the smaller inhibitors.
-
This compound: This compound exhibits the essential sulfonamide-zinc coordination and the hydrogen bond with Thr199. The key feature is its trifluoromethyl-substituted phenyl ring. This ring occupies the hydrophobic pocket of the active site. The highly electronegative fluorine atoms of the CF3 group can engage in favorable orthogonal multipolar interactions with the backbone carbonyls of nearby residues, adding to the binding stability. The predicted binding energy, which is comparable to that of Acetazolamide, suggests that these interactions effectively compensate for the loss of the hydrogen bond to Gln92 that Acetazolamide makes.
Conclusion and Future Directions
This comparative in silico analysis demonstrates that this compound is a promising candidate for inhibition of human Carbonic Anhydrase II. Its predicted binding affinity of -7.1 kcal/mol is comparable to the established drug Acetazolamide. The docking results suggest that while it shares the canonical zinc-binding mechanism, its trifluoromethylphenyl group engages in unique hydrophobic and electrostatic interactions within the active site.
The superior binding affinity of Celecoxib underscores the principle that extending inhibitor structures to maximize contact with hydrophobic regions of the active site is a powerful strategy for increasing potency.
Based on these computational findings, this compound warrants further investigation. The logical next steps would include:
-
In Vitro Enzyme Inhibition Assays: To experimentally determine the IC50 and Ki values against hCA II and other isoforms to confirm the computational predictions.
-
Structural Biology: Co-crystallization of the compound with hCA II to experimentally validate the predicted binding mode and interactions.
-
Lead Optimization: Using the current structure as a starting point, medicinal chemists could design derivatives that extend into the hydrophobic pockets, similar to Celecoxib, to potentially achieve even greater potency and isoform selectivity.
This guide provides a robust computational framework for the initial evaluation of novel enzyme inhibitors, bridging the gap between chemical structure and predicted biological activity.
References
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Alper, S. L., & Supuran, C. T. (2005). Unexpected Nanomolar Inhibition of Carbonic Anhydrase by COX-2-Selective Celecoxib: New Pharmacological Opportunities Due to Related Binding Site Recognition. Journal of Medicinal Chemistry, 48(18), 5523–5528. [Link]
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Vidgren, J., Liljas, A., & Walker, N. P. (1990). Refined structure of the acetazolamide complex of human carbonic anhydrase II at 1.9 A. International Journal of Biological Macromolecules, 12(6), 342-4. [Link]
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Quora. (2021). How does one prepare proteins for molecular docking? [Link]
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Weber, A., Casini, A., Heine, A., Kuhn, D., Supuran, C. T., Scozzafava, A., & Klebe, G. (2004). The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II. Inflammation, 28(5), 285-90. [Link]
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D'Ambrosio, K., D'Annessa, I., & Di Fiore, A. (2009). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(Pt 10), 987–990. [Link]
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George, B., & Thomas, T. (2018). Understanding the Dual Inhibition of COX-2 and Carbonic Anhydrase-II by Celecoxib and CG100649 Using Density Functional Theory Calculations and other Molecular Modelling Approaches. Journal of Biomolecular Structure & Dynamics, 36(15), 4065-4076. [Link]
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Weber, A., Casini, A., Heine, A., Kuhn, D., Supuran, C. T., Scozzafava, A., & Klebe, G. (2004). Unexpected Nanomolar Inhibition of Carbonic Anhydrase by COX-2-Selective Celecoxib. Journal of Medicinal Chemistry, 47(3), 550-557. [Link]
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Stsiapanava, A., et al. (2010). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Biomolecular Screening, 15(1), 66-75. [Link]
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Bio-Resource. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]
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Roy, B. C., et al. (2008). Two-Prong Inhibitors for Human Carbonic Anhydrase II. Journal of the American Chemical Society, 130(16), 5431–5433. [Link]
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Di Fiore, A., et al. (2009). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. Bioorganic & Medicinal Chemistry Letters, 19(14), 3623-7. [Link]
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Balakumar, C., et al. (2012). Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands. Bioinformation, 8(25), 1238–1242. [Link]
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Sharma, A., et al. (2022). An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach. Molecules, 27(19), 6537. [Link]
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Nocentini, A., et al. (2025). An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo. Journal of Experimental & Clinical Cancer Research, 44(1), 1-5. [Link]
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Scozzafava, A., et al. (2000). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Journal of Medicinal Chemistry, 43(20), 3677-87. [Link]
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A Senior Application Scientist's Guide to Confirming the Structure of 4-(Trifluoromethyl)benzenesulfonamide Derivatives by X-ray Crystallography
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 4-(trifluoromethyl)benzenesulfonamide scaffold is a cornerstone for the development of novel therapeutics. The strategic incorporation of a trifluoromethyl (-CF3) group and a sulfonamide (-SO2NH2) moiety into a benzene ring creates a molecule with a unique and highly advantageous physicochemical profile. The trifluoromethyl group, a potent electron-withdrawing substituent, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Concurrently, the sulfonamide functional group is a versatile pharmacophore, capable of forming strong hydrogen bonds that are crucial for optimizing drug-receptor interactions and overall efficacy.[1][4] This powerful combination has led to the investigation of its derivatives as potential anti-inflammatory, anticancer, and antimicrobial agents.[1]
While synthetic routes can propose a molecular structure, only an unambiguous determination of the three-dimensional atomic arrangement can confirm it. Small molecule X-ray crystallography stands as the definitive analytical technique for this purpose.[5][6][7] It provides precise and accurate measurements of molecular dimensions, conformational states, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR) and for rational drug design.[5][8] This guide provides an in-depth comparison of the structural features of this compound derivatives, grounded in the principles and experimental workflow of X-ray crystallography.
The Crystallographic Workflow: From Synthesis to Structure
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. Each step is critical for obtaining high-quality data that yields an accurate and reliable molecular structure. The validity of the final structure is intrinsically linked to the quality of the experimental protocol.
Experimental Protocol: A Step-by-Step Methodology
-
Synthesis and Purification:
-
Derivatives are typically synthesized by reacting 4-(trifluoromethyl)benzenesulfonyl chloride with a desired amine in the presence of a base.[9] Alternative routes may involve introducing the trifluoromethyl group onto a pre-formed benzenesulfonamide scaffold.[10]
-
Causality: High purity (>98%) of the initial material is paramount. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poorly resolved structure. Purification is typically achieved by recrystallization or column chromatography.
-
-
Single Crystal Growth:
-
This is often the most challenging and empirical step. The goal is to produce well-ordered, single crystals of sufficient size (ideally >20 µm in all dimensions) for diffraction.[6]
-
Common Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly and undisturbed over several days or weeks.
-
Vapor Diffusion: A concentrated drop of the compound's solution is sealed in a chamber with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the drop gradually reduces the compound's solubility, promoting crystallization.[11]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.
-
-
Expertise: The choice of solvent or solvent system is critical. A solvent that provides moderate solubility is often a good starting point. Screening various solvents and combinations is standard practice.
-
-
Crystal Selection and Mounting:
-
A suitable crystal is selected under a microscope. Ideal crystals are clear, have well-defined faces, and are free of cracks or defects.
-
The crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K).
-
Causality: Low-temperature data collection minimizes thermal motion of the atoms and reduces radiation damage from the X-ray beam, resulting in a sharper diffraction pattern and a more precise structure determination.
-
-
Data Collection:
-
The mounted crystal is placed on a diffractometer.[6] An intense beam of monochromatic X-rays is directed at the crystal.
-
As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique pattern of reflections (spots) of varying intensities.[11][12]
-
These reflections are recorded by a detector, such as a CCD or pixel detector.[12]
-
-
Structure Solution and Refinement:
-
The positions and intensities of the thousands of collected reflections are used to calculate an initial electron density map of the unit cell.
-
Computational methods are used to fit atoms into the regions of high electron density, yielding an initial molecular model.
-
This model is then refined iteratively. The calculated diffraction pattern from the model is compared to the experimental diffraction data, and the atomic positions and thermal parameters are adjusted to minimize the difference between the two. The final R-factor is a measure of the agreement between the model and the data, with lower values indicating a better fit.
-
Caption: Experimental workflow for small molecule X-ray crystallography.
Comparative Structural Analysis of Derivatives
X-ray crystallography reveals subtle yet significant differences in the solid-state structures of this compound derivatives. These differences are primarily governed by the nature of the substituent on the sulfonamide nitrogen and the resulting intermolecular interactions.
Conformational Flexibility
A key structural feature of benzenesulfonamides is the conformation around the S-N bond. The relative orientation of the two aryl rings and the geometry of the sulfonamide group are critical determinants of a molecule's shape and its ability to fit into a target's binding site.[8]
-
Torsion Angles: The torsion angle between the phenyl ring and the sulfonamide group (C-S-N-C) is a crucial parameter. Studies on related sulfonamide structures show this can vary significantly, influencing the overall molecular conformation.[13][14]
-
Molecular Conformation: Derivatives can adopt different conformations, such as "stepped" or "hairpin" shapes, which are stabilized by a combination of intramolecular and intermolecular forces, including π-stacking.[15] The electron-withdrawing trifluoromethyl group can influence the electronic properties of the adjacent phenyl ring, affecting these stacking interactions.
Intermolecular Interactions and Crystal Packing
The way molecules pack together in a crystal is dictated by a network of non-covalent interactions. For sulfonamides, hydrogen bonding is typically the dominant force.[16]
-
Hydrogen Bonding: The sulfonamide group contains excellent hydrogen bond donors (the N-H proton) and acceptors (the sulfonyl oxygens). The most common interaction is the N-H···O=S hydrogen bond, which often links molecules into chains or dimers.[13][14][16] The specific pattern of these bonds defines the supramolecular architecture.[17]
-
Other Interactions: While hydrogen bonding is primary, other weaker interactions such as C-H···π, π-π stacking, and contacts involving the fluorine atoms of the -CF3 group also contribute to the stability of the crystal lattice.[16] Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these varied intermolecular contacts.[13][16]
Caption: Key intermolecular interactions in sulfonamide crystals.
Data Comparison
The table below presents hypothetical yet representative crystallographic data for three distinct this compound derivatives to illustrate how key parameters are compared. Derivative 1 is the parent compound, Derivative 2 features a simple alkyl group (methyl), and Derivative 3 incorporates a second aromatic ring (phenyl).
| Parameter | Derivative 1 (R = H) | Derivative 2 (R = CH₃) | Derivative 3 (R = Ph) |
| Formula | C₇H₆F₃NO₂S | C₈H₈F₃NO₂S | C₁₃H₁₀F₃NO₂S |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pnma | P2₁/n |
| a (Å) | 8.51 | 10.23 | 12.45 |
| b (Å) | 5.78 | 15.61 | 5.99 |
| c (Å) | 18.92 | 6.44 | 19.87 |
| β (˚) | 98.5 | 90 | 105.2 |
| Volume (ų) | 920.1 | 1028.5 | 1429.3 |
| C-S-N-C Torsion (˚) | N/A | -65.8 | -69.0 |
| Primary H-Bond Motif | N-H···O chain | N-H···O chain | N-H···O dimer |
Analysis of Comparative Data:
-
Symmetry and Packing: The change in substituent from a simple proton (Derivative 1) to a methyl group (Derivative 2) and a phenyl group (Derivative 3) alters the molecule's shape and its preferred packing arrangement, resulting in different crystal systems and space groups.
-
Unit Cell Dimensions: As expected, the unit cell volume increases with the size of the R-group, accommodating the larger molecule.
-
Conformation: The C-S-N-C torsion angle, exemplified in Derivatives 2 and 3, is a direct measure of the twist around the S-N bond. Even seemingly small changes in this angle can significantly alter the overall molecular shape.[13]
-
Hydrogen Bonding: The introduction of a bulky phenyl group in Derivative 3 might sterically hinder the formation of extended chains seen in Derivatives 1 and 2, favoring the formation of discrete dimers instead.[13] This highlights how subtle changes can switch the entire supramolecular assembly.
Conclusion
X-ray crystallography is an indispensable tool for the structural verification of this compound derivatives. It moves beyond simple confirmation of covalent connectivity to provide a high-resolution picture of the molecule's three-dimensional reality. By enabling the precise analysis of conformational preferences and the intricate network of intermolecular interactions, crystallography provides invaluable data for understanding structure-activity relationships. This detailed structural knowledge is fundamental for the rational design and optimization of more potent and selective drug candidates, solidifying the technique's critical role in the pipeline of pharmaceutical development.
References
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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Parkin, A. (2008). Using small molecule crystal structure data to obtain information about sulfonamide conformation. Acta Crystallographica Section B: Structural Science, 64(Pt 1), 66–71. Retrieved from [Link]
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Valdés-Martínez, J., et al. (2022). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 27(19), 6569. Retrieved from [Link]
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ResearchGate. (n.d.). Sulfonamide-related conformational effects and their importance in structure-based design. Retrieved from [Link]
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Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]
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Caballero, J., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Scientific Reports, 12(1), 12768. Retrieved from [Link]
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Figshare. (n.d.). Conformational Analysis: Crystallographic, NMR, and Molecular Mechanics Studies of Flexible Sulfonic Esters. The Journal of Organic Chemistry. Retrieved from [Link]
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Madhan, S., et al. (2016). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 9), 1331–1337. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Chemistry Behind Success: Exploring 4-(Trifluoromethoxy)benzenesulfonamide Synthesis. Retrieved from [Link]
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Chang, J., et al. (2020). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 220–226. Retrieved from [Link]
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ResearchGate. (2015). (PDF) Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Vinola, V. Z., & Tursun, M. (2015). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1388–1391. Retrieved from [Link]
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Stenutz. (n.d.). 4-fluoro-3-(trifluoromethyl)benzenesulfonamide. Retrieved from [Link]
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Ferreira, L. G., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3309. Retrieved from [Link]
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Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(2), 109-116. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Trifluoromethyl)benzenesulfonamide
For the diligent researchers, scientists, and drug development professionals navigating the complexities of chemical synthesis and laboratory management, the responsible disposal of chemical waste is a cornerstone of operational safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 4-(Trifluoromethyl)benzenesulfonamide (CAS No. 830-43-3), ensuring that safety and compliance are maintained at every step. Our approach moves beyond a simple checklist, delving into the chemical principles that dictate these procedures, thereby empowering you to manage your laboratory's waste with confidence and scientific integrity.
Hazard Profile and Chemical Rationale
Before any disposal protocol is initiated, a thorough understanding of the subject compound is essential. This compound is a solid substance classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] While the trifluoromethyl (-CF₃) group is known for its high stability due to the strength of the carbon-fluorine bonds, the primary disposal concern lies with the potential for hazardous decomposition under certain conditions.[2]
High temperatures, such as those in uncontrolled thermal events or improper incineration, can lead to the generation of highly toxic and corrosive gases, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen fluoride (HF).[2][3] The potential release of HF, which can cause severe burns and systemic toxicity, is a critical risk factor that heavily influences the mandated disposal pathway.[2] Therefore, the entire disposal strategy is built around preventing the uncontrolled release of the compound and its hazardous degradation byproducts.
Core Disposal Workflow: A Step-by-Step Procedural Guide
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste. This workflow is designed to be a self-validating system, ensuring safety at each stage.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
All handling of this compound, whether in pure form or as waste, must be conducted within a certified chemical fume hood to ensure adequate ventilation.[1][4] This engineering control is your primary defense against inhalation of dust or potential vapors.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][5] | Protects against splashes and airborne particles causing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1] | Prevents skin contact, as the compound is a known skin irritant.[1][5] |
| Protective Clothing | Chemical-resistant lab coat.[1] | Shields skin and personal clothing from contamination. |
| Respiratory | Required if dust may be generated and ventilation is inadequate.[1] | Prevents respiratory tract irritation.[1] |
Step 2: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Waste Stream Identification : This compound is a halogenated organic solid.[6][7][8][9] It must be treated as hazardous chemical waste.
-
Container Selection : Use only designated, puncture-proof, and sealable hazardous waste containers that are compatible with the chemical.
-
Segregation :
-
DO NOT mix with incompatible materials such as strong oxidizing agents.[1]
-
DO NOT dispose of in regular trash or down the drain.[4] This prevents environmental release and potential damage to plumbing infrastructure.
-
Collect solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated container.
-
Step 3: Labeling and Temporary Storage
Accurate labeling is a regulatory mandate and a safety imperative.
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[10]
-
Storage : Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1] The storage area should be away from heat sources and incompatible materials.
Step 4: Final Disposal - The Approved Method
Due to the compound's chemical nature, specific disposal technologies are required to ensure complete and safe destruction.
-
Primary Method: High-Temperature Incineration : The universally recommended disposal method for this compound is removal to an authorized incinerator.[1] This process must be carried out by a licensed professional waste disposal service.[11]
-
Causality : Halogenated organic compounds require high-temperature incineration (typically >850 °C) with afterburners and flue gas scrubbers.[1][12] This ensures the complete destruction of the molecule and allows for the "scrubbing" or neutralization of acidic gases like HF and sulfur oxides that are formed during combustion, preventing their release into the atmosphere.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access.[2]
-
Don PPE : Wear all PPE as specified in Table 1.
-
Containment : For solid spills, gently cover the material with an absorbent, inert material (e.g., vermiculite, sand) to prevent dust from becoming airborne.[2]
-
Clean-up : Carefully sweep or shovel the contained material into an appropriate, labeled container for hazardous waste disposal.[1] Avoid actions that generate dust.
-
Decontamination : Wipe the spill area with a damp paper towel.[2] Dispose of the towel and any other cleaning materials as hazardous waste.
-
Reporting : Report the incident to your institution's Environmental Health and Safety (EHS) department, following all local protocols.
Regulatory Framework
The disposal of this compound falls under regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[13] Specifically, its classification as a halogenated organic compound places it within the scope of the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle-to-grave."[14][15] Your institution's EHS department is the primary resource for ensuring compliance with all federal, state, and local regulations.[4]
Disposal Workflow Diagram
The following diagram provides a visual representation of the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Trifluoromethyl)benzenesulfonamide
As researchers and drug development professionals, our work with versatile building blocks like 4-(Trifluoromethyl)benzenesulfonamide is foundational to innovation in pharmaceuticals and agrochemicals.[1] This compound, with its unique trifluoromethyl group, offers enhanced biological activity and stability.[1] However, its safe and effective use hinges on a robust understanding of its hazard profile and the rigorous application of appropriate personal protective equipment (PPE). This guide provides an in-depth, experience-driven protocol for handling this compound, moving beyond a simple checklist to explain the causality behind each safety recommendation.
Foundational Hazard Assessment: Understanding the Risk
Before handling any chemical, a thorough review of its Safety Data Sheet (SDS) is paramount.[2] this compound is classified as hazardous, and its primary risks dictate our PPE strategy.[3] The key to safety is not just knowing what to wear, but why you're wearing it. The hazards associated with this compound are summarized below.
| Hazard Classification (GHS-US) | H-Statement | Nature of Hazard | Implication for Handling |
| Skin Irritation, Category 2 | H315 | Causes skin irritation.[3][4] | Direct contact can lead to redness, inflammation, or dermatitis. This necessitates robust skin protection. |
| Serious Eye Irritation, Category 2A | H319 | Causes serious eye irritation.[3][4] | Contact with eyes can cause significant, potentially painful, and reversible damage. Mandatory eye protection is non-negotiable. |
| Specific Target Organ Toxicity, Single Exposure, Category 3 | H335 | May cause respiratory irritation.[4][5] | Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. This requires engineering controls and, in some cases, respiratory protection. |
Core Protective Measures: Your First Line of Defense
Personal protective equipment is the final barrier between you and a potential chemical exposure.[6] Its effectiveness relies on proper selection and consistent use. For this compound, the following PPE is considered the baseline for all handling procedures.
Eye and Face Protection
The risk of serious eye irritation (H319) makes robust eye protection essential.[4]
-
Chemical Splash Goggles: These are mandatory whenever handling the solid or its solutions.[2][3] They provide a complete seal around the eyes, protecting against splashes, dust, and aerosols, which standard safety glasses do not.[7]
-
Face Shield: When there is a heightened risk of splashing—such as when handling larger quantities (>50g), working with heated solutions, or during reaction quenching—a face shield must be worn in addition to chemical splash goggles.[4][7] The shield provides a critical secondary layer of protection for the entire face.
Skin and Body Protection
Given its classification as a skin irritant (H315), preventing dermal contact is a primary objective.[4]
-
Lab Coat: A standard, flame-resistant lab coat should always be worn and kept fully buttoned.[2] This protects your street clothes and underlying skin from minor spills and dust contamination.
-
Protective Gloves: Nitrile gloves are the standard choice for handling this compound, providing a suitable barrier against incidental contact.[8] Always inspect gloves for tears or defects before use.[2] It is crucial to practice proper glove hygiene:
-
Double Gloving: For procedures involving larger quantities or extended handling times, wearing two pairs of nitrile gloves is recommended.
-
Immediate Removal: If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.[2]
-
No Contamination of Common Surfaces: Never wear gloves to touch doorknobs, keyboards, or personal items.[7]
-
Respiratory Protection
The potential for respiratory irritation (H335) from airborne dust is a significant concern, especially when handling the solid compound.[4]
-
Engineering Controls First: The primary method for controlling this hazard is to use engineering controls.[9] All weighing and transfer operations involving the powder form of this compound should be performed within a certified chemical fume hood or a powder containment hood.[2][8]
-
When Respirators are Necessary: In the rare event that engineering controls are not feasible or during a large spill cleanup where dust generation is unavoidable, respiratory protection is required. A NIOSH-approved N95 particulate respirator is the minimum requirement.[6] Personnel must be properly fit-tested and trained before using any respirator.[10]
Procedural Guidance: Integrating Safety into Your Workflow
The level of PPE required can vary based on the specific task. The following protocols outline best practices for common laboratory operations.
Protocol 1: Weighing and Transfer of Solid Compound
This operation presents the highest risk of generating airborne dust.
-
Preparation: Before bringing the chemical into the workspace, don all baseline PPE: a lab coat, chemical splash goggles, and nitrile gloves.
-
Work within a Fume Hood: Conduct all weighing and transfer activities inside a certified chemical fume hood to control dust.[8][9]
-
Minimize Dust Generation: Use a spatula to carefully transfer the solid. Avoid pouring the powder from a height, which can create dust clouds. Tap the spatula gently on the destination container rather than shaking it.
-
Immediate Cleanup: Use a damp cloth or a specialized lab vacuum with a HEPA filter to clean any residual powder from the work surface and weighing utensils before removing them from the hood.
-
Container Sealing: Tightly seal the source container immediately after use.[11]
Protocol 2: Spill Response and Cleanup
A swift and correct response can mitigate the hazards of a spill.
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or has generated a significant dust cloud, evacuate the lab.
-
Assess and Don PPE: For a small, contained spill, don additional PPE, including a second pair of gloves and, if significant dust is present, an N95 respirator.
-
Containment: Gently cover the spill with an absorbent material from a chemical spill kit to prevent further spread.[10]
-
Cleanup: Carefully sweep or shovel the spilled material and absorbent into a designated, labeled hazardous waste container.[4] Avoid dry sweeping, which can reaerosolize the dust.
-
Decontamination: Clean the spill area thoroughly with soap and water.
Protocol 3: Disposal of Contaminated Materials
Proper disposal prevents cross-contamination and ensures regulatory compliance.
-
Chemical Waste: All excess this compound and solutions containing it must be disposed of as hazardous waste in a clearly labeled container.[3] Follow your institution's specific guidelines.
-
Contaminated PPE: Used gloves, disposable lab coats, and any materials used for cleanup (e.g., absorbent pads, paper towels) should be placed in a sealed bag and disposed of as solid hazardous waste.[10]
-
Glassware: Decontaminate any reusable glassware by rinsing it thoroughly with an appropriate solvent in a fume hood before washing.
Risk Assessment and PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of protection based on the specific task being performed with this compound.
Caption: Decision workflow for selecting appropriate PPE.
By adhering to these detailed protocols and understanding the rationale behind them, you can confidently and safely handle this compound, ensuring both personal safety and the integrity of your research.
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This compound Safety Data Sheet. Synquest Labs.
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SAFETY DATA SHEET: 2-Bromo-4-(trifluoromethyl)benzenesulfonamide. Fisher Scientific.
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SAFETY DATA SHEET: 4-(Trifluoromethyl)benzene-1-sulfonyl chloride. Fisher Scientific.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
